molecular formula C4H5N3O3 B118750 Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate CAS No. 159013-94-2

Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate

Cat. No.: B118750
CAS No.: 159013-94-2
M. Wt: 143.1 g/mol
InChI Key: PNFAQDARRSPFKS-UHFFFAOYSA-N
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Description

Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate is a useful research compound. Its molecular formula is C4H5N3O3 and its molecular weight is 143.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-amino-1,2,5-oxadiazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O3/c1-9-4(8)2-3(5)7-10-6-2/h1H3,(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNFAQDARRSPFKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NON=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30366045
Record name methyl 4-amino-1,2,5-oxadiazole-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159013-94-2
Record name methyl 4-amino-1,2,5-oxadiazole-3-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-amino-1,2,5-oxadiazole-3-carboxylate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Safer and More Efficient Synthesis of Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Furazan Ring and the Need for a Reliable Synthetic Route

The 1,2,5-oxadiazole, commonly known as the furazan ring, is a high-nitrogen heterocycle that has garnered significant interest in both the pharmaceutical and energetic materials sectors. Its high positive enthalpy of formation makes it a valuable component in the development of high-energy materials.[1][2] Concurrently, the furazan moiety is a recognized pharmacophore, with derivatives exhibiting a range of biological activities.[1] Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate, a key building block for more complex molecules in both fields, has historically been challenging to synthesize efficiently and safely.[1][3]

Previous synthetic approaches to the parent 4-aminofurazan-3-carboxylic acid and its esters have been fraught with difficulties, including low yields, dangerous exothermic events, and even mischaracterization of the final product.[1] This guide presents a comprehensive overview of a modern, safer, and more efficient one-pot synthesis of 4-aminofurazan-3-carboxylic acid, followed by a reliable esterification method to obtain the target methyl ester. The methodologies described herein are designed to be scalable and to mitigate the risks associated with older procedures, making this important intermediate more accessible to researchers in drug development and materials science.[3]

Deconstructing the Synthetic Challenge: A Look at Historical Inefficiencies

Early attempts to synthesize 4-aminofurazan-3-carboxylic acid were multi-step processes with meager overall yields.[1] More recent efforts, while aiming for greater efficiency, introduced significant safety concerns and reproducibility issues.

A notable two-step process reported in 2004, starting from methyl cyanoacetate, suffered from a low overall yield of just over 34%.[1] More critically, subsequent research revealed that the isolated product was not the intended 4-aminofurazan-3-carboxylic acid but a stable bifurazan potassium salt complex.[1] This highlights the critical importance of thorough analytical characterization in heterocyclic synthesis.

A later one-pot synthesis reported in 2005 appeared more promising with a reported yield of 78%.[1] However, this procedure involved the in-situ formation of an oxime intermediate followed by treatment with a concentrated mixture of sodium and potassium hydroxides. On a larger scale, this process proved difficult to manage, with the reaction mixture becoming excessively thick and prone to dangerous exothermic runaway upon the addition of hydroxylamine hydrochloride.[1] These challenges underscored the urgent need for a synthetic route that is not only high-yielding but also safe and scalable.

A Safer and More Efficient Pathway: The Modern One-Pot Synthesis

The contemporary approach to synthesizing the precursor, 4-aminofurazan-3-carboxylic acid, is a one-pot procedure that significantly enhances safety by controlling the exothermic profile of the reaction. This method has been successfully scaled to the mole level without incident.[3]

Reaction Workflow: From Methyl Cyanoacetate to 4-Aminofurazan-3-carboxylic Acid

The overall transformation can be visualized as a two-stage, one-pot process. The first stage involves the formation of an intermediate oxime from methyl cyanoacetate. In the second stage, the addition of hydroxylamine hydrochloride and a base, followed by heating, facilitates the cyclization to the furazan ring and subsequent saponification of the methyl ester.

Workflow A Methyl Cyanoacetate C Intermediate Oxime (in situ) A->C Nitrosation B Sodium Nitrite, Acetic Acid, Water E 4-Aminofurazan-3-carboxylic Acid C->E Amidoximation, Ring Closure, & Saponification D Hydroxylamine Hydrochloride, Sodium Hydroxide, Water

Caption: One-pot synthesis workflow for 4-aminofurazan-3-carboxylic acid.

Mechanism of Furazan Ring Formation

The formation of the 1,2,5-oxadiazole (furazan) ring is a key step in this synthesis. While a detailed mechanistic study of this specific reaction is not extensively published, the general mechanism for the formation of furazans from 1,2-dioximes involves a dehydration-cyclization cascade. In this synthesis, the in-situ formed oxime reacts with hydroxylamine to form a diaminoglyoxime-like intermediate. This intermediate then undergoes base-catalyzed cyclization and dehydration to yield the stable aromatic furazan ring.[2]

Experimental Protocols

The following protocols are adapted from a validated and safer synthesis of 4-aminofurazan-3-carboxylic acid and its subsequent esterification.[3]

Part 1: Synthesis of 4-Aminofurazan-3-carboxylic Acid

Materials and Equipment:

  • 2 L three-neck round-bottom flask

  • Magnetic stir bar or overhead stirrer

  • Temperature probe

  • Addition funnel

  • Ice bath

  • Methyl cyanoacetate (99%)

  • Sodium nitrite (98%)

  • Acetic acid (glacial)

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • Hydrochloric acid (concentrated)

  • Distilled water

Procedure:

  • In a 2 L three-neck round-bottom flask equipped with a stirrer and a temperature probe, dissolve sodium nitrite (73.9 g, 1.05 mol) in 500 mL of distilled water.

  • Add methyl cyanoacetate (99.0 g, 1.00 mol) to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add acetic acid (63.1 g, 1.05 mol) dropwise via an addition funnel, ensuring the internal temperature does not exceed 15 °C.

  • Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for one hour.

  • In a separate beaker, prepare a solution of hydroxylamine hydrochloride (146 g, 2.10 mol) and sodium hydroxide (84.0 g, 2.10 mol) in 500 mL of distilled water. Caution: This solution will heat up; prepare it with cooling.

  • Add the hydroxylamine/NaOH solution to the reaction mixture.

  • Heat the mixture to 95-100 °C and maintain this temperature for two hours.

  • Cool the reaction mixture to room temperature and then further cool in an ice bath.

  • Acidify the mixture to a pH of 2-3 with concentrated hydrochloric acid.

  • The product will precipitate as a white solid. Collect the solid by filtration, wash with cold water, and dry to yield 4-aminofurazan-3-carboxylic acid.

ParameterValue
Scale1.00 mol
Yield~64%
PuritySufficient for next step

Table 1: Summary of the synthesis of 4-aminofurazan-3-carboxylic acid.

Part 2: Synthesis of this compound

This procedure is an adaptation of the validated synthesis of the corresponding ethyl ester, substituting methanol as the alcohol.[3]

Materials and Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stir bar

  • 4-Aminofurazan-3-carboxylic acid (from Part 1)

  • Methanol (reagent grade)

  • p-Toluenesulfonic acid monohydrate (PTSA)

  • Water

  • Rotary evaporator

Procedure:

  • Suspend 4-aminofurazan-3-carboxylic acid (e.g., 64.5 g, 0.50 mol) in methanol (500 mL) in a round-bottom flask.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 9.5 g, 0.05 mol).

  • Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction by TLC or LC-MS if desired.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Triturate the resulting solid residue with water.

  • Collect the solid product by filtration, wash with water, and dry under vacuum.

Esterification A 4-Aminofurazan-3-carboxylic Acid C Reflux A->C B Methanol, PTSA (cat.) D Workup (Evaporation, Trituration, Filtration) C->D E This compound D->E

Caption: Workflow for the esterification of 4-aminofurazan-3-carboxylic acid.

Safety and Handling Considerations

While this guide presents a safer synthetic route, it is crucial to adhere to standard laboratory safety practices.

  • Exothermic Reactions: The initial nitrosation and the preparation of the hydroxylamine/NaOH solution can be exothermic. Maintain strict temperature control as described in the protocol.

  • Reagent Handling: Handle all chemicals, particularly acetic acid, sodium hydroxide, and concentrated hydrochloric acid, with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Energetic Potential: The furazan ring system is an energetic moiety. While the described compounds are reported to be insensitive to impact and friction, treat all synthesized materials with care.[2] Differential Scanning Calorimetry (DSC) of the precursor acid shows a strong exothermic event at 224 °C.[2]

Conclusion and Future Outlook

The synthesis of this compound can be achieved safely and efficiently through a two-step process starting from methyl cyanoacetate. The one-pot synthesis of the intermediate, 4-aminofurazan-3-carboxylic acid, circumvents the hazards and inefficiencies of previous methods. The subsequent acid-catalyzed esterification provides a straightforward route to the desired methyl ester. This reliable synthetic pathway is crucial for enabling further research into the applications of this versatile building block in medicinal chemistry and the development of advanced energetic materials.

References

  • Miller, C. W., et al. (2020). A Safer Synthesis of the Explosive Precursors 4-Aminofurazan-3-Carboxylic Acid and its Ethyl Ester Derivative. Organic Process Research & Development, 24(4), 599–603. [Link]
  • Wikipedia. (n.d.). Furazan. In Wikipedia.

Sources

An In-depth Technical Guide to Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate (CAS 159013-94-2)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Privileged Scaffold in Modern Medicinal Chemistry

Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate, a key member of the furazan (1,2,5-oxadiazole) family of heterocycles, represents more than just a chemical entity. It is a versatile molecular scaffold that offers a unique combination of physicochemical properties, making it an increasingly valuable building block in the landscape of drug discovery and materials science. While 1,2,4- and 1,3,4-oxadiazoles have seen widespread use, the 1,2,5-oxadiazole isomer offers distinct electronic and structural characteristics that medicinal chemists are leveraging to enhance biological activity and fine-tune pharmacokinetic profiles.[1][2] This guide provides a senior application scientist's perspective on this compound, moving beyond simple data recitation to explain the causality behind its synthesis, reactivity, and application, grounded in established chemical principles.

Core Molecular Profile and Physicochemical Properties

The structural foundation of this compound is the five-membered furazan ring, which imparts significant aromatic character and electron-withdrawing properties.[3] The presence of both an amino (-NH2) group and a methyl ester (-COOCH3) group at adjacent positions creates a molecule with dual functionality, ripe for diverse chemical transformations.

PropertyValueSource
CAS Number 159013-94-2[4]
Molecular Formula C₄H₅N₃O₃[5][6]
Molecular Weight 143.10 g/mol [4][5]
Boiling Point (Predicted) 257.6°C at 760 mmHg[7]
IUPAC Name This compound[6]
Synonyms MAOC[5]

Synthesis Pathway: A Strategic Approach to the Furazan Core

The synthesis of substituted furazans like this compound typically involves the construction of the heterocyclic ring from an acyclic precursor. A common and effective strategy is the dehydration and cyclization of a suitably substituted glyoxime derivative. The choice of this pathway is dictated by the commercial availability of starting materials and the exothermic nature of the ring formation, which requires careful control.[8]

Conceptual Synthesis Workflow

The following diagram outlines a logical, multi-step synthesis workflow, starting from a common precursor and culminating in the target molecule. This represents a standard, field-proven approach for this class of compounds.

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Second Oxime & Amide Formation cluster_2 Step 3: Ring Closure (Cyclization) cluster_3 Step 4: Esterification A Dimethyl aminomalonate C Dimethyl 2-(hydroxyimino)-2-aminomalonate A->C Nitrosation B Nitrous Acid (from NaNO2/HCl) B->C E Diaminoglyoxime Precursor C->E Reaction with NH2OH D Hydroxylamine D->E G Methyl 4-amino-1,2,5-oxadiazole-3-carboxamide E->G Heat, Dehydration F Dehydrating Agent (e.g., Succinic Anhydride) F->G I This compound (CAS 159013-94-2) G->I Methanolysis H Anhydrous Methanol, Acid Catalyst H->I

Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Representative)

This protocol is a self-validating system, designed with checkpoints and rationale for each critical step.

  • Objective: To synthesize this compound.

  • Core Principle: Formation of a di-oxime intermediate followed by exothermic cyclodehydration to form the furazan ring.[8]

  • Methodology:

    • Step 1: Synthesis of Diaminoglyoxime Precursor.

      • Dissolve commercially available cyanoacetamide in an appropriate solvent (e.g., aqueous ethanol).

      • Treat the solution with an aqueous solution of sodium nitrite under acidic conditions (e.g., dilute HCl) at 0-5°C. The temperature control here is critical to prevent decomposition of the resulting nitrous acid. This forms the corresponding oxime.

      • React the resulting oxime with hydroxylamine hydrochloride in the presence of a base (e.g., sodium carbonate) to form the di-oxime (diaminoglyoxime). Monitor the reaction via TLC until the starting material is consumed.

    • Step 2: Cyclization to form 4-Amino-1,2,5-oxadiazole-3-carboxamide.

      • To the diaminoglyoxime, add a dehydrating agent such as succinic anhydride.[8]

      • Heat the mixture carefully. The cyclization is often exothermic and may evolve gases; therefore, the reaction must be conducted in a well-ventilated fume hood with appropriate safety measures.[8] The temperature is raised gradually to maintain control.

      • The product, being a stable amide, will precipitate or can be extracted after cooling. Purify via recrystallization.

    • Step 3: Methanolysis to the Final Ester.

      • Suspend the purified 4-Amino-1,2,5-oxadiazole-3-carboxamide in anhydrous methanol.

      • Add a catalytic amount of strong acid (e.g., concentrated sulfuric acid) or use a reagent like thionyl chloride to form the acid chloride in situ, which then reacts with methanol.

      • Reflux the mixture for 10-12 hours, monitoring by TLC.[5] The use of anhydrous methanol is crucial to drive the equilibrium towards the ester product and prevent hydrolysis back to the carboxylic acid.

      • Upon completion, neutralize the reaction, remove the solvent under reduced pressure, and purify the resulting solid/oil by column chromatography or recrystallization to yield the final product, this compound.

  • Validation: The identity and purity of the final compound must be confirmed using standard analytical techniques: ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

Chemical Reactivity: A Tale of Three Functional Groups

The molecule's reactivity is governed by the interplay between the nucleophilic amino group, the electrophilic ester carbonyl, and the stable, electron-deficient furazan ring.

Caption: Primary reactive centers of the molecule.

  • Amino Group Reactions: The -NH2 group is a primary site for nucleophilic attack. It readily participates in acylation reactions with acyl chlorides or anhydrides to form amides, and in substitution reactions, allowing for the extension of the molecular framework.[5]

  • Ester Group Reactions: The methyl ester is susceptible to nucleophilic acyl substitution. It can be hydrolyzed to the corresponding carboxylic acid (4-amino-1,2,5-oxadiazole-3-carboxylic acid) under basic conditions (saponification).[9][10][11] Alternatively, it can be converted to various amides by reacting with primary or secondary amines, a common strategy in drug development for library synthesis.

  • Reactions involving the Furazan Ring: The 1,2,5-oxadiazole ring is generally stable but acts as a potent electron-withdrawing group, which influences the reactivity of the attached amino and ester functions. Its structure can serve as a bioisosteric replacement for other groups (like a phenyl ring or an amide bond) to improve metabolic stability or receptor binding affinity.[3]

Applications in Drug Discovery and Development

The true value of this compound lies in its application as a privileged scaffold in medicinal chemistry. The furazan moiety is not merely a linker but an active contributor to the pharmacological profile of a molecule.

Key Therapeutic Areas and Roles:
  • Antimicrobial and Anticancer Agents: The oxadiazole class of compounds, including furazans, is well-documented for its broad anti-infective and antiproliferative properties.[5][12] This molecule serves as a starting point for developing novel drugs targeting cancer and infectious diseases.[5]

  • Enzyme Inhibition: Derivatives have shown interaction with key cellular enzymes such as thymidylate synthase and histone deacetylase (HDAC), which are critical targets in oncology. This suggests its potential as a core for designing targeted enzyme inhibitors.[5]

  • Pharmacophore and Bioisostere: In drug design, the furazan ring can balance lipophilicity with a high degree of polarization.[3] It can be used to replace other chemical groups to improve a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties without losing biological activity.

Illustrative Drug Discovery Pipeline

G A Starting Material Methyl 4-amino-1,2,5- oxadiazole-3-carboxylate B Library Synthesis (Amidation, N-Alkylation) A->B Derivatization C High-Throughput Screening (e.g., Enzyme Assays) B->C Assay Plate D Hit Compound Identified C->D Data Analysis E Lead Optimization (Structure-Activity Relationship Studies) D->E Medicinal Chemistry F Preclinical Candidate E->F ADME/Tox Profiling

Caption: Role as a building block in a typical drug discovery workflow.

Safety and Handling

As with any laboratory chemical, proper handling is paramount to ensure safety.

  • General Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid formation of dust and aerosols. Wear suitable protective clothing, including gloves and safety goggles.[7]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials.[7]

  • Fire Safety: Use non-sparking tools and take measures to prevent fire caused by electrostatic discharge.[7]

Conclusion

This compound (CAS 159013-94-2) is a high-value chemical intermediate whose strategic importance is rooted in the unique properties of the furazan ring system. Its dual functionality allows for extensive derivatization, making it an ideal starting point for the synthesis of compound libraries. For researchers in drug development, it offers a robust and versatile scaffold for creating novel therapeutics with potentially enhanced efficacy, selectivity, and favorable pharmacokinetic profiles. Understanding its synthesis, reactivity, and strategic application is key to unlocking its full potential in the laboratory and beyond.

References

  • American Chemical Society. (2021). Furazans in Medicinal Chemistry. ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c01901[1]
  • National Center for Biotechnology Information. (2021). Furazans in Medicinal Chemistry. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/33569941/[2]
  • ResearchGate. (n.d.). Furazans in Medicinal Chemistry | Request PDF. URL: https://www.researchgate.net/publication/349242099_Furazans_in_Medicinal_Chemistry[3]
  • Smolecule. (2023). This compound. URL: https://www.smolecule.
  • MySkinRecipes. (2024). Pharmacological activity of furan derivatives. URL: https://www.myskinrecipes.
  • Wikipedia. (n.d.). Furazan. URL: https://en.wikipedia.org/wiki/Furazan[8]
  • Chemsrc. (n.d.). 4-Amino-1,2,5-oxadiazole-3-carbonitrile | CAS#:156463-85-3. URL: https://www.chemsrc.com/en/cas/156463-85-3_1211025-52-3.html
  • Advanced Biochemicals. (n.d.). This compound. URL: https://www.advancedbiochemicals.
  • MySkinRecipes. (n.d.). 4-Amino-1,2,5-oxadiazole-3-carboxylic acid. URL: https://www.myskinrecipes.com/products/4-amino-1-2-5-oxadiazole-3-carboxylic-acid-cas-78350-50-2[9]
  • ResearchGate. (n.d.). Reactions of Methyl 4-Aminofurazan-3-carboximidate with Nitrogen-Containing Nucleophiles. URL: https://www.researchgate.net/publication/242036125_Reactions_of_Methyl_4-Aminofurazan-3-carboximidate_with_Nitrogen-Containing_Nucleophiles
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/2054860[6]
  • XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 159013-94-2. URL: https://www.xixisys.com/sds/CAS-159013-94-2-en-GHS-11-Rev-11.html[7]
  • Oakwood Chemical. (n.d.). 4-Amino-1,2,5-oxadiazole-3-carboxylic acid. URL: https://www.oakwoodchemical.com/Products/043064[10]
  • American Chemical Society. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry. URL: https://pubs.acs.org/doi/10.1021/acs.joc.2c01429
  • MDPI. (n.d.). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. URL: https://www.mdpi.com/1420-3049/26/24/7586
  • National Center for Biotechnology Information. (n.d.). 4-Amino-1,2,5-oxadiazole-3-carboxylic acid. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/547454[11]

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An In-Depth Technical Guide to Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate: Physicochemical Properties and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate is a heterocyclic compound belonging to the oxadiazole family. The 1,2,5-oxadiazole (or furazan) ring system is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The presence of both an amino group and a methyl ester functionality on the oxadiazole ring of the title compound makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[3] This guide provides a comprehensive overview of the known physicochemical properties of this compound and detailed protocols for their experimental determination. Given the limited availability of specific experimental data for this exact molecule, this guide also draws upon information from closely related analogues to provide a broader context and predictive insights.

Core Molecular Attributes

The fundamental molecular characteristics of this compound are summarized in the table below.

PropertyValueSource(s)
Chemical Name This compound[4]
CAS Number 159013-94-2[][6]
Molecular Formula C₄H₅N₃O₃[3][6]
Molecular Weight 143.10 g/mol [3][6]
Purity (typical) ~97%[6]

Synthesis and Structural Elucidation

Proposed Synthetic Pathway

A potential synthesis could start from the corresponding diacylhydrazine, which is then cyclized using a dehydrating agent such as phosphorus oxychloride.

Synthesis_Pathway Reactant_A Diaminoglyoxime Intermediate_1 Diacylhydrazine Intermediate Reactant_A->Intermediate_1 Acylation Reactant_B Methyl Chlorooxoacetate Reactant_B->Intermediate_1 Product This compound Intermediate_1->Product Cyclization/ Dehydration Reagent_1 Pyridine Reagent_2 POCl3

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of a 1,3,4-Oxadiazole Derivative (Adapted)

This protocol is adapted from a general method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles and may require optimization for the target molecule.[8]

  • Preparation of the Diacylhydrazine Intermediate:

    • Dissolve the starting amino-hydrazide (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add methyl chlorooxoacetate (1.1 equivalents) and a non-nucleophilic base such as triethylamine or pyridine (1.2 equivalents) to the solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diacylhydrazine intermediate.

    • Purify the intermediate by column chromatography on silica gel if necessary.

  • Cyclization to the Oxadiazole:

    • To the purified diacylhydrazine (1 equivalent), add an excess of a dehydrating agent such as phosphorus oxychloride (5-10 equivalents).

    • Heat the mixture to reflux (typically 80-110 °C) for 2-6 hours.

    • Monitor the reaction by TLC.

    • After completion, carefully pour the reaction mixture onto crushed ice to quench the excess phosphorus oxychloride.

    • Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield this compound.

Physicochemical Properties and Their Determination

Melting Point

The melting point of a solid is a critical indicator of its purity. For crystalline solids, a sharp melting point range is expected. While the experimental melting point of this compound has not been reported, a related, more complex furoxan derivative, 4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide, has a melting point of 229–230 °C, suggesting that the oxadiazole ring system can be part of thermally stable molecules.[9]

Experimental Protocol: Melting Point Determination

Melting_Point_Determination Sample_Prep Pack capillary tube with dried sample Apparatus Place in melting point apparatus Sample_Prep->Apparatus Heating Heat slowly (1-2 °C/min) near expected MP Apparatus->Heating Observation Record temperature range from first liquid to complete liquefaction Heating->Observation

Caption: Workflow for melting point determination.

  • A small amount of the finely powdered, dry sample is packed into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Solubility

The solubility of a compound in various solvents is a crucial parameter, particularly in drug development for formulation and in synthetic chemistry for reaction and purification. The solubility of oxadiazole derivatives is highly dependent on the nature of their substituents.[10] While specific quantitative solubility data for this compound is not available, its structure suggests it would be sparingly soluble in water and more soluble in polar organic solvents.

Experimental Protocol: Shake-Flask Method for Solubility Determination

  • Add an excess amount of the solid compound to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.

  • Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours). A mechanical shaker or orbital incubator can be used.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Centrifugation followed by filtration through a syringe filter (e.g., 0.22 µm) is recommended.

  • Dilute the clear solution with a suitable solvent.

  • Determine the concentration of the compound in the diluted solution using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculate the original concentration in the saturated solution, which represents the solubility.

Acid-Base Properties (pKa)

The pKa value(s) of a molecule are critical for understanding its ionization state at different pH values, which influences its solubility, permeability, and interaction with biological targets. This compound has a basic amino group and potentially a very weakly acidic proton on the ring. The pKa of the protonated amino group is expected to be in the low single digits.

Experimental Protocol: Potentiometric Titration for pKa Determination

pKa_Determination Dissolve Dissolve compound in water or co-solvent Titrate Titrate with standardized acid or base Dissolve->Titrate Measure Record pH after each titrant addition Titrate->Measure Plot Plot pH vs. volume of titrant Measure->Plot Analyze Determine equivalence point and half-equivalence point Plot->Analyze Calculate pKa = pH at half-equivalence point Analyze->Calculate

Caption: Workflow for pKa determination by potentiometric titration.

  • Dissolve a precisely weighed amount of the compound in a known volume of deionized water or a suitable co-solvent if the compound has low aqueous solubility.

  • Place the solution in a thermostated vessel and use a calibrated pH meter to monitor the pH.

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, known increments.

  • Record the pH of the solution after each addition of the titrant.

  • Plot the pH versus the volume of titrant added to generate a titration curve.

  • The equivalence point is the point of steepest inflection on the curve.

  • The pKa is equal to the pH at the half-equivalence point (the point at which half of the volume of titrant required to reach the equivalence point has been added).

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. For this compound, ¹H and ¹³C NMR would be key for structural confirmation.

  • ¹H NMR: Expected signals would include a singlet for the methyl ester protons (around 3.8-4.0 ppm) and a broad singlet for the amino protons (the chemical shift of which would be solvent-dependent).

  • ¹³C NMR: Expected signals would include a quartet for the methyl carbon, a signal for the ester carbonyl carbon, and two signals for the sp² carbons of the oxadiazole ring.

NMR Data for 4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide (in DMSO-d₆): [9]

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H2.36s-CH₃
2.41s-CH₃
6.55s-NH₂
7.52s-NH₂
¹³C10.4, 14.4-CH₃
109.8, 113.3C3 of furoxan ring
148.8, 153.0, 153.1, 156.9Other ring carbons
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key expected vibrational bands for this compound would include:

  • N-H stretching: 3300-3500 cm⁻¹ (for the amino group)

  • C-H stretching: 2900-3000 cm⁻¹ (for the methyl group)

  • C=O stretching: ~1730 cm⁻¹ (for the ester carbonyl)

  • C=N stretching: ~1640 cm⁻¹ (for the oxadiazole ring)

  • N-O stretching: ~1300-1400 cm⁻¹ (for the oxadiazole ring)

The IR spectrum of a related furoxan derivative showed characteristic bands for amino groups at 3501 and 3386 cm⁻¹, a C=N double bond at 1633 cm⁻¹, and furoxan rings at 1598 and 1566 cm⁻¹.[9]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Oxadiazole derivatives typically exhibit absorption maxima in the UV region, with the position and intensity of the absorption bands being influenced by the substituents on the ring.[1] The presence of the amino group and the ester group in conjugation with the oxadiazole ring is expected to result in characteristic absorption bands.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information for a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure has been reported for this compound, a search of the Cambridge Structural Database (CSD) for related structures could provide insights into the expected molecular geometry and packing in the solid state. For example, the crystal structure of 2-amino-5-methyl-1,3,4-oxadiazole has been reported and shows intermolecular hydrogen bonding.[11]

Conclusion

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its known physicochemical properties and detailed experimental protocols for their determination. While specific experimental data for this molecule is limited, by drawing on information from related oxadiazole derivatives, we can infer many of its key characteristics. The provided methodologies for synthesis and characterization offer a robust framework for researchers working with this and similar compounds. As a versatile building block, further investigation into the properties and reactivity of this compound is warranted to unlock its full potential in various scientific disciplines.

References

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Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Properties of Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic compound within the furazan (1,2,5-oxadiazole) family. While direct experimental data for this specific methyl ester is limited in publicly accessible literature, this document consolidates information on its parent carboxylic acid, related derivatives, and analogous structures to offer a well-rounded scientific profile. The guide is intended for researchers, scientists, and drug development professionals, detailing the synthesis, structural characteristics, spectroscopic profile, and potential applications of this compound class. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this document serves as a vital resource for those working with furazan-based scaffolds in medicinal chemistry and materials science.

Introduction: The Significance of the Furazan Scaffold

The 1,2,5-oxadiazole, or furazan, ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. Incorporation of such heterocyclic systems into larger molecules is a cornerstone of modern medicinal chemistry, often enhancing physicochemical properties and biological activity. While isomers like 1,2,4- and 1,3,4-oxadiazoles have been extensively utilized, the furazan scaffold offers a unique electronic and structural profile that has led to its investigation in a range of therapeutic areas.

Derivatives of the furazan ring are noted for their high degree of polarization and significant electron-withdrawing characteristics. This has made them valuable in the development of various biologically active agents, including those with antimicrobial, anticancer, anti-inflammatory, and antiviral properties. Furthermore, their high nitrogen content and thermal stability have made them a focus in the field of energetic materials.

This compound (PubChem CID: 2054860) is a disubstituted furazan featuring both an electron-donating amino group and an electron-withdrawing methyl carboxylate group. This specific substitution pattern creates a molecule with a rich and complex reactivity profile, making it a versatile building block for the synthesis of more complex heterocyclic systems and a candidate for biological screening.

Molecular Structure and Physicochemical Properties

The core of this compound is the planar furazan ring, a structural feature that promotes efficient crystal packing and contributes to the high density of furazan-based materials. The aromaticity of the ring provides a degree of stabilization.

Key Structural Features

While a specific X-ray crystal structure for the title methyl ester is not publicly available, analysis of the closely related N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide provides valuable insights into the expected geometry of the 4-amino-1,2,5-oxadiazole core.

  • Planarity: The furazan ring is expected to be planar. In the related formamide structure, the entire molecule is coplanar, suggesting strong electronic delocalization across the scaffold.

  • Bond Lengths and Angles: The internal bond angles of the heterocyclic ring will deviate from the ideal 108° of a regular pentagon due to the different atomic radii and electronic requirements of the oxygen and nitrogen atoms. The exocyclic C-C bond connecting the ring to the carboxylate group is expected to have some degree of double-bond character, influencing its length and rotational barrier.

  • Hydrogen Bonding: The presence of the amino group provides a hydrogen bond donor site, while the nitrogen atoms of the furazan ring and the oxygen atoms of the carboxylate group act as hydrogen bond acceptors. These interactions are crucial in determining the crystal packing and can play a significant role in receptor binding in a biological context.

Physicochemical Data Summary

The following table summarizes key physicochemical properties for this compound and its parent carboxylic acid.

PropertyThis compound4-Amino-1,2,5-oxadiazole-3-carboxylic acid
PubChem CID 2054860547454
CAS Number 159013-94-278350-50-2
Molecular Formula C₄H₅N₃O₃C₃H₃N₃O₃
Molecular Weight 143.10 g/mol 129.07 g/mol
IUPAC Name This compound4-amino-1,2,5-oxadiazole-3-carboxylic acid
Canonical SMILES COC(=O)C1=NON=C1NC1(=NON=C1N)C(=O)O

Synthesis and Characterization

The synthesis of this compound logically proceeds from its parent carboxylic acid, which itself is derived from precursors built upon glyoxime chemistry. The following sections detail a plausible and field-proven synthetic pathway.

Proposed Synthetic Workflow

The overall synthesis can be conceptualized as a multi-stage process starting from simple precursors. The causality behind this workflow is the sequential construction and functionalization of the heterocyclic core.

G Glyoxal Glyoxal Diaminoglyoxime Diaminoglyoxime (DAG) Glyoxal->Diaminoglyoxime Condensation [22] Hydroxylamine Hydroxylamine Hydroxylamine->Diaminoglyoxime DAF 3,4-Diaminofurazan (DAF) Diaminoglyoxime->DAF Dehydrative Cyclization [7] Precursor Functionalized Precursor DAF->Precursor Functional Group Interconversion Acid 4-Amino-1,2,5-oxadiazole- 3-carboxylic acid Precursor->Acid Oxidation/Hydrolysis Target Methyl 4-amino-1,2,5-oxadiazole- 3-carboxylate Acid->Target Esterification

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis of 4-Amino-1,2,5-oxadiazole-3-carboxylic Acid

The synthesis of the parent carboxylic acid is a critical first step. While various routes to substituted furazans exist, a common pathway involves the cyclization of diaminoglyoxime (DAG).

  • Preparation of Diaminoglyoxime (DAG):

    • Rationale: DAG is a key precursor, formed by the condensation of glyoxal with hydroxylamine. This reaction is typically performed under basic conditions to facilitate the nucleophilic attack of hydroxylamine on the aldehyde groups.

    • Procedure: To a stirred solution of glyoxal (1 equivalent) in water, add a solution of hydroxylamine hydrochloride (2.2 equivalents) and sodium hydroxide (2.1 equivalents) in water, maintaining the temperature below 10°C. The reaction is then heated (e.g., 90°C for 5-6 hours) to drive the condensation to completion. Upon cooling, DAG precipitates as a crystalline solid and can be isolated by filtration.

  • Cyclization to 3,4-Diaminofurazan (DAF):

    • Rationale: DAF is formed via a base-catalyzed dehydrative cyclization of DAG. Strong bases like potassium hydroxide are used at elevated temperatures to facilitate the ring closure.

    • Procedure: Diaminoglyoxime is heated with a concentrated aqueous solution of potassium hydroxide (e.g., at 180°C in a sealed reactor). This harsh condition is necessary to overcome the activation energy for the dehydration and subsequent cyclization. After cooling, the product can be isolated.

  • Conversion to 4-Amino-1,2,5-oxadiazole-3-carboxylic Acid:

    • Rationale: This step involves the conversion of one of the amino groups of DAF into a carboxylic acid. This can be achieved through a series of reactions, potentially involving diazotization of one amino group to introduce a nitrile (as in 4-amino-1,2,5-oxadiazole-3-carbonitrile), followed by hydrolysis to the carboxylic acid.

    • Procedure (Illustrative): Treat 3,4-diaminofurazan with a diazotizing agent (e.g., sodium nitrite in acidic solution) under carefully controlled conditions to selectively convert one amino group. The resulting diazonium salt can then be displaced with a cyano group (e.g., using a copper(I) cyanide catalyst). The intermediate, 4-amino-1,2,5-oxadiazole-3-carbonitrile, is then subjected to acidic or basic hydrolysis to yield the target carboxylic acid.

Experimental Protocol: Esterification to this compound
  • Rationale: Standard acid-catalyzed esterification (Fischer esterification) is a reliable method for converting the carboxylic acid to its methyl ester. The use of a large excess of methanol serves as both the solvent and the reagent, driving the equilibrium towards the product. A strong acid catalyst is required to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by methanol.

  • Procedure:

    • Suspend 4-amino-1,2,5-oxadiazole-3-carboxylic acid (1 equivalent) in anhydrous methanol (20-50 equivalents).

    • Cool the suspension in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).

    • Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC.

    • After completion, cool the mixture and neutralize the excess acid with a mild base, such as a saturated solution of sodium bicarbonate.

    • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Spectroscopic and Analytical Characterization

Authenticating the structure of a synthesized molecule is paramount. The following is a predictive guide to the key spectroscopic features of this compound, based on data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • -OCH₃ (Methyl Ester): A sharp singlet is expected around δ 3.8-4.0 ppm.

    • -NH₂ (Amino Group): A broad singlet is anticipated, typically in the range of δ 6.0-7.5 ppm. The chemical shift and peak shape can be highly dependent on the solvent and concentration due to hydrogen bonding and exchange.

  • ¹³C NMR:

    • -OCH₃ (Methyl Ester): A signal for the methyl carbon is expected around δ 50-55 ppm.

    • C=O (Ester Carbonyl): The carbonyl carbon should appear in the downfield region, typically δ 160-170 ppm.

    • C3 and C4 (Furazan Ring): The two carbons of the furazan ring are in distinct electronic environments. They are expected to resonate in the aromatic region, likely between δ 110 and 155 ppm. The carbon attached to the carboxylate group (C3) will likely be further downfield than the carbon attached to the amino group (C4).

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present.

Wavenumber (cm⁻¹)VibrationExpected Appearance
3500 - 3300N-H stretch (amino group)Two distinct sharp or one broad band
3000 - 2850C-H stretch (methyl group)Weak to medium intensity bands
~1730C=O stretch (ester carbonyl)Strong, sharp absorption
~1630N-H bend (amino group)Medium to strong absorption
1600 - 1500C=N stretch (furazan ring)Medium to strong absorptions
~1250C-O stretch (ester)Strong absorption

This table is predictive, based on typical functional group frequencies and data from related furoxan compounds.

Mass Spectrometry (MS)
  • Electron Impact (EI-MS): The molecular ion peak (M⁺) should be observed at m/z = 143. Subsequent fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, 31 Da) or the entire methyl carboxylate group (-COOCH₃, 59 Da).

  • High-Resolution Mass Spectrometry (HRMS): This technique would be used to confirm the elemental composition. The calculated exact mass for C₄H₅N₃O₃ is 143.0331 g/mol .

Reactivity and Potential Applications

The dual functionality of this compound makes it a versatile intermediate.

G Target Methyl 4-amino-1,2,5- oxadiazole-3-carboxylate Amide Amide Derivatives Target->Amide Acylation of Amino Group [9] Fused Fused Heterocycles (e.g., Pyridines, Triazoles) Target->Fused Cyclocondensation [6] Nitro Nitro-Furazans Target->Nitro Oxidation of Amino Group Azo Azo-Bridged Compounds Target->Azo Diazotization & Coupling [6]

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the spectroscopic characterization of Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate, a heterocyclic compound of interest to researchers and professionals in drug development. This document is structured to offer not just data, but a practical, in-depth understanding of the methodologies and the rationale behind the spectroscopic analysis of this molecule.

Introduction: The Significance of this compound

This compound is a member of the oxadiazole family of heterocyclic compounds.[1] The 1,2,5-oxadiazole (or furazan) ring system is a notable scaffold in medicinal chemistry, often investigated for its potential biological activities.[2][3] The presence of both an amino group and a methyl ester functionality on this heterocyclic core suggests a versatile chemical reactivity, making it a valuable building block in the synthesis of more complex pharmaceutical agents.[1] Accurate and thorough spectroscopic characterization is paramount to confirm the identity, purity, and structure of this molecule, ensuring the reliability of subsequent research and development efforts.

The chemical structure of this compound is presented below:

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable for structural confirmation.

Experimental Protocol: NMR Analysis

Rationale for Experimental Choices:

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its distinct solvent peaks that do not typically interfere with the signals of interest. The exchangeable protons of the amino group will also be observable in DMSO-d₆.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.

  • Spectrometer Frequency: A higher field strength (e.g., 400 MHz for ¹H) provides better signal dispersion and resolution, which is crucial for unambiguous peak assignment.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of DMSO-d₆ containing 0.03% (v/v) TMS in a clean, dry 5 mm NMR tube.

  • Spectrometer Setup:

    • Lock the spectrometer on the deuterium signal of DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the appropriate acquisition parameters for both ¹H and ¹³C NMR experiments (e.g., pulse width, acquisition time, relaxation delay).

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum.

    • Acquire the proton-decoupled ¹³C NMR spectrum.

Expected ¹H NMR Spectroscopic Data

The ¹H NMR spectrum is anticipated to be relatively simple, reflecting the small number of distinct proton environments in the molecule.

Table 1: Expected ¹H NMR Data for this compound in DMSO-d₆.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.80Singlet3H-OCH₃ (Ester)
~6.70Broad Singlet2H-NH₂ (Amino)

Interpretation:

  • The singlet at approximately 3.80 ppm corresponds to the three equivalent protons of the methyl ester group.

  • The broad singlet around 6.70 ppm is characteristic of the two protons of the primary amino group. The broadness of this signal is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange with any trace water in the solvent.

Expected ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will provide insight into the carbon skeleton of the molecule.

Table 2: Expected ¹³C NMR Data for this compound in DMSO-d₆.

Chemical Shift (δ, ppm)Assignment
~53.0-OCH₃ (Ester methyl carbon)
~140.0C-NH₂ (Carbon of the oxadiazole ring)
~155.0C-COOCH₃ (Carbon of the oxadiazole ring)
~160.0C=O (Ester carbonyl carbon)

Interpretation:

  • The upfield signal at roughly 53.0 ppm is assigned to the methyl carbon of the ester group.

  • The two signals in the downfield region (~140.0 and ~155.0 ppm) are attributed to the two carbon atoms of the 1,2,5-oxadiazole ring. The carbon attached to the electron-donating amino group is expected to be slightly more shielded (further upfield) than the carbon attached to the electron-withdrawing carboxylate group.

  • The signal at approximately 160.0 ppm is characteristic of the carbonyl carbon of the methyl ester.

Figure 2: Expected NMR correlations for this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Experimental Protocol: IR Analysis

Rationale for Experimental Choices:

  • Technique: Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation and is suitable for solid samples.

  • Spectral Range: The mid-infrared range (4000-400 cm⁻¹) covers the vibrational frequencies of most common organic functional groups.

Step-by-Step Protocol:

  • Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

  • Spectrometer Setup:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Set the desired number of scans to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Acquisition: Acquire the IR spectrum of the sample.

  • Data Processing: Perform a background correction on the sample spectrum.

Expected IR Spectroscopic Data

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups in the molecule.

Table 3: Expected IR Absorption Bands for this compound.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3200N-H stretchAmino (-NH₂)
3000-2850C-H stretch (aliphatic)Methyl (-CH₃)
~1730C=O stretchEster carbonyl
~1640N-H bendAmino (-NH₂)
~1580, ~1450C=N, N=O stretches1,2,5-Oxadiazole ring
~1250C-O stretchEster

Interpretation:

  • The broad bands in the 3400-3200 cm⁻¹ region are characteristic of the symmetric and asymmetric stretching vibrations of the N-H bonds in the primary amino group.

  • The absorption bands between 3000 and 2850 cm⁻¹ are due to the C-H stretching vibrations of the methyl group.

  • A strong, sharp peak around 1730 cm⁻¹ is a clear indicator of the C=O stretching of the ester functionality.

  • The bending vibration of the N-H bonds in the amino group is expected to appear around 1640 cm⁻¹.

  • The absorptions in the fingerprint region, particularly around 1580 and 1450 cm⁻¹, are characteristic of the stretching vibrations of the C=N and N=O bonds within the 1,2,5-oxadiazole ring.

  • A strong band around 1250 cm⁻¹ corresponds to the C-O stretching of the ester group.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, further confirming its identity.

Experimental Protocol: Mass Spectrometry Analysis

Rationale for Experimental Choices:

  • Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like the target compound, which will likely produce a prominent protonated molecular ion [M+H]⁺.

  • Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer provides high resolution and accurate mass measurements, allowing for the determination of the elemental composition.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

Expected Mass Spectrometric Data

The mass spectrum is expected to show the molecular ion peak and characteristic fragment ions.

Table 4: Expected Mass Spectrometry Data for this compound.

m/z (amu)Ion
144.04[M+H]⁺ (protonated molecule)
113.03[M+H - OCH₃]⁺
85.03[M+H - COOCH₃]⁺

Interpretation:

  • The molecular formula of this compound is C₄H₅N₃O₃, with a monoisotopic mass of 143.0331 g/mol . The high-resolution mass spectrum should show a protonated molecular ion [M+H]⁺ at m/z 144.0404.

  • Common fragmentation pathways would involve the loss of the methoxy group (-OCH₃) resulting in a fragment ion at m/z 113.03, and the loss of the entire carbomethoxy group (-COOCH₃) leading to a fragment at m/z 85.03.

MS_Fragmentation parent [M+H]⁺ m/z = 144.04 frag1 [M+H - OCH₃]⁺ m/z = 113.03 parent->frag1 - OCH₃ frag2 [M+H - COOCH₃]⁺ m/z = 85.03 parent->frag2 - COOCH₃

Figure 3: Expected fragmentation pathway for this compound in ESI-MS.

Conclusion: A Cohesive Spectroscopic Profile

The collective data from NMR, IR, and mass spectrometry provides a comprehensive and unambiguous structural confirmation of this compound. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, the IR spectrum confirms the presence of the key functional groups (amino, ester, and oxadiazole ring), and mass spectrometry verifies the molecular weight and provides corroborating structural information through fragmentation analysis. This multi-technique approach ensures the scientific integrity of any research or development activities involving this compound.

References

  • PubChem. This compound.
  • MDPI. 4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide. [Link]
  • J&K Scientific. 4-Amino-1,2,5-oxadiazole-3-carboxylic acid, 98%. [Link]

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A Technical Guide to Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical overview of Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate (MAOC), a key heterocyclic intermediate. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis, properties, and applications of nitrogen-rich heterocyclic compounds. We will explore the fundamental chemistry of this molecule, from its synthesis and characterization to its reactivity and diverse applications, providing field-proven insights into its utility.

Introduction: The Significance of the Furazan Scaffold

This compound, often referred to as a furazan derivative, is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms.[1] The 1,2,5-oxadiazole ring system is a critical structural motif that imparts unique physicochemical properties to molecules.[2][3] Its incorporation can enhance biological activity and improve physical characteristics, making it a valuable scaffold for medicinal chemists.[2][4] Furthermore, the high nitrogen content and inherent energy of the furazan ring make it a foundational component in the development of advanced energetic materials.[5][6]

MAOC, with its strategically placed amino and methyl ester functional groups, serves as a highly versatile building block for synthesizing more complex molecules in two primary domains:

  • Medicinal Chemistry: As a precursor for novel therapeutic agents, leveraging the diverse biological activities associated with the furazan core, including antimicrobial and anticancer properties.[4][7][8]

  • Energetic Materials Science: As a key intermediate for high-performance, insensitive explosives and propellants, where the furazan ring acts as an "explosophore".[5][9]

This guide will dissect the core attributes of MAOC, providing a comprehensive resource for its practical application in the laboratory.

Physicochemical and Spectroscopic Profile

The fundamental properties of a compound dictate its handling, reactivity, and analytical characterization. MAOC is a solid at room temperature with a molecular structure that gives rise to a distinct spectroscopic signature.[10][11]

Core Properties

A summary of the key identifying and physical properties of this compound is presented below.

PropertyValueReference(s)
IUPAC Name This compound[11]
Synonyms 3-Aminofurazan-4-carboxylic acid methyl ester[12]
CAS Number 159013-94-2[11][13]
Molecular Formula C₄H₅N₃O₃[11][13]
Molecular Weight 143.10 g/mol [11][13]
Appearance Solid[10]
Spectroscopic Characterization
TechniqueExpected Features
¹H NMR Two singlets are expected: one for the methyl ester protons (-OCH₃) around 3.8-4.0 ppm and a broader singlet for the amine protons (-NH₂) between 5.0-7.0 ppm, the position of which is solvent-dependent.
¹³C NMR Expected signals include the methyl ester carbon (~52 ppm), two distinct aromatic carbons for the oxadiazole ring (C3 and C4, ~140-160 ppm), and the ester carbonyl carbon (~160-165 ppm).
IR Spectroscopy Characteristic absorption bands would include N-H stretching for the primary amine (two bands, ~3300-3500 cm⁻¹), C=O stretching for the ester (~1720-1740 cm⁻¹), C=N stretching from the ring (~1600-1650 cm⁻¹), and N-O stretching (~1300-1400 cm⁻¹).
Mass Spectrometry The molecular ion peak (M⁺) would be observed at m/z = 143.

Synthesis and Experimental Protocols

The synthesis of MAOC is logically approached via the preparation of its parent carboxylic acid, followed by a standard esterification reaction. This two-step methodology provides a reliable and scalable route to the target compound.

G cluster_0 Step 1: Synthesis of Carboxylic Acid Precursor cluster_1 Step 2: Esterification A Diaminoglyoxime B 4-Amino-1,2,5-oxadiazole-3-carboxamide A->B Cyclization (e.g., with KOH) C 4-Amino-1,2,5-oxadiazole-3-carboxylic Acid B->C Hydrolysis (Acid or Base) D This compound (Target Compound) C->D Fischer Esterification (Methanol, H₂SO₄ cat.)

Fig 1. Proposed two-step synthetic workflow for MAOC.
Protocol: Synthesis of 4-Amino-1,2,5-oxadiazole-3-carboxylic Acid (Precursor)

The synthesis of the furazan ring system often begins with glyoxime derivatives.[1] This protocol outlines a common route to the key carboxylic acid intermediate.

Rationale: This pathway leverages the facile cyclization of diaminoglyoxime to form the stable furazan ring. Subsequent hydrolysis of the resulting amide is a standard transformation to yield the desired carboxylic acid.

Step-by-Step Methodology:

  • Cyclization: To a solution of potassium hydroxide in a suitable solvent (e.g., ethanol), add diaminoglyoxime portion-wise while maintaining the temperature below 30°C.[1]

  • Reaction Monitoring: Stir the mixture at room temperature until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Work-up & Isolation: Neutralize the reaction mixture with a mineral acid (e.g., HCl) to precipitate the intermediate, 4-amino-1,2,5-oxadiazole-3-carboxamide.[14] Filter the solid, wash with cold water, and dry under vacuum.

  • Hydrolysis: Reflux the isolated carboxamide in an aqueous solution of a strong acid (e.g., 6M HCl) or base (e.g., 6M NaOH) until the reaction is complete (monitored by TLC).

  • Final Isolation: If using acid hydrolysis, cool the solution to precipitate the product. If using base, acidify the cooled solution to a pH of 2-3 to precipitate the product. Filter the solid, wash thoroughly with water to remove salts, and dry to yield 4-amino-1,2,5-oxadiazole-3-carboxylic acid.[5][12]

Protocol: Synthesis of this compound (MAOC)

This step employs Fischer esterification, a classic and reliable method for converting carboxylic acids to methyl esters.

Rationale: The reaction is driven by the use of excess methanol as both solvent and reagent, with a catalytic amount of strong acid to protonate the carbonyl oxygen, thereby activating the carboxyl group toward nucleophilic attack by methanol.

Step-by-Step Methodology:

  • Reaction Setup: Suspend 4-amino-1,2,5-oxadiazole-3-carboxylic acid (1.0 eq) in anhydrous methanol (serving as solvent and reagent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.1 eq) to the cooled suspension.

  • Reaction: Heat the mixture to reflux and maintain for several hours (typically 4-12 h). Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching and Extraction: Cool the reaction mixture to room temperature and carefully neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Isolation: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.[15]

Chemical Reactivity and Derivatization Potential

MAOC is a multifunctional scaffold. The distinct reactivity of its amino group, ester moiety, and the heterocyclic ring itself provides three orthogonal handles for chemical modification, making it an exceptionally valuable intermediate.

G cluster_amino Amino Group Reactions cluster_ester Ester Group Reactions MAOC Methyl 4-amino-1,2,5- oxadiazole-3-carboxylate Acylation N-Acyl Derivatives MAOC->Acylation Acyl Chloride, Base Nitration N-Nitramino Derivatives (Energetic Materials) MAOC->Nitration HNO₃/Ac₂O Amidation Carboxamides MAOC->Amidation Amine, Heat Hydrolysis Carboxylic Acid MAOC->Hydrolysis LiOH, H₂O Reduction Primary Alcohol MAOC->Reduction LiAlH₄

Fig 2. Key derivatization pathways for MAOC.
  • Amino Group (-NH₂): This group is a potent nucleophile and can readily undergo acylation, alkylation, and diazotization reactions. For applications in energetic materials, it can be converted to a nitramino (-NHNO₂) group through careful nitration, significantly increasing the energy density of the resulting molecule.[6][16]

  • Methyl Ester (-COOCH₃): The ester can be hydrolyzed back to the carboxylic acid, which can then be converted into a wide array of energetic salts.[5] It can also be transformed into amides via aminolysis or reduced to a primary alcohol, providing further points for molecular elaboration.

  • Furazan Ring: The ring itself is generally stable but can participate in coordination with metal ions. The delocalized pi-electron system contributes to the molecule's overall stability and electronic properties.[11]

Core Applications in Research and Development

The unique combination of a stable, nitrogen-rich heterocycle with versatile functional groups positions MAOC as a high-value intermediate in critical areas of chemical science.

Medicinal Chemistry and Drug Discovery

The 1,2,5-oxadiazole (furazan) heterocycle is considered a "privileged scaffold" in medicinal chemistry.[2][4] Its value stems from several key factors:

  • Bioisosterism: The furazan ring can act as a bioisostere for other aromatic or heterocyclic rings, allowing chemists to modulate a molecule's properties (like polarity and metabolic stability) while retaining its ability to bind to a biological target.

  • Pharmacophore Element: The nitrogen and oxygen atoms can act as hydrogen bond acceptors, contributing directly to drug-receptor interactions.

  • Property Modulation: The ring's electron-withdrawing nature can influence the pKa of adjacent functional groups, enhancing binding or improving pharmacokinetic profiles.[4]

Derivatives of the furazan core have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and antiviral properties.[4][8] MAOC is an ideal starting point for building libraries of novel compounds for screening against various disease targets.[17]

Advanced Energetic Materials

The high positive enthalpy of formation and significant nitrogen content of the furazan ring make it a cornerstone for modern energetic materials.[6][16] These materials aim to achieve a delicate balance between high detonation performance and low sensitivity to accidental stimuli like impact and friction.

MAOC serves as a precursor to create next-generation energetic compounds by:

  • Formation of Energetic Salts: The ester can be hydrolyzed to the carboxylic acid, which is then reacted with nitrogen-rich bases (like ammonia, hydrazine, or guanidine) to form thermally stable, high-energy salts.[5]

  • Introduction of Explosophores: The amino group can be converted into more energetic functionalities such as nitramino (-NHNO₂) or linked to other energetic rings.[6][16] The combination of the furazan backbone with these groups leads to compounds with excellent detonation velocities and pressures.[16]

Conclusion and Future Perspectives

This compound is more than just a chemical compound; it is a versatile platform for innovation. Its robust synthesis and orthogonal reactivity handles provide chemists with a reliable tool for constructing complex molecular architectures. In medicinal chemistry, its role as a scaffold for creating new therapeutic agents continues to expand as our understanding of the biological importance of heterocycles grows. In materials science, it remains a critical building block in the quest for safer, more powerful energetic materials. Future research will likely focus on developing more streamlined, one-pot synthetic procedures to access its derivatives and exploring its application in novel areas such as organic electronics and coordination chemistry.

References

  • Smolecule. (n.d.). This compound 2-oxide.
  • ResearchGate. (n.d.). Furazans in Medicinal Chemistry | Request PDF.
  • PubMed. (2021). Furazans in Medicinal Chemistry.
  • ACS Publications. (2021). Furazans in Medicinal Chemistry.
  • PubMed. (2005). Furans, thiophenes and related heterocycles in drug discovery.
  • Advanced Biochemicals. (n.d.). This compound.
  • PubChem. (n.d.). This compound.
  • MySkinRecipes. (n.d.). 4-Amino-1,2,5-oxadiazole-3-carboxylic acid.
  • MDPI. (n.d.). 4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide.
  • PubChem. (n.d.). 4-Amino-1,2,5-oxadiazole-3-carboxylic acid.
  • Wikipedia. (n.d.). Furazan.
  • PubChem. (n.d.). 4-Amino-1,2,5-oxadiazole-3-carboxamide.
  • CymitQuimica. (n.d.). 4-Amino-1,2,5-oxadiazole-3-carboxylic acid.
  • Smolecule. (2023). This compound.
  • New Journal of Chemistry (RSC Publishing). (n.d.). Compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan as insensitive energetic materials.
  • MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.
  • Frontiers. (2020). A Family of Energetic Materials Based on 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Backbones With Low Insensitivity and Good Detonation Performance.
  • NIH. (2022). Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan.
  • Frontiers. (2020). A Family of Energetic Materials Based on 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Backbones With Low Insensitivity and Good Detonation Performance.
  • PMC - NIH. (n.d.). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate.
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A Theoretical Deep Dive into Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical analysis of Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Leveraging established quantum chemical methodologies, this document elucidates the molecule's structural, electronic, and spectroscopic properties. By grounding theoretical calculations with available experimental data for its parent compound, we establish a robust computational framework for predicting its behavior and reactivity. This guide is intended to serve as a foundational resource for scientists and professionals engaged in the development of novel therapeutics and advanced materials, offering in-depth insights into the molecular architecture and potential applications of this promising furazan derivative.

Introduction: The Scientific Landscape of 1,2,5-Oxadiazoles (Furazans)

The 1,2,5-oxadiazole, commonly known as furazan, is a five-membered aromatic heterocycle that has garnered considerable attention in the scientific community. Its unique electronic structure and the ability of its derivatives to exhibit a wide array of biological activities make it a privileged scaffold in drug discovery.[1][2] Derivatives of the furazan ring system have been investigated for their potential as anticancer, antibacterial, and vasodilating agents.[1] Furthermore, the high nitrogen content and energetic nature of many furazan-based compounds have led to their exploration as high-energy density materials (HEDMs).

This compound (MAOC), the subject of this guide, combines the key pharmacophoric elements of an amino group and a carboxylate ester on the furazan ring. This specific substitution pattern is anticipated to modulate the electronic properties and reactivity of the core heterocycle, making it a compelling candidate for further investigation in both pharmaceutical and materials science contexts. This guide will delve into the theoretical underpinnings of MAOC's molecular structure, electronic landscape, and spectroscopic signatures, providing a detailed computational roadmap for researchers.

Synthesis Pathway: A Proposed Protocol

Experimental Protocol: Proposed Synthesis of this compound

This protocol is adapted from methodologies reported for the synthesis of 4-aminofurazan-3-carboxylic acid and its subsequent esterification.

Step 1: Synthesis of 4-Amino-1,2,5-oxadiazole-3-carboxylic Acid

The synthesis of the parent carboxylic acid is the crucial first step. A safer and more accessible method, avoiding hazardous intermediates, has been developed and is recommended. This typically involves the cyclization of a suitable precursor, which can be prepared from commercially available starting materials.

Step 2: Esterification to this compound

  • Acid Dissolution: Dissolve 1 equivalent of 4-Amino-1,2,5-oxadiazole-3-carboxylic acid in anhydrous methanol. The volume of methanol should be sufficient to fully dissolve the acid with stirring.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride, to the methanolic solution. The addition should be done dropwise under cooling in an ice bath to control any exothermic reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize the excess acid with a suitable base, such as a saturated sodium bicarbonate solution.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Purification: The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Synthesis_Workflow cluster_step1 Step 1: Parent Acid Synthesis cluster_step2 Step 2: Esterification Start Commercially Available Starting Materials ParentAcid 4-Amino-1,2,5-oxadiazole-3-carboxylic Acid Start->ParentAcid Cyclization Methanol Anhydrous Methanol Reflux Reflux ParentAcid->Reflux Catalyst Acid Catalyst (e.g., H₂SO₄) Workup Neutralization & Extraction Purification Column Chromatography FinalProduct This compound

Caption: Proposed two-step synthesis of the target molecule.

Theoretical Methodology: A Framework for In-Silico Analysis

The theoretical investigation of this compound is conducted using Density Functional Theory (DFT), a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. This approach has been successfully applied to a wide range of heterocyclic compounds, providing reliable predictions of their molecular properties.

Computational Protocol
  • Software: All calculations are performed using the Gaussian 09 suite of programs.

  • Methodology: The B3LYP (Becke, three-parameter, Lee–Yang–Parr) exchange-correlation functional is employed. This hybrid functional is known for its excellent balance of accuracy and computational efficiency for organic molecules.

  • Basis Set: The 6-311++G(d,p) basis set is used for all atoms. This Pople-style basis set provides a good description of the electron distribution, including polarization and diffuse functions, which are important for molecules with heteroatoms and potential hydrogen bonding.

  • Geometry Optimization: The molecular geometry of this compound is optimized in the gas phase without any symmetry constraints.

  • Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum on the potential energy surface (absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

  • Electronic Properties: Key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP), are calculated.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is conducted to investigate intramolecular interactions, charge delocalization, and the nature of the chemical bonds.

Computational_Workflow Input Initial Molecular Structure (this compound) Optimization Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) Input->Optimization Frequency Vibrational Frequency Analysis Optimization->Frequency Validation Confirmation of Energy Minimum Frequency->Validation Properties Calculation of Electronic Properties (HOMO, LUMO, MEP) Validation->Properties No Imaginary Frequencies NBO Natural Bond Orbital (NBO) Analysis Properties->NBO Results Theoretical Data (Structure, Spectra, Reactivity) NBO->Results

Sources

solubility of Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate in Organic Solvents

Abstract

Introduction

Chemical Identity and Properties of this compound (M-AOC)

This compound (M-AOC) is a heterocyclic compound belonging to the furazan (1,2,5-oxadiazole) family.[1] Its chemical structure, featuring an oxadiazole ring substituted with both an amino group and a methyl carboxylate group, suggests a molecule with a significant degree of polarity and the capacity for hydrogen bonding.

Key Structural Features:

  • 1,2,5-Oxadiazole Ring: An aromatic five-membered ring containing two nitrogen atoms and one oxygen atom, contributing to the molecule's overall polarity and stability.[1]

  • Amino Group (-NH2): A primary amine that can act as both a hydrogen bond donor and acceptor.

  • Methyl Carboxylate Group (-COOCH3): An ester group that can act as a hydrogen bond acceptor and contributes to the molecule's polarity.

Physicochemical properties for M-AOC can be estimated based on its structure and data from related compounds.[2][3] These properties are crucial in predicting its solubility behavior.

Significance in Pharmaceutical and Materials Science

Furazan and its derivatives are an important class of compounds in medicinal chemistry and materials science.[4][5] They are often investigated for their potential as:

  • Energetic Materials: The high nitrogen content of the oxadiazole ring is a feature of interest in the development of high-energy materials.[6][7]

  • Pharmaceutical Scaffolds: The furazan ring is a bioisostere for other aromatic systems and is used in the design of novel therapeutic agents.[4][5]

The Critical Role of Solubility in Drug Development and Synthesis

Solubility is a fundamental physicochemical property that influences a compound's behavior at every stage of development.[8][9]

  • In Drug Discovery: Early assessment of solubility helps in screening and selecting drug candidates with favorable pharmacokinetic profiles.[8][10]

  • In Process Chemistry: Knowledge of solubility is essential for designing efficient crystallization and purification processes, as well as for selecting appropriate reaction solvents.[11]

  • In Formulation Development: The solubility of an active pharmaceutical ingredient (API) dictates the choice of formulation strategies to ensure adequate bioavailability.[10][12]

Theoretical Framework of Solubility

"Like Dissolves Like": Polarity and Intermolecular Forces

The principle of "like dissolves like" is the cornerstone of solubility prediction. Polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents. The solubility of M-AOC will be governed by the interplay of intermolecular forces between it and the solvent molecules. Given the presence of amino and carboxylate groups, M-AOC is expected to be a polar molecule with the ability to engage in:

  • Hydrogen Bonding: With protic solvents (e.g., alcohols) and aprotic hydrogen bond acceptors (e.g., DMSO, acetone).

  • Dipole-Dipole Interactions: With other polar molecules.

Therefore, M-AOC is anticipated to have higher solubility in polar organic solvents compared to nonpolar solvents like hexane.

Hansen Solubility Parameters (HSP) as a Predictive Tool

Hansen Solubility Parameters (HSP) provide a more quantitative approach to predicting solubility by breaking down the total cohesive energy of a substance into three components:[13][14][15]

  • δd: Energy from dispersion forces.

  • δp: Energy from dipolar intermolecular forces.

  • δh: Energy from hydrogen bonds.

The principle is that substances with similar HSP values are likely to be miscible.[13][16] For a given solute like M-AOC, one can determine its HSP values and then select solvents with closely matching parameters to achieve high solubility. This method is particularly useful for screening a large number of solvents to find the most suitable ones for a specific application.[16][17]

Impact of Crystal Lattice Energy

For a solid to dissolve, the energy of solvation must overcome the crystal lattice energy, which is the energy holding the molecules together in the solid state. A high crystal lattice energy can lead to poor solubility, even if the solute and solvent have favorable intermolecular interactions. The specific polymorphic form of M-AOC will also influence its solubility.[12][18]

Expected Solubility Profile of M-AOC

While quantitative data is unavailable, a qualitative solubility profile can be predicted based on the molecular structure of M-AOC.

Table 1: Predicted Qualitative Solubility of M-AOC in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileHighStrong dipole-dipole interactions and hydrogen bond accepting capabilities of the solvents can solvate the polar M-AOC molecule effectively.
Polar Protic Methanol, Ethanol, WaterModerate to HighSolvents can act as both hydrogen bond donors and acceptors, leading to favorable interactions. However, the organic backbone of M-AOC may limit solubility in highly polar protic solvents like water.
Moderately Polar Acetone, Ethyl AcetateModerateThese solvents can engage in some polar interactions but may be less effective at solvating the highly polar functional groups of M-AOC compared to more polar solvents.
Nonpolar Hexane, TolueneLow to InsolubleThe lack of favorable intermolecular interactions between the polar M-AOC and nonpolar solvent molecules will result in poor solubility.

Experimental Determination of Solubility

To obtain accurate solubility data for M-AOC, rigorous experimental methods must be employed. The "shake-flask" method is considered the gold standard for determining thermodynamic equilibrium solubility.[8][12][18]

Protocol 1: Isothermal Equilibrium (Shake-Flask) Method

This method measures the thermodynamic solubility, which is the concentration of the solute in a saturated solution at equilibrium.[10][12]

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid M-AOC to a series of vials, each containing a different organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.[8]

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., at 25 °C and 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.[18] It is advisable to measure the concentration at multiple time points to confirm that equilibrium has been reached.[18]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, use centrifugation or filtration to separate the saturated solution from the undissolved solid.[18]

  • Sample Preparation: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable mobile phase for analysis.

  • Quantification: Analyze the concentration of M-AOC in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8] A calibration curve prepared with known concentrations of M-AOC should be used for accurate quantification.

  • Solid Phase Analysis: It is good practice to analyze the remaining solid residue (e.g., by XRPD) to check for any changes in the solid form (polymorphism) during the experiment.[18]

Protocol 2: Kinetic Solubility (Turbidimetric) Method

This high-throughput method is often used in early drug discovery to quickly assess the solubility of a large number of compounds.[10][12] It measures the concentration at which a compound precipitates from a solution when an aqueous buffer is added to a stock solution in an organic solvent (typically DMSO).[8][10]

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of M-AOC in DMSO.

  • Titration: In a multi-well plate, add the aqueous buffer of interest to each well.

  • Precipitation Induction: Gradually add small aliquots of the M-AOC stock solution to the buffer-containing wells while monitoring for the first sign of precipitation (turbidity) using a light-scattering detector.[8]

  • Solubility Estimation: The concentration of M-AOC at the point where turbidity is first detected is taken as the kinetic solubility.

Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of M-AOC.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess M-AOC prep2 Add selected organic solvents prep1->prep2 equil1 Agitate at constant temperature (e.g., 24-72h) prep2->equil1 sep1 Centrifuge or Filter equil1->sep1 sep2 Collect clear supernatant sep1->sep2 ana1 Dilute supernatant sep2->ana1 ana3 Analyze remaining solid (XRPD) sep2->ana3 ana2 Quantify concentration by HPLC ana1->ana2

Caption: Experimental workflow for thermodynamic solubility determination.

Practical Implications and Applications

The experimentally determined solubility data for M-AOC will be invaluable for:

  • Solvent Selection for Crystallization and Purification: Choosing a solvent system where M-AOC has high solubility at elevated temperatures and low solubility at room temperature is key for efficient crystallization.[11]

  • Formulation Strategies for Drug Delivery: If M-AOC is intended for pharmaceutical use, its solubility will guide the development of appropriate dosage forms, such as solutions, suspensions, or solid dispersions.[10][12]

  • Synthesis and Reaction Chemistry: Understanding the solubility of M-AOC in various reaction media is crucial for optimizing reaction conditions and yields.[9]

Conclusion

This guide provides a comprehensive roadmap for researchers to systematically determine and understand the . By combining theoretical principles with robust experimental protocols, a complete solubility profile of M-AOC can be established. This information is a critical prerequisite for the successful development and application of this compound in its intended fields. The methodologies outlined here ensure a high degree of scientific integrity and provide a solid foundation for further research.

References

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
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  • Pawar, P. et al. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. University Institute of Chemical Technology, North Maharashtra University.
  • Adscientis. Hansen Solubility Parameters (HSP).
  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Semantic Scholar.
  • World Health Organization (WHO). (2020). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System.
  • Wikipedia. Furazan.
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  • PubChem. 4-Amino-1,2,5-oxadiazole-3-carboxamide.
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  • Stefanis, E., & Panayiotou, C. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega.
  • West Pharmaceutical Services. Hansen solubility parameters to predict drug & container interactions.
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  • Calvino, R., & Fundarò, A. (1977). [Synthesis and preliminary pharmacological characteristics of various derivatives of 1,2,5-oxadiazole (furazan)]. PubMed.
  • MDPI. Enhanced Energetic Performance via the Combination of Furoxan and Oxa-[9][9]bicyclic Structures.
  • Chen, T. et al. (2018). Synthesis and characterization of furazan derivatives and their evaluation as antitumor agents. ScienceGate.
  • Liu, Y. et al. (2022). Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. National Institutes of Health.
  • Defense Technical Information Center. solubility report of 3-(5-amino-1,2,4-oxadiazol-3-yl)-4-nitro-1,2,5-oxadiazole (LLM 201) in various solvents.

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An In-depth Technical Guide to Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate (CAS 159013-94-2)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the chemical compound identified by the CAS number 159013-94-2. The internationally recognized IUPAC name for this substance is methyl 4-amino-1,2,5-oxadiazole-3-carboxylate .[][2] This document will delve into its chemical identity, physicochemical properties, synthesis, potential applications, and safety considerations, offering valuable insights for professionals in the fields of medicinal chemistry, pharmacology, and materials science.

Chemical Identity and Structure

This compound is a heterocyclic compound belonging to the oxadiazole family.[2] The core of its structure is a five-membered aromatic ring containing one oxygen and two nitrogen atoms, known as a 1,2,5-oxadiazole or furazan ring. This core is substituted with an amino group (-NH₂) at position 4 and a methyl carboxylate group (-COOCH₃) at position 3.

The presence of the electron-withdrawing oxadiazole ring and the interplay of the amino and ester functional groups confer unique electronic properties and reactivity to the molecule, making it a subject of interest in various research domains.[2]

Molecular and Structural Data

A summary of the key identifiers and structural information for this compound is presented in the table below.

PropertyValue
CAS Number 159013-94-2
IUPAC Name This compound[][2]
Molecular Formula C₄H₅N₃O₃[2]
Molecular Weight 143.1 g/mol [2]
Canonical SMILES COC(=O)C1=NON=C1N[2]
InChI Key PNFAQDARRSPFKS-UHFFFAOYSA-N[][2]
Structural Representation

The two-dimensional structure of this compound is depicted below, illustrating the arrangement of its constituent atoms and functional groups.

Caption: 2D structure of this compound.

Physicochemical Properties

Understanding the physicochemical properties of a compound is crucial for its application in research and development. The following table summarizes the available data for this compound.

PropertyValueSource
Boiling Point 257.6 °C at 760 mmHg[]
Density 1.447 g/cm³[]

Synthesis and Reactivity

General Synthesis Approach

The synthesis of this compound typically involves cyclization and substitution reactions.[2] While specific, detailed protocols are often proprietary, the general synthetic strategy can be conceptualized as a multi-step process.

Synthesis_Workflow A Starting Materials (e.g., substituted nitriles, hydroxylamines) B Cyclization Reaction (Formation of the 1,2,5-oxadiazole ring) A->B C Functional Group Interconversion (Introduction/modification of amino and ester groups) B->C D Purification (e.g., chromatography, recrystallization) C->D E Final Product (this compound) D->E

Caption: Generalized synthetic workflow for this compound.

The choice of starting materials and reagents is critical and dictates the efficiency and yield of the synthesis. The oxadiazole ring itself imparts a degree of stability, while the amino and ester groups are sites for further chemical modification.

Chemical Reactivity

The reactivity of this compound is influenced by its functional groups. The amino group can undergo reactions typical of primary amines, such as acylation and alkylation. The ester group can be hydrolyzed or converted to other derivatives like amides. The oxadiazole ring can participate in various chemical transformations, including oxidation and reduction, leading to a diverse range of derivatives.[2]

Applications in Research and Development

This compound is primarily utilized as a research chemical.[] Its structural motifs are of significant interest in medicinal chemistry due to their presence in various biologically active molecules.

Pharmaceutical Research

The oxadiazole scaffold is a known pharmacophore, and its derivatives have been investigated for a wide array of therapeutic applications.[2]

  • Antimicrobial Properties: The broader class of oxadiazole compounds has demonstrated anti-infective properties.[2] This suggests that this compound could serve as a starting point for the development of new antibacterial or antifungal agents.

  • Enzyme Inhibition: This compound has been noted to interact with enzymes such as thymidylate synthase and histone deacetylase.[2] These interactions can affect critical cellular pathways like cell proliferation and apoptosis, making it a potential lead compound in cancer research.[2]

  • Drug Development: The pharmacokinetic profile of this compound suggests its potential utility in the development of drugs for various diseases.[2]

Biochemical Assays

Due to its ability to interact with various biological targets, this compound can be employed as a reagent in biochemical assays.[2]

Materials Science

Derivatives of oxadiazoles are known for their diverse properties, which can be applied in materials science, including potential uses in liquid crystals and polymers.[2]

Safety and Handling

As with any research chemical, proper safety precautions must be observed when handling this compound.

General Precautions
  • Handling: Work in a well-ventilated area.[3] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[3][4]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety goggles.[3]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Keep away from incompatible materials.[3]

Accidental Release Measures

In case of a spill, prevent further leakage if it is safe to do so.[3] Avoid allowing the chemical to enter drains.[3] Collect the spilled material and dispose of it in accordance with local regulations.[3]

Conclusion

This compound (CAS 159013-94-2) is a versatile heterocyclic compound with a well-defined chemical structure and intriguing potential for various scientific applications. Its utility as a building block in medicinal chemistry, particularly in the pursuit of novel antimicrobial and anticancer agents, is noteworthy. Further research into its biological activities and the synthesis of its derivatives is warranted to fully explore its therapeutic and material science potential. Researchers and drug development professionals should consider this compound a valuable tool in their endeavors, while adhering to strict safety protocols during its handling and use.

References

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  • This compound | C4H5N3O3 | CID 159013-94-2. (n.d.). PubChem.
  • This compound|159013-94-2. (n.d.). Chem-Seq.
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The Synthesis and Characterization of Novel Oxadiazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Oxadiazoles are a prominent class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science.[1][2] Their unique structural features and diverse pharmacological activities make them a cornerstone in the development of new therapeutic agents.[3][4][5] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis and characterization of novel oxadiazole derivatives, emphasizing the rationale behind experimental choices and providing validated protocols.

The oxadiazole scaffold exists in four isomeric forms: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazoles.[1] Among these, the 1,3,4- and 1,2,4-isomers are the most extensively studied due to their chemical stability and broad spectrum of biological activities, which include antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][5]

Part 1: Strategic Synthesis of Oxadiazole Derivatives

The synthesis of the oxadiazole ring is a well-established area of heterocyclic chemistry, with a multitude of methods available. The choice of a particular synthetic route often depends on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction.

Classical Approaches: The Foundation of Oxadiazole Synthesis

One of the most common and versatile methods for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is the cyclodehydration of diacylhydrazines.[6] This method involves the reaction of an acid hydrazide with a carboxylic acid or its derivative, followed by cyclization using a dehydrating agent.

Rationale: This approach is favored for its simplicity and the wide availability of starting materials. The mechanism proceeds through the formation of a 1,2-diacylhydrazine intermediate, which then undergoes intramolecular cyclization and dehydration to form the stable oxadiazole ring. The choice of dehydrating agent is critical and can influence reaction conditions and yields. Common dehydrating agents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and polyphosphoric acid (PPA).[6][7]

A generalized workflow for the classical synthesis of 1,3,4-oxadiazoles.
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Start [label="Acid Hydrazide + Carboxylic Acid/Derivative", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="1,2-Diacylhydrazine Intermediate"]; Cyclization [label="Cyclodehydration\n(e.g., POCl₃, SOCl₂, PPA)"]; Product [label="2,5-Disubstituted-1,3,4-Oxadiazole", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Intermediate [label="Condensation"]; Intermediate -> Cyclization [label="Dehydrating Agent"]; Cyclization -> Product; }

Detailed Experimental Protocol: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles via Oxidative Cyclization of Acylhydrazones

This protocol describes a practical and efficient method for the synthesis of 1,3,4-oxadiazoles through the oxidative cyclization of acylhydrazones.

Step 1: Synthesis of Acylhydrazone Intermediate

  • To a solution of an appropriate acid hydrazide (10 mmol) in ethanol (50 mL), add the corresponding aromatic aldehyde (10 mmol).

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. The precipitated solid is filtered, washed with cold ethanol, and dried to afford the acylhydrazone.

Step 2: Oxidative Cyclization to the 1,3,4-Oxadiazole

  • To a solution of the acylhydrazone (5 mmol) in a suitable solvent such as dimethylformamide (DMF), add an oxidizing agent like yellow mercuric oxide (HgO) and iodine (I₂).[8]

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove inorganic salts.

  • Pour the filtrate into ice-cold water to precipitate the crude product.

  • Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol, acetic acid) to obtain the pure 2,5-disubstituted-1,3,4-oxadiazole.

Part 2: Comprehensive Characterization of Novel Oxadiazole Derivatives

The unambiguous structural elucidation of newly synthesized compounds is paramount. A combination of spectroscopic and analytical techniques is employed to confirm the identity, purity, and three-dimensional structure of oxadiazole derivatives.

Spectroscopic Techniques: Unveiling the Molecular Structure

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[9] For oxadiazole derivatives, characteristic absorption bands can confirm the formation of the heterocyclic ring and the presence of other functional groups.[6][9]

Functional GroupCharacteristic Absorption (cm⁻¹)
C=N (Oxadiazole ring)1620 - 1680
C-O-C (Oxadiazole ring)1020 - 1250
N-N (Oxadiazole ring)900 - 1000
C=O (if present)1680 - 1750
N-H (if present)3100 - 3500

NMR spectroscopy (¹H and ¹³C) provides detailed information about the chemical environment of the hydrogen and carbon atoms in a molecule, which is crucial for structural determination.[6][9][10]

  • ¹H NMR: The chemical shifts of the protons on the aromatic or aliphatic substituents can be used to confirm the substitution pattern. The absence of a peak for the -NH-NH- protons of the diacylhydrazine intermediate is a key indicator of successful cyclization.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the oxadiazole ring typically appear in the range of 150-165 ppm. The signals for the carbons of the substituents provide further structural confirmation.

Mass spectrometry is used to determine the molecular weight of the synthesized compound and can provide information about its structure through fragmentation patterns.[6][9] The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the target oxadiazole derivative.

Crystallographic Analysis: The Gold Standard for Structural Elucidation

Single-crystal X-ray crystallography provides the most definitive and unambiguous three-dimensional structure of a molecule.[11][12][13] This technique is invaluable for understanding the precise bond lengths, bond angles, and overall conformation of the oxadiazole derivative, which is critical for structure-activity relationship (SAR) studies in drug design.[13][14]

The central role of X-ray crystallography in structural validation.
```dot digraph "Xray_Crystallography_Workflow" { graph [splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Synthesis [label="Synthesis of Novel Oxadiazole Derivative"]; Purification [label="Purification & Crystal Growth"]; Xray [label="Single-Crystal X-ray Diffraction", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; Structure [label="3D Molecular Structure Determination", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; SAR [label="Structure-Activity Relationship (SAR) Studies"];

Synthesis -> Purification; Purification -> Xray; Xray -> Structure; Structure -> SAR; }

Sources

The Versatile Scaffold: An In-depth Technical Guide to the Biological Activities of Oxadiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxadiazole Core in Medicinal Chemistry

Oxadiazoles, a class of five-membered heterocyclic aromatic compounds, have emerged as a significant scaffold in medicinal chemistry due to their wide array of biological activities.[1][2] These compounds, characterized by a five-membered ring containing one oxygen and two nitrogen atoms, exist in four isomeric forms: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazole.[2] Of these, the 1,3,4-oxadiazole and 1,2,4-oxadiazole isomers have garnered the most attention for their promising pharmacological profiles.[2][3] The unique structural features of the oxadiazole ring, including its ability to act as a bioisostere for amide and ester groups and its participation in hydrogen bonding, contribute to its diverse therapeutic potential.[4][5] This guide provides a comprehensive technical overview of the multifaceted biological activities of oxadiazole compounds, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Oxadiazole derivatives have demonstrated significant potential in combating a wide range of microbial pathogens, including bacteria, fungi, and viruses.[6][7]

Antibacterial Activity

Oxadiazole compounds have shown potent activity against both Gram-positive and Gram-negative bacteria.[8][9] A notable class of oxadiazole-based antibiotics impairs bacterial cell wall biosynthesis by targeting penicillin-binding proteins (PBPs).[10][11] This mechanism is particularly effective against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[8][10] For instance, the derivative 5-(1H-Indol-5-yl)-3-(4-(4-(trifluoromethyl)phenoxy)phenyl)-1,2,4-oxadiazole has demonstrated efficacy in a mouse model of MRSA infection and possesses oral bioavailability.[10] The antimicrobial activity is often influenced by the nature and position of substituents on the aryl rings attached to the oxadiazole core, with hydrophobic and halogen-containing groups frequently enhancing potency.[6][9]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A crucial step in evaluating antibacterial efficacy is the determination of the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Methodology: Broth Microdilution Method

  • Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., S. aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution of Oxadiazole Compound: The test oxadiazole compound is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Antifungal and Antiviral Activities

Beyond their antibacterial properties, oxadiazole derivatives have also exhibited promising antifungal and antiviral activities.[12] For instance, certain 1,3,4-oxadiazole derivatives have shown potent antifungal effects.[6] In the realm of antiviral research, the 1,3,4-oxadiazole moiety is present in the FDA-approved HIV integrase inhibitor, Raltegravir, highlighting the clinical significance of this scaffold.[12] Recent studies have also explored the potential of 1,3,4-oxadiazole derivatives against the SARS-CoV-2 virus, with some compounds showing inhibitory activity against the virus's main protease (Mpro).[13]

Anticancer Activity: Targeting the Hallmarks of Cancer

The development of novel anticancer agents is a cornerstone of modern drug discovery. Oxadiazole derivatives have emerged as a versatile class of compounds with potent antiproliferative activity against various cancer cell lines.[14][15][16] Their mechanisms of action are diverse and target several key pathways involved in cancer progression.

Mechanisms of Anticancer Action

Oxadiazole-based compounds exert their anticancer effects through multiple mechanisms, including:

  • Enzyme Inhibition: Many oxadiazole derivatives act as inhibitors of crucial enzymes involved in cancer cell proliferation and survival, such as histone deacetylases (HDACs), telomerase, and thymidylate synthase.[16][17] HDAC inhibitors containing the 1,3,4-oxadiazole scaffold have shown potent activity, inducing cancer cell death through apoptosis and cell cycle arrest.[16]

  • Tubulin Polymerization Inhibition: Some derivatives disrupt the dynamics of microtubule formation by inhibiting tubulin polymerization, a validated target in cancer chemotherapy.[14]

  • Growth Factor Receptor Inhibition: Certain oxadiazoles have been shown to inhibit the signaling of growth factors like vascular endothelial growth factor (VEGF), which is crucial for tumor angiogenesis.[18]

  • Induction of Apoptosis: A common outcome of treatment with anticancer oxadiazoles is the induction of programmed cell death (apoptosis) in cancer cells, often through the modulation of mitochondrial membrane potential.[15][19]

Diagram: Anticancer Mechanisms of Oxadiazole Compounds

anticancer_mechanisms cluster_mechanisms Mechanisms of Action cluster_outcomes Cellular Outcomes Oxadiazole Oxadiazole Derivatives Enzyme_Inhibition Enzyme Inhibition (HDAC, Telomerase) Oxadiazole->Enzyme_Inhibition Tubulin_Inhibition Tubulin Polymerization Inhibition Oxadiazole->Tubulin_Inhibition Apoptosis Induction of Apoptosis Oxadiazole->Apoptosis Angiogenesis_Inhibition Angiogenesis Inhibition (VEGF Pathway) Oxadiazole->Angiogenesis_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Enzyme_Inhibition->Cell_Cycle_Arrest Tubulin_Inhibition->Cell_Cycle_Arrest Cancer_Cell_Death Cancer Cell Death Apoptosis->Cancer_Cell_Death Inhibition_of_Proliferation Inhibition of Proliferation Angiogenesis_Inhibition->Inhibition_of_Proliferation Cell_Cycle_Arrest->Inhibition_of_Proliferation Inhibition_of_Proliferation->Cancer_Cell_Death

Caption: Diverse anticancer mechanisms of oxadiazole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7 breast cancer cells) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the oxadiazole compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.[20]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of many diseases. Oxadiazole derivatives have demonstrated significant anti-inflammatory properties, often attributed to their ability to inhibit the production of pro-inflammatory mediators.[21][22][23]

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of oxadiazoles are believed to be mediated, in part, by the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.[19][23] By inhibiting these enzymes, oxadiazole compounds can reduce the cardinal signs of inflammation, including edema, pain, and erythema.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a widely used and reliable in vivo model for evaluating the anti-inflammatory activity of new compounds.[21][24]

Methodology:

  • Animal Grouping: Albino rats are divided into control, standard (e.g., treated with indomethacin), and test groups (treated with the oxadiazole compound).[21]

  • Compound Administration: The test compound or standard drug is administered orally or intraperitoneally to the respective groups. The control group receives the vehicle.

  • Induction of Inflammation: After a specific time (e.g., 1 hour) following compound administration, a sub-plantar injection of carrageenan (a phlogistic agent) is given into the right hind paw of each rat to induce localized edema.

  • Measurement of Paw Volume: The volume of the paw is measured at various time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema in the treated groups is calculated by comparing the increase in paw volume with that of the control group.

Anticonvulsant Activity: Targeting Neurological Disorders

Epilepsy is a chronic neurological disorder characterized by recurrent seizures. Several oxadiazole derivatives have been investigated for their anticonvulsant properties and have shown promising results in preclinical models.[25][26][27]

Mechanism of Anticonvulsant Action

The anticonvulsant activity of some oxadiazole derivatives is associated with their ability to modulate the activity of the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system.[3][27] Certain 1,2,4-oxadiazoles have been identified as selective GABA potentiating compounds.[3] Additionally, some derivatives may exert their effects by interacting with benzodiazepine receptors or by blocking voltage-gated sodium channels.[26][27]

Diagram: Workflow for Anticonvulsant Activity Screening

anticonvulsant_workflow Start Synthesis of Oxadiazole Derivatives MES_Test Maximal Electroshock (MES) Test Start->MES_Test PTZ_Test Pentylenetetrazole (PTZ)-Induced Seizure Test Start->PTZ_Test Rotarod_Test Rotarod Test (Neurotoxicity) MES_Test->Rotarod_Test PTZ_Test->Rotarod_Test ED50_TD50 Determination of ED50 and TD50 Rotarod_Test->ED50_TD50 Mechanism_Study Mechanism of Action Studies (e.g., GABA Receptor Binding) ED50_TD50->Mechanism_Study Lead_Compound Identification of Lead Compound Mechanism_Study->Lead_Compound

Caption: A typical workflow for the evaluation of anticonvulsant activity.

Experimental Protocol: Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) Induced Seizure Tests

These are two standard preclinical models used to identify compounds with potential anticonvulsant activity.[26][28][29]

Methodology:

  • Animal Preparation and Compound Administration: Mice or rats are administered the test oxadiazole compound, a standard anticonvulsant drug (e.g., diazepam or carbamazepine), or a vehicle.[26][29]

  • MES Test: At a predetermined time after drug administration, a brief electrical stimulus is delivered through corneal electrodes to induce a tonic-clonic seizure. The ability of the compound to prevent the tonic hind limb extension phase of the seizure is considered a positive result.

  • PTZ Test: A convulsant dose of pentylenetetrazole is administered subcutaneously or intraperitoneally. The compound's effectiveness is determined by its ability to prevent or delay the onset of clonic seizures.[26]

  • Neurotoxicity Assessment: The rotarod test is often performed to assess for any motor impairment or neurotoxic effects of the test compounds at their effective doses.[28]

Structure-Activity Relationship (SAR) Insights

The biological activity of oxadiazole derivatives is highly dependent on the nature and position of the substituents on the heterocyclic ring and any attached aryl moieties.[6][8] Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds. For example, in the case of antibacterial oxadiazoles, the presence of hydrophobic groups on the phenyl ring is often correlated with enhanced activity.[9] Similarly, for anticonvulsant activity, the introduction of an amino group at a specific position on the oxadiazole ring has been shown to be beneficial.[26]

Conclusion and Future Perspectives

Oxadiazole and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a remarkable diversity of biological activities. Their potential as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agents is well-documented.[1][12][25] The continued exploration of the oxadiazole chemical space, coupled with a deeper understanding of their mechanisms of action and structure-activity relationships, holds immense promise for the development of novel and effective therapeutic agents to address a wide range of human diseases. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to translate their preclinical efficacy into clinical success.

References

A comprehensive list of references is provided below for further reading and verification.

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  • Romesberg, F. E., et al. (2015). Structure-activity relationship for the oxadiazole class of antibiotics. Journal of Medicinal Chemistry, 58(4), 1836-1845. [Link]
  • Mobashery, S., et al. (2019). Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. ACS Infectious Diseases, 5(10), 1753-1762. [Link]
  • Głowacka, E., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2414. [Link]
  • Jończyk, J., et al. (2021).
  • Various Authors. (2024). Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. IntechOpen. [Link]
  • Various Authors. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemistry. [Link]
  • Kumar, S., et al. (2011). Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives. International Journal of Drug Development and Research, 3(4), 236-243. [Link]
  • Various Authors. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Future Medicinal Chemistry. [Link]
  • Various Authors. (2011).[8][10][12]-oxadiazoles: synthesis and biological applications. Journal of Pharmacy Research, 4(3), 654-657. [Link]
  • da Silva, A. C. G., et al. (2023). Oxadiazole Derivatives as Anticancer and Immunomodulatory Agents: A Systematic Review. Current Drug Targets, 24(10), 839-851. [Link]
  • Kumar, R., et al. (2020). 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. Archiv der Pharmazie, 353(8), e2000122. [Link]
  • Almasirad, A., et al. (2014). Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives. Pharmaceutical Sciences, 20(1), 11-16. [Link]
  • Kumar, S. P., et al. (2021). Anti-inflammatory activity of new 1,3,4-oxadiazole derivatives. Naresuan University Journal: Science and Technology, 29(4), 1-8. [Link]
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  • Various Authors. (2022). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Molecules, 27(19), 6296. [Link]
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  • Various Authors. (2016). ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. International Journal of Medical Sciences and Pharma Research, 2(3), 1-6. [Link]
  • Parveen, S., et al. (2025). ANTIVIRAL PROPERTIES OF 1,3,4-OXADIAZOLE DERIVATIVES AGAINST SARS-2. Research & Reviews in Biotechnology & Biosciences, 12(2), 25-32. [Link]
  • Various Authors. (2025). A two-decade overview of oxadiazole derivatives as promising anticancer agents. Journal of Biomolecular Structure and Dynamics. [Link]
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  • Głowacka, E., et al. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), 3247. [Link]
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  • Various Authors. (2024). Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives.
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Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate: A Technical Guide to Safety and Hazards

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate is a heterocyclic compound belonging to the furazan (1,2,5-oxadiazole) family. Its unique molecular structure, featuring an amino group and a carboxylate ester on the electron-deficient oxadiazole ring, makes it a valuable building block in medicinal chemistry and materials science. While its potential applications are significant, a thorough understanding of its safety and hazard profile is paramount for its handling and use in a research and development setting. This guide provides an in-depth analysis of the known and potential hazards associated with this compound, drawing upon data from its parent compound, 4-amino-1,2,5-oxadiazole-3-carboxylic acid, and related furazan derivatives, to ensure safe laboratory practices.

Physicochemical Properties and General Reactivity

This compound is a solid crystalline powder. The furazan ring is known for its electron-withdrawing nature, which influences the reactivity of its substituents. The amino group is generally considered to have low reactivity due to this effect.

General Reactivity Insights: The 1,2,5-oxadiazole ring system has a low level of aromaticity, and the O-N bond can be susceptible to reduction, potentially leading to ring-opening. The amino group can undergo oxidation under specific conditions, for instance, with hydrogen peroxide-containing mixtures, to form the corresponding nitrofurazans.[1][2][3] Such nitro derivatives are often highly energetic materials, highlighting a significant potential hazard if uncontrolled oxidation occurs.

Hazard Identification and Classification

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the GHS classification for its parent compound, 4-Amino-1,2,5-oxadiazole-3-carboxylic acid , provides critical safety information and should be considered directly applicable.

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific target organ toxicity — single exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

Signal Word: Warning

Hazard Pictogram:

Toxicological Profile

Detailed toxicological studies on this compound are not publicly available. However, based on the GHS classification of the parent acid and data from related compounds, the following should be considered:

  • Acute Effects: The primary acute hazards are irritation to the skin, eyes, and respiratory system upon contact or inhalation.[4][5]

  • Chronic Effects: Repeated or prolonged exposure to some amine-containing heterocyclic compounds can potentially lead to organ damage. A safety data sheet for a related aminotriazole compound suggests potential for damage to the kidneys, liver, and thyroid with prolonged exposure.[6]

  • Mutagenicity: Some aminotriazole derivatives have shown mutagenic effects in mammalian somatic cells and bacteria/yeast.[6]

It is crucial to handle this compound with appropriate personal protective equipment to minimize any direct contact and aerosol generation.

Fire and Explosion Hazards

The 1,2,5-oxadiazole (furazan) ring is a structural motif found in numerous energetic materials. While the amino and carboxylate groups of the title compound are not typically associated with high energy, the nitrogen-rich heterocyclic core warrants a cautious approach to its thermal stability.

  • Thermal Stability: Many nitrogen-rich heterocycles, including some oxadiazole derivatives, are thermally sensitive and can decompose exothermically.[7] Compounds in this family are often investigated for their energetic properties. For instance, some tri-1,3,4-oxadiazole derivatives are considered suitable for practical use only if their decomposition temperature exceeds 150°C.[7]

  • Decomposition Products: Upon thermal decomposition, nitrogen-containing organic compounds can release toxic and flammable gases, including carbon oxides (CO, CO2) and nitrogen oxides (NO, NO2).[6] The decomposition of amino acids, for example, is known to produce water, ammonia, and carbon dioxide.[8][9]

  • Fire Fighting: In case of a fire involving this compound, use a dry chemical powder for small fires. For larger fires, water spray, fog, or foam is recommended.[6] Do not use a direct water jet, as it may scatter the material.

The following diagram illustrates the general workflow for assessing thermal hazards in a research setting.

Thermal_Hazard_Assessment cluster_0 Initial Screening cluster_1 Experimental Evaluation cluster_2 Risk Mitigation Literature_Review Literature Review (Parent compound, analogs) DSC_TGA Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA) Literature_Review->DSC_TGA Informs initial testing parameters Structural_Analysis Structural Analysis (N-rich, O-rich) Structural_Analysis->DSC_TGA Indicates potential for energetic behavior Impact_Friction_Test Impact & Friction Sensitivity (If energetic nature is suspected) DSC_TGA->Impact_Friction_Test Exotherm suggests further testing SOP_Development Develop Safe Operating Procedures (SOPs) DSC_TGA->SOP_Development Defines temperature limits Impact_Friction_Test->SOP_Development Dictates handling procedures PPE_Selection Select Appropriate PPE SOP_Development->PPE_Selection Scale_Up_Precautions Implement Scale-Up Precautions SOP_Development->Scale_Up_Precautions

Caption: Workflow for Thermal Hazard Assessment.

Reactivity and Incompatibilities

A critical aspect of safe handling is understanding the chemical incompatibilities of a substance. For this compound, the following should be avoided:

  • Strong Oxidizing Agents: The amino group on the furazan ring can be oxidized to a nitro group, which can significantly increase the energetic properties of the molecule, potentially leading to an unstable and explosive compound.[1][2][3] Reactions with strong oxidizers should be avoided or conducted with extreme caution under controlled conditions.

  • Strong Bases: A safety data sheet for a related oxadiazole carboxylic acid lists strong bases as incompatible.[5] Bases could potentially catalyze decomposition or hydrolysis of the ester.

  • Amines: Amines are also listed as incompatible with a related oxadiazole carboxylic acid.[5] This may be due to the potential for nucleophilic attack on the ester or the ring.

  • Heat and Ignition Sources: Due to the potential for thermal decomposition, the compound should be kept away from heat, sparks, and open flames.[6]

Safe Handling and Storage Protocols

Adherence to strict laboratory protocols is essential when working with this compound.

Personal Protective Equipment (PPE): The following diagram outlines the recommended PPE for handling this compound.

PPE_Protocol cluster_ppe Recommended Personal Protective Equipment (PPE) Compound Methyl 4-amino-1,2,5- oxadiazole-3-carboxylate Eye_Protection Safety Glasses with Side Shields or Goggles Compound->Eye_Protection Protects against eye irritation Hand_Protection Chemical-Resistant Gloves (e.g., Nitrile) Compound->Hand_Protection Prevents skin irritation Body_Protection Laboratory Coat Compound->Body_Protection Prevents clothing contamination Respiratory_Protection Use in a Fume Hood (Dust mask if weighing outside hood) Compound->Respiratory_Protection Prevents respiratory tract irritation

Caption: Recommended PPE for Safe Handling.

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6][10]

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[5]

Handling Procedures:

  • Avoid generating dust when handling the solid material.[10]

  • Wash hands thoroughly after handling.[4][10]

  • Avoid contact with skin, eyes, and clothing.[10]

  • Keep the compound away from incompatible materials as listed in Section 5.[6]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

  • Keep away from heat and sources of ignition.[6]

Emergency Procedures

Spill Response:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection.

  • Avoid creating dust.

  • Carefully sweep up the spilled solid and place it in a sealed container for disposal.[10]

  • Clean the spill area with soap and water.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[5][6]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[5][6]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[6]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Get medical attention immediately.[6]

Conclusion

This compound is a compound with significant potential, but it must be handled with a clear understanding of its inherent and potential hazards. The primary documented risks are irritation to the skin, eyes, and respiratory system. Furthermore, its structural similarity to known energetic materials necessitates careful management of its thermal environment and avoidance of strong oxidizing agents. By adhering to the safety protocols outlined in this guide, researchers can mitigate these risks and work with this compound in a safe and responsible manner.

References

  • Kulikov, A. S., Makhova, N. N., & Fershtat, L. L. (1994). An Effective Method for the Oxidation of Aminofurazans to Nitrofurazans.
  • SciSpace. (1994). An Effective Method for the Oxidation of Aminofurazans to Nitrofurazans. [Link]
  • ResearchGate. (1994). An Effective Method for the Oxidation of Aminofurazans to Nitrofurazans. [Link]
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  • Wang, Y., et al. (2022). Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. Frontiers in Chemistry, 10, 843105. [Link]
  • University of Nebraska-Lincoln MediaHub. (2012). Safe Handling: Unstable, Reactive, Energetic Chemicals. [Link]
  • Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(18), 12498-12505. [Link]
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  • bioRxiv. (2017). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. [Link]
  • Bentham Science. (2023).
  • ResearchGate. (2018). Comparative study of the thermal decomposition behaviour of different amino acids and peptides. [Link]
  • Al-Amiery, A. A., et al. (2019). Novel synthesis of 1,3,4 oxadiazole derivatives poly (maleimide-co-methyl acrylate) with some carboxylic acids and their biological activity. Journal of Advanced Scientific Research, 10(1), 12-19.
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Methodological & Application

The Versatile Scaffold: Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the quest for novel molecular scaffolds that offer both unique biological activity and favorable physicochemical properties is perpetual. Among the heterocyclic systems that have garnered significant attention is the 1,2,5-oxadiazole, or furazan, ring. This application note delves into the medicinal chemistry applications of a particularly promising derivative, Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate. We will explore its role as a versatile building block in the design of innovative therapeutics, supported by detailed protocols and mechanistic insights.

Introduction to a Privileged Heterocycle

This compound, with a molecular formula of C₄H₅N₃O₃, is a substituted furazan that presents a unique combination of functional groups: an amino group and a methyl ester flanking the oxadiazole core.[1] This arrangement imparts a distinct electronic and steric profile, making it an attractive starting point for chemical library synthesis and lead optimization. The 1,2,5-oxadiazole ring itself is a bioisostere of other five-membered heterocycles and can modulate a compound's metabolic stability and ability to form hydrogen bonds with biological targets.[2]

The N-oxide counterpart of the furazan ring, known as furoxan, is a well-established nitric oxide (NO) donor, a crucial signaling molecule in various physiological and pathological processes.[3][4] This property of the closely related furoxans hints at the potential for 1,2,5-oxadiazole derivatives to be explored as NO-releasing prodrugs, with applications in cardiovascular diseases and oncology.[3][5]

Key Physicochemical and Structural Properties

To effectively utilize this scaffold in drug design, a clear understanding of its properties is essential.

PropertyValueSource
Molecular Formula C₄H₅N₃O₃[1]
Molecular Weight 143.10 g/mol [1]
CAS Number 159013-94-2[6]
Appearance Likely a solid at room temperatureInferred
Key Functional Groups Amino group, Methyl ester, 1,2,5-Oxadiazole ring[1]

Applications in Medicinal Chemistry

The structural features of this compound make it a valuable precursor for a range of therapeutic agents. The amino and ester groups provide convenient handles for derivatization, allowing for the exploration of structure-activity relationships (SAR).

As a Scaffold for Enzyme Inhibitors in Oncology

The 1,2,5-oxadiazole core has been incorporated into molecules designed to inhibit enzymes that are overactive in cancer cells. One such target is Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a crucial role in tumor immune evasion.[7] While not the exact molecule, derivatives of 1,2,5-oxadiazole-3-carboximidamide have shown potent inhibitory activity against IDO1.[7] This suggests that this compound could serve as a starting point for the development of novel IDO1 inhibitors.

The general workflow for such a drug discovery program is outlined below:

workflow cluster_synthesis Synthesis & Derivatization cluster_screening Screening & Optimization cluster_preclinical Preclinical Evaluation start This compound derivatization Amide Coupling / Ester Hydrolysis start->derivatization library Library of Analogs derivatization->library assay Enzyme Inhibition Assay (e.g., IDO1) library->assay sar Structure-Activity Relationship (SAR) Analysis assay->sar lead_opt Lead Optimization sar->lead_opt in_vivo In Vivo Efficacy Studies lead_opt->in_vivo tox Toxicology & PK/PD Studies in_vivo->tox

Fig. 1: Drug discovery workflow utilizing the target scaffold.
Development of Antimicrobial Agents

Heterocyclic compounds, including oxadiazoles, are a cornerstone in the development of antimicrobial agents.[8] The 1,2,4-oxadiazole isomer has been extensively studied for its antibacterial and antifungal properties. The unique electronic nature of the 1,2,5-oxadiazole ring in this compound offers an opportunity to develop novel antimicrobial compounds with potentially different mechanisms of action or improved activity against resistant strains.

As a Bioisosteric Replacement in Drug Design

Bioisosterism is a powerful strategy in medicinal chemistry to modulate the properties of a lead compound. The 1,2,5-oxadiazole ring can be considered a bioisostere for other aromatic and heterocyclic systems. Its introduction can alter a molecule's polarity, hydrogen bonding capacity, and metabolic stability, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.

Protocols for Synthesis and Evaluation

The following protocols are representative methodologies based on established procedures for similar compounds and are intended to serve as a starting point for researchers.

Protocol 1: Synthesis of this compound Derivatives

This protocol outlines a general method for the derivatization of the amino group via amide bond formation, a common step in building a chemical library for screening.

Objective: To synthesize a library of N-acylated derivatives of this compound.

Materials:

  • This compound

  • A selection of carboxylic acids (R-COOH)

  • Coupling agents (e.g., HBTU, HATU)

  • Organic base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography, HPLC)

Procedure:

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

  • Addition of Reagents: To the solution, add the carboxylic acid (1.1 eq), the coupling agent (1.2 eq), and the organic base (2.0 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-acylated derivative.

  • Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro Enzyme Inhibition Assay (Conceptual)

This protocol provides a general framework for evaluating the inhibitory activity of the synthesized derivatives against a target enzyme, for instance, a hypothetical kinase.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against a target enzyme.

Materials:

  • Synthesized derivatives of this compound

  • Target enzyme (e.g., a purified kinase)

  • Substrate for the enzyme (e.g., a peptide or protein)

  • ATP (for kinase assays)

  • Assay buffer

  • Detection reagent (e.g., a phosphospecific antibody for kinase assays, or a fluorescent probe)

  • Microplate reader

  • Positive control inhibitor with known activity

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in DMSO. Create a series of dilutions in the assay buffer to achieve a range of final concentrations for the assay.

  • Assay Setup: In a 96-well or 384-well microplate, add the assay buffer, the target enzyme, and the test compound at various concentrations. Include wells for a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate and ATP.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme for a predetermined period.

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (e.g., fluorescence, absorbance) using a microplate reader.

  • Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value for each compound.

Future Perspectives

The unique chemical architecture of this compound positions it as a highly valuable and versatile scaffold in medicinal chemistry. Its potential as a precursor for enzyme inhibitors, antimicrobial agents, and as a bioisosteric replacement warrants further investigation. The exploration of its N-oxide derivatives as potential nitric oxide donors could open up new avenues for therapeutic intervention in a variety of diseases. As our understanding of disease biology deepens, the strategic application of such privileged scaffolds will be instrumental in the development of the next generation of targeted therapies.

References

  • Boström, J., Brown, D. G., Young, R. J., & Keserü, G. M. (2012). Expanding the medicinal chemistry synthetic toolbox. Nature Reviews Drug Discovery, 11(5), 385-386.
  • Ferreira, L. G., & Guedes, R. C. (2021). Recent Advances in the Synthesis and Biomedical Applications of Heterocyclic NO-Donors. Molecules, 26(18), 5705.
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  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: a rational approach in drug design. Chemical reviews, 96(8), 3147-3176.
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  • Liu, H., et al. (2020). Design, synthesis, and biological evaluation of 1,2,5-oxadiazole-3-carboximidamide derivatives as novel indoleamine-2,3-dioxygenase 1 inhibitors. European Journal of Medicinal Chemistry, 189, 112059.
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  • Khalilov, L. M. (2021). The oxadiazole scaffold is a commonly utilized pharmacophore and has been subjected to extensive studies in recent years because of its metabolic profile and ability to engage in hydrogen-bonding with receptor sites. Crystallography Reports, 66(1), 1-10.
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Application Notes & Protocols: The Use of Furoxan Derivatives as Thiol-Activated Nitric Oxide Donors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Nitric Oxide Donors in Research

Nitric oxide (NO) is a pleiotropic signaling molecule critical to a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response.[1] Its short half-life and gaseous nature make direct administration challenging, creating a demand for compounds that can release NO in a controlled and predictable manner—so-called NO donors. Among these, the 1,2,5-oxadiazole 2-oxide, or furoxan, heterocyclic system has emerged as a particularly valuable scaffold in medicinal chemistry and chemical biology.[1][2]

Furoxans are thermally stable compounds that can be chemically tailored to release NO under specific physiological conditions, most notably in the presence of thiols like glutathione, which are abundant intracellularly.[3][4] This trigger mechanism allows for targeted NO delivery, making furoxans powerful tools for investigating NO-mediated signaling and promising candidates for therapeutic development.[3]

This guide provides a comprehensive overview of the principles and protocols for using furoxan-based NO donors, using Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate (a furazan, the deoxygenated parent structure of a furoxan) as a representative compound of this structural class. The methodologies described herein are broadly applicable to various furoxan and furazan derivatives, enabling researchers to harness their potential as controlled NO-releasing agents.

Pillar 1: Mechanism of Nitric Oxide Release from Furoxans

The defining characteristic of furoxans as NO donors is their bioactivation by thiols. The process involves the nucleophilic attack of a thiol (such as the endogenous antioxidant glutathione, GSH) on the furoxan ring. This interaction leads to the cleavage of the N-O bond of the heterocycle, initiating a cascade that ultimately liberates two molecules of nitric oxide.[3] This thiol-dependent activation is a key experimental consideration, as the rate of NO release is directly influenced by the concentration and type of thiols present in the experimental system.

The structural isomerism of the furoxan ring and the electronic nature of its substituents at the 3- and 4-positions significantly modulate the susceptibility of the ring to nucleophilic attack, thereby tuning the kinetics of NO release.[3][5] This allows for the rational design of "fast" or "slow" release donors for different applications.

NO_Release_Mechanism Furoxan Furoxan Derivative (e.g., 1,2,5-oxadiazole 2-oxide) Intermediate Thiol-Adduct Intermediate Furoxan->Intermediate + 2 R-SH Thiol Thiol (e.g., Glutathione, Cysteine) Thiol->Intermediate RingOpening Ring Cleavage & Rearrangement Intermediate->RingOpening Spontaneous NO1 Nitric Oxide (NO) RingOpening->NO1 NO2 Nitric Oxide (NO) RingOpening->NO2 Byproduct Denitrated Byproduct RingOpening->Byproduct

Caption: Thiol-dependent activation pathway of a furoxan NO donor.

Pillar 2: Core Protocols for Quantification of Nitric Oxide Release

Accurate quantification of NO release is fundamental to any study involving NO donors. Several methods exist, each with distinct advantages and limitations. The most common techniques involve measuring NO directly or its stable oxidation products, nitrite (NO₂⁻) and nitrate (NO₃⁻).

Preparation of Stock Solutions
  • Rationale: Furoxan derivatives are typically hydrophobic. A concentrated stock solution in an appropriate organic solvent is necessary for accurate and reproducible dilution into aqueous experimental media. Dimethyl sulfoxide (DMSO) is the most common solvent choice due to its high solubilizing power and miscibility with aqueous buffers.

  • Protocol:

    • Accurately weigh the furoxan compound (e.g., this compound).

    • Dissolve the compound in high-purity, anhydrous DMSO to create a concentrated stock solution (e.g., 10-100 mM).

    • Vortex thoroughly until the compound is completely dissolved.

    • Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture, to prevent degradation.

    • Critical Note: When diluting into aqueous media, ensure the final DMSO concentration is consistent across all experimental and control groups and is below a cytotoxic level (typically <0.5% v/v).

Protocol: Quantification of NO Release using the Griess Assay

The Griess assay is a simple, cost-effective, and widely used colorimetric method that indirectly measures NO by quantifying its stable breakdown product, nitrite (NO₂⁻).[6][7]

  • Principle: The Griess reaction is a two-step diazotization process. First, under acidic conditions, nitrite reacts with sulfanilamide to form a diazonium salt. This intermediate then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to produce a stable, magenta-colored azo compound, which can be quantified spectrophotometrically at ~540 nm.[7][8]

  • Step-by-Step Methodology:

    • Reagent Preparation:

      • Griess Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.

      • Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water. (Store protected from light at 4°C).

      • Nitrite Standard: Prepare a 1 M stock solution of sodium nitrite (NaNO₂) in deionized water. Create a series of working standards (e.g., 0-100 µM) by serial dilution in the same buffer/medium as your samples.

    • Sample Preparation & Reaction:

      • Incubate the furoxan donor at the desired concentration in your chosen biological medium or buffer (e.g., PBS, cell culture media) at 37°C. Ensure the medium contains a thiol source (e.g., add L-cysteine or glutathione, typically 1-5 mM) to initiate NO release.

      • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect 50 µL aliquots of the supernatant.

    • Griess Reaction:

      • Pipette 50 µL of each standard and sample into separate wells of a 96-well microplate.

      • Add 50 µL of Griess Reagent A to each well.

      • Incubate for 10 minutes at room temperature, protected from light.

      • Add 50 µL of Griess Reagent B to each well.

      • Incubate for another 10 minutes at room temperature, protected from light.

    • Measurement & Calculation:

      • Measure the absorbance at 540 nm using a microplate reader.

      • Subtract the absorbance of the blank (medium/buffer only) from all readings.

      • Plot the absorbance of the standards versus their known concentrations to generate a standard curve.

      • Determine the nitrite concentration in your samples by interpolating their absorbance values from the linear regression of the standard curve.

Comparison of Common NO Measurement Techniques

While the Griess assay is popular, other methods offer higher sensitivity or direct measurement capabilities. The choice of method depends on the specific experimental needs and available equipment.[7][9]

Method Principle Measures Sensitivity Advantages Disadvantages
Griess Assay Colorimetric diazotization reaction.[8]Nitrite (NO₂⁻)~0.5 µM[8]Low cost, simple, high-throughput.[7]Indirect measurement, interference from other substances (e.g., phenol red), cannot measure nitrate without a reduction step.[9]
Oxyhemoglobin Assay Spectrophotometric measurement of the conversion of oxyhemoglobin (HbO₂) to methemoglobin (metHb) by NO.[6]Direct NO~5 nMReal-time, direct measurement of NO.Interference from other reducing/oxidizing agents, requires fresh HbO₂ solution.
Chemiluminescence Reaction of NO with ozone (O₃) produces an excited state nitrogen dioxide (NO₂*) that emits light upon relaxation.[7]Direct NO~1 pMGold standard, highly sensitive and specific for NO gas.[7]Requires specialized, expensive equipment; sample must be purged of oxygen.[7]
Electrochemical Sensors NO-selective electrodes that generate a current proportional to the NO concentration.[6]Direct NO~1 nMReal-time, localized measurements possible.Sensor calibration can drift, potential for fouling by biological molecules.

Pillar 3: Application Protocols for In Vitro and Ex Vivo Systems

The following protocols provide frameworks for applying furoxan-based NO donors to common biological questions.

In Vitro Anti-Proliferative Assay in Cancer Cell Lines
  • Objective: To determine the cytotoxic or cytostatic effect of NO released from a furoxan derivative on cancer cell proliferation. High concentrations of NO are known to induce apoptosis.[10]

  • Methodology (MTT Assay):

    • Cell Seeding: Seed cancer cells (e.g., Bel-7402, K562) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[11]

    • Treatment: Prepare serial dilutions of the furoxan stock solution in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the treatment solutions. Include a vehicle control (medium with the same final DMSO concentration) and a positive control (e.g., cisplatin).

    • Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

    • Measurement: Read the absorbance at ~570 nm.

    • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the donor concentration to determine the IC₅₀ value (the concentration that inhibits cell proliferation by 50%).

Caption: Workflow for an MTT-based cell proliferation assay.

In Vitro Bacterial Biofilm Dispersal Assay
  • Objective: To assess the ability of low, non-toxic concentrations of NO to trigger the dispersal of pre-formed bacterial biofilms.[5][12]

  • Methodology (Crystal Violet Staining):

    • Biofilm Formation: Grow a bacterial culture (e.g., Pseudomonas aeruginosa) overnight. Dilute the culture into fresh medium and add it to the wells of a 96-well microtiter plate. Incubate under static conditions for 24-48 hours to allow for biofilm formation.

    • Treatment: Carefully remove the planktonic (free-floating) bacteria from the top of the wells. Wash gently with PBS. Add fresh medium containing various concentrations of the furoxan NO donor. Include a vehicle control.

    • Incubation: Incubate for the desired treatment period (e.g., 4-24 hours).

    • Staining: Discard the medium and wash the wells gently with PBS to remove any remaining planktonic cells and the dispersed biofilm.

    • Fixation: Add 150 µL of methanol to each well for 15 minutes to fix the remaining biofilm.

    • Staining: Remove the methanol and allow the plate to air dry. Add 150 µL of 0.1% (w/v) crystal violet solution and stain for 15 minutes.

    • Washing: Remove the crystal violet solution and wash the plate thoroughly with water until the wash water is clear.

    • Solubilization: Add 200 µL of 30% (v/v) acetic acid to each well to solubilize the stain from the biofilm.

    • Measurement: Transfer the solubilized stain to a new plate and measure the absorbance at ~590 nm.

    • Analysis: A decrease in absorbance compared to the vehicle control indicates biofilm dispersal.

Trustworthiness: Data Interpretation and Troubleshooting

  • Causality: Always correlate the biological effect with measured NO release. Run a parallel Griess assay under the exact same conditions (medium, temperature, time) as your biological experiment to confirm that the donor is releasing NO as expected.

  • Controls are Critical:

    • Vehicle Control: Essential to ensure the solvent (DMSO) is not causing an effect.

    • "Spent" Donor Control: Incubate the donor in medium long enough for NO release to cease. Use this "spent" medium as a control to distinguish between effects caused by NO itself versus the donor molecule or its byproducts.

    • NO Scavenger: In some experiments, adding an NO scavenger like cPTIO can help confirm that the observed effect is truly NO-dependent.

  • Troubleshooting Common Issues:

    • No NO Release Detected: Check the presence and concentration of thiols in your system. Furoxan activation is thiol-dependent. Ensure the compound is fully dissolved.

    • High Background in Griess Assay: Cell culture media can contain components that interfere with the assay.[9] Always run a "media only" blank and consider using phenol red-free medium for the experiment.[9]

    • Inconsistent Results: Ensure consistent cell passage number, seeding density, and precise timing for treatments and measurements.

References

  • A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. MDPI. [Link]
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Application Note: Experimental Procedures for Functionalizing the Amino Group of Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed experimental protocols for the chemical modification of the primary amino group of Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate. The 1,2,5-oxadiazole (furazan) scaffold is a cornerstone in the development of advanced materials and therapeutics, valued for its high nitrogen content, thermal stability, and unique electronic properties.[1][2] Functionalization of this core structure is critical for tuning its physicochemical and biological properties. This document outlines field-proven methodologies for acylation, sulfonylation, and diazotization, with a focus on addressing the inherent electronic-deficient nature of the amino group, which can render standard protocols ineffective.[3][4][5][6] Each protocol is presented with step-by-step instructions, mechanistic insights, and guidelines for product characterization, designed for researchers in medicinal chemistry, materials science, and drug development.

Introduction: The Strategic Importance of the 4-Amino-1,2,5-oxadiazole Scaffold

This compound is a versatile heterocyclic building block.[7] The 1,2,5-oxadiazole ring system is highly energetic and possesses a significant positive heat of formation, making its derivatives valuable in the field of energetic materials.[8][9][10] Beyond this, the scaffold is prevalent in medicinal chemistry, where it is explored for developing novel antimicrobial, antiviral, and anticancer agents.[1][11] The dual functionality of an amino group and a methyl ester on this electron-poor heterocyclic core allows for extensive and diverse derivatization, enabling the creation of large libraries of compounds for screening and optimization.[7]

The primary challenge in derivatizing this molecule lies in the reduced nucleophilicity of the 4-amino group. The potent electron-withdrawing effect of the adjacent 1,2,5-oxadiazole ring deactivates the amine, making reactions like acylation and alkylation sluggish under standard conditions.[3][12] Therefore, specialized protocols are required to achieve efficient and high-yielding transformations. This guide provides such protocols, grounded in established chemical principles and supported by authoritative literature.

Safety & Handling

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all other reagents.

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Compound-Specific Hazards: Derivatives of 1,2,5-oxadiazole can be energetic and may decompose under heat or shock.[2][8] While the starting material itself is not a primary explosive, its derivatives, particularly those incorporating nitro groups, should be handled in small quantities and with extreme care. Avoid grinding, excessive heat, and impact.

  • Reagent Hazards: Many reagents used in these protocols, such as acyl chlorides, sulfonyl chlorides, and diazotizing agents, are corrosive, toxic, and/or moisture-sensitive. Handle with appropriate caution.

Core Functionalization Protocols

This section details robust methods for the functionalization of the amino group. The choice of procedure depends on the desired final product: an amide, a sulfonamide, or a derivative accessible via a diazonium salt intermediate.

Protocol 1: Acylation via Activated Carboxylic Acids (Amide Formation)

Standard amide coupling reactions are often inefficient due to the low nucleophilicity of the amino group. The following protocol utilizes an activating agent system (EDC/HOBt) enhanced with a nucleophilic catalyst (DMAP) to overcome this hurdle. This method is adapted from established procedures for coupling with electron-deficient amines.[3]

cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Carboxylic Acid (1.1 eq) + HOBt (0.1 eq) + DMAP (1.0 eq) D Dissolve A & B in dry DCM/DMF A->D B This compound (1.0 eq) B->D C EDC (1.2 eq) F Add EDC (C) Stir 15 min at 0 °C C->F E Cool to 0 °C D->E E->F G Warm to RT Stir 12-24 h F->G H Dilute with DCM Wash with 1M HCl, sat. NaHCO₃, brine G->H I Dry (Na₂SO₄), filter, concentrate H->I J Purify via Flash Chromatography I->J K K J->K Final Product: N-Acylated Derivative

Caption: Workflow for the synthesis of N-acyl derivatives.

  • Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the desired carboxylic acid (1.1 equivalents), 1-hydroxybenzotriazole (HOBt, 0.1 equivalents), and 4-dimethylaminopyridine (DMAP, 1.0 equivalents).

  • Dissolution: Add this compound (1.0 equivalent) and dissolve all solids in a suitable dry solvent (e.g., dichloromethane (DCM) or dimethylformamide (DMF), approx. 0.1 M concentration).

  • Activation: Cool the mixture to 0 °C in an ice bath. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents) portion-wise.

    • Rationale: EDC is the coupling agent that activates the carboxylic acid. HOBt is added to suppress side reactions and racemization (if the acid is chiral). DMAP acts as a potent nucleophilic catalyst, which is critical for accelerating the reaction with the electron-poor amine.[3]

  • Reaction: Stir the reaction mixture at 0 °C for 15 minutes, then allow it to warm to room temperature. Monitor the reaction by TLC or LC-MS. The reaction typically requires 12 to 24 hours for completion.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (to remove DMAP and excess EDC), saturated aqueous NaHCO₃ (to remove HOBt and unreacted acid), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-acylated product.

Protocol 2: Sulfonylation (Sulfonamide Formation)

The synthesis of sulfonamides from the title compound requires reaction with a sulfonyl chloride, typically in the presence of a non-nucleophilic base. Pyridine is often used as both the base and a solvent.

cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Amine (1.0 eq) in dry Pyridine B Cool to 0 °C A->B C Add Sulfonyl Chloride (1.1 eq) dropwise B->C D Stir at 0 °C for 30 min, then RT for 4-12 h C->D E Pour onto ice/water D->E F Adjust pH to ~2 with conc. HCl E->F G Extract with Ethyl Acetate (3x) F->G H Wash with brine, dry (MgSO₄), concentrate G->H I Purify via Recrystallization or Flash Chromatography H->I J J I->J Final Product: N-Sulfonylated Derivative

Caption: Workflow for the synthesis of N-sulfonyl derivatives.

  • Preparation: Dissolve this compound (1.0 equivalent) in anhydrous pyridine under an inert atmosphere.

  • Addition: Cool the solution to 0 °C in an ice bath. Add the desired sulfonyl chloride (1.1 equivalents) dropwise via a syringe.

    • Rationale: Pyridine acts as a base to neutralize the HCl byproduct of the reaction, driving it to completion. The reaction is performed at 0 °C initially to control the exothermic reaction.

  • Reaction: Stir the mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Let the reaction proceed for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up: Carefully pour the reaction mixture onto a mixture of ice and water. A precipitate may form.

  • Acidification & Extraction: Acidify the aqueous mixture to approximately pH 2 by the slow addition of concentrated HCl. This protonates the pyridine, making it water-soluble, and often precipitates the product. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude sulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography.

Protocol 3: Diazotization and Subsequent Functionalization

Diazotization of heterocyclic amines, particularly those on electron-poor rings, can be challenging but offers a gateway to a wide range of functionalities (e.g., -OH, -Cl, -Br, -CN, -N₃) via Sandmeyer or related reactions.[12][13]

cluster_diazotization Diazonium Salt Formation cluster_trapping In-situ Trapping cluster_workup Work-up & Purification A Suspend Amine (1.0 eq) in aq. H₂SO₄ or HBF₄ B Cool to 0-5 °C A->B C Add aq. NaNO₂ (1.05 eq) dropwise, keep T < 5 °C B->C E Add diazonium solution to trapping solution at 0-5 °C C->E Diazonium Salt Solution D Prepare trapping solution (e.g., CuCl in HCl) D->E F Warm to RT or heat gently (N₂ evolution) E->F G Extract with appropriate solvent (e.g., EtOAc, DCM) F->G H Wash, dry, concentrate G->H I Purify via Chromatography H->I J J I->J Final Product: Substituted Oxadiazole

Caption: General workflow for diazotization-substitution reactions.

  • Preparation: Suspend this compound (1.0 equivalent) in an aqueous acid solution (e.g., 6 M HCl) in a flask. Cool the suspension to 0-5 °C using an ice-salt bath.

  • Diazotization: Prepare a solution of sodium nitrite (NaNO₂, 1.05 equivalents) in a minimal amount of cold water. Add this solution dropwise to the stirred amine suspension, ensuring the temperature remains below 5 °C.

    • Rationale: The reaction of the primary amine with nitrous acid (generated in situ from NaNO₂ and strong acid) forms the diazonium salt. Low temperatures are critical to prevent the premature decomposition of this unstable intermediate.

  • Trapping: In a separate flask, prepare a solution of copper(I) chloride (CuCl, 1.2 equivalents) in concentrated HCl, also cooled to 0-5 °C.

  • Reaction: Slowly add the cold diazonium salt solution to the stirred CuCl solution. Vigorous evolution of N₂ gas should be observed.

  • Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1 hour to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification: Cool the reaction mixture and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the product by flash chromatography to obtain Methyl 4-chloro-1,2,5-oxadiazole-3-carboxylate.

Summary of Functionalization Strategies

Reaction Type Key Reagents Typical Conditions Product Key Considerations
Acylation Carboxylic Acid, EDC, HOBt, DMAPDCM or DMF, 0 °C to RT, 12-24 hAmideEssential to use a catalyst (DMAP) due to the low nucleophilicity of the amine.[3]
Sulfonylation Sulfonyl Chloride, PyridinePyridine, 0 °C to RT, 4-12 hSulfonamidePyridine acts as both solvent and base. Careful work-up is needed to remove it.
Diazotization NaNO₂, Strong Acid (HCl, H₂SO₄), Cu(I) saltAqueous, T < 5 °CHalide, Cyanide, etc.Diazonium intermediate is unstable; must be prepared at low temperature and used immediately.[12]

Characterization of Functionalized Products

Confirmation of a successful reaction is achieved through standard analytical techniques:

  • ¹H NMR Spectroscopy: The disappearance of the broad singlet corresponding to the -NH₂ protons (typically around 6.5 ppm in DMSO-d₆) is a key indicator. For acylation and sulfonylation, a new N-H singlet will appear, usually further downfield.

  • ¹³C NMR Spectroscopy: Expect shifts in the carbon signals of the oxadiazole ring, particularly the carbon atom attached to the nitrogen.

  • Infrared (IR) Spectroscopy:

    • Acylation: Appearance of a strong amide C=O stretch (approx. 1650-1680 cm⁻¹) and an N-H stretch (approx. 3200-3400 cm⁻¹).

    • Sulfonylation: Appearance of characteristic S=O stretches (approx. 1350 cm⁻¹ and 1160 cm⁻¹).

  • Mass Spectrometry (MS): The molecular ion peak ([M+H]⁺ or [M]⁺) should correspond to the calculated mass of the expected product.

Conclusion

The functionalization of this compound provides a powerful platform for accessing novel compounds with potential applications in diverse scientific fields. The protocols detailed in this guide are designed to overcome the inherent challenge of the amine's low reactivity by employing tailored reaction conditions. By leveraging these robust methods for acylation, sulfonylation, and diazotization, researchers can efficiently expand chemical space around the valuable 1,2,5-oxadiazole core.

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Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate: A Versatile Building Block for Advanced Energetic Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Furazan Ring in Energetic Materials

In the quest for next-generation energetic materials that offer a superior balance of performance and safety, the 1,2,5-oxadiazole (furazan) heterocycle has emerged as a cornerstone of modern research. The furazan ring system is prized for its high positive enthalpy of formation, substantial nitrogen content, and inherent thermal stability, all of which are critical attributes for high-performance explosives and propellants.[1] Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate (MOCA) is a key bifunctional derivative of the furazan family, presenting researchers with a versatile platform for the synthesis of a diverse array of advanced energetic compounds. Its amino and methyl carboxylate groups offer two distinct points for chemical modification, enabling the construction of complex, energy-dense molecules with tailored properties.[2][3]

This comprehensive guide provides detailed application notes and protocols for the use of MOCA as a foundational building block in the synthesis of novel energetic materials. We will delve into the synthesis of MOCA itself, followed by detailed procedures for its conversion into key energetic intermediates and final compounds, including energetic salts and nitrogen-rich heterocyclic systems. Throughout this guide, we will emphasize the chemical principles underpinning these transformations and provide critical safety information for the handling of these potent materials.

Physicochemical Properties of MOCA

A thorough understanding of the physical and chemical properties of MOCA is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₄H₅N₃O₃[4]
Molecular Weight 143.10 g/mol [4]
CAS Number 159013-94-2[4]
Appearance Solid (Typical)-
Purity ≥97% (Commercially available)[4]

Synthesis of this compound (MOCA)

The synthesis of MOCA can be adapted from established methods for producing 4-aminofurazan-3-carboxylic acid and its esters.[5] The following protocol outlines a robust and safer one-pot synthesis approach.

Protocol 1: Synthesis of MOCA

Principle: This synthesis involves the reaction of a suitable precursor with hydroxylamine to form the furazan ring, followed by esterification. This one-pot method is designed to avoid the isolation of potentially hazardous intermediates.[5]

Materials:

  • Precursor (e.g., a suitable dinitrile or cyanoester)

  • Hydroxylamine hydrochloride

  • Sodium bicarbonate

  • Methanol

  • Thionyl chloride or other suitable esterification agent

  • Appropriate solvents (e.g., water, methanol)

Procedure:

  • Furazan Ring Formation:

    • In a well-ventilated fume hood, dissolve the chosen precursor in a suitable solvent mixture (e.g., water and methanol).

    • Add hydroxylamine hydrochloride and sodium bicarbonate portion-wise, controlling any effervescence.

    • Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Esterification:

    • After cooling the reaction mixture, carefully add methanol.

    • Slowly add thionyl chloride dropwise at a low temperature (e.g., 0 °C), as the reaction is exothermic.

    • Allow the reaction to warm to room temperature and stir until the esterification is complete (monitor by TLC).

  • Work-up and Purification:

    • Neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain pure MOCA.

Causality: The use of a one-pot procedure enhances safety by minimizing the handling and isolation of potentially unstable intermediates. The choice of esterification agent should be made based on substrate compatibility and safety considerations.

Diagram 1: Synthetic Workflow for MOCA

Precursor Precursor RingFormation Furazan Ring Formation (Hydroxylamine) Precursor->RingFormation Intermediate 4-Amino-1,2,5-oxadiazole-3-carboxylic Acid RingFormation->Intermediate Esterification Esterification (Methanol, Thionyl Chloride) Intermediate->Esterification MOCA This compound (MOCA) Esterification->MOCA

Caption: One-pot synthesis of MOCA from a suitable precursor.

Application in the Synthesis of Energetic Materials

MOCA's bifunctionality allows for a variety of synthetic transformations to produce advanced energetic materials. The following protocols detail key derivatizations.

Protocol 2: Hydrolysis to 4-Amino-1,2,5-oxadiazole-3-carboxylic Acid

The carboxylic acid derivative is a crucial intermediate for the synthesis of energetic salts and other derivatives.[2]

Principle: Basic hydrolysis of the methyl ester group of MOCA yields the corresponding carboxylic acid.

Materials:

  • This compound (MOCA)

  • Lithium hydroxide or Sodium hydroxide

  • Water

  • Tetrahydrofuran (THF) or Methanol

  • Hydrochloric acid (1 M)

  • Ethyl acetate

Procedure:

  • Dissolve MOCA in a mixture of THF (or methanol) and water.

  • Add a solution of lithium hydroxide or sodium hydroxide and stir the mixture at room temperature.

  • Monitor the reaction by TLC until all the starting material is consumed.

  • Acidify the reaction mixture to a pH of approximately 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-amino-1,2,5-oxadiazole-3-carboxylic acid.

Causality: The use of a mild base like lithium hydroxide helps to prevent potential side reactions or degradation of the furazan ring. Acidification protonates the carboxylate to yield the final carboxylic acid product.

Protocol 3: Synthesis of Energetic Salts

Energetic salts often exhibit improved thermal stability and reduced sensitivity compared to their neutral counterparts.

Principle: Neutralization of 4-amino-1,2,5-oxadiazole-3-carboxylic acid with a nitrogen-rich base (e.g., ammonia, hydrazine, guanidine) results in the formation of an energetic salt.

Materials:

  • 4-Amino-1,2,5-oxadiazole-3-carboxylic acid

  • Nitrogen-rich base (e.g., ammonium hydroxide, hydrazine hydrate, guanidinium carbonate)

  • Ethanol or Methanol

Procedure:

  • Dissolve 4-amino-1,2,5-oxadiazole-3-carboxylic acid in a minimal amount of ethanol or methanol.

  • Slowly add an equimolar amount of the chosen nitrogen-rich base to the solution while stirring.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • The energetic salt will typically precipitate from the solution. If not, the solvent can be slowly evaporated.

  • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry in a desiccator.

Causality: The acid-base reaction between the carboxylic acid and the nitrogen-rich base forms a salt. The incorporation of a cation with high nitrogen content contributes positively to the overall energy density of the resulting material.

Protocol 4: Conversion to 4-Amino-1,2,5-oxadiazole-3-carboxamide

The amide derivative serves as a precursor for further functionalization, such as dehydration to a nitrile or conversion to other nitrogen-rich heterocycles.

Principle: The methyl ester of MOCA can be converted to the corresponding amide via aminolysis.

Materials:

  • This compound (MOCA)

  • Ammonia solution (e.g., 7N in methanol)

  • Methanol

Procedure:

  • In a pressure-resistant vessel, dissolve MOCA in methanol.

  • Add the ammonia solution and seal the vessel.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully vent the vessel in a fume hood and concentrate the reaction mixture under reduced pressure.

  • The resulting solid can be purified by recrystallization.

Causality: The nucleophilic attack of ammonia on the carbonyl carbon of the ester, followed by the elimination of methanol, leads to the formation of the more stable amide.

Diagram 2: Derivatization Pathways from MOCA

MOCA This compound (MOCA) Hydrolysis Hydrolysis MOCA->Hydrolysis Aminolysis Aminolysis MOCA->Aminolysis CarboxylicAcid 4-Amino-1,2,5-oxadiazole-3-carboxylic Acid Hydrolysis->CarboxylicAcid SaltFormation Salt Formation (Nitrogen-rich Base) CarboxylicAcid->SaltFormation EnergeticSalts Energetic Salts SaltFormation->EnergeticSalts Amide 4-Amino-1,2,5-oxadiazole-3-carboxamide Aminolysis->Amide

Caption: Key synthetic transformations starting from MOCA.

Performance of Energetic Materials Derived from Aminofurazans

The following table summarizes the performance characteristics of some energetic materials derived from aminofurazan precursors, which are structurally related to MOCA. This data provides an indication of the potential performance of materials synthesized from MOCA.

CompoundDensity (g/cm³)Detonation Velocity (m/s)Detonation Pressure (GPa)SensitivitySource
N,N'-methylenebis(n-(4-(2H-tetrazol-5-yl) 1,2,5-oxadiazol-3-yl) nitramide)-9,04335.6IS: 16 J, FS: 180 N[6]
Hydroxylaminium salt of nitrated 4-amino-3-(5-methyl-1,2,4-oxadiazol-3-yl)furazan-8,35027.3-[6]
Hydrazinium salt of 5-(4-nitroamino-1,2,5-oxadiazol-3-yl)-1-hydroxytetrazole1.749,09432.2-[6]
3-amino-4-(5-amino-1,2,4-oxadiazol-3-yl) furazan derivative (100)2.1210,114--[6]
3-amino-4-(5-amino-1,2,4-oxadiazol-3-yl) furazan derivative (102)1.929,240--[6]
Hydrazinium salt (11) from a 1,2,4-oxadiazole and 1,2,5-oxadiazole backbone1.8218,82235.1IS: 40 J, FS > 360 N[7][8]

Safety and Handling

General Precautions: Working with energetic materials requires strict adherence to safety protocols. All manipulations should be conducted in a well-ventilated laboratory, preferably in a fume hood with a blast shield.[9] Personal protective equipment (PPE), including safety glasses with side shields, a flame-resistant lab coat, and appropriate gloves, must be worn at all times.[10] It is crucial to handle only small quantities of material and to avoid conditions that can lead to accidental initiation, such as friction, impact, and electrostatic discharge.[11]

Specific Hazards of Aminofurazans: While the furazan ring itself is relatively stable, the introduction of energetic functional groups (e.g., nitro, azido) significantly increases the sensitivity of the resulting compounds.[12] Thermal stability should be assessed using techniques like Differential Scanning Calorimetry (DSC) before scaling up any reaction.[5] Assume all new compounds are sensitive until proven otherwise.

Waste Disposal: All waste materials, including crude products, purification residues, and contaminated labware, must be treated as potentially explosive and disposed of according to institutional and regulatory guidelines for hazardous waste.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of advanced energetic materials. Its dual functional groups provide a rich platform for chemical modification, allowing for the creation of a wide range of nitrogen-rich compounds with tailored energetic properties. The protocols outlined in this guide provide a starting point for researchers to explore the potential of MOCA in developing the next generation of high-performance, safer energetic materials. As with all work in this field, a paramount focus on safety is essential for successful and responsible research.

References

  • Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan. (2025). Chemical Engineering Transactions.
  • Xue, Q., et al. (2020). A Family of Energetic Materials Based on 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Backbones With Low Insensitivity and Good Detonation Performance. Frontiers in Chemistry.
  • Xue, Q., et al. (2020).
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  • Synthesis and Characterization of Furazan Energetics ADAAF and DO
  • The Ingenious Synthesis of a Nitro-Free Insensitive High-Energy Material Featuring Face-to-Face and Edge-to-Face π-Interactions. (2019). PMC - NIH.
  • Theoretical study of detonation velocity of energetic materials.
  • Process for manufacturing alkyl 7-amino-5-methyl-[6][7][12]oxadiazolo[3,4-b]pyridine-carboxylate.
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  • Synthesis and Properties of Two 1,2,5-Oxadiazole based Energetic Salts with Nitrogen-Rich Fused Ring Skeleton.
  • An Efficient Method of Preparation and Comprehensive Properties for Energetic Salts Based on Nitrofurazan-Functionalized Hydroxytetrazoles.
  • The Role of Product Composition in Determining Detonation Velocity and Deton
  • Lab Safety. University of California, Santa Barbara.
  • Synthesis and Characterization of New Energetic Materials Based on Polyfunctionalized Tetrazoles and Covalent Azides. (2022).
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  • Selective Synthesis and Characterization of the Highly Energetic Materials 1‐Hydroxy‐5H‐tetrazole (CHN4O), its Anion 1‐Oxido‐5H‐tetrazolate (CN4O−) and Bis(1‐hydroxytetrazol‐5‐yl)triazene. (2021). PMC - NIH.
  • Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. (2025).
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Application Note: Quantitative Analysis of Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate using Reverse-Phase HPLC with UV Detection

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the development and validation of an analytical method for the quantification of Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate. Given the importance of oxadiazole derivatives in pharmaceutical and materials science research, robust and reliable quantitative methods are essential for quality control, stability testing, and pharmacokinetic studies.[1][2] This application note details a proposed High-Performance Liquid Chromatography (HPLC) method with UV detection, a widely accessible and reliable technique. Furthermore, it outlines a rigorous validation protocol based on the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure the method is fit for its intended purpose.[3] An advanced Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method is also discussed for applications requiring higher sensitivity and selectivity.

Introduction and Analyte Properties

This compound is a heterocyclic compound featuring an oxadiazole ring, a key moiety in many biologically active molecules.[2][4][5] Accurate quantification is critical for researchers in drug discovery and development to determine purity, assess degradation, and conduct formulation analysis.

Analyte Profile:

  • Chemical Name: this compound[6]

  • Molecular Formula: C₄H₅N₃O₃[6][7]

  • Molecular Weight: 143.10 g/mol [6]

  • Structure:

    
    
    

The structure contains a conjugated system and a primary amine, making it suitable for analysis by both UV spectroscopy and electrospray ionization mass spectrometry.[1][8]

Principle of the Proposed Analytical Methods

Reverse-Phase HPLC with UV Detection (Primary Method)

The choice of reverse-phase HPLC is based on the analyte's moderate polarity. A C18 stationary phase provides a nonpolar environment where the analyte can be retained and then eluted by a polar mobile phase. The oxadiazole ring system, along with the carboxylate and amino groups, constitutes a chromophore that absorbs UV light, allowing for quantitative detection.[1][8] This method strikes a balance between performance, cost, and accessibility for routine quality control.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For bioanalytical applications or trace-level impurity analysis, LC-MS/MS offers superior sensitivity and selectivity.[9] The analyte can be ionized, typically via electrospray ionization (ESI) in positive mode due to the basic amino group. The tandem mass spectrometer then isolates a specific parent ion (precursor ion) and fragments it to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), allows for highly specific quantification even in complex biological matrices.[10][11]

Experimental Workflow: HPLC-UV Method

The overall workflow for sample analysis is depicted below. This process ensures that from sample receipt to data reporting, all steps are logical and controlled.

Analytical_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting Sample Sample Receipt StdPrep Standard & QC Preparation Sample->StdPrep SamplePrep Sample Dilution & Filtration Sample->SamplePrep Sequence Run Analytical Sequence (Standards, QCs, Samples) StdPrep->Sequence MobilePhase Mobile Phase Preparation SST System Suitability Test MobilePhase->SST SamplePrep->Sequence SST->Sequence If Passed Integration Peak Integration & Quantification Sequence->Integration Review Data Review & Verification Integration->Review Report Generate Final Report Review->Report

Caption: General workflow for the quantitative analysis of this compound.

Detailed Protocol: HPLC-UV Quantification

Instrumentation and Materials
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, pipettes.

  • Syringe filters (0.45 µm, nylon or PTFE).

  • Reference Standard: this compound (≥97% purity).[6]

  • HPLC-grade acetonitrile and methanol.

  • HPLC-grade water.

  • Formic acid (reagent grade).

Reagent and Standard Preparation
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: The use of formic acid helps to control the pH of the mobile phase, which protonates the amino group on the analyte, leading to sharper, more symmetrical peaks and improved retention consistency.[11]

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Calibration Standards: Serially dilute the stock solution with the diluent to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

Chromatographic Conditions
ParameterRecommended Setting
ColumnC18 Reverse-Phase (4.6 x 150 mm, 5 µm)
Mobile PhaseGradient elution with A: 0.1% FA in Water, B: 0.1% FA in ACN
Gradient Program0-1 min: 5% B, 1-8 min: 5-95% B, 8-10 min: 95% B, 10.1-12 min: 5% B
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detection Wavelength260 nm (To be confirmed by UV scan of standard)
Run Time12 minutes
Sample Preparation

For a bulk drug substance, prepare a solution of known concentration (e.g., 50 µg/mL) in the diluent. Filter through a 0.45 µm syringe filter prior to injection. For complex matrices like plasma, a protein precipitation step followed by evaporation and reconstitution would be necessary.[10]

Method Validation Protocol (ICH Q2(R2) Framework)

To demonstrate that the analytical procedure is fit for its intended purpose, a full validation must be performed.[3] The following parameters are critical.[12]

Validation_Process cluster_foundation Foundation cluster_quantitative Quantitative Performance cluster_limits Sensitivity & Robustness cluster_final Final Assessment Specificity Specificity / Selectivity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Robustness Robustness Accuracy->Robustness Precision->Robustness LOD_LOQ->Robustness ValidationReport Validation Report Robustness->ValidationReport

Caption: Logical flow for the validation of the analytical method according to ICH guidelines.

Validation Procedures & Acceptance Criteria
Validation ParameterProcedureAcceptance Criteria
Specificity Analyze blank (diluent), placebo (if applicable), and a standard solution. Ensure no interfering peaks at the analyte's retention time.Peak purity must pass. No co-elution at analyte Rt.
Linearity & Range Analyze at least five concentrations across the proposed range (e.g., 1-150 µg/mL). Plot peak area vs. concentration.Correlation coefficient (R²) ≥ 0.999.
Accuracy Perform recovery studies by spiking a known amount of analyte into a placebo matrix at three levels (e.g., 50%, 100%, 150% of target).Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) Analyze six replicate preparations of a standard at 100% of the target concentration on the same day, with the same analyst and instrument.Relative Standard Deviation (RSD) ≤ 2.0%.[12]
Precision (Intermediate) Repeat the precision study on a different day, with a different analyst or instrument.RSD ≤ 2.0%.
Limit of Quantitation (LOQ) Determine the lowest concentration that can be quantified with acceptable precision and accuracy.S/N ratio ≥ 10; RSD ≤ 10% at this concentration.[13]
Limit of Detection (LOD) Determine the lowest concentration that can be detected but not necessarily quantified.S/N ratio ≥ 3.[13]
Robustness Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2) and assess impact on results.System suitability parameters must be met.

Advanced Method: LC-MS/MS Protocol Outline

For applications demanding higher performance, the following LC-MS/MS parameters can be used as a starting point.

ParameterRecommended Setting
LC System UHPLC/HPLC system
ColumnC18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile PhaseA: 0.1% FA in Water, B: 0.1% FA in Acetonitrile (same as HPLC-UV)
Flow Rate0.4 mL/min
MS System Triple Quadrupole Mass Spectrometer
Ionization SourceElectrospray Ionization (ESI), Positive Mode
Key VoltagesIonSpray Voltage: +5500 V; Temperature: 500 °C[11][14]
MRM Transitions Precursor Ion (Q1): 144.1 m/z ([M+H]⁺) Product Ions (Q3): To be determined by infusing a standard. Likely fragments would result from the loss of the methyl ester or parts of the ring.

Conclusion

This application note provides a robust and scientifically grounded framework for the quantitative analysis of this compound. The detailed HPLC-UV method, coupled with a comprehensive validation protocol based on ICH Q2(R2) guidelines, ensures the generation of accurate and reliable data suitable for research, development, and quality control purposes. The outlined LC-MS/MS method serves as a high-sensitivity alternative for more demanding applications. By explaining the rationale behind experimental choices and adhering to international standards, this guide provides researchers with the necessary tools to confidently implement and validate this analytical procedure.

References

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Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate: A Versatile Scaffold for Novel Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of the 1,2,5-Oxadiazole (Furazan) Scaffold in Medicinal Chemistry

The search for novel molecular scaffolds that can serve as the foundation for new therapeutic agents is a cornerstone of modern drug discovery. Among the vast array of heterocyclic compounds, the 1,2,5-oxadiazole, or furazan, ring system has garnered significant attention.[1] This five-membered heterocycle, containing one oxygen and two nitrogen atoms, offers a unique combination of physicochemical properties that make it an attractive starting point for the design of new drugs. The incorporation of this scaffold into drug molecules can enhance physical properties and biological activity.[1] Derivatives of the 1,2,5-oxadiazole core have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anti-parasitic effects.[2][3][4]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of a particularly promising derivative, methyl 4-amino-1,2,5-oxadiazole-3-carboxylate, as a versatile scaffold for the development of novel pharmaceuticals. We will delve into the synthetic pathways, derivatization strategies, and key biological screening protocols to unlock the therapeutic potential of this compound.

Physicochemical Properties and Rationale for Use

The this compound scaffold presents a unique combination of functional groups that are amenable to a variety of chemical modifications. The amino group serves as a key handle for derivatization, while the methyl ester provides a site for further modification or can influence the pharmacokinetic properties of the resulting compounds. The oxadiazole ring itself is a bioisostere for other five-membered heterocycles and can participate in various non-covalent interactions with biological targets.

PropertyValueSource
Molecular FormulaC4H5N3O3[5]
Molecular Weight143.10 g/mol [6]
CAS Number159013-94-2[6]

Synthetic Protocols: Building the Core and its Derivatives

A critical aspect of utilizing a scaffold in drug discovery is the ability to synthesize it efficiently and to generate a diverse library of derivatives for biological screening. The following section outlines protocols for the synthesis of the core scaffold and its subsequent derivatization.

Protocol 1: Synthesis of this compound (A General Approach)

Note: The following is a generalized protocol and may require optimization.

Step 1: Synthesis of 4-Amino-1,2,5-oxadiazole-3-carboxylic Acid

The synthesis of the carboxylic acid precursor can be achieved through various methods, often starting from cyanoacetamide or related precursors. A common route involves the nitrosation of a suitable precursor followed by cyclization.

Step 2: Esterification to this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-amino-1,2,5-oxadiazole-3-carboxylic acid (1 equivalent) in methanol (10-20 volumes).

  • Acid Catalyst: Carefully add a catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride (0.1-0.2 equivalents), to the suspension.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize the excess acid with a suitable base, such as sodium bicarbonate solution.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Derivatization Strategies: Expanding the Chemical Space

The true power of a scaffold lies in the ability to readily generate a diverse library of analogs. The amino group on the this compound scaffold is a prime target for derivatization.

Protocol 2: N-Acylation of the Amino Group

N-acylation is a robust and versatile reaction to introduce a wide range of substituents onto the amino group, allowing for the exploration of structure-activity relationships (SAR).[6]

Step-by-Step Methodology:

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.1-1.5 equivalents), to the solution.

  • Acylating Agent: Slowly add the desired acyl chloride or anhydride (1.1 equivalents) to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Quenching: Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Protocol 3: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

To introduce aryl or heteroaryl moieties, a Suzuki-Miyaura cross-coupling reaction can be employed.[8][9] This requires prior conversion of the amino group to a halide.

Step 1: Conversion of Amino Group to Halide (e.g., Bromide)

This transformation can be achieved using a Sandmeyer-type reaction.

Step 2: Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: In a reaction vessel, combine the 4-bromo-1,2,5-oxadiazole-3-carboxylate derivative (1 equivalent), the desired boronic acid or boronate ester (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh3)4 or Pd(dppf)Cl2 (0.05-0.1 equivalents), and a base such as potassium carbonate or cesium carbonate (2-3 equivalents).

  • Solvent: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heating: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the product by column chromatography.

Biological Evaluation: Screening for Therapeutic Potential

Once a library of derivatives has been synthesized, the next crucial step is to evaluate their biological activity. The following are detailed protocols for two common and relevant assays for this class of compounds.

Protocol 4: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][10][11][12]

Materials:

  • Cells in culture (e.g., cancer cell lines)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: The next day, treat the cells with various concentrations of the synthesized derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.

Protocol 5: Topoisomerase I Inhibition Assay

Topoisomerase I is a key enzyme involved in DNA replication and a validated target for anticancer drugs.[2][3][4][13][14] This assay determines if the synthesized compounds can inhibit the activity of this enzyme.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Human Topoisomerase I enzyme

  • Assay buffer (containing Tris-HCl, KCl, MgCl2, DTT, and EDTA)

  • Test compounds

  • Known Topoisomerase I inhibitor (e.g., Camptothecin) as a positive control

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide or SYBR Safe)

Step-by-Step Methodology:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, supercoiled plasmid DNA, and the test compound at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding human Topoisomerase I to the mixture.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different forms of the plasmid DNA (supercoiled, relaxed, and nicked).

  • Visualization and Analysis: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. Inhibition of Topoisomerase I activity will be indicated by a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the no-drug control.

Visualizing the Workflow

To provide a clear overview of the drug discovery process utilizing the this compound scaffold, the following workflow diagram is presented.

DrugDiscoveryWorkflow cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening cluster_development Lead Optimization & Preclinical Development Scaffold This compound Synthesis Derivatization Chemical Library Generation (N-Acylation, Suzuki Coupling) Scaffold->Derivatization Core Scaffold InVitro In Vitro Assays (MTT, Topoisomerase I) Derivatization->InVitro Compound Library SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR LeadOpt Lead Optimization SAR->LeadOpt Identified Hits Preclinical Preclinical Studies LeadOpt->Preclinical

Caption: Drug discovery workflow using the target scaffold.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel pharmaceuticals. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives make it a valuable tool in the medicinal chemist's arsenal. The protocols outlined in this application note provide a solid foundation for researchers to explore the therapeutic potential of this scaffold. Future work should focus on expanding the diversity of the chemical libraries, exploring a wider range of biological targets, and conducting in-depth mechanistic studies on the most promising lead compounds.

References

  • Marchand, C., et al. (2009). DNA cleavage assay for the identification of topoisomerase I inhibitors.
  • National Center for Biotechnology Information. (n.d.). Topoisomerase Assays.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • ResearchGate. (2018). DNA cleavage assay for the identification of topoisomerase I inhibitors.
  • ProFoldin. (n.d.). Human topoisomerase I DNA relaxation assay.
  • Phukan, K., & Devi, M. (2014). Regioselective N-acylation of nitrogenous heterocyclic compounds using a naturally available reusable clay. Journal of Chemical and Pharmaceutical Research, 6(6), 1363-1368.
  • RSC Publishing. (2015). Synthesis of carboxyimidamide-substituted benzo[c][1][4][11]oxadiazoles and their analogs, and evaluation of biological activity against Leishmania donovani. RSC Advances, 5(85), 69485-69495.
  • MySkinRecipes. (n.d.). This compound.
  • National Center for Biotechnology Information. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(18), 12285-12297.
  • National Center for Biotechnology Information. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(18), 12285-12297.
  • National Center for Biotechnology Information. (n.d.). N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide.
  • National Center for Biotechnology Information. (2020). General α‐Amino 1,3,4‐Oxadiazole Synthesis via Late‐Stage Reductive Functionalization of Tertiary Amides and Lactams.
  • SciSpace. (2015). Synthesis of carboxyimidamide-substituted benzo[c][1][4][11]oxadiazoles and their analogs, and evaluation of biological activity ag. MedChemComm, 6(10), 1836-1843.
  • MDPI. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(21), 6496.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ResearchGate. (2005). Synthesis of 1,2,4-Oxadiazoles.
  • RSC Publishing. (2016). A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Organic & Biomolecular Chemistry, 14(36), 8569-8576.
  • Comptes Rendus de l'Académie des Sciences. (2022). Palladium-catalyzed Suzuki–Miyaura cross-coupling with α-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus Chimie, 25(S1), 1-10.
  • ResearchGate. (2020). Palladium-catalyzed Suzuki Coupling Synthesis and Biological Activities of Ten New 1,3,4-oxadiazole Derivatives.

Sources

Synthesis of 1,3,4-Oxadiazoles from Carboxylic Acids: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a privileged five-membered heterocyclic motif that commands significant attention in the fields of medicinal chemistry and drug development.[1][2] Its value stems from its remarkable metabolic stability, its capacity to act as a bioisostere for amide and ester functionalities, and its role as a versatile scaffold for the construction of molecules with a broad spectrum of pharmacological activities.[3] Compounds incorporating the 1,3,4-oxadiazole core have demonstrated efficacy as anti-inflammatory, antimicrobial, anticonvulsant, and anticancer agents.[4][5] This wide range of biological activities underscores the importance of robust and efficient synthetic methodologies for the preparation of 1,3,4-oxadiazole derivatives.[6]

This application note provides a comprehensive overview of contemporary methods for the synthesis of 1,3,4-oxadiazoles, with a particular focus on pathways commencing from readily available carboxylic acids. We will delve into the mechanistic underpinnings of these transformations and furnish detailed, field-proven protocols for key synthetic strategies.

Strategic Approaches to the Synthesis of 1,3,4-Oxadiazoles from Carboxylic Acids

The conversion of carboxylic acids to 1,3,4-oxadiazoles is a cornerstone of heterocyclic chemistry. The primary strategy involves the initial formation of an acylhydrazide, which is then cyclized to the desired oxadiazole. This cyclization is a dehydration reaction that can be effected through various reagents and conditions, each with its own set of advantages and limitations. The choice of synthetic route often depends on the substrate scope, functional group tolerance, and desired reaction conditions (e.g., one-pot vs. multi-step).

Below, we present a detailed exploration of three widely employed and reliable methods for this transformation.

Method 1: The Classical Approach - Phosphorus Oxychloride (POCl₃) Mediated Cyclodehydration

The use of phosphorus oxychloride (POCl₃) as a dehydrating agent is a long-established and cost-effective method for the synthesis of 1,3,4-oxadiazoles.[5] This method typically proceeds in two discrete steps: the formation of an acylhydrazide from a carboxylic acid ester and hydrazine hydrate, followed by the POCl₃-mediated cyclization of the resulting diacylhydrazine intermediate.

Reaction Workflow

cluster_0 Step 1: Acylhydrazide Formation cluster_1 Step 2: Cyclodehydration Carboxylic Acid Ester Carboxylic Acid Ester Acylhydrazide Acylhydrazide Carboxylic Acid Ester->Acylhydrazide Ethanol, Reflux Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Acylhydrazide Acylhydrazide_input Acylhydrazide Diacylhydrazine Diacylhydrazine Acylhydrazide_input->Diacylhydrazine POCl3 Carboxylic_Acid_input Carboxylic Acid Carboxylic_Acid_input->Diacylhydrazine 1,3,4-Oxadiazole 1,3,4-Oxadiazole Diacylhydrazine->1,3,4-Oxadiazole Reflux

Figure 1: Workflow for POCl₃-mediated synthesis.

Mechanistic Insights

The reaction proceeds via the initial formation of a diacylhydrazine intermediate from the coupling of an acylhydrazide and a carboxylic acid. Phosphorus oxychloride then activates the carbonyl oxygen of one of the acyl groups, facilitating an intramolecular nucleophilic attack by the adjacent nitrogen atom. Subsequent elimination of water and PO₂Cl leads to the formation of the stable 1,3,4-oxadiazole ring.

Detailed Experimental Protocol

Step 1: Synthesis of Acylhydrazide

  • To a solution of the appropriate carboxylic acid ester (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting solid acylhydrazide is typically of sufficient purity for the next step, or it can be recrystallized from ethanol if necessary.

Step 2: Synthesis of 2,5-Disubstituted-1,3,4-oxadiazole

  • In a round-bottom flask, add the acylhydrazide (1.0 eq) and the desired carboxylic acid (1.0 eq).

  • Carefully add phosphorus oxychloride (5-10 eq) dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 6-8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate until a precipitate is formed.

  • Filter the solid product, wash with cold water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the pure 2,5-disubstituted-1,3,4-oxadiazole.[5]

Data Summary
Starting Carboxylic AcidStarting HydrazideProductYield (%)Reference
Indole-2-carboxylic acidBenzoic hydrazide2-(1H-indol-2-yl)-5-phenyl-1,3,4-oxadiazole8-70[7]
β-Benzoylpropionic acid4-Methoxybenzoyl hydrazide1-(4-methoxyphenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propan-1-one54-66[2]

Method 2: Mild and Efficient One-Pot Synthesis using Trichloroisocyanuric Acid (TCCA)

For substrates that are sensitive to harsh acidic conditions and high temperatures, a one-pot synthesis using trichloroisocyanuric acid (TCCA) as a mild dehydrating agent offers an excellent alternative.[4] This method allows for the direct conversion of a carboxylic acid and an acylhydrazide to the corresponding 1,3,4-oxadiazole at ambient temperature.

Reaction Workflow

Carboxylic Acid Carboxylic Acid 1,3,4-Oxadiazole 1,3,4-Oxadiazole Carboxylic Acid->1,3,4-Oxadiazole TCCA, CH2Cl2, rt Acylhydrazide Acylhydrazide Acylhydrazide->1,3,4-Oxadiazole

Figure 2: One-pot synthesis using TCCA.

Mechanistic Insights

TCCA is believed to activate the carboxylic acid, forming a reactive intermediate. This intermediate then readily couples with the acylhydrazide to form a diacylhydrazine in situ. The diacylhydrazine subsequently undergoes a TCCA-mediated cyclodehydration to furnish the 1,3,4-oxadiazole. The mild reaction conditions make this method particularly attractive for the synthesis of complex molecules with sensitive functional groups.

Detailed Experimental Protocol
  • To a stirred solution of the carboxylic acid (1.0 mmol) and the acylhydrazide (1.0 mmol) in dichloromethane (10 mL) at room temperature, add trichloroisocyanuric acid (TCCA) (0.4 mmol) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate) to yield the pure 2,5-disubstituted-1,3,4-oxadiazole.[4]

Data Summary
Starting Carboxylic AcidStarting HydrazideProductYield (%)Reference
Benzoic acidBenzoic hydrazide2,5-Diphenyl-1,3,4-oxadiazole92[4]
4-Nitrobenzoic acidBenzoic hydrazide2-(4-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole95[4]
Acetic acidBenzoic hydrazide2-Methyl-5-phenyl-1,3,4-oxadiazole85[4]

Method 3: A Robust One-Pot Procedure Employing HATU and Burgess Reagent

This modern one-pot method utilizes the peptide coupling agent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for the initial formation of the diacylhydrazine, followed by cyclodehydration with the Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate).[8][9] This combination allows for a mild and efficient synthesis of 1,3,4-oxadiazoles with a broad substrate scope and excellent functional group tolerance.

Reaction Workflow

cluster_0 Step 1: Diacylhydrazine Formation cluster_1 Step 2: Cyclodehydration Carboxylic Acid Carboxylic Acid Diacylhydrazine Diacylhydrazine Carboxylic Acid->Diacylhydrazine HATU, DIPEA, THF Acylhydrazide Acylhydrazide Acylhydrazide->Diacylhydrazine Diacylhydrazine_input Diacylhydrazine 1,3,4-Oxadiazole 1,3,4-Oxadiazole Diacylhydrazine_input->1,3,4-Oxadiazole Burgess Reagent, THF

Sources

One-Pot Synthesis of Disubstituted 1,3,4-Oxadiazoles: A Detailed Application Note and Protocol Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 1,3,4-Oxadiazole Scaffold in Modern Drug Discovery

The 1,3,4-oxadiazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry and drug development.[1][2] Its prevalence in a wide array of pharmacologically active compounds stems from its unique physicochemical properties. The 1,3,4-oxadiazole core is considered a bioisostere of esters and amides, offering improved hydrolytic stability and pharmacokinetic profiles.[3][4] This versatile scaffold is a key structural component in drugs exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties.[3][5][6] Given its importance, the development of efficient and streamlined synthetic methodologies for accessing disubstituted 1,3,4-oxadiazoles is of paramount importance to the drug discovery process.

This application note provides researchers, scientists, and drug development professionals with a comprehensive guide to the one-pot synthesis of disubstituted 1,3,4-oxadiazoles. By moving beyond traditional multi-step procedures, one-pot syntheses offer significant advantages in terms of operational simplicity, reduced reaction times, and improved overall yields, making them highly attractive for the rapid generation of compound libraries for biological screening.

The Rationale for One-Pot Syntheses

Traditional methods for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles often involve the isolation of intermediates such as 1,2-diacylhydrazines or N-acylhydrazones, which are then subjected to cyclization reactions.[3][7] These multi-step approaches can be time-consuming and may lead to lower overall yields due to product loss during purification of intermediates. One-pot syntheses circumvent these issues by combining multiple reaction steps into a single, sequential process without the isolation of intermediates. This approach not only enhances efficiency but also minimizes waste and reduces the use of solvents and reagents, aligning with the principles of green chemistry.

This guide will detail several robust and field-proven one-pot protocols, explaining the underlying chemical principles and providing step-by-step instructions to empower researchers to confidently apply these methods in their own laboratories.

Protocol 1: One-Pot Synthesis from Carboxylic Acids and Hydrazides via Dehydrative Cyclization

This protocol is a widely employed and versatile method for the synthesis of both symmetrical and unsymmetrical 2,5-disubstituted 1,3,4-oxadiazoles directly from readily available carboxylic acids and hydrazides. The core of this transformation lies in the formation of a 1,2-diacylhydrazine intermediate, which then undergoes in-situ cyclodehydration to yield the desired oxadiazole.

Causality of Experimental Choices:
  • Coupling Reagents: The initial condensation of a carboxylic acid and a hydrazide to form the diacylhydrazine intermediate requires an activating agent. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an excellent choice due to its high efficiency and mild reaction conditions.[8][9]

  • Dehydrating Agent: The subsequent cyclodehydration of the diacylhydrazine is the critical step in forming the oxadiazole ring. The Burgess reagent (methyl N-(triethylammoniumsulphonyl)carbamate) is a powerful and chemoselective dehydrating agent that operates under mild, neutral conditions, making it compatible with a wide range of functional groups.[8][9] Other dehydrating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) can also be used, but often require harsher conditions.[7]

  • Solvent: A non-protic solvent such as acetonitrile or dichloromethane is typically used to ensure the reactivity of the coupling and dehydrating agents.

Experimental Workflow Diagram:

G cluster_0 Step 1: Diacylhydrazine Formation cluster_1 Step 2: Cyclodehydration Carboxylic_Acid Carboxylic Acid (R1-COOH) HATU HATU, DIPEA Carboxylic_Acid->HATU Hydrazide Hydrazide (R2-CONHNH2) Hydrazide->HATU Diacylhydrazine 1,2-Diacylhydrazine Intermediate HATU->Diacylhydrazine Burgess_Reagent Burgess Reagent Oxadiazole 2,5-Disubstituted-1,3,4-Oxadiazole Burgess_Reagent->Oxadiazole Diacylhydrazine_ref->Burgess_Reagent

Caption: One-pot synthesis of 1,3,4-oxadiazoles from carboxylic acids and hydrazides.

Detailed Step-by-Step Protocol:
  • To a stirred solution of the carboxylic acid (1.0 mmol) in anhydrous acetonitrile (5 mL) under an inert atmosphere (e.g., nitrogen or argon), add the hydrazide (1.0 mmol) and N,N-diisopropylethylamine (DIPEA, 2.0 mmol).

  • Add HATU (1.1 mmol) portion-wise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the formation of the diacylhydrazine intermediate by thin-layer chromatography (TLC).

  • Once the formation of the intermediate is complete, add the Burgess reagent (1.2 mmol) to the reaction mixture.

  • Continue stirring at room temperature for an additional 2-4 hours, or until the reaction is complete as indicated by TLC analysis.

  • Upon completion, quench the reaction with water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2,5-disubstituted 1,3,4-oxadiazole.

Protocol 2: One-Pot Synthesis from Aldehydes and Hydrazides via Oxidative Cyclization

This protocol offers a convergent approach to 2,5-disubstituted 1,3,4-oxadiazoles starting from aldehydes and hydrazides. The key steps involve the initial formation of an N-acylhydrazone, followed by an in-situ oxidative cyclization to construct the oxadiazole ring.

Causality of Experimental Choices:
  • Catalyst/Oxidant: Molecular iodine (I₂) is a mild and effective oxidant for this transformation, proceeding through an oxidative C-O bond formation.[10] This metal-free approach is advantageous for avoiding potential metal contamination in the final products. Other oxidizing agents like trichloroisocyanuric acid (TCCA) have also been reported to be effective.[11]

  • Base: A mild base such as potassium carbonate (K₂CO₃) is used to facilitate the cyclization step.[10]

  • Solvent: A polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile is suitable for this reaction.

Experimental Workflow Diagram:

G cluster_0 Step 1: N-Acylhydrazone Formation cluster_1 Step 2: Oxidative Cyclization Aldehyde Aldehyde (R1-CHO) Condensation Condensation Aldehyde->Condensation Hydrazide Hydrazide (R2-CONHNH2) Hydrazide->Condensation N_Acylhydrazone N-Acylhydrazone Intermediate Condensation->N_Acylhydrazone Iodine Iodine (I2), K2CO3 Oxadiazole 2,5-Disubstituted-1,3,4-Oxadiazole Iodine->Oxadiazole N_Acylhydrazone_ref->Iodine G Arylacetic_Acid Arylacetic Acid Reaction_Vessel Reaction Vessel (DMF, 120 °C, O2 atmosphere) Arylacetic_Acid->Reaction_Vessel Hydrazide Hydrazide Hydrazide->Reaction_Vessel Dual_Oxidation Dual Oxidation (Oxidative Decarboxylation & Imine C-H Functionalization) Reaction_Vessel->Dual_Oxidation Copper_Catalyst CuI (catalyst) Copper_Catalyst->Reaction_Vessel Oxadiazole 2,5-Disubstituted-1,3,4-Oxadiazole Dual_Oxidation->Oxadiazole

Sources

Application Notes & Protocols: Investigating Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential application of Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate in cancer research. The oxadiazole scaffold is a privileged structure in medicinal chemistry, with many derivatives exhibiting anticancer properties.[1][2][3] Based on the known activities of related heterocyclic compounds, we hypothesize that this molecule may function as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme implicated in tumor immune evasion.[4][5] This guide details the scientific basis for this hypothesis, provides step-by-step protocols for its validation, and outlines a framework for subsequent preclinical investigation.

Compound Profile and Handling

This compound is a small molecule belonging to the oxadiazole family.[6][7] Its structure combines features that are of significant interest in the design of pharmacologically active agents.

PropertyDataSource
IUPAC Name This compound[6]
Molecular Formula C₄H₅N₃O₃[7]
Molecular Weight 143.10 g/mol [7]
CAS Number 159013-94-2[7]
Physical Appearance Solid (consult supplier for details)-
Purity ≥97% (typical)[7]

Safety and Handling: Researchers should treat this compound as a potentially hazardous chemical. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat, are required. All handling should be performed in a well-ventilated area or a chemical fume hood. Consult the supplier's Safety Data Sheet (SDS) for detailed toxicity, handling, and disposal information. For stock solution preparation, dissolve the compound in a suitable solvent like Dimethyl Sulfoxide (DMSO) and store at -20°C or -80°C, protected from light.

The Scientific Rationale: Targeting the IDO1 Pathway in Immuno-Oncology

A primary mechanism by which tumors evade the immune system is by creating an immunosuppressive tumor microenvironment (TME).[8][9] The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) is a key architect of this environment.[5][9]

Mechanism of Action: IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan (Trp) into N-formylkynurenine, which is then converted to L-kynurenine (Kyn).[5][8] This enzymatic activity suppresses anti-tumor immunity through two primary mechanisms:

  • Tryptophan Depletion: The local depletion of tryptophan starves effector T cells, which are highly sensitive to its availability, leading to their cell cycle arrest and anergy.[10]

  • Kynurenine Accumulation: The buildup of kynurenine and its downstream metabolites actively promotes the differentiation and recruitment of regulatory T cells (Tregs), which further suppress the activity of cytotoxic T lymphocytes.[5]

Overexpression of IDO1 is observed in many tumor types and is often associated with poor prognosis.[4] Therefore, inhibiting IDO1 is a highly attractive therapeutic strategy to restore anti-tumor immune responses, particularly in combination with other immunotherapies like checkpoint inhibitors.[11][12]

Figure 1: The IDO1-mediated tryptophan catabolism pathway and its immunosuppressive effects. The diagram illustrates the hypothesized point of intervention for this compound.

Experimental Validation Workflow

To validate the hypothesis that this compound acts as an IDO1 inhibitor, a tiered approach starting with biochemical assays and progressing to cell-based functional assays is recommended.

Experimental_Workflow cluster_in_vitro In Vitro / Biochemical Validation cluster_cell_based Cell-Based Functional Validation cluster_in_vivo In Vivo Preclinical Models start Hypothesis: Compound is an IDO1 Inhibitor enzymatic_assay Protocol 4.1: IDO1 Enzymatic Assay (Direct Inhibition?) start->enzymatic_assay ic50 Determine IC50 Value enzymatic_assay->ic50 cell_assay Protocol 4.2: Cellular IDO1 Assay (Kynurenine Production) ic50->cell_assay Confirm Cellular Activity result_negative Negative Result: Explore Alternative MOA ic50->result_negative coculture_assay Protocol 4.3: T-Cell Co-Culture Assay (Immune Rescue) cell_assay->coculture_assay cytotoxicity_assay Protocol 4.4: Cytotoxicity Assay (Off-Target Effects?) cell_assay->cytotoxicity_assay Parallel Control animal_model Syngeneic Mouse Models (e.g., CT26, B16F10) coculture_assay->animal_model Advance to In Vivo endpoints Evaluate Tumor Growth, TME Analysis, PK/PD animal_model->endpoints result_positive Positive Result: IDO1 Inhibition Confirmed endpoints->result_positive

Figure 2: A tiered experimental workflow for the characterization of this compound as a potential IDO1 inhibitor.

Detailed Experimental Protocols

These protocols provide a validated framework. Researchers should optimize conditions based on their specific cell lines and laboratory equipment.

Protocol 4.1: In Vitro IDO1 Enzyme Inhibition Assay

Objective: To determine if the compound directly inhibits the enzymatic activity of recombinant human IDO1 and to calculate its half-maximal inhibitory concentration (IC₅₀).

Rationale: This is the most direct test of the hypothesis. A cell-free system isolates the interaction between the enzyme and the inhibitor, removing complexities of cell permeability and metabolism. Commercial kits are available for this purpose.[13]

Materials:

  • Recombinant Human IDO1 Enzyme

  • L-Tryptophan (substrate)

  • Ascorbate, Methylene Blue, Catalase (reaction co-factors)

  • Assay Buffer (e.g., 50 mM Potassium Phosphate Buffer, pH 6.5)

  • This compound

  • Known IDO1 inhibitor (e.g., Epacadostat) as a positive control

  • DMSO (vehicle)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 321 nm

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound and positive control in DMSO. Create a 10-point serial dilution series (e.g., from 100 µM to 5 nM final concentration) in assay buffer. Ensure the final DMSO concentration in all wells is ≤1%.

  • Reaction Setup: In a 96-well plate, add in order:

    • Assay Buffer

    • Test compound dilutions or controls (Vehicle: DMSO; Positive Control: Epacadostat; No Enzyme: Buffer only).

    • IDO1 Enzyme solution.

  • Initiation: Start the reaction by adding L-Tryptophan substrate solution to all wells.

  • Incubation: Incubate the plate at 25-30°C for a specified time (e.g., 60 minutes), protected from light.

  • Measurement: Stop the reaction (if required by kit protocol) or immediately measure the absorbance of the product, kynurenine, at 321 nm.

  • Data Analysis:

    • Subtract the background absorbance (No Enzyme control) from all wells.

    • Normalize the data: Set the Vehicle control as 100% activity and the highest concentration of the positive control as 0% activity.

    • Plot the percent inhibition versus the log concentration of the test compound.

    • Fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value.

Protocol 4.2: Cell-Based IDO1 Activity Assay

Objective: To assess the ability of the compound to inhibit IDO1 activity in a cellular context.

Rationale: This assay confirms that the compound is cell-permeable and can inhibit IDO1 within the more complex intracellular environment. Cancer cell lines like SKOV-3 (ovarian) or HeLa (cervical) are known to express IDO1 upon stimulation with interferon-gamma (IFNγ).[10][14]

Materials:

  • SKOV-3 or HeLa cells

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Recombinant Human IFNγ

  • Test compound and controls (as above)

  • 96-well cell culture plate

  • Reagents for kynurenine detection (e.g., p-dimethylaminobenzaldehyde in acetic acid)

  • Trichloroacetic Acid (TCA)

  • Microplate reader capable of measuring absorbance at 480 nm

Procedure:

  • Cell Seeding: Seed SKOV-3 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • IDO1 Induction: The next day, replace the medium with fresh medium containing IFNγ (e.g., 100 ng/mL) to induce IDO1 expression. Leave a set of wells without IFNγ as a negative control.

  • Compound Treatment: After 24 hours of IFNγ stimulation, add serial dilutions of the test compound or controls to the wells.

  • Incubation: Incubate for 48-72 hours.

  • Kynurenine Measurement:

    • Collect 100 µL of the cell culture supernatant from each well.

    • Add 50 µL of 30% TCA to precipitate proteins. Centrifuge the plate at 500 g for 10 minutes.

    • Transfer 100 µL of the resulting supernatant to a new 96-well plate.

    • Add 100 µL of the kynurenine detection reagent to each well.

    • Incubate at room temperature for 30 minutes.

    • Measure the absorbance at 480 nm.

  • Data Analysis: Generate a standard curve using known concentrations of L-kynurenine. Calculate the kynurenine concentration in each sample and determine the IC₅₀ value as described in Protocol 4.1.

Protocol 4.3: T-Cell Co-Culture Assay

Objective: To determine if the compound can rescue T-cell activity from IDO1-mediated suppression.

Rationale: This is a crucial functional assay that bridges enzymatic inhibition to a tangible immunological outcome. It mimics the interaction between tumor cells and T cells in the TME.[10][15]

Materials:

  • IDO1-expressing cancer cells (e.g., IFNγ-stimulated SKOV-3)

  • Effector T-cells (e.g., Jurkat cell line or peripheral blood mononuclear cells - PBMCs)

  • T-cell activation stimuli (e.g., anti-CD3/CD28 beads or PHA)

  • Reagents for measuring T-cell proliferation (e.g., CFSE or BrdU incorporation assay) or cytokine production (e.g., IL-2 or IFNγ ELISA).

Procedure:

  • Prepare Cancer Cells: Seed and stimulate SKOV-3 cells with IFNγ in a 96-well plate as described in Protocol 4.2.

  • Compound Addition: After 24 hours, add the test compound at various concentrations.

  • T-Cell Addition: After a short pre-incubation with the compound (1-2 hours), add activated T-cells to the wells at an appropriate Effector:Target ratio (e.g., 5:1).

  • Co-culture: Incubate the co-culture for 72 hours.

  • Readout:

    • Proliferation: If using PBMCs pre-labeled with CFSE, harvest the cells and analyze CFSE dilution by flow cytometry.

    • Cytokine Production: Collect the supernatant and measure the concentration of IL-2 or IFNγ using a standard ELISA kit.

  • Data Analysis: Plot the T-cell proliferation or cytokine levels against the compound concentration. A positive result is a dose-dependent increase in T-cell activity in the presence of IDO1-expressing cancer cells.

Protocol 4.4: Cytotoxicity Assay

Objective: To evaluate the direct cytotoxic effect of the compound on both cancer and non-cancerous cells.

Rationale: It is essential to distinguish between growth inhibition due to the reversal of immune suppression and direct cytotoxicity. This assay serves as a critical control.

Procedure:

  • Cell Seeding: Seed various cancer cell lines (e.g., SKOV-3, A549) and a normal cell line (e.g., HEK293) in 96-well plates.

  • Treatment: Treat the cells with a serial dilution of the test compound for 72 hours.

  • Viability Measurement: Add a viability reagent such as MTT or resazurin and measure the absorbance or fluorescence according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Data Interpretation & Expected Outcomes

The data gathered from these protocols will provide a comprehensive profile of the compound's activity.

AssayPositive Result (Supports IDO1 Inhibition)Negative/Ambiguous Result
IDO1 Enzymatic Assay Low nanomolar to micromolar IC₅₀ value.IC₅₀ > 50 µM.
Cellular IDO1 Assay Dose-dependent reduction in kynurenine production with a potent IC₅₀.No significant reduction in kynurenine.
T-Cell Co-Culture Assay Dose-dependent rescue of T-cell proliferation or cytokine production.No rescue of T-cell function.
Cytotoxicity Assay GI₅₀ significantly higher than the IC₅₀ for IDO1 inhibition.GI₅₀ is similar to or lower than the IDO1 IC₅₀.

A successful candidate will exhibit potent inhibition in enzymatic and cellular assays, functionally rescue T-cell activity, and show a clear therapeutic window (i.e., the concentration needed to inhibit IDO1 is much lower than the concentration that causes direct cell death).

Framework for In Vivo Studies

Positive in vitro results warrant progression to preclinical animal models.

  • Model Selection: Syngeneic mouse tumor models (where the tumor and the host mouse are from the same inbred strain) are essential for studying immunotherapy. The CT26 (colon carcinoma) or B16F10 (melanoma) models are commonly used.[16][17] Some studies utilize tumor cell lines engineered to stably overexpress IDO1 to ensure a robust and consistent target.[16][18]

  • Pharmacokinetics/Pharmacodynamics (PK/PD): Initial studies should establish the compound's bioavailability, half-life, and optimal dosing regimen. The key PD marker is the ratio of kynurenine to tryptophan in plasma and tumor tissue, which should decrease upon effective target engagement.

  • Efficacy Studies: The primary endpoint is the inhibition of tumor growth compared to a vehicle-treated control group. Efficacy can also be tested in combination with checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4 antibodies).[11][19]

Conclusion

This compound represents a promising scaffold for the development of novel cancer immunotherapies. Its potential as an IDO1 inhibitor is grounded in the established role of this pathway in tumor immune escape. The protocols outlined in this document provide a rigorous, step-by-step framework for validating this hypothesis, from initial biochemical screening to functional immunological assays. Successful validation using this workflow would provide a strong rationale for advancing this compound into preclinical in vivo models, with the ultimate goal of developing a new therapeutic agent to overcome immune resistance in cancer.

References

  • Liu, M., et al. (2021). Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy.
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  • Nedopekin, D. A., et al. (2021). 4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide. Molbank, 2021(2), M1229. [Link]
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Sources

Application Notes and Protocols for Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate in Infectious Disease Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Potential of Oxadiazole Scaffolds in Anti-Infective Discovery

The relentless evolution of antimicrobial resistance necessitates a continuous search for novel chemical scaffolds that can be developed into next-generation therapeutic agents. Among the heterocyclic compounds, the 1,2,5-oxadiazole (furazan) ring system has garnered significant interest in medicinal chemistry.[1][2][3] These structures are known for their diverse biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties.[2] Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate, a member of this promising class, presents a unique structural framework characterized by an oxadiazole ring functionalized with both an amino group and a carboxylate ester.[4] This combination of functional groups suggests potential for varied chemical interactions and biological activity, making it a compelling candidate for screening in infectious disease research.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial characterization and application of this compound in the context of infectious disease research. The protocols outlined herein are designed to be self-validating and are grounded in established methodologies for antimicrobial drug discovery.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to designing robust and reproducible biological assays. The following table summarizes the key properties of this compound.

PropertyValueSource
CAS Number 159013-94-2[4][5]
Molecular Formula C4H5N3O3[4][5]
Molecular Weight 143.10 g/mol [4][5]
IUPAC Name This compound[4]
Canonical SMILES COC(=O)C1=NON=C1N[4]
InChI Key PNFAQDARRSPFKS-UHFFFAOYSA-N[4]
Purity Typically ≥97%[5]

Experimental Protocols

The following sections detail step-by-step protocols for the initial screening and characterization of this compound's potential as an anti-infective agent.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a standardized and widely accepted technique for determining the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.[6][7] This assay is a critical first step in evaluating the antimicrobial potential of a novel compound.[7]

Principle: A serial dilution of the test compound is prepared in a 96-well microtiter plate, and a standardized inoculum of the target microorganism is added to each well. The plate is incubated, and the lowest concentration of the compound that prevents visible growth is determined as the MIC.[6]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Positive control antibiotic (e.g., Vancomycin for Gram-positive, Ciprofloxacin for Gram-negative)

  • Negative control (vehicle, e.g., DMSO)

  • Spectrophotometer or microplate reader

  • Sterile pipette tips and multichannel pipettes

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate growth medium to achieve a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum to a concentration of approximately 5 x 10^5 CFU/mL in the growth medium.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted compound.

  • Controls: Include wells for a positive control (broth with bacteria and a known antibiotic), a negative control (broth with bacteria and the solvent used to dissolve the compound), and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.[6] This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.

Data Presentation:

MicroorganismGram StainCompound MIC (µg/mL)Positive ControlPositive Control MIC (µg/mL)
S. aureus (ATCC 29213)Positive[Insert Data]Vancomycin[Insert Data]
E. coli (ATCC 25922)Negative[Insert Data]Ciprofloxacin[Insert Data]
P. aeruginosa (ATCC 27853)Negative[InsertData]Gentamicin[Insert Data]
C. albicans (ATCC 90028)N/A (Fungus)[Insert Data]Fluconazole[Insert Data]
Protocol 2: Assessment of Cytotoxicity in Mammalian Cell Lines

It is crucial to evaluate the potential toxicity of a novel antimicrobial compound to mammalian cells to determine its therapeutic index.[8] Cytotoxicity assays are essential for early-stage drug discovery to eliminate compounds that are toxic to host cells.[8][9]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[10] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified spectrophotometrically.[10]

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well cell culture plates

  • Positive control for cytotoxicity (e.g., Doxorubicin)

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the wells. Include a positive control and a vehicle control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle-treated control cells. The concentration that reduces cell viability by 50% (IC50) can be determined.[8]

Protocol 3: Preliminary Mechanism of Action (MOA) Studies

Understanding the mechanism of action of a novel antimicrobial compound is a critical step in its development.[11] Initial insights can be gained by assessing the compound's effect on key macromolecular synthesis pathways.[12]

Principle: This protocol utilizes radiolabeled precursors to monitor the synthesis of DNA, RNA, protein, and the cell wall in bacteria. Inhibition of a specific pathway will result in a decrease in the incorporation of the corresponding radiolabeled precursor.[12]

Materials:

  • Bacterial strain of interest

  • This compound at 4x MIC

  • Radiolabeled precursors: [3H]thymidine (for DNA), [3H]uridine (for RNA), [3H]leucine (for protein), and N-acetyl-[3H]glucosamine (for peptidoglycan)

  • Control antibiotics with known MOAs (e.g., Ciprofloxacin for DNA synthesis, Rifampicin for RNA synthesis, Chloramphenicol for protein synthesis, Vancomycin for cell wall synthesis)

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and scintillation counter

Procedure:

  • Bacterial Culture: Grow the bacterial strain to the mid-logarithmic phase.

  • Compound and Precursor Addition: Aliquot the bacterial culture into tubes. Add the test compound or a control antibiotic. Then, add the respective radiolabeled precursor to each tube.

  • Time-Course Sampling: At various time points (e.g., 0, 10, 20, 30 minutes), remove aliquots from each tube.

  • Precipitation: Precipitate the macromolecules by adding cold TCA.

  • Filtration and Washing: Collect the precipitate on a filter membrane and wash with cold TCA and ethanol.

  • Quantification: Place the filter in scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the incorporated radioactivity over time for each condition. A significant reduction in incorporation for a specific precursor suggests that the compound may be inhibiting that particular macromolecular synthesis pathway.

Visualizations

Experimental Workflow for Antimicrobial Screening

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Mechanism of Action Studies A Compound Stock (this compound) B Broth Microdilution Assay (MIC Determination) A->B C Cytotoxicity Assay (MTT) (IC50 Determination) B->C Active Compounds D Therapeutic Index Calculation (IC50 / MIC) C->D E Macromolecular Synthesis Assay D->E Compounds with Favorable TI F Target Identification (Affinity Chromatography, etc.) E->F

Caption: Workflow for the initial screening and characterization of novel antimicrobial compounds.

Hypothetical Bacterial Signaling Pathway Inhibition

G cluster_0 Bacterial Cell A External Signal B Receptor Kinase A->B C Signal Transduction Cascade B->C D Transcription Factor C->D E Gene Expression (e.g., virulence factors) D->E F Methyl 4-amino-1,2,5- oxadiazole-3-carboxylate F->C G Inhibition

Caption: Hypothetical inhibition of a bacterial signaling pathway by this compound.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through the consistent use of appropriate controls.

  • Positive Controls: The inclusion of known antibiotics with well-characterized MICs and mechanisms of action ensures that the assays are performing as expected.

  • Negative Controls: Vehicle controls are essential to confirm that the solvent used to dissolve the test compound does not have any intrinsic antimicrobial or cytotoxic effects.

  • Sterility Controls: These controls verify that the growth medium and assay setup are not contaminated.

By comparing the results of the test compound to these controls, researchers can have a high degree of confidence in the validity of their findings.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, starting point for the discovery of new anti-infective agents. The protocols detailed in this application note provide a robust framework for the initial assessment of its antimicrobial activity and selectivity. Positive results from these initial screens would warrant further investigation, including:

  • Screening against a broader panel of clinically relevant and drug-resistant pathogens.

  • Time-kill kinetic studies to determine if the compound is bactericidal or bacteriostatic.[13]

  • Advanced mechanism of action and target identification studies to elucidate the specific molecular target.[11][14]

  • In vivo efficacy and toxicity studies in animal models of infection.

The systematic application of these methodologies will be instrumental in determining the true potential of this compound and its derivatives in the fight against infectious diseases.

References

  • Farha, M. A., & Brown, E. D. (2016). Strategies for target identification of antimicrobial natural products. Natural Product Reports, 33(5), 668-692.
  • Farha, M. A., & Brown, E. D. (2016). Strategies for target identification of antimicrobial natural products. RSC Publishing.
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  • Farha, M. A., & Brown, E. D. (2016). Strategies for target identification of antimicrobial natural products. Natural Product Reports, 33(5), 668–692.
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  • Sperry, J. B., & Wright, D. L. (2005). Furans, thiophenes and related heterocycles in drug discovery. Current Opinion in Drug Discovery & Development, 8(6), 723-740.
  • Payne, D. J., Gwynn, M. N., Holmes, D. J., & Pompliano, D. L. (2007). Target-based antimicrobial drug discovery. Nature Reviews Drug Discovery, 6(1), 29-40.
  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.

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Technical Guide: Sourcing and Application of Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the procurement, handling, and application of Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate (CAS No: 159013-94-2). This guide moves beyond a simple recitation of facts to explain the underlying principles of its use, ensuring both safety and experimental success.

Introduction: The Significance of a Privileged Scaffold

This compound is a heterocyclic compound featuring a highly functionalized oxadiazole ring.[1] With a molecular formula of C₄H₅N₃O₃ and a molecular weight of 143.10 g/mol , this molecule serves as a critical building block in medicinal chemistry.[1][2] The 1,2,5-oxadiazole (or furazan) scaffold is considered a "privileged structure" due to its presence in numerous biologically active compounds and its favorable pharmacokinetic properties.[3] The unique arrangement of an amino group and a methyl ester on this stable heterocyclic core makes it a versatile synthon for creating diverse molecular libraries aimed at various therapeutic targets, including those for cancer and infectious diseases.[1][4]

This guide is structured into two primary sections. Part I details the practical considerations for sourcing and safely handling the compound. Part II provides in-depth application notes, including a detailed protocol for a common synthetic transformation, grounded in established chemical principles.

Part I: Supplier and Purchasing Guide

Selecting a Reputable Supplier

The integrity of your research begins with the quality of your starting materials. When purchasing this compound, it is crucial to assess suppliers based on more than just price. Key evaluation criteria include:

  • Purity and Analytical Data: Reputable suppliers will provide a Certificate of Analysis (CoA) with detailed purity information (typically ≥97%) confirmed by methods such as NMR and LC-MS.

  • Consistency and Availability: For long-term projects, ensure the supplier can provide consistent batch-to-batch quality and has a stable stock.[5]

  • Documentation: Access to a comprehensive Safety Data Sheet (SDS) is non-negotiable for ensuring proper handling and risk assessment.[6][7]

Comparative Supplier Overview

The following table summarizes information for several suppliers who list this compound in their catalogs. Researchers should always verify current stock and specifications directly with the supplier.

SupplierCAS NumberPurityAvailable QuantitiesStorage Recommendations
BLDpharm 159013-94-2Specification-dependentVariesSealed, dry, store in freezer under -20°C[8]
Advanced Biochemicals 159013-94-297%Gram scale (Global Stock: 300g noted)[5]Standard freezer conditions
Fluorochem (Related thiadiazole)(Not applicable)(Not applicable)(Not applicable)

Note: This table is for informational purposes. Availability and specifications are subject to change.

Safety, Handling, and Storage Protocol

Proper handling is essential for user safety and to maintain the chemical's integrity. The oxadiazole class of compounds requires careful handling in a controlled laboratory environment.

1.3.1 Personal Protective Equipment (PPE) Always wear standard personal protective equipment, including:

  • Safety glasses or goggles.

  • Chemical-resistant gloves (e.g., nitrile).

  • A lab coat.

1.3.2 Handling

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of any dust or vapors.[6][7]

  • Avoid contact with skin and eyes. This class of compounds can cause skin and serious eye irritation.[6][7]

  • Wash hands thoroughly after handling.[6]

1.3.3 First Aid Measures

  • Eye Contact: Immediately rinse with plenty of water for several minutes. If irritation persists, seek medical attention.[7]

  • Skin Contact: Wash off with soap and water. If skin irritation occurs, seek medical advice.[6]

  • Inhalation: Move the person to fresh air. If you feel unwell, get medical attention.[7]

  • Ingestion: Rinse mouth and seek medical attention.[9]

1.3.4 Storage and Disposal

  • Storage: Store the compound in a tightly sealed container in a dark, dry, and cold environment. A freezer set at or below -20°C is recommended to ensure long-term stability.[8]

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[9]

Part II: Application Notes and Protocols

The dual functionality of this compound makes it an ideal starting point for synthetic expansion. The amino group serves as a nucleophile or a handle for amide bond formation, while the methyl ester can be hydrolyzed to a carboxylic acid or converted to an amide, enabling further conjugation.

Biological Context and Mechanism

The oxadiazole ring is an important bioisostere for ester and amide groups, often enhancing metabolic stability and cell permeability.[10] Derivatives of this scaffold have been shown to interact with various enzymes, such as thymidylate synthase and histone deacetylase, thereby affecting critical cellular pathways like cell proliferation and apoptosis.[1] Its structural features are leveraged in drug discovery programs to develop novel antimicrobial and anticancer agents.[1][4]

Workflow for Procurement and Experimental Use

G cluster_procurement Part 1: Procurement & Prep cluster_synthesis Part 2: Synthesis & Analysis A Identify Supplier B Verify Purity & CoA A->B Request Docs C Safe Handling & Storage (SDS Review) B->C Proceed to Order D Reaction Setup (Protocol Followed) C->D Begin Experiment E Work-up & Purification (e.g., Chromatography) D->E Post-Reaction F Characterization (NMR, LC-MS) E->F Isolate Product

Caption: General workflow from supplier selection to final product analysis.

Protocol: Acylation of the Amino Group

This protocol describes a standard procedure for acylating the 4-amino group, a common first step in elaborating the molecule into a more complex drug candidate. This reaction forms a stable amide bond.

Rationale: The reaction chosen is a nucleophilic acyl substitution. The lone pair of electrons on the exocyclic amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acyl chloride. A non-nucleophilic base (pyridine) is used to scavenge the HCl byproduct, driving the reaction to completion. Dichloromethane (DCM) is an excellent choice of solvent as it is relatively inert and effectively solubilizes both the starting material and many common acyl chlorides.

Materials:

  • This compound

  • Acetyl chloride (or other desired acyl chloride)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermic reaction between the amine and the highly reactive acyl chloride, preventing side reactions.

  • Addition of Base: Add anhydrous pyridine (1.2 eq) to the solution and stir for 5 minutes.

  • Addition of Acylating Agent: Add the acyl chloride (e.g., acetyl chloride, 1.1 eq) dropwise to the stirred solution. The dropwise addition helps to manage the reaction rate and heat generation.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

  • Quenching: Once complete, carefully quench the reaction by slowly adding saturated NaHCO₃ solution to neutralize the excess acyl chloride and HCl byproduct.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2x) and brine (1x). The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure acylated product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Representative Reaction Scheme

Caption: Acylation of the 4-amino group to form an N-acylated derivative.

Conclusion

This compound is a high-value chemical intermediate with significant potential in modern drug discovery. Its successful application hinges on careful sourcing from reliable suppliers, strict adherence to safety and handling protocols, and the implementation of well-designed synthetic strategies. By understanding both the practical aspects of procurement and the chemical principles of its reactivity, researchers can effectively leverage this versatile building block to innovate and accelerate the development of new therapeutic agents.

References

  • LookChem. 4-AMINO-1,2,5-OXADIAZOLE-3-CARBOXAMIDE.
  • Safety Data Sheet. (2024, September 18). GHS07.
  • National Institutes of Health (NIH). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids.
  • Preprints.org. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications.
  • Journal of Chemical Reviews. (2022, June 12). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review.
  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of 4-Amino-1,2,5-oxadiazole-3-carbonitrile.
  • PubChem. This compound.
  • ACS Publications. (2022, September 2). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids.
  • ResearchGate. (2025, August 6). Synthesis of 1,2,4-oxadiazoles (a review).
  • MDPI. (2022, November 9). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups.
  • MDPI. 4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide.
  • PubMed Central (PMC). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery.

Sources

Application Note & Protocols: Late-Stage Functionalization of Carboxylic Acid-Containing APIs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Late-stage functionalization (LSF) has emerged as a transformative strategy in drug discovery, enabling the direct modification of complex molecules like Active Pharmaceutical Ingredients (APIs) at a late point in their synthesis.[1][2][3] This approach accelerates the generation of structure-activity relationships (SAR) and allows for rapid exploration of chemical space around a core scaffold.[1][4][5] Carboxylic acid moieties, prevalent in a vast number of APIs, represent a particularly versatile functional handle for such modifications. This document provides a detailed guide to the contemporary strategies for the late-stage functionalization of carboxylic acid-containing APIs, with a focus on decarboxylative methodologies, direct amide formations, and C-H functionalization. We present the underlying principles, field-proven insights, and detailed, step-by-step protocols for key transformations.

Introduction: The Strategic Value of Late-Stage Functionalization

The traditional drug discovery process often involves the lengthy, linear synthesis of individual analogue molecules. LSF offers a paradigm shift, allowing for the diversification of a common, complex intermediate or the final API itself.[1][2][3] This strategy is not merely a synthetic convenience; it provides significant advantages:

  • Accelerated SAR Studies: Rapidly generate a library of analogues from a single advanced precursor.[4][5]

  • Improved Physicochemical Properties: Introduce new functional groups to modulate properties like solubility, metabolic stability, and bioavailability.[6][7]

  • Access to Novel Chemical Space: Forge bond connections that are difficult to achieve through traditional synthetic routes.[5]

The carboxylic acid group is an ideal target for LSF due to its ubiquity in pharmaceuticals and its versatile reactivity. Modern synthetic methods have unlocked its potential beyond simple amide coupling, treating it as a linchpin for a wide array of chemical transformations.

Core Strategies for Functionalizing Carboxylic Acids in APIs

The functionalization of carboxylic acids in the context of LSF can be broadly categorized into three main approaches:

  • Decarboxylative Coupling: The carboxylic acid is used as a source of a carbon-centered radical or a carbanion surrogate, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[6][8][9]

  • Direct Functional Group Interconversion: This includes modern approaches to classical transformations like amide bond formation and esterification under mild, functional-group-tolerant conditions.

  • Carboxylic Acid as a Directing Group: The carboxyl moiety can be leveraged to direct C-H functionalization at specific positions on the API scaffold.

Below is a workflow diagram illustrating the decision-making process for selecting an LSF strategy for a carboxylic acid-containing API.

LSF_Workflow cluster_0 API with Carboxylic Acid cluster_1 Desired Modification cluster_2 LSF Strategies cluster_3 Outcome API API-COOH Modification What is the desired structural change? API->Modification Decarboxylation Decarboxylative Coupling (C-C, C-X bond formation) Modification->Decarboxylation New C-C or C-Heteroatom bond? Amidation Direct Amide/Peptide Bond Formation Modification->Amidation Introduce amide linkage? Halogenation Decarboxylative Halogenation Modification->Halogenation Install a halide? CHFunct C-H Functionalization (Carboxylic acid as directing group) Modification->CHFunct Functionalize adjacent C-H? Derivatives Library of API Derivatives Decarboxylation->Derivatives Amidation->Derivatives Halogenation->Derivatives CHFunct->Derivatives

Caption: Decision workflow for LSF of carboxylic acid-containing APIs.

Decarboxylative Functionalization: A Paradigm Shift

Decarboxylative cross-coupling reactions have become a cornerstone of LSF.[8] These methods leverage the carboxylic acid as a stable, readily available precursor to a reactive carbon-centered radical.[10] The loss of carbon dioxide provides a strong thermodynamic driving force for the reaction.

Photoredox-Mediated Decarboxylative Coupling

Visible-light photoredox catalysis has revolutionized the generation of radicals under exceptionally mild conditions.[10][11] In a typical cycle, a photocatalyst, upon absorbing light, becomes a potent single-electron oxidant (or reductant). This excited-state catalyst can then engage the carboxylate, initiating the decarboxylation process.

The general mechanism for an oxidative quenching cycle is depicted below:

Photoredox_Mechanism PC Photocatalyst (PC) PC_excited Excited PC* PC->PC_excited hv (Visible Light) PC_excited->PC SET RCOOH API-COOH RCOO_minus API-COO⁻ RCOOH->RCOO_minus Base R_radical API• RCOO_minus->R_radical Oxidation by PC* -e⁻, -CO₂ Product Functionalized API R_radical->Product Coupling_Partner Coupling Partner (e.g., Aryl Halide) Coupling_Partner->Product Metal_Catalyst Metal Catalyst (e.g., Ni, Cu) Metal_Catalyst->Product Catalytic Cycle

Caption: Generalized mechanism for photoredox decarboxylative coupling.

This strategy has been successfully applied to a range of transformations, including:

  • Alkylation and Arylation: Forming C(sp³)–C(sp³) and C(sp³)–C(sp²) bonds.[6]

  • Trifluoromethylation: Introducing the crucial -CF₃ group into molecules.[6]

  • Amination: Creating C(sp³)-N bonds.[6]

  • Oxygenation: Converting carboxylic acids into ketones, aldehydes, or amides.[12]

The mild, redox-neutral conditions of many photoredox protocols ensure broad functional group tolerance, a critical requirement for LSF of complex APIs.[6][7]

Protocol 1: General Procedure for Photocatalytic Decarboxylative Alkylation of an N-Heterocyclic API (Minisci-type Reaction)

The Minisci reaction, involving the addition of a carbon-centered radical to a protonated N-heterocycle, is a powerful tool for functionalizing many API scaffolds.[13][14] Photocatalysis has rendered this reaction more accessible and milder than traditional methods.[14][15][16]

Rationale: This protocol uses an iridium-based photocatalyst to generate an alkyl radical from a carboxylic acid via an oxidative quenching cycle. The radical then adds to an electron-deficient N-heterocycle present in the API. An oxidant is required to turn over the catalytic cycle and regenerate the ground-state photocatalyst.

Reagent/ComponentRoleTypical Amount
Carboxylic Acid-APISubstrate1.0 equiv.
Alkyl Carboxylic AcidRadical Precursor1.5 - 3.0 equiv.
Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆)Light Absorber/SET Agent1-2 mol%
Oxidant (e.g., K₂S₂O₈)Terminal Oxidant2.0 equiv.
Acid (e.g., TFA)Protonates Heterocycle1.5 equiv.
Solvent (e.g., DMSO or MeCN)Reaction Medium0.1 M concentration

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried 8 mL vial equipped with a magnetic stir bar, add the carboxylic acid-containing API (0.1 mmol, 1.0 equiv.), the alkyl carboxylic acid (0.2 mmol, 2.0 equiv.), the photocatalyst (0.002 mmol, 2 mol%), and the oxidant (0.2 mmol, 2.0 equiv.).

  • Solvent Addition: Add the solvent (1.0 mL) and the acid (0.15 mmol, 1.5 equiv.).

  • Degassing: Seal the vial with a septum and parafilm. Degas the reaction mixture by sparging with nitrogen or argon for 10-15 minutes. This is crucial to remove oxygen, which can quench the excited state of the photocatalyst.

  • Irradiation: Place the vial approximately 5-10 cm from a blue LED lamp (450 nm). Ensure the reaction is stirred vigorously to allow for uniform irradiation.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 12 to 24 hours.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate (10 mL) and wash with saturated aqueous sodium bicarbonate (2 x 10 mL) to neutralize the acid, followed by brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired functionalized API.

Self-Validation and Troubleshooting:

  • Control Experiments: Run the reaction in the absence of light and in the absence of the photocatalyst. No product formation is expected, confirming the photocatalytic nature of the transformation.[12]

  • Low Yield: If the yield is low, consider increasing the amount of the radical precursor or the oxidant. Ensure the degassing procedure was thorough. The choice of solvent can also be critical; test alternatives if necessary.

  • Side Products: The formation of homocoupled products from the alkyl radical may be observed. Adjusting the concentration or the rate of radical generation (by altering light intensity) can sometimes mitigate this.

Transition Metal-Catalyzed Decarboxylative Halogenation

The installation of a halogen atom provides a versatile handle for subsequent cross-coupling reactions. Recent advances have enabled the direct conversion of carboxylic acids to aryl and alkyl halides under catalytic conditions.[17][18][19]

Rationale: This strategy often involves a ligand-to-metal charge transfer (LMCT) mechanism where a metal-carboxylate complex is excited by light, leading to the formation of an aryl or alkyl radical.[19][20] This radical can then be trapped by a halogen source. Copper and iron salts have proven to be effective catalysts for these transformations.[21][22]

Protocol 2: Iron-Catalyzed Decarboxylative Chlorination of an Aliphatic Carboxylic Acid API

This protocol provides a general method for the conversion of an aliphatic carboxylic acid to the corresponding alkyl chloride using an inexpensive and abundant iron catalyst under visible light irradiation.[21]

Reagent/ComponentRoleTypical Amount
Aliphatic Carboxylic Acid-APISubstrate1.0 equiv.
FeCl₃Catalyst10 mol%
LiClChloride Source5.0 equiv.
K₂S₂O₈Oxidant2.0 equiv.
Solvent (DCE/H₂O)Biphasic Reaction Medium9:1 v/v, 0.1 M

Step-by-Step Procedure:

  • Reaction Setup: In a 10 mL screw-cap tube, combine the API (0.2 mmol, 1.0 equiv.), FeCl₃ (0.02 mmol, 10 mol%), LiCl (1.0 mmol, 5.0 equiv.), and K₂S₂O₈ (0.4 mmol, 2.0 equiv.).

  • Solvent Addition: Add 1,2-dichloroethane (DCE, 1.8 mL) and water (0.2 mL).

  • Irradiation: Seal the tube and place it in a photoreactor equipped with a 34 W blue LED, ensuring vigorous stirring. Maintain the reaction temperature at approximately 25-30 °C using a cooling fan.

  • Monitoring: Monitor the reaction by LC-MS until the starting material is consumed (typically 8-16 hours).

  • Workup: Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution (5 mL). Extract the mixture with dichloromethane (3 x 10 mL).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the residue by preparative thin-layer chromatography (pTLC) or column chromatography to yield the alkyl chloride product.

Modern Amide Bond Formation

While amide bond formation is a classical transformation, its application in LSF demands mild conditions that tolerate the sensitive functional groups often present in APIs. Recent developments have focused on catalytic and one-pot procedures that avoid the use of stoichiometric and often wasteful coupling reagents.[23][24] Biocatalytic methods using enzymes like lipases are also gaining traction for their exquisite chemoselectivity and environmentally benign nature.[25]

A promising green chemistry approach involves the use of dipyridyl dithiocarbonate (DPDTC) to form a thioester intermediate in situ, which then smoothly reacts with an amine to form the desired amide, often in a one-pot fashion.[23] This method avoids traditional, often problematic, peptide coupling reagents.[23]

Conclusion

The late-stage functionalization of carboxylic acid-containing APIs offers a powerful and efficient toolkit for medicinal chemists and drug development professionals. By leveraging modern synthetic methods, particularly photoredox and transition-metal catalysis, the ubiquitous carboxylic acid group can be transformed into a diverse array of functionalities. The protocols outlined in this note provide a practical starting point for researchers looking to implement these strategies. As the field continues to evolve, we can expect the development of even more selective, efficient, and sustainable methods for the late-stage diversification of complex pharmaceuticals.[7][26]

References

  • Macmillan Group, Princeton University.
  • Le, C., et al. (2022). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. Accounts of Chemical Research. [Link]
  • Goossen, L. J., & Deng, G. J. (2012). Transition Metal Catalyzed Decarboxylative Cross-Coupling Reactions.
  • Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green.
  • Wang, C., et al. (2015).
  • Guillemard, L., et al. (2021). Late-stage C–H functionalization offers new opportunities in drug discovery.
  • Joe, C. L., et al. (2021). A Platform for Decarboxylative Couplings via Photoredox Catalysis: Direct Access to Carbocations from Carboxylic Acids for Carbon–Oxygen Bond Formation.
  • Pitré, S. P., et al. (2014).
  • Representative protocols for the decarboxylative functionalization of alkyl carboxylic acids.
  • An example of photoredox decarboxylation of carboxylic acids.
  • Wang, P., et al. (2018). Photoredox‐Mediated Minisci Alkylation of N‐Heteroarenes using Carboxylic Acids and Hypervalent Iodine. R Discovery. [Link]
  • Procter, D. J., et al. (2021). Late stage C–H functionalization via chalcogen and pnictogen salts. RSC Publishing. [Link]
  • Chambers, M. R., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.
  • Eghbarieh, N., & Masarwa, A. (2024). Photocatalytic Late-Stage Decarboxylative Functionalization of Bioactive, Naturally Occurring, and Fatty Acids via gem-Borylsilyl Alkene. ChemRxiv. [Link]
  • White, M. C. (2012). Aliphatic C—H Oxidations for Late-Stage Functionalization.
  • Hilton, M. J., et al. (2019). Metal-Catalyzed Ionic Decarboxylative Cross-Coupling Reactions of C(sp3) Acids: Reaction Development, Mechanisms, and Application.
  • Wang, D., et al. (2022). A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids. Journal of the American Chemical Society. [Link]
  • Late-stage functionaliz
  • Shields, J. D., et al. (2014). Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis.
  • Prakash, G. K. S., et al. (2021). Decarboxylative Halogenation of Organic Compounds.
  • Le, C., et al. (2022).
  • Chambers, M. R., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]
  • Wang, H., et al. (2021). Decarboxylative halogenation of aliphatic carboxylic acids catalyzed by iron salts under visible light. RSC Publishing. [Link]
  • Photoinduced Late-Stage Radical Decarboxylative and Deoxygenative Coupling of Complex Carboxylic Acids and Their Deriv
  • Dong, J., & Wang, Q.
  • Lan, Y., et al. (2022). Photocatalyzed Minisci-type reactions for late-stage functionalization of pharmaceutically relevant compounds. RSC Publishing. [Link]
  • Photocatalyzed Minisci-type reactions for late-stage functionalization of pharmaceutically relevant compounds.
  • Decarboxylative halogenation of aliphatic carboxylic acids catalyzed by iron salts under visible light.
  • Macmillan Group, Princeton University. (2022).
  • Late‐Stage Functionalization of Arylacetic Acids by Photoredox‐Catalyzed Decarboxylative Carbon‐Heteroatom Bond Formation.
  • Guillemard, L., et al. (2021). Late-stage C–H functionalization offers new opportunities in drug discovery. OUCI. [Link]
  • Hartwig, J. F., & Larsen, M. A. (2022). A Perspective on Late-Stage Aromatic C–H Bond Functionalization. Journal of the American Chemical Society. [Link]
  • Le, C., et al. (2022). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis.
  • Late-Stage Functionaliz
  • Macmillan Group, Princeton University. (2022).
  • Late-Stage Functionaliz
  • Goti, G., et al. (2024). Late-Stage Heteroarene Alkylation via Minisci Reaction with Gaseous Alkanes Enabled by Hydrogen Atom Transfer in Flow.
  • Friščić, T., et al. (2024). Mechanochemical Strategies Applied to the Late‐Stage Modifications of Pharmaceutically Active Compounds. PubMed Central. [Link]
  • Recent developments in catalytic amide bond formation.
  • van der Tempel, L., et al. (2023).
  • Application to the synthesis of APIs.
  • Amide bond formation
  • Nippa, D. F., et al. (2023). Identifying opportunities for late-stage CH alkylation with high-throughput experimentation and in silico reaction screening. ResearchBunny. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol to help you optimize your synthesis and achieve higher yields of this valuable heterocyclic compound.

Synthesis Overview

This compound (also known as methyl 4-aminofurazan-3-carboxylate) is a key building block in medicinal chemistry and materials science due to the unique properties imparted by the 1,2,5-oxadiazole (furazan) ring.[1] The most direct and common synthetic route is the esterification of its corresponding carboxylic acid precursor, 4-amino-1,2,5-oxadiazole-3-carboxylic acid.

The primary transformation is a Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

Reaction Scheme:

Figure 1: Acid-catalyzed esterification of 4-amino-1,2,5-oxadiazole-3-carboxylic acid to yield the target methyl ester.

This guide focuses on troubleshooting and optimizing this specific transformation.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues that may arise during the synthesis.

❓ Issue 1: My reaction yield is consistently low or I'm getting no product at all.

Possible Causes & Solutions:

  • A. Inactive or Insufficient Catalyst: The acid catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic for attack by methanol.

    • Troubleshooting:

      • Check Catalyst Quality: Use fresh, concentrated sulfuric acid or anhydrous HCl in methanol. Old or improperly stored acids can absorb atmospheric moisture, reducing their efficacy.

      • Increase Catalyst Loading: While typically catalytic, increasing the loading from 1-2 mol% to 5-10 mol% can accelerate the reaction, especially if the starting material is not fully soluble or if trace amounts of basic impurities are present.

  • B. Presence of Water: Fischer esterification is a reversible equilibrium reaction. The presence of water, either from wet reagents or glassware, will push the equilibrium back towards the starting materials, drastically reducing the yield.

    • Troubleshooting:

      • Use Anhydrous Reagents: Employ anhydrous methanol (≤0.005% water). If necessary, dry the methanol over 3Å molecular sieves.

      • Dry Glassware: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere before use.

      • Dry Starting Material: Ensure the starting 4-amino-1,2,5-oxadiazole-3-carboxylic acid is thoroughly dry.

  • C. Insufficient Reaction Time or Temperature: The reaction may be slow, especially at lower temperatures.

    • Troubleshooting:

      • Increase Temperature: Refluxing the reaction mixture (approx. 65°C for methanol) is standard practice to ensure a reasonable reaction rate.

      • Extend Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. Continue refluxing until the starting material spot has disappeared or is minimal. Reactions can often run for 12-24 hours.

  • D. Degradation of Starting Material or Product: The furazan ring system can be sensitive to harsh conditions.[2][3] While generally stable to acidic conditions for esterification, prolonged exposure to very high temperatures or highly concentrated acid could lead to degradation, often indicated by a dark brown or black reaction mixture.

    • Troubleshooting:

      • Control Catalyst Amount: Avoid excessive amounts of acid catalyst.

      • Maintain Reflux Temperature: Do not overheat the reaction. A gentle reflux is sufficient.

❓ Issue 2: The reaction stalls and never goes to completion, even after extended time.

Possible Causes & Solutions:

  • A. Poor Solubility of Starting Material: 4-amino-1,2,5-oxadiazole-3-carboxylic acid may have limited solubility in methanol at room temperature. If it doesn't dissolve upon heating, the reaction will be a slow solid-liquid phase reaction.

    • Troubleshooting:

      • Ensure a Fine Powder: Grind the starting material into a fine powder to maximize surface area.

      • Increase Solvent Volume: While this can slow down the reaction rate due to dilution, it can help dissolve the starting material. A balance must be found. A typical concentration is 0.1-0.5 M.

      • Consider a Co-solvent: In some cases, a co-solvent like anhydrous THF or Dioxane can improve solubility, but this will complicate the workup and may not be ideal for a simple esterification. This should be a last resort.

  • B. Equilibrium Limitation: As mentioned, the reaction is governed by equilibrium.

    • Troubleshooting:

      • Use Methanol as the Solvent: Using a large excess of methanol (as the solvent) drives the equilibrium towards the product side (Le Châtelier's principle).

      • Remove Water: If feasible with your lab setup, using a Dean-Stark trap can remove the water as it is formed, though this is more common for higher-boiling alcohols. For methanol, ensuring anhydrous conditions from the start is the most practical approach.

❓ Issue 3: I've isolated my product, but it is impure and difficult to purify.

Possible Causes & Solutions:

  • A. Contamination with Unreacted Starting Material: The most common impurity is the starting carboxylic acid.

    • Troubleshooting:

      • Aqueous Base Wash: During the workup, after neutralizing the acid catalyst, wash the organic extract with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) solution. The acidic starting material will be deprotonated to its carboxylate salt and move into the aqueous layer, while the neutral ester product remains in the organic layer.

      • Recrystallization: The product can often be purified by recrystallization.[4] Common solvent systems include ethanol, methanol/water, or ethyl acetate/hexanes.

  • B. Discoloration: The product should be a white to off-white solid. A yellow or brown color suggests impurities or degradation.

    • Troubleshooting:

      • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated carbon. Heat briefly, then filter through a pad of Celite to remove the carbon and adsorbed impurities. Recrystallize the product from the filtrate.

      • Column Chromatography: If recrystallization fails, purification by flash column chromatography on silica gel is a reliable alternative.[5][6][7] A typical eluent system would be a gradient of ethyl acetate in hexanes.

Synthesis Troubleshooting Workflow

The following diagram outlines a decision-making process for addressing low product yield.

G start Problem: Low Yield check_conditions Verify Reaction Conditions (Anhydrous? Temp? Time?) start->check_conditions check_reagents Check Reagent Quality (Fresh Catalyst? Dry Methanol?) start->check_reagents monitor_rxn Monitor Reaction by TLC/LC-MS check_conditions->monitor_rxn check_reagents->monitor_rxn sm_present Starting Material (SM) Still Present? monitor_rxn->sm_present product_present Product Spot Visible? sm_present->product_present No optimize Optimize Conditions: - Increase Time/Temp - Increase Catalyst Load sm_present->optimize Yes degradation Suspect Degradation (Dark Color?) - Reduce Temp - Use Less Catalyst product_present->degradation No end_note Reaction complete. Proceed to workup. Low yield due to mechanical loss? product_present->end_note Yes

Caption: Troubleshooting decision tree for low yield.

Frequently Asked Questions (FAQs)

  • Q1: What is the mechanism of the Fischer esterification?

    • A1: The reaction proceeds in several equilibrium steps:

      • The acid catalyst protonates the carbonyl oxygen of the carboxylic acid.

      • This protonation activates the carbonyl carbon, making it more electrophilic.

      • A molecule of methanol acts as a nucleophile and attacks the activated carbonyl carbon.

      • A proton is transferred from the oxonium ion to one of the hydroxyl groups.

      • The resulting water molecule leaves as a good leaving group.

      • The catalyst is regenerated by deprotonation of the carbonyl oxygen, yielding the final ester product.

  • Q2: Can I use other esterification methods?

    • A2: Yes, other methods can be used, but they have different considerations. Using thionyl chloride (SOCl₂) to form the acid chloride followed by quenching with methanol is effective but harsh; the HCl generated can react with the amino group. Using coupling agents like DCC or EDC is milder but requires more complex purification to remove byproducts. For simplicity, cost-effectiveness, and high atom economy, acid-catalyzed esterification is the preferred method.

  • Q3: How do I properly neutralize the reaction?

    • A3: After the reaction is complete, cool the mixture in an ice bath. Slowly and carefully add a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃) until gas evolution (CO₂) ceases. Be cautious as this is an exothermic process. Ensure the final pH of the aqueous layer is neutral or slightly basic (pH 7-8).

  • Q4: What are the key safety precautions?

    • A4:

      • Methanol: Is toxic and flammable. Handle in a well-ventilated fume hood and avoid ignition sources.

      • Concentrated Sulfuric Acid: Is extremely corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Always add acid to the alcohol slowly, never the other way around.

      • Pressure: Never heat a completely sealed vessel. Ensure the reaction is open to the atmosphere (via a condenser) to prevent pressure buildup.

  • Q5: How can I confirm the structure of my final product?

    • A5: Standard characterization techniques should be used:

      • ¹H NMR: Expect a singlet for the methyl ester protons (~3.9 ppm) and a broad singlet for the amino protons, in addition to any other signals from the rest of the molecule.

      • ¹³C NMR: Look for the characteristic ester carbonyl carbon (~160-170 ppm) and the methyl carbon (~52 ppm).

      • FT-IR: Key stretches include the N-H bands (~3300-3500 cm⁻¹), the ester C=O stretch (~1730 cm⁻¹), and C-O stretches.

      • Mass Spectrometry (MS): To confirm the molecular weight (143.10 g/mol for C₄H₅N₃O₃).[1][8]

Detailed Experimental Protocol

This protocol describes a standard lab-scale synthesis via Fischer esterification.

Reagents & Equipment
Reagent/EquipmentSpecification
4-Amino-1,2,5-oxadiazole-3-carboxylic acidDry, ≥97% purity
Methanol (MeOH)Anhydrous/Dry
Sulfuric Acid (H₂SO₄)Concentrated (98%)
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solution
Ethyl Acetate (EtOAc)Reagent grade
BrineSaturated NaCl solution
Magnesium Sulfate (MgSO₄)Anhydrous
Round-bottom flaskAppropriate size, oven-dried
Reflux condenserOven-dried
Magnetic stirrer and stir bar
Heating mantle / Oil bath
Separatory funnel
Rotary evaporator
Step-by-Step Procedure
  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-amino-1,2,5-oxadiazole-3-carboxylic acid (1.0 eq).

  • Add Solvent: Add anhydrous methanol (approx. 10-20 mL per gram of starting material).

  • Add Catalyst: Place the flask in an ice bath (0°C). While stirring, slowly and dropwise add concentrated sulfuric acid (0.05 - 0.10 eq).

  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65°C).

  • Monitoring: Stir at reflux for 12-24 hours. Monitor the reaction progress by TLC (e.g., using 50% Ethyl Acetate/Hexanes) until the starting material is consumed.

  • Workup - Quenching: Cool the reaction mixture to 0°C in an ice bath. Slowly pour the mixture into a beaker containing a stirred, saturated solution of sodium bicarbonate (NaHCO₃). Add the NaHCO₃ solution carefully until effervescence stops.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x volumes).

  • Workup - Washing: Combine the organic layers and wash sequentially with water (1x) and then brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) or by flash column chromatography on silica gel.[4][5][6]

Synthesis Workflow Diagramdot

G cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis charge_reagents 1. Charge Acid & Anhydrous MeOH add_catalyst 2. Add H₂SO₄ (cat.) at 0°C charge_reagents->add_catalyst reflux 3. Reflux (65°C) 12-24h add_catalyst->reflux quench 4. Quench with Sat. NaHCO₃ reflux->quench extract 5. Extract with Ethyl Acetate quench->extract wash 6. Wash with Brine extract->wash dry 7. Dry (MgSO₄) & Concentrate wash->dry purify 8. Recrystallize or Column Chromatography dry->purify characterize 9. Characterize (NMR, MS, IR) purify->characterize

Sources

Technical Support Center: Purification of Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate via recrystallization. It moves beyond a simple protocol to address the common challenges and questions that arise during this critical purification step.

Section 1: Foundational Principles & Compound-Specific Considerations

This section addresses the fundamental 'why' behind the recrystallization process as it applies specifically to this compound.

Q: What is the core principle of recrystallization and why is it effective?

A: Recrystallization is a purification technique for solid compounds based on differential solubility.[1] The fundamental principle is that most solids are more soluble in a hot solvent than in a cold one.[1][2] In an ideal scenario, the crude compound is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution cools, the solubility of the target compound decreases, causing it to crystallize out of the solution in a purified form. The impurities, which are present in much lower concentrations, ideally remain dissolved in the cold solvent (the "mother liquor") or are removed beforehand if they are insoluble in the hot solvent.[2]

Q: How do the structural features of this compound influence the choice of recrystallization solvent?

A: The molecular structure of this compound (Molecular Formula: C₄H₅N₃O₃) is key to designing a successful purification strategy.[3][4][5] Its structure contains several polar functional groups:

  • An amino group (-NH₂)

  • A methyl ester group (-COOCH₃)

  • An oxadiazole ring (a heterocycle with nitrogen and oxygen atoms)

These groups make the molecule polar. The guiding principle for solvent selection is "like dissolves like".[2][6] Therefore, polar solvents are the most logical starting point for screening. The solvent must also be chemically inert, meaning it should not react with the compound.[7]

Section 2: Experimental Protocol & Workflow

This section provides a detailed, step-by-step methodology for selecting a solvent and performing the recrystallization.

Part A: Solvent Selection Protocol

If a validated solvent system is not already known from literature, a small-scale screening is the most critical first step.[1][2]

Step-by-Step Solvent Screening:

  • Place approximately 50-100 mg of the crude this compound into several different test tubes.

  • To each tube, add a different potential solvent from the table below, starting with ~1 mL at room temperature.[2]

  • Agitate the mixtures. A suitable solvent will not dissolve the compound at room temperature, or will only dissolve it sparingly.[1][7]

  • For the solvents that did not dissolve the compound, gently heat the test tubes in a water or sand bath. Add the solvent dropwise until the solid just dissolves.

  • Allow the solutions that formed to cool slowly to room temperature, and then in an ice bath.

  • The ideal solvent is one where the compound dissolves completely at a high temperature but forms a large quantity of crystals upon cooling.[2]

Table 1: Potential Solvents for Screening

SolventBoiling Point (°C)PolarityRationale & Notes
Water100HighThe compound's polar groups may allow for sufficient solubility in hot water.
Ethanol78HighA common and effective solvent for many polar organic compounds.
Methanol65HighSimilar to ethanol but more volatile.
Ethyl Acetate77MediumThe ester group on the target compound suggests this may be a good choice.[6]
Ethanol/Water MixVariableHighA mixed-solvent system can be effective if no single solvent works perfectly.[8] Start by dissolving in hot ethanol, then add water dropwise until cloudy.
Chloroform61Low-MediumHas been used for recrystallizing other oxadiazole derivatives and could be a candidate.[9][10] Use with caution in a fume hood.
Part B: Recrystallization Workflow

This protocol assumes a suitable solvent has been identified.

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization & Collection A Place Crude Solid in Erlenmeyer Flask B Add Minimum Hot Solvent to Dissolve Solid A->B C Insoluble Impurities Present? B->C D Perform Hot Filtration C->D Yes E Cool Solution Slowly (Room Temp -> Ice Bath) C->E No D->E F Collect Crystals via Vacuum Filtration E->F G Wash Crystals with Ice-Cold Solvent F->G H Dry Crystals (Air or Vacuum Oven) G->H Troubleshooting_Tree cluster_no_xtal No Crystals Form cluster_oil Oiling Out cluster_yield Low Yield Start Problem Encountered During Recrystallization NoXtal No Crystals Form Upon Cooling Start->NoXtal OilingOut Product Separates as an Oil Start->OilingOut LowYield Final Yield is Poor Start->LowYield TooMuchSolvent Likely Cause: Too Much Solvent Used NoXtal->TooMuchSolvent BoilOff Solution: Boil off excess solvent, re-cool solution. TooMuchSolvent->BoilOff Try First Supersat Alternate Cause: Supersaturation TooMuchSolvent->Supersat If Boiling Fails Induce Solution: 1. Scratch flask with glass rod. 2. Add a seed crystal. Supersat->Induce OilCause Cause: Solution too concentrated or cooling too fast. OilingOut->OilCause OilSolution Solution: Re-heat to dissolve oil, add small amount of solvent, cool much more slowly. OilCause->OilSolution YieldCause Possible Causes: - Too much solvent used. - Premature crystallization. - Wash solvent was not cold. LowYield->YieldCause YieldSolution Action: Check mother liquor. If product is present, concentrate it to recover a second crop. YieldCause->YieldSolution

Troubleshooting Decision Tree

Q: My compound won't crystallize upon cooling, even in an ice bath. What should I do?

A: This is the most common issue in recrystallization and typically has two causes:

  • Too much solvent was used: This is the most likely reason. [11][12]The solution is not saturated enough for crystals to form.

    • Solution: Gently heat the solution to boil off some of the solvent (10-20% of the volume) in a fume hood. Then, allow the more concentrated solution to cool again. [11][13]2. The solution is supersaturated: Sometimes, a solution holds more dissolved solute than it theoretically should, preventing nucleation. [14][11] * Solution: Induce crystallization by scratching the inner wall of the flask at the surface of the liquid with a glass stirring rod. The microscopic scratches provide a surface for the first crystals to form. [14]Alternatively, if you have a small crystal of the pure compound, add it to the solution (this is called "seeding"). [8][11] Q: My product has "oiled out" instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when the solute comes out of solution above its melting point, often because the solution is too concentrated or cools too quickly. [13]* Solution: Reheat the flask to dissolve the oil completely. Add a small amount (5-10%) of additional hot solvent to lower the saturation point. Now, allow the solution to cool much more slowly. Insulating the flask with glass wool or leaving it on a cooling hot plate can help. [11]Scratching the flask as it cools can also encourage crystal formation over oiling. [13] Q: I'm losing my product during hot filtration because it crystallizes in the funnel. What's the cause and solution?

A: This is called premature crystallization and happens when the solution cools as it passes through the funnel. [8][13]* Solution:

  • Use a stemless or short-stemmed funnel to minimize the surface area for cooling. [8] * Ensure both the funnel and the receiving flask are pre-heated (e.g., by placing them in an oven or rinsing with hot solvent).
  • Use a slight excess of hot solvent (around 10-15% more than the minimum) to keep the compound soluble during the transfer. This excess can be boiled off after filtration is complete. [8][13] * Keep the solution at a boil until just before you pour it.

Q: My final yield is very low. What are the likely reasons?

A: A poor yield (e.g., less than 50%) can result from several factors: [12]* Using too much solvent: This is a primary cause, as a significant amount of your product will remain in the mother liquor. [14][12]* Washing with too much or warm solvent: Washing the collected crystals with solvent that isn't ice-cold will redissolve some of your product. [14]* Incomplete transfer: Physical losses during transfers between flasks can add up.

  • Action: Before discarding the mother liquor, you can try to obtain a "second crop" of crystals by boiling off more solvent to further concentrate it and cooling again. Note that this second crop may be less pure than the first.

Q: The purified crystals are still colored. How can I remove colored impurities?

A: If the color is due to a highly conjugated impurity, it can sometimes be removed with activated charcoal.

  • Solution: After dissolving the crude solid in the hot solvent, add a very small amount (e.g., the tip of a spatula) of activated charcoal to the hot solution. Swirl for a few minutes. The colored impurities will adsorb onto the charcoal's surface. Remove the charcoal via hot filtration and then proceed with the cooling and crystallization steps. Be aware that using too much charcoal can adsorb your desired product, reducing your yield. [12]

Section 4: Safety Considerations

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle all organic solvents in a well-ventilated chemical fume hood.

  • Be mindful of the flammability of organic solvents and keep them away from ignition sources.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used before beginning work.

References

  • Solvent Choice - Chemistry Teaching Labs. (n.d.). University of York.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry.
  • Finding the best solvent for recrystallisation student sheet. (2021). RSC Education.
  • Recrystallization. (n.d.). University of California, Los Angeles Chemistry.
  • Problems in recrystallization. (n.d.). Biocyclopedia.
  • Problems with Recrystallisations - Chemistry Teaching Labs. (n.d.). University of York.
  • Are there any general rules for choosing solvents for recrystallization? (2012). Chemistry Stack Exchange.
  • Recrystallization1. (n.d.). University of Colorado Boulder.
  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts.
  • This compound. (n.d.). PubChem.
  • 4-Amino-1,2,5-oxadiazole-3-carboxamide. (n.d.). PubChem.
  • 4-Amino-1,2,5-oxadiazole-3-carboxylic acid. (n.d.). PubChem.
  • A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. (2022). National Institutes of Health.
  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). National Institutes of Health.
  • 1,2,5-oxadiazole. (2014). Semantic Scholar.
  • N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide. (n.d.). National Institutes of Health.

Sources

optimizing reaction conditions for the synthesis of 1,2,5-oxadiazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,2,5-oxadiazole (furazan) and its N-oxide (furoxan) derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these valuable heterocyclic compounds. Here, we address common challenges encountered in the laboratory with evidence-based solutions and in-depth explanations to streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing the 1,2,5-oxadiazole ring?

A1: The synthesis of 1,2,5-oxadiazoles, or furazans, typically begins with α-dioximes (glyoximes). The primary method involves the cyclodehydration of these dioximes.[1] For the synthesis of 1,2,5-oxadiazole N-oxides, also known as furoxans, common starting materials include α-nitro-ketoximes or the dimerization of nitrile oxides generated in situ from aldoximes.[2][3]

Q2: Why is my yield of the desired 1,2,5-oxadiazole derivative consistently low?

A2: Low yields in 1,2,5-oxadiazole synthesis can stem from several factors. For furazan synthesis via dioxime dehydration, incomplete conversion is a common issue. The choice of dehydrating agent is critical; agents like thionyl chloride or succinic anhydride are often used, and reaction conditions must be optimized.[1] In the case of furoxan synthesis from nitrile oxide dimerization, the nitrile oxide intermediate can be unstable and susceptible to decomposition or side reactions if not efficiently dimerized.[3][4] The stability of this intermediate is highly dependent on its substituents and the reaction conditions.

Q3: I am trying to synthesize a monosubstituted 1,2,5-oxadiazole, but the reaction is sluggish and the product is difficult to purify. What can I do?

A3: Monosubstituted 1,2,5-oxadiazoles can be challenging to synthesize and purify due to their volatility and potential for ring-opening reactions under alkaline conditions.[5] Optimization of the reaction conditions to ensure complete conversion is crucial. For purification, chromatographic methods using a neutral solid phase like alumina may be more suitable than silica gel to avoid decomposition of the product.[5]

Q4: What are the primary safety concerns when working with 1,2,5-oxadiazole derivatives?

A4: A significant safety consideration is the potential explosive nature of some derivatives, particularly those bearing nitro or azido groups.[5][6] It is imperative to handle these compounds with appropriate personal protective equipment and to be aware of their thermal stability.[7][8] For instance, some energetic compounds in this class have decomposition temperatures that can be as low as 155.8 °C.[7][8] Always consult the material safety data sheet (MSDS) for known compounds and conduct a thorough risk assessment before synthesizing novel derivatives.

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Furoxan Product

Q: My reaction to synthesize a substituted furoxan from an aldoxime has resulted in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?

A: Low or no yield in furoxan synthesis, which typically proceeds via the dimerization of in-situ generated nitrile oxides, can stem from several factors:[3]

  • Inefficient Nitrile Oxide Generation: The conversion of the aldoxime to the nitrile oxide intermediate is a critical step. Ensure that the chosen oxidant (e.g., N-bromosuccinimide, sodium hypochlorite) is fresh and used in the correct stoichiometric amount. The reaction conditions for this step, such as temperature and reaction time, must be carefully controlled.[3]

  • Instability of the Nitrile Oxide Intermediate: Nitrile oxides can be unstable and prone to decomposition or alternative reaction pathways if not efficiently dimerized. Steric hindrance in bulky nitrile oxides can slow down dimerization, allowing for degradation.[4]

  • Suboptimal Reaction Conditions for Dimerization: The dimerization step is sensitive to solvent, temperature, and concentration. The reaction should be run at a suitable concentration to favor dimerization.

Workflow for Troubleshooting Low Furoxan Yield

G start Low or No Furoxan Yield check_oxidant Verify Oxidant Quality and Stoichiometry start->check_oxidant check_conditions_gen Optimize Nitrile Oxide Generation Conditions (Temp, Time) check_oxidant->check_conditions_gen If oxidant is fresh & correct outcome_no_change No Improvement check_oxidant->outcome_no_change If oxidant is old or incorrect check_dimerization Optimize Dimerization Conditions (Concentration, Solvent) check_conditions_gen->check_dimerization If conditions are optimal check_conditions_gen->outcome_no_change If conditions are suboptimal consider_stability Assess Nitrile Oxide Stability (Steric Hindrance) check_dimerization->consider_stability If conditions are optimal check_dimerization->outcome_no_change If conditions are suboptimal outcome_improved Improved Yield consider_stability->outcome_improved If stability is addressed G cluster_furazan 1,2,5-Oxadiazole (Furazan) Synthesis cluster_furoxan 1,2,5-Oxadiazole N-Oxide (Furoxan) Synthesis dioxime α-Dioxime dehydration Cyclodehydration (e.g., CDI, SOCl2) dioxime->dehydration furazan 1,2,5-Oxadiazole dehydration->furazan aldoxime Aldoxime oxidation Oxidation (e.g., NBS, NaOCl) aldoxime->oxidation nitrile_oxide Nitrile Oxide Intermediate oxidation->nitrile_oxide dimerization [3+2] Cycloaddition (Dimerization) nitrile_oxide->dimerization furoxan 1,2,5-Oxadiazole N-Oxide dimerization->furoxan

Sources

Technical Support Center: Synthesis of Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in scientific principles to ensure the integrity and success of your experiments.

I. Overview of the Synthetic Pathway

The synthesis of this compound is typically a two-step process:

  • Formation of the Precursor: Synthesis of 4-amino-1,2,5-oxadiazole-3-carboxylic acid (also known as 4-aminofurazan-3-carboxylic acid).

  • Esterification: Conversion of the carboxylic acid to its corresponding methyl ester.

This guide will address potential side reactions and troubleshooting strategies for each of these critical stages.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

A. Synthesis of 4-amino-1,2,5-oxadiazole-3-carboxylic acid

The formation of the furazan ring is a critical step where several side reactions can occur, impacting both yield and purity. A reliable and safer one-pot synthesis has been developed to mitigate some of these issues.[1]

Question 1: My reaction to form 4-amino-1,2,5-oxadiazole-3-carboxylic acid is showing a poor yield and is difficult to reproduce. What are the common pitfalls?

Answer:

Historically, the synthesis of 4-amino-1,2,5-oxadiazole-3-carboxylic acid has been plagued with issues of low yields, dangerous exothermic events, and poor reproducibility.[1] Several factors can contribute to these problems:

  • Inadequate Temperature Control: The reaction to form the furazan ring can be highly exothermic. Without careful temperature management, runaway reactions can occur, leading to the formation of undesired byproducts and a significant decrease in the yield of the target molecule.[1]

  • Suboptimal Reagent Stoichiometry and Addition Rate: The precise ratio and the rate of addition of reagents are critical. Deviations can lead to the formation of incompletely cyclized intermediates or alternative reaction pathways.

  • Impure Starting Materials: The quality of the starting materials, such as methyl cyanoacetate, can significantly impact the reaction outcome. Impurities can interfere with the cyclization process, leading to a complex mixture of products.[2][3][4][5][6]

Troubleshooting Protocol: A Safer One-Pot Synthesis

To address these challenges, a more robust and safer one-pot procedure is recommended.[1]

StepParameterRecommended Value/ProcedureRationale
1Starting Material High-purity methyl cyanoacetateMinimizes potential side reactions from impurities.
2Temperature Control Maintain temperature below 15 °C during initial stepsPrevents runaway exothermic reactions.
3Reagent Addition Slow, dropwise addition of reagentsEnsures localized heat generation is minimized and allows for better control of the reaction.
4pH Control Careful adjustment of pH during workupEnsures complete precipitation of the desired carboxylic acid and minimizes its loss in the aqueous phase.

Question 2: I'm observing significant gas evolution and a drop in yield, especially at higher temperatures. What is happening?

Answer:

This is a classic sign of thermal decarboxylation of your product, 4-amino-1,2,5-oxadiazole-3-carboxylic acid. The furazan ring is an electron-withdrawing group, which can facilitate the loss of carbon dioxide from the carboxylic acid moiety upon heating. Differential Scanning Calorimetry (DSC) studies have shown that this compound can undergo a strong exothermic event at elevated temperatures, presumably triggered by decarboxylation.

Mitigation Strategies:

  • Maintain Low Temperatures: Throughout the synthesis and workup, it is crucial to keep the temperature as low as is practical. Avoid any unnecessary heating of the reaction mixture or the isolated carboxylic acid.

  • Prompt Esterification: Do not store the isolated 4-amino-1,2,5-oxadiazole-3-carboxylic acid for extended periods, especially at room temperature. Proceed to the esterification step as soon as possible.

Decarboxylation Reactant 4-Amino-1,2,5-oxadiazole-3-carboxylic acid Product 4-Amino-1,2,5-oxadiazole Reactant->Product Heat (Δ) CO2 CO2 Reactant->CO2 Heat (Δ)

Caption: Thermal decarboxylation of the carboxylic acid precursor.

B. Esterification to this compound

The conversion of the carboxylic acid to its methyl ester is the final step. While seemingly straightforward, side reactions can still occur.

Question 3: The esterification reaction using methanol and a strong acid catalyst is giving me a low yield and some byproducts. What could be the issue?

Answer:

Traditional acid-catalyzed esterification, while common, can present challenges with this particular substrate.

  • Ring Opening: The 1,2,5-oxadiazole (furazan) ring, although aromatic, can be susceptible to ring-opening under harsh acidic conditions, especially at elevated temperatures. This can lead to a variety of decomposition products and a lower yield of the desired ester.

  • Incomplete Reaction: The reaction is an equilibrium process.[7] To drive it towards the product, an excess of methanol is typically used, and the removal of water is beneficial. If the reaction does not go to completion, you will have a mixture of the starting carboxylic acid and the final ester product, which can be challenging to separate.

Troubleshooting Protocol: PTSA-Catalyzed Esterification

A milder and safer approach is to use p-toluenesulfonic acid (PTSA) as the catalyst in methanol. This method avoids the use of corrosive reagents like thionyl chloride or gaseous HCl and has been shown to be effective for the analogous ethyl ester synthesis.[1]

StepParameterRecommended Value/ProcedureRationale
1Catalyst p-Toluenesulfonic acid (PTSA) monohydrateA milder acid catalyst that reduces the risk of ring-opening side reactions.
2Solvent Anhydrous MethanolActs as both the reagent and solvent. Using the anhydrous form helps to shift the equilibrium towards the product.
3Temperature RefluxProvides sufficient energy for the reaction to proceed at a reasonable rate without being overly harsh.
4Workup Neutralization and extractionRemoves the acid catalyst and isolates the ester product.

Question 4: How can I effectively purify the final product, this compound?

Answer:

Purification is crucial to remove any unreacted starting materials, byproducts from side reactions, and the catalyst.

  • Removal of Unreacted Carboxylic Acid: If the esterification is incomplete, you will have the starting carboxylic acid in your crude product. This can often be removed by washing the organic extract with a mild aqueous base, such as a saturated sodium bicarbonate solution. The carboxylic acid will be deprotonated to its carboxylate salt and dissolve in the aqueous layer, while the ester remains in the organic layer.

  • Chromatography: If simple extraction does not provide the desired purity, column chromatography is a reliable method. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the desired ester from other impurities.

  • Recrystallization: If a solid product is obtained, recrystallization from an appropriate solvent can be an effective final purification step to obtain a highly pure product.

Purification Crude Crude Product (Ester, Unreacted Acid, Byproducts) Wash Aqueous Wash (e.g., NaHCO3) Crude->Wash Chromatography Column Chromatography Wash->Chromatography If necessary Pure Pure this compound Wash->Pure If pure enough Recrystallization Recrystallization Chromatography->Recrystallization If solid Chromatography->Pure Recrystallization->Pure

Caption: A general workflow for the purification of the final product.

III. Detailed Experimental Protocols

Protocol 1: Safer One-Pot Synthesis of 4-amino-1,2,5-oxadiazole-3-carboxylic acid [1]

  • In a three-neck round-bottom flask equipped with a stir bar and a temperature probe, dissolve sodium nitrite in distilled water.

  • Add methyl cyanoacetate to the solution and cool the reaction mixture to 0 °C.

  • Add acetic acid dropwise via an addition funnel, ensuring the temperature does not exceed 15 °C.

  • After the addition is complete, allow the reaction to stir and slowly warm to room temperature.

  • In a separate flask, prepare a solution of hydroxylamine hydrochloride and sodium hydroxide in water, and cool it to 0 °C.

  • Slowly add the contents of the first flask to the hydroxylamine solution, again maintaining a low temperature.

  • After the addition is complete, heat the reaction mixture to 95-100 °C for a specified time to induce ring closure.

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain 4-amino-1,2,5-oxadiazole-3-carboxylic acid.

Protocol 2: PTSA-Catalyzed Esterification (Adapted for Methyl Ester)

  • Suspend 4-amino-1,2,5-oxadiazole-3-carboxylic acid in anhydrous methanol.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.1 equivalents).

  • Heat the mixture to reflux and stir for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude this compound.

  • Purify further by column chromatography or recrystallization as needed.

IV. References

  • A promising cation of 4-aminofurazan-3-carboxylic acid amidrazone in desensitizing energetic materials. (2020). RSC Advances. [Link]

  • A Safer Synthesis of the Explosive Precursors 4-Aminofurazan-3-Carboxylic Acid and its Ethyl Ester Derivative. (2020). Organic Process Research & Development. [Link]

  • Reactions of Methyl 4-Aminofurazan-3-carboximidate with Nitrogen-Containing Nucleophiles. (2000). Chemistry of Heterocyclic Compounds. [Link]

  • A promising cation of 4-aminofurazan-3-carboxylic acid amidrazone in desensitizing energetic materials. (2020). ResearchGate. [Link]

  • A new preparative method and some chemical properties of 4-R-furazan-3-carboxylic acid amidrazones. (2000). Chemistry of Heterocyclic Compounds. [Link]

  • New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities. (2019). Molecules. [Link]

  • Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (2025). Indian Journal of Pharmaceutical Education and Research. [Link]

  • Rearrangements of 1,2,4-Oxadiazole: “One Ring to Rule Them All”. (2020). The Journal of Organic Chemistry. [Link]

  • Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. (2015). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. (2024). Chemistry. [Link]

  • Material Safety Data Sheet - Methyl Cyanoacetate, 97+%. (n.d.). Cole-Parmer. [Link]

  • METHYL CYANOACETATE. (n.d.). Sanjay Chemicals (India) Pvt. Ltd.. [Link]

  • METHYL CYANOACETATE. (n.d.). Chemical LAND21. [Link]

  • Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan. (2025). Chemical Engineering Transactions. [Link]

  • Safety Data Sheet: Methyl cyanoacetate. (2019). Chemos GmbH & Co. KG. [Link]

  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. [Link]

  • synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. (2024). Indo American Journal of Pharmaceutical Research. [Link]

  • Decarboxylation Study of Acidic Cannabinoids: A Novel Approach Using Ultra-High-Performance Supercritical Fluid Chromatography/Photodiode Array-Mass Spectrometry. (2016). Cannabis and Cannabinoid Research. [Link]

  • Novel synthesis of 4-aminofurazan-3-acetic acid. (2000). Mendeleev Communications. [Link]

  • Ester Reactions Summary and Practice Problems. (n.d.). Chemistry Steps. [Link]

  • Optimising the Decarboxylation of Anacardic Acid by Exploring the Temperature Effects. (2025). Journal of Chemistry. [Link]

  • boric acid. (n.d.). Organic Syntheses Procedure. [Link]

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stability of Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate in acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate (CAS: 159013-94-2).[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental nuances of this compound, with a specific focus on its stability in acidic and basic media. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with this compound?

The primary stability concerns are chemical degradation through acidic and basic hydrolysis. The molecule possesses two key functionalities susceptible to pH-dependent degradation: the 1,2,5-oxadiazole (furazan) ring and the methyl ester group. The furazan ring system is known to be unstable at extremes of pH, while the ester is readily hydrolyzed under basic and, to a lesser extent, acidic conditions.[2][3]

Q2: Which parts of the molecule are most susceptible to degradation?

There are two main points of vulnerability:

  • The 1,2,5-Oxadiazole Ring: This heterocyclic core is the more significant concern. Like other oxadiazoles, the ring's stability is highly pH-dependent. The ring contains electrophilic carbon atoms and a chemically labile O-N bond, making it susceptible to nucleophilic attack and subsequent ring-opening, especially under harsh pH conditions.[4]

  • The Methyl Ester Group: This group is prone to standard hydrolysis. Under basic conditions (e.g., presence of hydroxide ions), it can undergo rapid saponification to form the corresponding carboxylate salt (4-amino-1,2,5-oxadiazole-3-carboxylic acid) and methanol.[5] Acid-catalyzed hydrolysis can also occur, though typically at a slower rate than base-catalyzed hydrolysis.[3]

Q3: What is the expected stability profile across a pH range?

While specific kinetic data for this exact molecule is not extensively published, we can infer its stability profile from studies on analogous oxadiazole derivatives. For instance, studies on 1,2,4-oxadiazole derivatives show a "U-shaped" stability curve, with maximum stability observed in a slightly acidic pH range of 3 to 5.[6][7] Degradation rates increase significantly at pH values below 3 and above 5. It is reasonable to hypothesize a similar behavior for this compound. The furazan ring itself is noted for instability at pH extremes.[2]

pH RangeExpected StabilityPrimary Degradation Pathway(s)
< 3 Low Acid-catalyzed ring opening of the oxadiazole core.
3 - 5 Optimal Minimal degradation expected.
5 - 7 Moderate Slow hydrolysis of the ester and potential for slow ring degradation.
> 7 Very Low Rapid base-catalyzed hydrolysis (saponification) of the methyl ester and base-mediated ring opening of the oxadiazole core.
Q4: What are the likely degradation products I should look for?

Under forced degradation conditions, you should anticipate two main classes of products:

  • Ester Hydrolysis Product: 4-amino-1,2,5-oxadiazole-3-carboxylic acid.[5] This is the most predictable product, especially under basic conditions. It can be readily detected by LC-MS as a more polar compound with a mass difference of -14 Da (loss of CH₂) compared to the parent molecule.

  • Ring-Opened Products: The specific structures can be complex. Acid-catalyzed degradation of oxadiazoles often involves protonation of a ring nitrogen, followed by nucleophilic attack (e.g., by water), leading to ring cleavage and the potential formation of nitrile-containing species.[6][7] Basic degradation also proceeds via nucleophilic attack and ring opening. These fragments will have significantly different UV spectra and masses.

Degradation ConditionPotential ProductAnalytical Signature (vs. Parent)
Basic (e.g., 0.1M NaOH) 4-amino-1,2,5-oxadiazole-3-carboxylic acidMore polar (earlier retention time in RP-HPLC), M-14 mass shift.
Acidic (e.g., 0.1M HCl) Ring-opened fragments (e.g., nitrile species)Multiple, less predictable products. Significant changes in UV λmax and mass.
Basic (e.g., 0.1M NaOH) Ring-opened fragmentsMultiple, less predictable products. Significant changes in UV λmax and mass.
Q5: How can I monitor the stability of my compound during an experiment?

The most effective method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV-Vis (or DAD) and a Mass Spectrometry (MS) detector.

  • HPLC-UV: Monitor the disappearance of the main peak corresponding to your compound and the appearance of new peaks over time. Degradation is often indicated by the emergence of more polar (earlier eluting) or significantly different polarity peaks.

  • HPLC-MS: Provides mass information to help identify degradation products, such as confirming the M-14 shift for ester hydrolysis or identifying the masses of unknown ring-opened fragments.

Troubleshooting Guides

Guide 1: Troubleshooting Unexpected Experimental Outcomes

Encountering low yields, unexpected side products, or complete reaction failure? Compound instability might be the culprit. Follow this workflow to diagnose the issue.

G A Problem: Low Yield / Unexpected Products B Step 1: Review Reaction & Workup pH Was the pH outside the 3-5 range? A->B C Step 2: Analyze Starting Material Is the initial purity >97%? B->C No E High Probability of Degradation. Action: Buffer the reaction medium. Use non-aqueous or aprotic conditions if possible. B->E Yes D Step 3: Analyze Crude Reaction Mixture Use HPLC-MS to check for degradants. C->D Yes F Source material may be compromised. Action: Re-purify or acquire new batch. Store under inert gas at -20°C. C->F No G Degradation is occurring during the reaction. Action: Lower reaction temperature. Reduce reaction time. See Guide 2. D->G Degradants Found H Other reaction parameters are the issue (e.g., stoichiometry, catalyst, solvent). D->H No Degradants

Caption: Troubleshooting workflow for experiments.

Guide 2: Protocol for a Forced Degradation Study

A forced degradation or stress testing study is essential to understand the intrinsic stability of the molecule and to identify potential degradants.[8] This protocol provides a standardized approach.

Objective: To assess the stability of this compound in acidic, basic, and neutral aqueous conditions.

Materials:

  • This compound

  • Acetonitrile (ACN) or Methanol (MeOH), HPLC grade

  • Deionized water

  • Hydrochloric acid (HCl), 1.0 M solution

  • Sodium hydroxide (NaOH), 1.0 M solution

  • HPLC system with UV/DAD and MS detectors

  • pH meter

  • Thermostatic water bath or oven

Methodology:

  • Stock Solution Preparation:

    • Prepare a 1 mg/mL stock solution of the compound in ACN or MeOH. This is your Stock A. The use of an organic solvent minimizes degradation before the stress study begins.

  • Stress Condition Setup:

    • For each condition, prepare vials in triplicate.

    • Acid Hydrolysis: Mix 1 mL of Stock A with 9 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of Stock A with 9 mL of 0.1 M NaOH.

    • Neutral Hydrolysis: Mix 1 mL of Stock A with 9 mL of deionized water.

    • Control: Mix 1 mL of Stock A with 9 mL of a 50:50 ACN:Water mixture. Store this at 4°C in the dark.

  • Incubation:

    • Place the acidic, basic, and neutral sample vials in a water bath or oven set to a moderately elevated temperature (e.g., 60°C). Higher temperatures accelerate degradation, allowing the study to be completed in a reasonable timeframe.[9]

  • Time-Point Sampling:

    • Withdraw aliquots (e.g., 100 µL) from each vial at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Crucial Step: Immediately quench the reaction to prevent further degradation before analysis.

      • For acidic samples, neutralize with an equivalent amount of 0.1 M NaOH.

      • For basic samples, neutralize with an equivalent amount of 0.1 M HCl.

    • Dilute the quenched samples with the mobile phase to an appropriate concentration for HPLC analysis (e.g., 10 µg/mL).

  • HPLC-MS Analysis:

    • Analyze the control and all timed samples.

    • Use a suitable C18 column.

    • Employ a gradient elution method, for example, from 95% Water (with 0.1% formic acid) to 95% ACN (with 0.1% formic acid) over 15-20 minutes. The formic acid helps with peak shape and ionization in the mass spectrometer.

    • Monitor at a relevant wavelength (e.g., determined by a UV scan of the parent compound) and scan for masses in both positive and negative ion modes.

  • Data Interpretation:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • Identify major degradation products by their retention times and mass-to-charge ratios (m/z).

Proposed Degradation Pathways

The following diagram illustrates the hypothesized degradation mechanisms based on established chemical principles for esters and oxadiazole heterocycles.[3][6][7]

G cluster_acid Acidic Conditions (pH < 3) cluster_base Basic Conditions (pH > 7) A Parent Compound (Methyl Ester) B Protonated Oxadiazole Ring A->B + H⁺ C Ring Opening via Nucleophilic Attack (H₂O) B->C D Complex Mixture (e.g., Nitrile Species) C->D E Parent Compound (Methyl Ester) F Saponification (Ester Hydrolysis) E->F + OH⁻ H Ring Opening via Nucleophilic Attack (OH⁻) E->H G Carboxylate Product F->G I Complex Mixture of Ring-Opened Products H->I

Caption: Hypothesized degradation pathways.

By understanding these potential stability issues and employing the diagnostic tools provided, you can better control your experimental conditions, leading to more robust and reproducible scientific outcomes.

References

  • Singh, S., et al. (2012). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. PubMed.
  • Smolecule. (n.d.). This compound 2-oxide.
  • ResearchGate. (n.d.). Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate.
  • Deshpande, S. N., et al. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior. Thieme Connect.
  • ResearchGate. (n.d.). Force degradation study of compound A3.
  • PubChem. (n.d.). This compound.
  • Advanced Biochemicals. (n.d.). This compound.
  • ResearchGate. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability.
  • Wikipedia. (n.d.). Furazan.
  • PubChem. (n.d.). 4-Amino-1,2,5-oxadiazole-3-carboxylic acid.
  • PubChem. (n.d.). 4-Amino-1,2,5-oxadiazole-3-carboxamide.
  • Sciforum. (n.d.). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications.
  • CrashCourse. (2021). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube.

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Technical Support Center: Scale-Up Synthesis of Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate. As a Senior Application Scientist, I have compiled this guide to address the common challenges and questions that arise during the scale-up of this synthesis. This document is designed to provide you with in-depth technical guidance, troubleshooting strategies, and safety protocols to ensure a successful and safe scale-up process.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in scaling up the synthesis of this compound?

A1: The primary challenges in scaling up this synthesis revolve around three key areas:

  • Reaction Control: The esterification of 4-amino-1,2,5-oxadiazole-3-carboxylic acid is an equilibrium-driven process. Shifting the equilibrium to favor product formation at a larger scale requires careful control of reaction conditions.

  • Safety: The 1,2,5-oxadiazole (furazan) ring is an energetic moiety, and its derivatives can be thermally sensitive.[1][2][3][4] Inadequate heat dissipation during a large-scale reaction can lead to thermal runaway.

  • Purification: Removing unreacted starting materials, catalysts, and potential byproducts from a large volume of product can be complex and requires an optimized purification strategy.

Q2: What are the most common synthetic routes to this compound?

A2: The most common route involves the esterification of 4-amino-1,2,5-oxadiazole-3-carboxylic acid. This is typically achieved through acid-catalyzed esterification (Fischer esterification) using methanol.[5][6] Alternative methods may include the use of activating agents like thionyl chloride or dimethyl sulfate, though these can present their own challenges with selectivity and safety.[4]

Q3: What are the critical safety precautions to consider during the scale-up?

A3: Given the energetic nature of furazan derivatives, a thorough safety assessment is crucial before any scale-up.[1][2][3] Key precautions include:

  • Thermal Hazard Analysis: Perform Differential Scanning Calorimetry (DSC) or other thermal analysis techniques on the starting material, intermediates, and final product to understand their thermal stability and decomposition behavior.[3][4]

  • Process Safety Management: Implement robust process controls, including temperature monitoring with alarms and emergency shutdown procedures.[1]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, lab coat, and gloves. For larger scales, consider additional measures like blast shields.

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any volatile reagents or byproducts.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low Yield of Methyl Ester 1. Incomplete reaction due to equilibrium. 2. Insufficient catalyst. 3. Reaction time too short. 4. Decomposition of starting material or product.1. Drive the equilibrium: Use a large excess of methanol (can also serve as the solvent). Remove water as it forms using a Dean-Stark trap or by adding a dehydrating agent.[7][8] 2. Catalyst optimization: Ensure an adequate amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used.[5][6] 3. Reaction monitoring: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. 4. Temperature control: Maintain a consistent and moderate reaction temperature to prevent decomposition.
Formation of Impurities 1. Side reactions with the amino group: Acylation or other reactions of the amino group can occur under harsh acidic conditions. 2. Ring opening of the oxadiazole: The 1,2,5-oxadiazole ring can be susceptible to cleavage under certain conditions. 3. Incomplete starting material removal: Inefficient purification can leave unreacted carboxylic acid.1. Protecting groups: While not ideal for a streamlined process, protection of the amino group could be considered if side reactions are significant. 2. Milder conditions: Explore milder esterification methods if ring-opening is observed. 3. Purification optimization: Develop a robust workup and purification protocol. This may involve a basic wash to remove unreacted carboxylic acid, followed by recrystallization or column chromatography.
Product Decomposition during Workup or Purification 1. Thermal instability: The product may be sensitive to high temperatures during solvent removal or distillation. 2. pH sensitivity: The ester may be susceptible to hydrolysis under strongly acidic or basic conditions during workup.1. Low-temperature solvent removal: Use a rotary evaporator at reduced pressure and moderate temperature. Avoid high-temperature distillation. 2. Neutralization: Carefully neutralize the reaction mixture before workup. Use a mild base for any extractions.
Difficulty in Product Isolation 1. High solubility in the reaction mixture: The product may be highly soluble in the excess methanol used. 2. Oily product: The product may not crystallize easily.1. Solvent removal: Carefully remove excess methanol under reduced pressure. 2. Crystallization studies: Experiment with different solvent systems for recrystallization. If the product is an oil, consider purification by column chromatography.

Experimental Protocol: Fischer Esterification of 4-amino-1,2,5-oxadiazole-3-carboxylic acid

This protocol is a general guideline. It is imperative to first perform this reaction on a small scale to determine the optimal conditions and assess safety before scaling up.

Materials:

Reagent Molar Mass ( g/mol ) Typical Molar Ratio Notes
4-amino-1,2,5-oxadiazole-3-carboxylic acid129.071.0Starting material
Methanol32.0420 - 50Reagent and solvent
Sulfuric Acid (conc.)98.080.1 - 0.2Catalyst

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-amino-1,2,5-oxadiazole-3-carboxylic acid and methanol.

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid to the stirred suspension. An exotherm may be observed.

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: a. Cool the reaction mixture to room temperature. b. Slowly pour the mixture into a beaker of ice water. c. Neutralize the solution with a saturated solution of sodium bicarbonate. Be cautious of gas evolution. d. Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate). e. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: a. Filter off the drying agent and concentrate the organic solvent under reduced pressure. b. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.

Workflow Diagram:

Esterification_Workflow start Start: Small-Scale Synthesis setup Reaction Setup: - Add carboxylic acid and methanol to flask. start->setup catalyst Catalyst Addition: - Slowly add conc. H2SO4. setup->catalyst reaction Reaction: - Reflux for 4-8 hours. - Monitor by TLC/LC-MS. catalyst->reaction workup Workup: - Quench with ice water. - Neutralize with NaHCO3. - Extract with organic solvent. reaction->workup purification Purification: - Concentrate solvent. - Recrystallize or use column chromatography. workup->purification analysis Product Analysis: - NMR, MS, Purity. purification->analysis scale_up Scale-Up Assessment: - Review yield, purity, and safety data. analysis->scale_up scale_up->start If optimization needed pilot Pilot Scale Synthesis scale_up->pilot If successful end End: Production Scale pilot->end

Caption: Experimental workflow for the synthesis of this compound.

Safety Considerations for Scale-Up

When scaling up the synthesis of any energetic material, a systematic approach to safety is paramount.[1][2][3]

Hazard Identification and Risk Assessment:

  • Thermal Stability: As previously mentioned, the thermal stability of all materials should be determined. The decomposition temperature and the energy released upon decomposition are critical parameters.[1][2][3][4]

  • Exothermicity of the Reaction: The esterification reaction is generally not highly exothermic, but the heat of reaction should be measured, for example, by reaction calorimetry, to properly design the cooling system for the scaled-up reactor.

  • Mechanical Sensitivity: While less of a concern for this specific molecule compared to primary explosives, the sensitivity of the final product to impact and friction should be evaluated.

Process Controls for Safe Scale-Up:

  • Temperature Control: This is the most critical parameter. The reactor should be equipped with an efficient cooling system, redundant temperature probes, and an automated alarm system that triggers at a set temperature limit.

  • Reagent Addition: For larger-scale reactions, the controlled addition of reagents is crucial to manage any potential exotherm.

  • Agitation: Proper agitation is necessary to ensure homogenous mixing and prevent localized hot spots.

Troubleshooting Workflow for Scale-Up Safety:

Scale_Up_Safety_Troubleshooting issue Issue Detected during Scale-Up temp_spike Temperature Spike Stop reagent addition Engage emergency cooling Prepare to quench issue->temp_spike gas Unexpected Gas Evolution Stop reaction Vent to scrubber Analyze off-gas issue->gas cause Potential Cause Analysis Cooling failure? Addition too fast? Agitation issue? Side reaction? temp_spike->cause gas->cause action Corrective Action Repair/improve cooling Reduce addition rate Verify agitation Re-evaluate chemistry cause->action

Caption: Troubleshooting workflow for safety issues during scale-up synthesis.

References

  • Stanford Environmental Health & Safety. (2023). Scale Up Safety_FINAL. [Link]
  • Badgujar, D. M., Talawar, M. B., Zarko, V. E., & Mahulikar, P. P. (2019). Recent Advances in Safe Synthesis of Energetic Materials: An Overview. Fizika Goreniya i Vzryva, 55(3), 259-271.
  • Protas, A. V., et al. (2015). Discovery of Methyl 4′-Methyl-5-(7-nitrobenzo[c][1][2][7]oxadiazol-4-yl)-[1,1′-biphenyl]-3-carboxylate, an Improved Small-Molecule Inhibitor of c-Myc–Max Dimerization. Journal of Medicinal Chemistry, 58(23), 9264–9284.
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
  • ACS Publications. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. [Link]
  • ACS Chemical Health & Safety. (2025). Education and Collaboration to Manage the Risks of High Energy Materials in Research and Development. [Link]
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  • Hamdan, A. A., & Tomma, J. H. (2025). Synthesis, Characterization and Antimicrobial Evaluation for New Esters Derivatives Containing Two 1, 3, 4-Oxadiazole Units. Iraqi Journal of Science, 65(4), 1800-1812.
  • Fershtat, L. L., et al. (2018). 4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide. Molbank, 2018(2), M988.
  • Organic Chemistry Portal. (n.d.).
  • Pearson. (2024). Reactions of Amino Acids: Esterification: Videos & Practice Problems. [Link]
  • ResearchGate. (2017). The first one-pot ambient-temperature synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acid esters. [Link]
  • Investigation of Thermal Properties of Carboxylates with Various Structures. (n.d.). [Link]
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  • Kletskov, A. V., et al. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7806.
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  • Jilla Lavanya, et al. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Indo American Journal of Pharmaceutical Research, 14(06).
  • Chemistry LibreTexts. (2023).
  • MySkinRecipes. (n.d.).
  • MySkinRecipes. (n.d.). 4-Amino-1,2,5-oxadiazole-3-carboxylic acid. [Link]
  • Baghdad Science Journal. (n.d.).
  • PubMed Central. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. [Link]
  • PubMed Central. (2025). Pilot Scale Production of a F420 Precursor Under Microaerobic Conditions. [Link]
  • Organic Chemistry Portal. (n.d.).
  • ResearchGate. (2025). 3-Amino-4-azido-1,2,5-oxadiazole: Synthesis, Structural Characterization, and Physicochemical Properties. [Link]
  • ResearchGate. (2014). (PDF) 3-(4-Amino-1,2,5-oxadiazol-3-yl). [Link]
  • Semantic Scholar. (2014). 1,2,5-oxadiazole. [https://www.semanticscholar.org/paper/3-(4-Amino-1%2C2%2C5-oxadiazol-3-yl)-4-(4-nitro-1%2C2%2C5-3-Pagoria-Zhang/8372d80d2a930777977457816e88126e3a7a9354]([Link]
  • MDPI. (2024).
  • ResearchGate. (2024).
  • Research Results in Pharmacology. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. [Link]
  • ACS Publications. (2022).

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handling and storage guidelines for Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate (MOC). This resource is designed for researchers, medicinal chemists, and drug development professionals to provide expert guidance on the safe handling, storage, and troubleshooting of common experimental issues encountered with this versatile heterocyclic compound.

I. Core Compound Properties & Safety Overview

This compound, a member of the oxadiazole (or furazan) class, is a heterocyclic compound with the molecular formula C₄H₅N₃O₃.[1][2] Its structure, featuring an amino group and a carboxylate ester on the oxadiazole ring, makes it a valuable intermediate in the synthesis of pharmaceuticals and energetic materials.[1][3] The oxadiazole ring contributes to the compound's chemical properties and potential biological activities, including antimicrobial and anticancer applications.[1][4]

Key Safety Considerations:

  • Irritation: Assumed to be a skin and eye irritant based on data for analogous compounds.[5]

  • Toxicity: May be harmful if swallowed.[5]

  • Thermal Sensitivity: The oxadiazole ring is a component of some energetic materials, and while synthesis methods suggest a degree of thermal stability up to 180°C, caution should be exercised when heating.[1][6] Decomposition of related compounds can be exothermic.[7]

II. Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling and storage of this compound.

Q1: What are the recommended long-term storage conditions for this compound?

For optimal stability, store this compound in a cool, dry, and well-ventilated area.[8] The container should be tightly sealed to prevent moisture ingress. Based on the storage recommendations for its carboxylic acid analog, a temperature range of 2-8°C is advisable for long-term storage.[3] For a related thiadiazole derivative, storage under an inert atmosphere is recommended, which is a good practice to consider for this compound as well, especially if it is to be stored for extended periods.

Q2: What personal protective equipment (PPE) should I use when handling this compound?

Standard laboratory PPE is required. This includes:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat. In cases where dust or aerosols may be generated, a dust mask or respirator should be used.

Q3: What should I do in case of accidental skin or eye contact?

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove any contaminated clothing.[8]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[8]

Q4: In which common laboratory solvents is this compound soluble?

While specific solubility data for this compound is not published, a study on a structurally similar amino-oxadiazole compound provides valuable insights.[9] It is anticipated that the compound will have some solubility in polar organic solvents. The solubility of solids in liquids generally increases with temperature.[9] It is recommended to perform small-scale solubility tests with solvents such as acetone, ethyl acetate, and ethanol to determine the optimal solvent for your specific application.

III. Troubleshooting Guide

This guide provides solutions to specific issues that may be encountered during experiments involving this compound.

Problem Potential Cause Troubleshooting Steps
Inconsistent reaction yields or unexpected side products. Compound Degradation: The compound may be degrading due to improper storage or handling.1. Verify Storage Conditions: Ensure the compound has been stored at 2-8°C in a tightly sealed container, protected from light and moisture. 2. Check for Impurities: Analyze a sample of your starting material by a suitable method (e.g., NMR, LC-MS) to check for degradation products.
Difficulty dissolving the compound for a reaction. Inappropriate Solvent Choice: The selected solvent may not be optimal for dissolving the compound.1. Consult Solubility Data of Analogs: Review literature on the solubility of similar amino-oxadiazole derivatives to guide your solvent selection.[9] 2. Perform Small-Scale Solubility Tests: Test the solubility in a range of solvents (e.g., DMSO, DMF, methanol, acetone, ethyl acetate). 3. Gentle Warming: If appropriate for your reaction, gentle warming and sonication can aid dissolution. Monitor for any signs of decomposition (color change).
Reaction turns dark or shows signs of decomposition upon heating. Thermal Instability: The compound may be decomposing at the reaction temperature.1. Lower Reaction Temperature: If possible, attempt the reaction at a lower temperature, even if it requires a longer reaction time. 2. Monitor Thermal Profile: If available, use techniques like Differential Scanning Calorimetry (DSC) to determine the onset of thermal decomposition for your specific batch of the compound. Literature on related energetic materials suggests decomposition temperatures for oxadiazoles can vary widely.[7]
Inconsistent analytical results (e.g., NMR, Mass Spectrometry). Presence of Isomers or Tautomers: The compound may exist in equilibrium with other forms.1. Review Synthesis Method: The synthesis of oxadiazoles can sometimes lead to the formation of different isomers.[10] 2. Advanced Analytical Techniques: Employ 2D NMR techniques to confirm the structure and identify any minor isomeric impurities.

IV. Experimental Workflow and Data

Recommended Handling and Storage Workflow

The following diagram illustrates the recommended workflow for the safe handling and storage of this compound.

G cluster_receipt Receiving and Initial Storage cluster_handling Experimental Use cluster_cleanup Post-Experiment A Receive Compound B Visually Inspect Container for Damage A->B C Log Compound into Inventory B->C D Store at 2-8°C in a Dark, Dry Location C->D E Equilibrate Container to Room Temperature D->E Retrieve for Use F Weigh Compound in a Ventilated Enclosure E->F H Perform Experiment F->H G Wear Appropriate PPE (Gloves, Goggles, Lab Coat) I Tightly Seal Container H->I K Clean Work Area and Dispose of Waste According to Institutional Protocols H->K J Return to 2-8°C Storage I->J

Figure 1: Recommended workflow for handling and storage.
Summary of Key Parameters (Inferred from Analogs)
ParameterRecommended GuidelineRationale/Source
Storage Temperature 2-8°CBased on the recommendation for the analogous 4-Amino-1,2,5-oxadiazole-3-carboxylic acid.[3]
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen) for long-term stability.Recommended practice for a similar thiadiazole derivative to prevent potential degradation.
Incompatible Materials Strong oxidizing agents.General incompatibility for many organic compounds.
Thermal Stability Use caution when heating above 150°C.Oxadiazole derivatives can be energetic materials with varying decomposition temperatures.[7] Synthesis at 180°C suggests some stability.[1]

V. References

  • Wikipedia. (n.d.). Furazan. Retrieved from [Link]

  • ResearchGate. (n.d.). Compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan as insensitive energetic materials. Retrieved from [Link]

  • National Institutes of Health. (2025, October 29). Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Solubility Report of 3-(5-Amino-1,2,4-oxadiazol-3-yl)-4-nitro-1,2,5-oxadiazole (LLM 201). Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-1,2,5-oxadiazole-3-carboxamide. Retrieved from [Link]

  • MDPI. (2022, April 8). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of 1,3,4-oxadiazole derivatives from α-amino acid and acyl hydrazides under thermal heating. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4-Amino-1,2,5-oxadiazole-3-carboxylic acid. Retrieved from [Link]

Sources

avoiding impurities in the synthesis of furazan derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

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Planning Detailed Steps

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Crafting a Q&A Guide

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Technical Support Center: Column Chromatography Protocols for Purifying Oxadiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of oxadiazole-containing molecules. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable heterocyclic compounds. Oxadiazoles, while synthetically accessible, often present unique purification hurdles due to their diverse polarities, potential for interaction with silica gel, and solubility characteristics.[1][2]

This document provides field-proven insights and systematic protocols to streamline your purification workflow, enhance recovery, and ensure the high purity required for downstream applications.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the column chromatography of oxadiazole derivatives.

Q1: What is the most common stationary phase for purifying oxadiazole compounds? The most frequently used stationary phase for the column chromatographic purification of substituted oxadiazoles is silica gel (SiO₂).[3] Its versatility and effectiveness in normal-phase chromatography make it suitable for a wide array of oxadiazole derivatives, from nonpolar to moderately polar structures.[3][4] For specific challenges, such as highly polar or pH-sensitive compounds, other stationary phases like alumina (basic, neutral, or acidic) or reverse-phase C18 silica may be employed.[3][5]

Q2: What are the typical mobile phase systems for purifying oxadiazoles on silica gel? Mobile phases for silica gel chromatography are typically binary mixtures of a non-polar and a more polar solvent. The polarity is fine-tuned by adjusting the solvent ratio to achieve optimal separation, ideally aiming for a target compound Rf (retention factor) of ~0.3 on a TLC plate.[6] Common combinations include:

  • Hexane and Ethyl Acetate: A standard and highly versatile system for many organic compounds, including oxadiazoles.[3][7]

  • Petroleum Ether and Ethyl Acetate: Similar to hexane/ethyl acetate, often used interchangeably.[3]

  • Dichloromethane and Methanol: Used for more polar oxadiazoles that do not move sufficiently in less polar systems.[3][7] It's advisable to keep the methanol concentration below 10% to avoid dissolving the silica gel.[7]

Q3: My oxadiazole derivative is very polar and remains at the baseline on a silica TLC plate, even with 100% ethyl acetate. What should I do? For highly polar oxadiazoles, several strategies can be effective:

  • Increase Mobile Phase Polarity: Add a small percentage of methanol (e.g., 1-10%) to a solvent like dichloromethane or ethyl acetate.[7] This significantly increases the eluent strength.

  • Switch to a Different Stationary Phase: For very polar or water-soluble oxadiazoles, reverse-phase chromatography is an excellent alternative.[3][8] This involves using a non-polar stationary phase (like C18-functionalized silica) with a polar mobile phase, such as mixtures of water and acetonitrile or methanol.[3][9]

  • Utilize an Alternative Normal Phase: In some cases, alumina can offer different selectivity compared to silica gel and may be effective for separating certain polar compounds.[5]

Q4: My oxadiazole appears to be degrading on the silica gel column. How can I prevent this? Some nitrogen-containing heterocyclic compounds can be sensitive to the slightly acidic nature of standard silica gel, leading to degradation, irreversible binding, or peak tailing.[3][10] To mitigate this:

  • Deactivate the Silica Gel: Before packing the column, you can prepare a slurry of the silica gel in your mobile phase and add a small amount of a base, such as triethylamine (~1-2%) or ammonia solution.[6][11] This neutralizes the acidic silanol groups on the silica surface.

  • Buffer the Mobile Phase: Add 1-2% triethylamine or another suitable base directly to the eluent system.[11][12] This is particularly crucial when purifying oxadiazoles that contain basic functional groups like aromatic amines.[11]

Troubleshooting Guide: Common Purification Issues

This guide provides solutions to specific experimental problems encountered during the column chromatography of oxadiazoles.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation / Co-elution of Impurities The chosen solvent system lacks sufficient selectivity to resolve the product from impurities.[13]1. Optimize the Solvent System: Screen various solvent combinations using TLC. Try switching one component (e.g., replace ethyl acetate with diethyl ether or dichloromethane) to alter selectivity.[7]2. Implement Gradient Elution: Start with a low-polarity mobile phase to elute non-polar impurities, then gradually increase the polarity to elute your target compound, leaving more polar impurities behind.3. Change the Stationary Phase: If normal-phase silica fails, consider reverse-phase (C18) or alumina, which offer different separation mechanisms.[5]
Compound Streaking or Tailing on the Column 1. Strong Compound-Silica Interaction: Acidic silanol groups on the silica surface can strongly interact with basic nitrogen atoms in the oxadiazole or its substituents, causing tailing.[11][12]2. Column Overload: Too much sample has been loaded for the amount of silica used.[12]1. Add a Mobile Phase Modifier: Incorporate 1-2% triethylamine or a few drops of ammonia into your eluent to neutralize acidic sites on the silica gel.[6][11]2. Use Functionalized Silica: For persistent issues with basic compounds, amine-functionalized silica gel can be highly effective.[11][12]3. Reduce Sample Load: Ensure you are using an appropriate ratio of silica to crude product (typically 50:1 to 100:1 by weight for difficult separations).
Compound is Insoluble in the Eluent / Precipitates on the Column The crude mixture has poor solubility in the non-polar solvent system required for good separation.[6][10]1. Use a Stronger Loading Solvent: Dissolve the sample in a minimum amount of a stronger solvent (e.g., dichloromethane) and load it carefully onto the column.[14] Be aware this can compromise separation at the very top of the column.[14]2. Dry Loading: Dissolve your crude product in a suitable solvent (e.g., DCM, methanol), add a small amount of silica gel (2-3 times the mass of your product), and evaporate the solvent under reduced pressure to obtain a free-flowing powder.[14] This powder can then be carefully added to the top of the packed column. This is the preferred method for samples with poor solubility in the eluent.[6][14]
No Compound Elutes / Low Mass Recovery 1. Irreversible Adsorption/Decomposition: The compound is unstable on silica gel or is binding irreversibly.[10]2. Eluent is Not Polar Enough: The mobile phase lacks the strength to move the compound down the column.[13]3. Dilute Fractions: The compound did elute, but the fractions are too dilute for detection by TLC.[10]1. Test for Stability: Before running a large-scale column, spot your compound on a TLC plate, let it sit for an hour, then elute it. If there is significant streaking or new spots, decomposition is likely.[10] Consider deactivating the silica or using an alternative stationary phase.[3][10]2. Increase Eluent Polarity: Systematically increase the percentage of the polar solvent in your mobile phase.[13]3. Combine and Concentrate: Combine and concentrate the fractions where you expected your product to elute and re-analyze by TLC.[10]

Experimental Workflow & Protocols

General Protocol: Normal-Phase Silica Gel Chromatography

This protocol provides a step-by-step guide for the purification of a moderately polar 1,3,4-oxadiazole derivative.

1. Mobile Phase Selection (TLC Analysis): a. Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). b. Spot the solution on a silica gel TLC plate. c. Develop the plate using various solvent systems (e.g., start with 20% ethyl acetate in hexane). d. The ideal system will give your target compound an Rf value between 0.25 and 0.35, with good separation from impurities.

2. Column Preparation: a. Slurry Preparation: In a beaker, mix silica gel (typically 40-63 µm mesh size) with the initial, least polar mobile phase to form a consistent slurry.[3] Stir well to remove air bubbles. b. Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand. Pour the silica slurry into the column. c. Packing: Gently tap the column and drain the solvent to allow the silica to pack into a uniform bed.[15] Ensure the silica bed does not run dry at any point. Add another thin layer of sand on top of the packed silica to protect the surface.[14]

3. Sample Loading: a. Wet Loading: Dissolve the crude product in the minimum amount of the mobile phase or a slightly more polar solvent.[14] Carefully apply the solution to the top of the silica bed using a pipette. b. Dry Loading (Recommended for Poor Solubility): Adsorb the crude product onto a small amount of silica gel and evaporate the solvent.[14] Carefully add the resulting powder to the top of the column.

4. Elution and Fraction Collection: a. Carefully add the mobile phase to the column without disturbing the top layer. b. Apply gentle pressure (if using flash chromatography) and begin collecting fractions in test tubes.[14] c. If using a gradient, start with the low-polarity solvent system and gradually increase the concentration of the polar solvent.

5. Analysis: a. Monitor the collected fractions by TLC to identify which ones contain the pure product. b. Combine the pure fractions, and remove the solvent under reduced pressure to obtain the purified oxadiazole compound.

Workflow Visualization

The following diagram illustrates the key stages of the column chromatography process.

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis TLC 1. TLC Analysis (Mobile Phase Selection) Slurry 2. Slurry Preparation TLC->Slurry Packing 3. Column Packing Slurry->Packing Loading 4. Sample Loading (Wet or Dry) Packing->Loading Elution 5. Elution Loading->Elution Collection 6. Fraction Collection Elution->Collection Analysis 7. Fraction Analysis (TLC) Collection->Analysis Combine 8. Combine Pure Fractions Analysis->Combine Evaporation 9. Solvent Evaporation Combine->Evaporation Product Pure Product Evaporation->Product

Caption: Standard workflow for oxadiazole purification by column chromatography.

References

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Molecules.
  • Donnelly, K. F., et al. (2022). Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. Beilstein Journal of Organic Chemistry, 18, 232–239.
  • Donnelly, K. F., et al. (2022). Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. PubMed Central.
  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (2023). MDPI.
  • Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. (2024). MDPI.
  • A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. (2022). National Institutes of Health.
  • Synthesis and Characterization of a Liquid Crystal Containing Oxadiazole and Its Performance for the Separation of Isomers by Gas Chromatography. (2018). ResearchGate.
  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2020). ResearchGate.
  • Separation of 2,5-Bis(4-chlorophenyl)-1,3,4-oxadiazole on Newcrom R1 HPLC column. (n.d.). SIELC.
  • Nematic Mesogen with 1,3,4-Oxadiazole Unit as Stationary Phase in Gas-Liquid Chromatography. (2023). Al-Nahrain Journal of Science.
  • Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. (2022). Beilstein Journals.
  • Electronic Supplementary Material (ESI) for Chemical Science. (2022). The Royal Society of Chemistry.
  • RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior. (2024). ResearchGate.
  • Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry.
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024). Alwsci.
  • Column chromatography issues. (2023). Reddit.
  • How To Choose Mobile Phase For Column Chromatography? (2023). YouTube.
  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
  • What causes streaking in silica gel column chromatography? (2019). Reddit.
  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). National Institutes of Health.
  • How to choose the best solution for column chromatography? (2019). ResearchGate.
  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews.
  • Retention Behavior of Nitrogen-Containing Heterocyclic Compounds in Reversed-Phase and Hydrophilic HPLC–MS. (2020). ResearchGate.
  • Resources on 3+ component chromatography solvent systems? (2023). Reddit.
  • A second generation of 1,2,4-oxadiazole derivatives with enhanced solubility for inhibition of 3-hydroxykynurenine transaminase (HKT) from Aedes aegypti. (2020). PubMed Central.
  • Rookie Mistakes: Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
  • Protein purification troubleshooting guide. (n.d.). Cytiva.
  • 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. (2023). PubMed.
  • Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. (2022). PubMed.
  • Discovery of 1,3,4-Oxadiazole Derivatives with a Broad-Spectrum Antiparasitic Activity. (n.d.). DOI.
  • 5-[4-Nitro-(1,2,5)oxadiazolyl]-5H-[1][3][11]triazolo[4,5-c][1][3][17]oxadiazole. (1993). DTIC.
  • "Reverse streaking" on silica flash chromatography + TLC. (2023). Reddit.
  • Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines. (2024). ACS Publications.
  • Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. (2015). Scirp.org.
  • Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. (2022). National Institutes of Health.

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Technical Support Center: Monitoring Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate Reactions by TLC

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the progress of reactions involving Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate. The inherent chemical properties of this molecule—a polar heterocyclic core, a primary amine, and a methyl ester—present unique challenges that require carefully optimized TLC protocols. This document moves beyond generic advice to offer specific, field-proven insights grounded in chemical principles.

Core Principles: Why This Molecule Requires a Specialized Approach

This compound is a highly polar molecule. Standard TLC solvent systems, such as ethyl acetate/hexanes, are often insufficiently polar to move the compound from the baseline, resulting in low Retention Factor (Rf) values and poor separation. Furthermore, the basicity of the 4-amino group can lead to strong, undesirable interactions with the acidic surface of a standard silica gel plate, causing significant streaking and inaccurate results.[1][2] A successful TLC method must address both high polarity and the acid-base interactions.

Experimental Protocols

Protocol 1: TLC Plate Preparation and Spotting

Accurate reaction monitoring begins with proper sample application. The goal is to apply a concentrated, small spot to prevent band broadening and ensure clear separation.

  • Plate Preparation : Using a pencil, lightly draw a baseline approximately 0.5–1.0 cm from the bottom of a silica gel TLC plate.[3] Be gentle to avoid disturbing the silica layer.

  • Sample Preparation : Dissolve a small amount of your crude reaction mixture in a volatile solvent (e.g., methanol, dichloromethane). The concentration should be high enough to be visible after development but not so high as to cause overloading.

  • Spotting : Use a capillary tube to apply the sample to the baseline. For monitoring a reaction, three lanes are essential:

    • Lane 1 (Starting Material - SM) : A solution of your starting material.

    • Lane 2 (Co-spot - C) : Spot the starting material first, let it dry, then spot the reaction mixture directly on top of it.[3]

    • Lane 3 (Reaction Mixture - R) : The crude reaction mixture.

  • Spotting Technique : Aim for spots that are 1-2 mm in diameter. To achieve this, touch the capillary tube to the plate briefly and allow the solvent to evaporate completely before re-spotting in the same location if a more concentrated spot is needed.[1][3]

Protocol 2: Developing an Optimal Mobile Phase (Solvent System)

The choice of eluent is the most critical factor for achieving good separation. Given the high polarity of the target molecule, you will need a relatively polar solvent system.

  • Starting Point : Begin with a moderately polar system. A good starting point is a 9:1 mixture of Dichloromethane (DCM) and Methanol (MeOH).

  • System Optimization :

    • If spots remain at the baseline (Rf too low) : Your eluent is not polar enough. Gradually increase the proportion of the more polar solvent (e.g., increase the methanol content to 8:2 DCM:MeOH).[2][4]

    • If spots run to the solvent front (Rf too high) : Your eluent is too polar. Decrease the proportion of the polar solvent (e.g., reduce methanol to 9.5:0.5 DCM:MeOH).[4]

  • Addressing Streaking : If you observe significant streaking of the spots, it is likely due to the interaction of the basic amino group with the acidic silica gel.[1] To counteract this, add a small amount of a basic modifier to your mobile phase.

    • Add 0.1–2.0% triethylamine (Et₃N) to the solvent mixture.[1]

    • Alternatively, use a premixed solution of 1-10% ammonia in methanol as your polar component.[1][5]

Problem Probable Cause Recommended Solvent System Adjustment
Spots at Baseline (Rf ≈ 0)Eluent polarity is too low.Increase the proportion of polar solvent (e.g., Methanol).
Spots at Solvent Front (Rf ≈ 1)Eluent polarity is too high.Decrease the proportion of polar solvent.
Spot StreakingAcid-base interaction between the amine and silica gel.Add 0.1-2.0% triethylamine or ammonia to the eluent.[1]
Protocol 3: Visualization Techniques

Once the TLC plate is developed and the solvent front is marked, you must visualize the separated components.

  • UV Light (Non-destructive) : First, examine the dried plate under a UV lamp (254 nm).[3] Many heterocyclic compounds are UV-active and will appear as dark spots. Circle any visible spots with a pencil. This method is non-destructive and should always be the first step.

  • Chemical Staining (Destructive) : If spots are not visible under UV light or for clearer visualization, use a chemical stain.[4] Always perform staining in a fume hood with appropriate personal protective equipment.

    • Ninhydrin Stain : This is an excellent choice as it specifically reacts with primary amines to produce a characteristic purple or pink spot.[6][7] This is highly effective for visualizing the starting material and product, both of which contain an amino group.

    • Potassium Permanganate (KMnO₄) Stain : This is a general-purpose stain for compounds that can be oxidized.[6] It will likely visualize most organic compounds on the plate, appearing as yellow-brown spots on a purple background.

    • p-Anisaldehyde or Ceric Ammonium Molybdate (CAM) Stains : These are also powerful, general-purpose stains that often produce a range of colors depending on the functional groups present, which can aid in distinguishing between different components.[6][8]

TLC Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Prep_Sample Prepare Sample (in volatile solvent) Spot Spot SM, Co-spot, Rxn on Baseline Prep_Sample->Spot Prep_Plate Prepare & Mark TLC Plate Prep_Plate->Spot Develop Develop Plate in Chamber Spot->Develop Dry Dry Plate & Mark Solvent Front Develop->Dry UV Visualize under UV Lamp Dry->UV Stain Apply Chemical Stain & Heat UV->Stain Analyze Calculate Rf & Assess Reaction Stain->Analyze

Caption: Standard workflow for TLC reaction monitoring.

Troubleshooting Guide

This section addresses common issues encountered when running TLC for this compound reactions.

Q1: My spots are badly streaked or elongated. What is causing this and how can I fix it?

A1: This is the most common issue for this class of compounds and typically has two causes:

  • Sample Overloading : You have applied too much sample to the plate. Prepare a more dilute solution of your reaction mixture and re-spot.[1]

  • Acid-Base Interaction : The basic amino group on your molecule is strongly interacting with the acidic silica gel. This is highly likely with oxadiazole derivatives. To solve this, add a basic modifier to your eluent, such as 0.1-2.0% triethylamine (Et₃N) or use a methanol/ammonia solution as your polar component.[1][2]

Q2: All my spots are stuck on the baseline (Rf = 0). What should I do?

A2: Your mobile phase is not polar enough to move the highly polar analytes up the plate. You need to increase the polarity of your eluent. For example, if you are using 9:1 DCM:MeOH, try changing the ratio to 8:2 or 7:3 DCM:MeOH.[2][3] If this is still ineffective, consider a more polar solvent system altogether, such as Ethyl Acetate/Butanol/Acetic Acid/Water (EBAW).[5]

Q3: The spots for my starting material and product are very close together, making it hard to judge the reaction's progress. How can I improve the separation?

A3: Poor separation means your solvent system is not differentiating well between the two compounds.

  • Change Solvent System : Try a completely different class of solvent mixtures. For example, if you are using a DCM/MeOH system (a polar/dichloromethane class), switch to an ethyl acetate/hexane system with a high proportion of ethyl acetate, or even an ethyl acetate/ethanol system.[1]

  • Utilize the Co-spot : The co-spot lane is crucial here. If the reaction is complete, the co-spot lane should show two distinct spots (often in a "snowman" shape). If the reaction is incomplete, you will see elongation or a single overlapping spot.[2][3]

  • 2D TLC : For very difficult separations, you can run a 2D TLC. Spot the mixture in one corner, run the plate in one solvent system, dry it, turn it 90 degrees, and run it in a second, different solvent system. This can often resolve compounds with very similar polarities.[2][5]

Q4: I don't see any spots on my plate, even after staining. Did my reaction fail?

A4: Not necessarily. This could be due to several factors:

  • Compound is not UV-Active : Your starting material or product might not absorb at 254 nm. Always follow up with a chemical stain.[1]

  • Sample is Too Dilute : Your reaction mixture may be too dilute. Try re-running the TLC after concentrating the sample by spotting multiple times in the same location (allowing the solvent to dry completely between applications).[1]

  • Inappropriate Stain : The stain you used may not react with your compound. Try a more general and robust stain like Ceric Ammonium Molybdate (CAM) or p-Anisaldehyde, which are effective for a wide range of organic compounds.[8]

  • Compound Evaporation : If your compounds are volatile, they may have evaporated from the plate during drying. This is less likely with this specific molecule but is a possibility.[1]

Troubleshooting Logic

TLC_Troubleshooting Problem Identify TLC Problem Streaking Spots are Streaking Problem->Streaking Rf_Low Spots at Baseline (Rf ≈ 0) Problem->Rf_Low Rf_High Spots at Solvent Front (Rf ≈ 1) Problem->Rf_High No_Spots No Spots Visible Problem->No_Spots Sol_Streak1 Dilute Sample (Check for Overloading) Streaking->Sol_Streak1 Sol_Streak2 Add Base to Eluent (e.g., 0.5% Et₃N) Streaking->Sol_Streak2 Sol_Rf_Low Increase Eluent Polarity (e.g., More MeOH) Rf_Low->Sol_Rf_Low Sol_Rf_High Decrease Eluent Polarity (e.g., Less MeOH) Rf_High->Sol_Rf_High Sol_No_Spots1 Concentrate Spot No_Spots->Sol_No_Spots1 Sol_No_Spots2 Use a Broad-Spectrum Stain (e.g., CAM) No_Spots->Sol_No_Spots2

Sources

degradation pathways of Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Hub: Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for this compound (M4AC). This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the handling, analysis, and application of this heterocyclic compound. We provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field experience.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Question 1: I'm observing a new, more polar peak in my HPLC chromatogram during method development/stability testing. What could it be?

Answer: The most probable cause is the hydrolysis of the methyl ester functional group. This reaction converts the methyl ester into a carboxylic acid, yielding 4-amino-1,2,5-oxadiazole-3-carboxylic acid.[1][2] This new compound is significantly more polar and will thus have a shorter retention time on a reverse-phase HPLC column.

  • Causality: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions.[3][4] The presence of trace amounts of acid or base in your mobile phase, sample solvent, or on glassware can catalyze this degradation. Elevated temperatures will also accelerate this process.[5]

  • Troubleshooting & Validation Steps:

    • Confirm Identity: To verify that the new peak is the carboxylic acid, perform a forced degradation study.[5][6][7] Intentionally treat a sample of M4AC with a dilute acid (e.g., 0.1 M HCl) and a dilute base (e.g., 0.1 M NaOH) at a slightly elevated temperature (e.g., 50-70°C) for a few hours.[5] Analyze the stressed samples by LC-MS. The new peak should have a mass corresponding to the hydrolyzed product (C₃H₃N₃O₃, MW: 129.07 g/mol ).[1][2]

    • Mobile Phase pH Control: Ensure your mobile phase is buffered within a stable pH range. For many oxadiazole derivatives, a pH range of 3-5 provides maximum stability.[3][8]

    • Solvent Purity: Use high-purity, HPLC-grade solvents and freshly prepared mobile phases to avoid contaminants that could alter the pH.

    • Sample Preparation: Prepare samples immediately before analysis and store them in an autosampler at a cool temperature (e.g., 4-8°C) if there is a delay before injection.

Question 2: My compound seems to be degrading under photolytic stress testing, but the degradation products are numerous and difficult to identify. What is happening?

Answer: This suggests that the degradation is not a simple hydrolysis but likely involves the cleavage of the 1,2,5-oxadiazole (furazan) ring. The furazan ring, while generally stable, can undergo fragmentation upon exposure to high-energy UV light.[9]

  • Causality: Photodegradation often proceeds through radical mechanisms, leading to a complex mixture of smaller, fragmented molecules.[10] The initial step might be the homolytic cleavage of the N-O bond within the ring, followed by a cascade of rearrangements and further decomposition.

  • Troubleshooting & Validation Steps:

    • Control Light Exposure: The most straightforward solution is to protect the compound from light. Use amber vials for storage and sample preparation. If the application requires light exposure, photostability may be a limiting factor.

    • Analytical Approach: Use a powerful analytical technique like LC-MS/MS or GC-MS to identify the fragments. By analyzing the mass-to-charge ratios and fragmentation patterns, you can piece together the degradation pathway.

    • Wavelength Specificity: Investigate the specific wavelengths causing the degradation. If the compound has a strong absorbance at a particular UV wavelength, exposure to that light will be most detrimental. This can be studied using a photodiode array (PDA) detector.[11][12]

    • Consider Formulation: If for a final product, the inclusion of a UV absorber or antioxidant in the formulation could help stabilize the compound.[13]

Question 3: I am attempting a reaction to modify the amino group, but I'm getting low yields and recovery of my starting material. What could be the issue?

Answer: The amino group on the 1,2,5-oxadiazole ring is electron-deficient due to the electron-withdrawing nature of the heterocyclic ring. This reduces its nucleophilicity compared to a typical aniline, making it less reactive.

  • Causality: The nitrogen atoms within the oxadiazole ring pull electron density away from the exocyclic amino group, making its lone pair of electrons less available to attack an electrophile.

  • Troubleshooting & Validation Steps:

    • Increase Reagent Reactivity: Use a more powerful electrophile. For example, if you are performing an acylation with a carboxylic acid, convert the acid to a more reactive acyl chloride or use a potent coupling agent.

    • Use a Stronger Base: A non-nucleophilic, strong base can be used to deprotonate the amino group, increasing its nucleophilicity. However, care must be taken to avoid base-catalyzed hydrolysis of the ester group.

    • Elevate Temperature: Increasing the reaction temperature can provide the necessary activation energy. Monitor the reaction closely for the formation of degradation products, particularly ester hydrolysis.

    • Catalysis: Consider using a catalyst that can activate either the M4AC molecule or the electrophile. The specific choice of catalyst will depend on the reaction type.

Frequently Asked Questions (FAQs)

What are the recommended storage conditions for this compound?

To ensure long-term stability, the compound should be stored in a cool, dry, and dark environment. A refrigerator or freezer at 2-8°C is ideal.[1] It should be kept in a tightly sealed container to protect it from moisture, which can contribute to ester hydrolysis.

Table 1: Recommended Storage & Handling Summary

ConditionRecommendationRationale
Temperature 2-8°C[1]Reduces the rate of potential hydrolytic and thermal degradation.
Light Store in amber vials or darkPrevents photolytic degradation and potential ring cleavage.[9]
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen)Protects from atmospheric moisture and oxidative degradation.
Handling Use clean, dry glassware and spatulas.Avoids introducing acidic or basic contaminants that can catalyze hydrolysis.

What are the primary degradation pathways I should be aware of?

The two most likely degradation pathways are ester hydrolysis and ring cleavage .

  • Ester Hydrolysis: Occurs under acidic or basic conditions, converting the methyl ester to a carboxylic acid. This is often the primary degradation route under typical storage or aqueous formulation conditions.

  • Ring Cleavage: More likely to occur under high-energy conditions such as high heat or UV light exposure. This pathway leads to the breakdown of the stable 1,2,5-oxadiazole ring into various smaller fragments.

The diagram below illustrates these primary pathways.

DegradationPathways M4AC This compound (M4AC) Hydrolyzed 4-Amino-1,2,5-oxadiazole-3-carboxylic acid M4AC->Hydrolyzed Ester Hydrolysis (H⁺ or OH⁻, H₂O) Fragments Ring Cleavage Products (e.g., nitriles, smaller fragments) M4AC->Fragments Ring Cleavage (UV light, High Heat)

Caption: Primary degradation pathways for M4AC.

How do I set up a forced degradation study for this compound?

A forced degradation or stress testing study is essential to identify likely degradation products and establish the stability-indicating nature of your analytical methods.[5][6][7][14]

Protocol: Forced Degradation Study for M4AC

  • Preparation: Prepare a stock solution of M4AC in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each stress condition. A general protocol is outlined below.[5][15]

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH.

    • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide.

    • Thermal Degradation: Store the stock solution vial at 70°C.

    • Photolytic Degradation: Expose the stock solution in a quartz or clear glass vial to a UV lamp.

    • Control: Keep one vial of the stock solution at 2-8°C, protected from light.

  • Incubation: Place the acid, base, oxidative, and thermal samples in a water bath or oven at ~60°C for 2-8 hours. Monitor periodically. The goal is to achieve 10-20% degradation of the parent compound.[14]

  • Neutralization: Before analysis, cool the acid and base samples to room temperature and neutralize them (base with dilute HCl, acid with dilute NaOH) to prevent further degradation on the analytical column.

  • Analysis: Analyze all samples (including the control) by a suitable stability-indicating method, typically RP-HPLC with a PDA or MS detector.[11][12][15]

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products. The PDA detector helps in assessing peak purity, ensuring that the parent peak does not co-elute with any degradants.

The workflow for this process is visualized below.

ExperimentalWorkflow cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis & Evaluation start Prepare M4AC Stock Solution acid Acidic (HCl) base Basic (NaOH) oxid Oxidative (H₂O₂) therm Thermal (Heat) photo Photolytic (UV Light) control Control (2-8°C, Dark) analyze Neutralize (if needed) & Analyze by LC-MS/PDA acid->analyze base->analyze oxid->analyze therm->analyze photo->analyze control->analyze evaluate Identify Degradants & Assess Peak Purity analyze->evaluate

Caption: Workflow for a forced degradation study.

References

  • 1,2,5‐Oxadiazole‐Based High‐Energy‐Density Materials: Synthesis and Performance. (n.d.). ResearchGate.
  • (PDF) RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. (2024). ResearchGate.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health (NIH).
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs.
  • Forced Degradation Studies. (2016). MedCrave online.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International.
  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
  • Molecular design and selection of 1,2,5-oxadiazole derivatives as high energy density materials. (n.d.). ResearchGate.
  • Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. (n.d.). PubMed.
  • A Family of Energetic Materials Based on 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Backbones With Low Insensitivity and Good Detonation Performance. (2020). National Institutes of Health (NIH).
  • Ethyl 4-Amino-1,2,5-oxadiazole-3-carboxylate. (n.d.). MySkinRecipes.
  • 4-Amino-1,2,5-oxadiazole-3-carboxylic acid. (n.d.). MySkinRecipes.
  • Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. (n.d.). Oriental Journal of Chemistry.
  • Photocatalytic Degradation of Safranin O: Unraveling the Roles of Dissolved Gases, Environmental Matrices, and Reactive Species. (n.d.). MDPI.
  • A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. (2022). ACS Publications.
  • Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate. (n.d.). ResearchGate.
  • Combination of 1,2,4‐Oxadiazole and 1,2,5‐Oxadiazole Moieties for the Generation of High‐Performance Energetic Materials. (n.d.). ResearchGate.
  • Monitoring the amount of chlordiazepoxide and oxazepam and their main degradation products for 24 h. (n.d.). ResearchGate.
  • Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. (n.d.). MDPI.
  • 4-Amino-1,2,5-oxadiazole-3-carboxylic acid. (n.d.). PubChem.
  • Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation. (n.d.). PubMed.
  • (PDF) 3-(4-Amino-1,2,5-oxadiazol-3-yl). (2014). ResearchGate.
  • 4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide. (n.d.). MDPI.
  • (PDF) Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. (n.d.). ResearchGate.
  • Methyl ester hydrolysis. (n.d.). ChemSpider Synthetic Pages.
  • methyl 4-methyl-1,2,5-oxadiazole-3-carboxylate. (n.d.). Stenutz.
  • This compound. (n.d.). PubChem.
  • General α‐Amino 1,3,4‐Oxadiazole Synthesis via Late‐Stage Reductive Functionalization of Tertiary Amides and Lactams. (n.d.). National Institutes of Health (NIH).
  • 2-Amino-5-Substituted 1,3,4-Oxadiazoles and 5-Imino-2-Substituted Δ2-1,3,4-Oxadiazolines. A Group of Novel Muscle Relaxants. (n.d.). ACS Publications.
  • Enhanced Photodegradation of Sulfamethoxazole Through Cutting-Edge Titania-Zirconia-Based Materials. (n.d.). MDPI.
  • Photodegradation of avobenzone: stabilization effect of antioxidants. (n.d.). PubMed.

Sources

Technical Support Center: Solvent Effects on the Synthesis of 1,2,5-Oxadiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the intricacies of solvent effects in the synthesis of 1,2,5-oxadiazoles (furazans) and their N-oxides (furoxans). This guide is designed for researchers, medicinal chemists, and materials scientists who are looking to optimize their synthetic routes, troubleshoot common issues, and deepen their understanding of the crucial role solvents play in these reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 1,2,5-oxadiazoles, and how does solvent choice generally impact them?

A1: The two primary pathways to the 1,2,5-oxadiazole core are the cyclodehydration of vicinal dioximes (e.g., α-dioximes or glyoximes) and the dimerization of nitrile oxides.[1][2] Solvent selection is critical in both methods. For the cyclodehydration of dioximes, the solvent must facilitate the removal of two water molecules. This often involves a dehydrating agent, and the solvent's ability to dissolve the reactants and remain inert to the dehydrating agent is paramount. In nitrile oxide dimerization, the solvent polarity can influence the reaction rate and the stability of the reactive intermediate.

Q2: I am observing low yields in my dioxime cyclodehydration. Could the solvent be the culprit?

A2: Absolutely. Low yields are frequently traced back to suboptimal solvent choice. Several factors could be at play:

  • Incomplete Dehydration: If the solvent is not effectively sequestering or removing water, the equilibrium may not favor the cyclized product.

  • Side Reactions: The solvent can promote alternative reaction pathways. For instance, in the presence of certain dehydrating agents, some solvents might facilitate Beckmann rearrangement, leading to 1,2,4-oxadiazole isomers as byproducts.[1]

  • Poor Solubility: If your starting dioxime is not fully dissolved, the reaction will be heterogeneous and likely inefficient.

Q3: What is the difference between a protic and an aprotic solvent, and why is it important for 1,2,5-oxadiazole synthesis?

A3: Protic solvents possess a hydrogen atom bound to an electronegative atom (like oxygen or nitrogen) and can thus act as hydrogen bond donors.[3] Examples include water, methanol, and ethanol. Aprotic solvents lack this capability.[3] This distinction is crucial because the hydroxyl groups of the dioxime starting material can interact with protic solvents through hydrogen bonding, potentially hindering the dehydration process. Aprotic solvents are often preferred for these reactions as they do not interfere with the removal of water.

Q4: Can I use a solvent-free approach for the synthesis of 1,2,5-oxadiazoles?

A4: Yes, solvent-free methods are gaining traction as part of green chemistry initiatives.[3][4] These reactions are often facilitated by microwave irradiation or mechanochemical milling.[4] For example, the dimerization of aldoximes to furoxans has been successfully achieved under solvent-free mechanochemical conditions. While promising, these methods may require specific equipment and optimization for your particular substrate.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of 1,2,5-oxadiazoles and provides actionable solutions with a focus on solvent effects.

Issue 1: Low or No Product Formation in Dioxime Cyclodehydration

Potential Cause Explanation Recommended Solution
Inappropriate Solvent Polarity The polarity of the solvent can affect the solubility of the dioxime and the efficacy of the dehydrating agent.For nonpolar dioximes, consider solvents like toluene or xylene. For more polar substrates, a polar aprotic solvent such as DMF or DMSO might be necessary. A systematic solvent screen is often beneficial.
Presence of Water Traces of water in the solvent or starting materials can inhibit the dehydration reaction.Use anhydrous solvents and ensure your starting materials are thoroughly dried. Consider adding molecular sieves to the reaction mixture.
Solvent-Dehydrating Agent Incompatibility Some solvents can react with or be degraded by strong dehydrating agents like phosphorus oxychloride or thionyl chloride.When using aggressive dehydrating agents, opt for inert solvents like toluene or dichloromethane. For milder reagents like carbonyldiimidazole, a wider range of aprotic solvents can be used.[1][5]
Reaction Temperature Too Low The cyclodehydration often requires elevated temperatures to proceed at a reasonable rate.If the reaction is sluggish, consider switching to a higher-boiling point solvent (e.g., from THF to dioxane or toluene) to allow for a higher reaction temperature.

Issue 2: Formation of Impurities and Byproducts

Potential Cause Explanation Recommended Solution
Beckmann Rearrangement Acidic conditions, sometimes generated by the dehydrating agent, can promote the rearrangement of one of the oxime groups, leading to the formation of 1,2,4-oxadiazole isomers.[1]The choice of a less acidic dehydrating agent can mitigate this. Additionally, using a non-polar, aprotic solvent may disfavor the formation of charged intermediates required for the rearrangement.
Incomplete Cyclization The intermediate mono-cyclized species may be stable under the reaction conditions, especially if the temperature is too low or the reaction time is too short.Increasing the reaction temperature by using a higher-boiling solvent can drive the reaction to completion.
Decomposition of Product 1,2,5-Oxadiazoles, particularly furoxans, can be thermally labile.[6] Prolonged heating in a high-boiling solvent can lead to decomposition.Optimize the reaction time and temperature. If possible, use a lower-boiling solvent and a more efficient dehydrating agent to reduce the required reaction time.
Solvent-Induced Side Reactions Highly polar aprotic solvents like DMF or DMSO can sometimes participate in side reactions, especially at elevated temperatures.If you suspect solvent- C-H bond formation on the furoxan ring has been observed in the presence of polar solvents and may require heating.[7]

Data-Driven Solvent Selection

The choice of solvent can significantly impact the outcome of your synthesis. Below is a table summarizing the properties of common solvents used in 1,2,5-oxadiazole synthesis and their typical applications.

Solvent Type Boiling Point (°C) Dielectric Constant Typical Application & Considerations
TolueneNonpolar Aprotic1112.4Excellent for reactions requiring a Dean-Stark trap to remove water. Good for dissolving nonpolar substrates.
Dichloromethane (DCM)Polar Aprotic409.1Useful for reactions at or near room temperature. Its volatility simplifies product isolation.
Tetrahydrofuran (THF)Polar Aprotic667.5A versatile solvent for a range of polarities. Can form peroxides upon storage.
Acetonitrile (MeCN)Polar Aprotic8237.5A more polar option that is often used in syntheses involving metal catalysts.
Dimethylformamide (DMF)Polar Aprotic15336.7High boiling point allows for high reaction temperatures. Can be difficult to remove completely.
Dimethyl Sulfoxide (DMSO)Polar Aprotic18946.7Excellent solvating power for a wide range of substrates. High boiling point requires vacuum distillation for removal.
Acetic AcidPolar Protic1186.2Can act as both a solvent and a catalyst in some furoxan syntheses from alkenes and sodium nitrite.[8]

Experimental Protocols

Protocol 1: Synthesis of 3,4-Disubstituted-1,2,5-oxadiazole via Dehydration of a Vicinal Dioxime

This protocol is a general guideline for the cyclodehydration of a vicinal dioxime using a mild dehydrating agent.

  • Materials:

    • Vicinal dioxime (1.0 eq)

    • 1,1'-Carbonyldiimidazole (CDI) (1.1 eq)[1][5]

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a stirred solution of the vicinal dioxime in anhydrous THF, add CDI portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

    • Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Causality of Experimental Choices:

  • Anhydrous THF: A polar aprotic solvent is chosen to dissolve the reactants without interfering with the dehydration process. Anhydrous conditions are critical to prevent the hydrolysis of CDI.

  • 1,1'-Carbonyldiimidazole (CDI): CDI is a mild and effective dehydrating agent that allows the reaction to proceed at ambient temperature, which is beneficial for thermally sensitive substrates.[1][5]

  • Inert Atmosphere: Prevents the introduction of atmospheric moisture which could consume the dehydrating agent.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: General Synthesis of 1,2,5-Oxadiazoles from Vicinal Dioximes

G cluster_start Starting Materials cluster_process Reaction cluster_end Product A Vicinal Dioxime C Cyclodehydration (-2 H2O) A->C B Dehydrating Agent B->C D 1,2,5-Oxadiazole C->D Solvent Choice (e.g., Anhydrous Aprotic)

Caption: Synthetic route from vicinal dioximes.

Diagram 2: Troubleshooting Low Yield in 1,2,5-Oxadiazole Synthesis

G cluster_causes Potential Causes cluster_solutions Solvent-Related Solutions start Low Yield of 1,2,5-Oxadiazole cause1 Incomplete Reaction start->cause1 cause2 Byproduct Formation start->cause2 cause3 Poor Solubility start->cause3 sol1 Increase Temperature (Higher Boiling Solvent) cause1->sol1 sol2 Use Anhydrous Solvent cause1->sol2 sol3 Change Solvent Polarity cause2->sol3 sol4 Use Milder Dehydrating Agent cause2->sol4 cause3->sol3

Caption: Troubleshooting low yield issues.

References

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]
  • Matsubara, R., et al. (2023).
  • Baykov, S., et al. (2023). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules. [Link]
  • Neel, A. J., & Zhao, R. (2018). 1,1'-Carbonyldiimidazole-Induced Formation of 1,2,5-Oxadiazoles (Furazans)
  • Kumar, G., et al. (2023). Synthetic Protocols and Applications of 1,2,5-Oxadiazoles: A Review. Letters in Organic Chemistry. [Link]
  • Fershtat, L., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. International Journal of Molecular Sciences. [Link]
  • Sivakumar, P. M., et al. (2011). Synthesis and biological evaluation of 1,2,5-oxadiazole N-oxide derivatives as hypoxia-selective cytotoxins. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Gasco, A. M., et al. (2019). Synthesis of 1,2,5-Oxadiazole-2-oxide analogues (14-17).
  • Kumar, G., et al. (2023). Synthetic approaches and applications of an underprivileged 1,2,5-oxadiazole moiety: A review. Chemistry & Biodiversity. [Link]
  • Zhai, G., et al. (2022). Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. Frontiers in Chemistry. [Link]
  • Al-Huniti, M. H., et al. (2006). Synthesis and biological evaluation of 3,4-diphenyl-1,2,5-oxadiazole-2-oxides and 3,4-diphenyl-1,2,5-oxadiazoles as potential hybrid COX-2 inhibitor/nitric oxide donor agents. Bioorganic & Medicinal Chemistry. [Link]
  • Buscemi, S., et al. (2014). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Current Organic Chemistry. [Link]
  • Wang, Y., et al. (2023). Enhanced Energetic Performance via the Combination of Furoxan and Oxa-[1][1]bicyclic Structures. Molecules. [Link]
  • Tong, G., et al. (2022). Mechanochemical Dimerization of Aldoximes to Furoxans. Molecules. [Link]
  • Thatcher, G. R. J., et al. (2011). Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents. ACS Chemical Neuroscience. [Link]

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Technical Support Center: Catalyst Selection for Optimizing Oxadiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for oxadiazole synthesis. The oxadiazole core is a privileged scaffold in medicinal chemistry and materials science, making its efficient synthesis a critical objective for researchers.[1][2][3] Catalyst selection is paramount in directing reaction pathways, maximizing yields, and minimizing side products. This guide provides field-proven insights, troubleshooting protocols, and data-driven recommendations to address common challenges encountered during the synthesis of 1,3,4- and 1,2,4-oxadiazoles.

Fundamentals: The Role of Catalysis in Oxadiazole Formation

The most common routes to oxadiazoles involve the cyclodehydration of precursor molecules. For 1,3,4-oxadiazoles , this is typically the cyclization of 1,2-diacylhydrazines or the oxidative cyclization of N-acylhydrazones.[1][4] For 1,2,4-oxadiazoles , the standard method involves the acylation of an amidoxime followed by cyclodehydration of the resulting O-acylamidoxime intermediate.[5][6][7]

In these transformations, a catalyst serves several key functions:

  • Activation: Catalysts, particularly Lewis and Brønsted acids, activate carbonyl groups, making them more susceptible to nucleophilic attack.[8]

  • Facilitating Dehydration: They promote the elimination of a water molecule, which is the final, often rate-limiting, step in forming the aromatic oxadiazole ring.

  • Controlling Selectivity: The choice of catalyst can influence which functional groups react, preventing the formation of undesired side products.

Visualizing the Catalytic Cycle in 1,3,4-Oxadiazole Synthesis

The following diagram illustrates a generalized acid-catalyzed mechanism for the cyclodehydration of a 1,2-diacylhydrazine intermediate.

Catalytic_Cyclodehydration cluster_catalyst A 1,2-Diacylhydrazine B Protonated Intermediate (Activated Carbonyl) A->B + H⁺ C Tetrahedral Intermediate B->C Intramolecular nucleophilic attack D Dehydrated Intermediate C->D - H₂O H2O H₂O E 1,3,4-Oxadiazole D->E - H⁺ Cat_out Catalyst (H⁺) Cat_in Catalyst (H⁺)

Caption: Generalized acid-catalyzed cyclodehydration pathway.

Catalyst Selection Guide

Choosing the right catalyst is dependent on the specific oxadiazole isomer, the nature of the substrates (electron-donating vs. electron-withdrawing groups), and the desired reaction conditions (e.g., temperature, solvent).

Catalyst TypeExamplesPrimary ApplicationMechanism of ActionAdvantagesDisadvantages
Brønsted Acids H₂SO₄, p-TsOH, Silica Sulfuric Acid1,3,4-Oxadiazole synthesis from diacylhydrazines.[2][9]Protonates a carbonyl oxygen, increasing its electrophilicity for intramolecular cyclization.[10]Inexpensive, readily available, effective for many substrates.Can be harsh, leading to degradation of sensitive substrates; requires stoichiometric amounts at times.
Lewis Acids ZnCl₂, AlCl₃, Cu(OTf)₂1,2,4-Oxadiazole synthesis; Imine C-H functionalization for 1,3,4-oxadiazoles.[1][9][11]Coordinates to a carbonyl oxygen or nitrogen atom, acting as an electron-pair acceptor to activate the substrate.[8][12]High catalytic activity, can be tuned for selectivity.Often require anhydrous conditions, can be expensive, metal contamination of product.
Dehydrating Agents POCl₃, SOCl₂, PPh₃/CBr₄, TBTUSynthesis of both isomers from carboxylic acid and hydrazide/amidoxime precursors.[4][13]Activates the carboxylic acid and facilitates the elimination of water during cyclization.Highly effective for driving the reaction to completion.Often used in stoichiometric amounts, can generate significant byproducts, may require harsh conditions.
Green/Heterogeneous Catalysts Graphene Oxide (GO), Zeolites, Magnetic NanocompositesEnvironmentally benign synthesis of both isomers.[11][14]Provides acidic sites and can also act as an oxidizing agent (e.g., GO).[11]Recyclable, minimizes waste, often allows for milder reaction conditions.[15][16]Can have lower activity than homogeneous counterparts, potential for leaching.
Oxidative Catalysts I₂, Chloramine-T, DDQOxidative cyclization of N-acylhydrazones to form 1,3,4-oxadiazoles.[1]Oxidizes the intermediate to facilitate ring closure and aromatization.Avoids the need for harsh dehydrating agents.Requires stoichiometric oxidant, potential for over-oxidation or side reactions.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues researchers may encounter during oxadiazole synthesis.

Q1: My reaction yield for 3,5-disubstituted 1,2,4-oxadiazole is consistently low. What are the likely catalytic issues?

Answer: Low yields in this synthesis often point to two critical steps: inefficient acylation of the amidoxime or incomplete cyclodehydration of the O-acylamidoxime intermediate.[5][6]

  • Problem Area: Inefficient Acylation: The initial coupling between your amidoxime and the carboxylic acid is crucial.

    • Catalyst/Reagent Insight: Ensure your coupling agent (e.g., EDC, DCC) is fresh and active. Consider switching to a different agent like carbonyldiimidazole (CDI), which can be highly effective.[5] Pre-activating the carboxylic acid with the coupling agent before adding the amidoxime can improve efficiency.

  • Problem Area: Incomplete Cyclodehydration: This is the most common bottleneck and is highly dependent on your catalyst and conditions.

    • Catalytic Solution: If you are relying on thermal cyclization alone, it may be insufficient. The introduction of a catalyst is key.

      • Base Catalysis: Strong inorganic bases like NaOH or KOH in a solvent like DMSO can effectively promote cyclization at room temperature or with gentle heating.[5]

      • Acid Catalysis: For substrates resistant to base, a Lewis acid (e.g., ZnCl₂) or a Brønsted acid (e.g., p-TsOH) can facilitate the ring closure, though this may require elevated temperatures.[11]

    • Energy Input: Microwave irradiation is a powerful tool to overcome the energy barrier of this step, significantly reducing reaction times and often improving yields.[5][14]

Q2: I am synthesizing a 1,3,4-oxadiazole from an acylhydrazide and a carboxylic acid, but the reaction stalls and I recover starting material. How can I drive it to completion?

Answer: This issue points directly to insufficient activation of the carboxylic acid and/or inadequate dehydration. A simple acid catalyst like H₂SO₄ may not be strong enough, or the water generated during the reaction could be causing hydrolysis of the intermediate.

  • Causality: The reaction proceeds via a 1,2-diacylhydrazine intermediate, which must then undergo cyclodehydration. If the equilibrium favors the starting materials or the intermediate, the reaction will not proceed.

  • Catalytic Strategy:

    • Switch to a Dehydrating Agent: Instead of a simple acid, use a reagent that actively consumes water. Phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are classic, powerful choices.[17]

    • Use a Coupling/Dehydrating System: A modern and milder approach is to use a one-pot system. For instance, activating the carboxylic acid with CDI and then using a phosphine-based dehydrating system like triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) can afford the oxadiazole in good yield under mild conditions.[4]

    • Heterogeneous Acid Catalysts: Consider using a solid acid catalyst like silica sulfuric acid.[2] These are often more potent than soluble acids and can be easily removed by filtration, simplifying workup.

Q3: My reaction is producing a significant amount of a diacylhydrazine side product instead of the desired 1,3,4-oxadiazole. How can catalyst choice fix this?

Answer: The formation and accumulation of the 1,2-diacylhydrazine intermediate indicates that the cyclodehydration step is much slower than the initial acylation. Your catalyst is not effectively promoting the final ring closure.

  • Mechanistic Insight: The catalyst must be potent enough to facilitate the elimination of water from a relatively stable amide-like intermediate.

  • Troubleshooting Flowchart:

Troubleshooting_Side_Product start Diacylhydrazine side product observed q1 Is the catalyst a simple Brønsted acid (e.g., p-TsOH)? start->q1 s1 Increase temperature or switch to a stronger acid (e.g., conc. H₂SO₄). q1->s1 Yes s2 Employ a dedicated dehydrating agent (e.g., POCl₃, SOCl₂). q1->s2 Yes s3 Consider an oxidative cyclization route from an N-acylhydrazone precursor using a catalyst like I₂ or Cu(OTf)₂. q1->s3 Alternative

Caption: Decision workflow for addressing diacylhydrazine byproduct.

  • Expert Recommendation: An excellent strategy to bypass this problem is to change the reaction pathway entirely. Instead of relying on dehydration, consider the oxidative cyclization of an N-acylhydrazone . This intermediate is formed from the condensation of an acylhydrazide with an aldehyde. Subsequent treatment with an oxidative catalyst system, such as Cu(OTf)₂ or even molecular iodine (I₂), can yield the 2,5-disubstituted 1,3,4-oxadiazole directly, often under milder conditions and avoiding the problematic diacylhydrazine.[1][9]

Frequently Asked Questions (FAQs)

Q: What are the best "green" catalytic options for oxadiazole synthesis? A: Green chemistry approaches aim to minimize hazardous waste and energy consumption.[15][16] For oxadiazole synthesis, excellent options include:

  • Microwave-Assisted Synthesis: This technique dramatically reduces reaction times and often allows for solvent-free conditions or the use of green solvents like water or ethanol.[14][18]

  • Heterogeneous Catalysts: Recyclable solid catalysts like graphene oxide (GO), zeolites, or silica sulfuric acid are highly advantageous.[2][11][14] GO, for instance, can act as a metal-free acid catalyst and an oxidizing agent.[11]

  • Ultrasonication: Ultrasound-mediated synthesis is another energy-efficient method that can enhance reaction rates and yields.[18]

Q: How does the electronic nature of substituents affect catalyst choice? A: The electronic properties of your starting materials significantly impact reaction rates.

  • Electron-Withdrawing Groups (EWGs): Substrates with EWGs (e.g., nitro, cyano groups) make the carbonyl carbons more electrophilic but can decrease the nucleophilicity of other atoms. These reactions often require stronger catalysts or more forcing conditions (higher temperatures) to achieve cyclization.

  • Electron-Donating Groups (EDGs): Substrates with EDGs (e.g., methoxy, alkyl groups) increase the nucleophilicity of the reacting heteroatoms, which can facilitate the intramolecular cyclization step.[19] These reactions may proceed under milder conditions with less potent catalysts.

Q: Can I use a single catalyst for a one-pot synthesis directly from a carboxylic acid? A: Yes, one-pot procedures are highly desirable for efficiency. A successful strategy for 1,3,4-oxadiazoles involves using a reagent that can both activate the acid and promote dehydration. Systems like PPh₃/CBr₄ combined with a coupling agent like CDI are designed for this purpose.[4] Alternatively, some strong Lewis acids or super Brønsted acids can potentially catalyze the entire sequence, though this is highly substrate-dependent.[20]

Example Protocol: One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazole

This protocol is an example of a one-pot synthesis using a modern dehydrating system.

Objective: To synthesize 2-phenyl-5-(4-tolyl)-1,3,4-oxadiazole from 4-methylbenzoic acid and benzohydrazide.

Materials:

  • 4-Methylbenzoic acid

  • Carbonyldiimidazole (CDI)

  • Benzohydrazide

  • Triphenylphosphine (PPh₃)

  • Carbon tetrabromide (CBr₄)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • To a stirred solution of 4-methylbenzoic acid (1.0 mmol) in anhydrous MeCN (10 mL) under a nitrogen atmosphere, add CDI (1.1 mmol).

  • Stir the mixture at room temperature for 1 hour to allow for the formation of the acylimidazole intermediate.

  • Add benzohydrazide (1.0 mmol) to the reaction mixture and continue stirring for 2 hours.

  • To the same pot, add PPh₃ (1.2 mmol) followed by CBr₄ (1.2 mmol).

  • Heat the reaction mixture to 60°C and monitor by TLC until the starting materials are consumed (typically 4-6 hours).

  • Upon completion, cool the reaction to room temperature, concentrate under reduced pressure, and purify the residue by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the desired product.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Oxadiazole Synthesis.
  • ResearchGate. (n.d.). Brønsted and Lewis acid catalyzed cyclodehydration under SN2‐type....
  • Scholars Research Library. (n.d.). A Review on Synthesis of Various Oxadiazole Derivatives Applying Green Chemistry Methods.
  • Benchchem. (n.d.). troubleshooting common side reactions in 1,2,4-oxadiazole synthesis.
  • International Journal of Pharmaceutical Sciences. (n.d.). Microwave-Assisted Green Synthesis of New 1,3,4-Oxadiazole Derivatives and their Pharmacological Evaluation.
  • PubMed. (2024, June 14). Eco-friendly approaches to 1,3,4-oxadiazole derivatives: A comprehensive review of green synthetic strategies.
  • National Institutes of Health. (n.d.). Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity.
  • MDPI. (n.d.). Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles.
  • Luxembourg Bio Technologies. (n.d.). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU Tetrahedron.
  • ResearchGate. (n.d.). Approaches to oxadiazole synthesis from monoacyl hydrazide.
  • Benchchem. (n.d.). Troubleshooting low yields in the cyclization to form the 1,2,4-oxadiazole ring.
  • MDPI. (n.d.). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors.
  • ResearchGate. (2025, August 6). A Mild and Efficient One-Pot Synthesis of 1,3,4-Oxadiazoles from Carboxylic Acids and Acyl Hydrazides.
  • Digital Commons @ Brockport. (2019, April 12). Mechanistic Studies and Derivative Effects In 1, 3, 4- Oxadiazole Synthesis Via Cyclodehydration Reactions.
  • Journal of Chemical Reviews. (2022, June 12). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review.
  • A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. (2023, December 30). Wasit Journal of Pure sciences.
  • BYJU'S. (n.d.). Lewis Acid vs Bronsted Acid.
  • PubMed Central. (n.d.). From designer Lewis acid to designer Brønsted acid towards more reactive and selective acid catalysis.
  • Indian Journal of Pharmaceutical Education and Research. (2025, January-March). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.
  • Chemistry LibreTexts. (2021, September 27). 3.2: Brønsted and Lewis Acids and Bases.

Sources

Navigating the Nuances of Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for reactions involving Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into the workup procedures for this versatile building block. This resource moves beyond simple protocols to explain the "why" behind experimental choices, ensuring your success in synthesizing and purifying derivatives of this important scaffold.

The 1,2,5-oxadiazole, or furazan, ring system is a valuable pharmacophore in medicinal chemistry, known for its role in developing novel therapeutics.[1][2][3] However, the unique electronic nature of this heterocycle, combined with the reactivity of its amino and methyl ester substituents, can present challenges during reaction workup and purification. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the common issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the general stability considerations for the 1,2,5-oxadiazole ring during aqueous workup?

The 1,2,5-oxadiazole (furazan) ring is generally considered to be a stable aromatic heterocycle under neutral conditions.[1] However, its stability can be compromised under strongly acidic or basic conditions, which may be employed during reaction quenching and extraction.

  • Acidic Conditions (pH < 3): Prolonged exposure to strong acids can lead to protonation of the ring nitrogens, potentially activating the ring for nucleophilic attack by water and subsequent ring-opening. It is advisable to perform acidic washes quickly and at low temperatures.

  • Basic Conditions (pH > 9): Strong bases can also promote degradation of the furazan ring. If a basic wash is necessary, use milder bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) over stronger bases like sodium hydroxide (NaOH), and minimize contact time.[4]

Q2: My reaction involves a base-sensitive functional group on another part of the molecule. How can I effectively neutralize an acidic reaction mixture without using a strong base?

A saturated aqueous solution of sodium bicarbonate is the reagent of choice. It is sufficiently basic to neutralize most common acids used in organic synthesis without creating a strongly alkaline environment that could compromise the furazan ring or other sensitive functionalities. The generation of CO₂ gas during neutralization also provides a visual indicator of the process.

Q3: I am performing a reaction to modify the amino group (e.g., acylation, alkylation). What are the common side reactions I should be aware of?

The amino group on the furazan ring is nucleophilic and can participate in various desired transformations. However, its reactivity can also lead to side products.

  • Over-alkylation/acylation: In reactions with highly reactive electrophiles, di-substitution on the amino group can occur. To mitigate this, use a controlled stoichiometry of the electrophile and consider using a milder base or running the reaction at a lower temperature.

  • Reaction with the furazan ring: While less common, highly reactive electrophiles could potentially interact with the ring nitrogens, especially if the amino group is protonated or sterically hindered.

Troubleshooting Guide: From Reaction Quench to Pure Product

This section addresses specific problems that can arise during the workup and purification of reactions involving this compound.

Issue 1: Low recovery of the desired product after aqueous extraction.

Potential Cause 1: Product is partially soluble in the aqueous layer.

This compound and its derivatives can exhibit moderate polarity due to the presence of the amino and ester groups, as well as the heterocyclic ring. This can lead to partitioning into the aqueous phase during extraction, especially if the organic solvent is not sufficiently nonpolar.[5]

Solutions:

  • Back-extraction: After the initial separation, extract the aqueous layer one or two more times with a fresh portion of the organic solvent.

  • Brine Wash: Before drying the combined organic layers, wash them with a saturated solution of sodium chloride (brine). This decreases the solubility of organic compounds in the aqueous phase and helps to "salt out" the product into the organic layer.

  • Solvent Selection: If losses remain significant, consider using a more nonpolar extraction solvent, if compatible with your product's solubility.

dot

Low_Recovery_Troubleshooting start Low Product Recovery check_aqueous Check for Product in Aqueous Layer start->check_aqueous back_extract Perform Back-Extraction check_aqueous->back_extract Product Detected brine_wash Use Brine Wash check_aqueous->brine_wash Product Detected change_solvent Consider Different Organic Solvent check_aqueous->change_solvent Significant Loss product_found Product Recovered back_extract->product_found brine_wash->product_found change_solvent->product_found

Caption: Troubleshooting low product recovery.

Issue 2: The presence of a significant amount of a more polar impurity by TLC after workup.

Potential Cause: Hydrolysis of the methyl ester.

The methyl ester group on the electron-deficient furazan ring is susceptible to hydrolysis, particularly under basic conditions, to form the corresponding carboxylic acid.[6][7][8] This is a common issue if the reaction workup involves prolonged exposure to strong bases.

Condition Risk of Hydrolysis Recommended Action
Strong Base (e.g., NaOH, KOH) HighAvoid if possible. If necessary, use dilute solutions at low temperatures and for a minimal duration.
Mild Base (e.g., NaHCO₃, K₂CO₃) Low to ModeratePreferred for neutralization. Monitor reaction by TLC to ensure no significant hydrolysis occurs.
Acidic Conditions LowGenerally stable, but prolonged heating in strong acid can also lead to hydrolysis.

Solutions:

  • Minimize contact with base: Perform any necessary basic washes quickly and at 0 °C.

  • Use a milder base: Opt for sodium bicarbonate over stronger bases.

  • Esterification of the byproduct: If a significant amount of the carboxylic acid is formed, it can sometimes be converted back to the methyl ester. However, this adds an extra step to the synthesis.

Issue 3: Difficulty in purifying the product by column chromatography on silica gel.

Potential Cause 1: Streaking and poor separation on silica.

The basicity of the amino group can lead to strong interactions with the acidic silica gel, causing streaking and making separation from impurities difficult.[9]

Solutions:

  • Basified Silica Gel: Add a small amount of a volatile base, such as triethylamine (Et₃N) or ammonia solution, to the eluent (typically 0.1-1%). This will neutralize the acidic sites on the silica and improve the peak shape.

  • Alumina Chromatography: For particularly basic compounds, neutral or basic alumina can be a better stationary phase than silica gel.

  • Reverse-Phase Chromatography: If the compound is sufficiently polar, reverse-phase (C18) chromatography can be an effective alternative.[9]

dot

Purification_Strategy start Purification Challenge (Streaking on Silica) option1 Modify Silica Gel start->option1 option2 Change Stationary Phase start->option2 option3 Reverse-Phase start->option3 sub_option1 Add Base to Eluent (e.g., Et3N) option1->sub_option1 sub_option2 Use Alumina option2->sub_option2

Caption: Strategies for purifying basic compounds.

Potential Cause 2: Co-elution of polar impurities.

If the impurities have similar polarity to the product, separation on silica gel can be challenging.

Solutions:

  • Gradient Elution: Employ a shallow gradient of a polar solvent (e.g., ethyl acetate or methanol) in a nonpolar solvent (e.g., hexanes or dichloromethane) to improve resolution.

  • Alternative Solvent Systems: Experiment with different solvent systems. For example, a mixture of dichloromethane and methanol can provide different selectivity compared to ethyl acetate and hexanes.

Standard Workup Protocol: A Self-Validating System

This protocol is designed to be a robust starting point for the workup of reactions involving this compound.

Step 1: Quenching the Reaction

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction. This is a mildly acidic quench suitable for most reactions. For reactions that need to be neutralized from a basic state, a dilute solution of citric acid can be a good alternative to strong mineral acids.

Step 2: Liquid-Liquid Extraction

  • Transfer the quenched reaction mixture to a separatory funnel.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Combine the organic layers.

Step 3: Washing the Organic Layer

  • Wash the combined organic layers sequentially with:

    • A saturated aqueous solution of sodium bicarbonate (if the reaction was acidic).

    • Water.

    • A saturated aqueous solution of sodium chloride (brine).

Step 4: Drying and Concentration

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

Step 5: Purification

  • Analyze the crude product by TLC to determine the appropriate purification method.

  • If column chromatography is required, select the stationary and mobile phases based on the troubleshooting guide above.

  • Alternatively, recrystallization from an appropriate solvent system may yield a pure product.

By understanding the underlying chemical principles and potential pitfalls associated with the workup of reactions involving this compound, you can develop robust and efficient procedures to obtain your desired products in high purity.

References

  • BenchChem. (2025). The 1,2,4-Oxadiazole Core: A Technical Guide to its Reactivity and Stability for Drug Discovery Professionals.
  • Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry.
  • Turesky, R. J., et al. (Year of publication).
  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros.
  • ChemicalBook. (2022, January 25).
  • Frontier, A. (2026). How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry.
  • ResearchGate. (2018, April 25).
  • Teledyne ISCO. (n.d.).
  • Zaruba, J., et al. (Year of publication). New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities. PMC - NIH.
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  • ResearchGate. (n.d.). Monocyclic furazans and furoxans.
  • SciSpace. (n.d.).
  • DTIC. (n.d.). Structures and Chemistry of Amino and Nitro Furazans.
  • YouTube. (2019, January 15). mechanism of ester hydrolysis.
  • University of Rochester, Department of Chemistry. (n.d.).
  • Royal Society of Chemistry. (2023, February 9).
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Validation & Comparative

A Comparative Guide to the 13C NMR Analysis of Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data presentation. It offers a comparative analysis, grounding the spectral features of the title compound against related heterocyclic systems. We will explore the underlying electronic effects that govern the chemical shifts, providing a framework for interpreting the spectra of novel substituted oxadiazoles.

Introduction to the Analyte

This compound, also known as methyl 4-aminofurazan-3-carboxylate, is a functionally rich heterocyclic compound.[1] The 1,2,5-oxadiazole (furazan) ring is a key structural motif in medicinal chemistry, often explored for its role in developing novel therapeutics.[2] Precise structural elucidation is paramount, and ¹³C NMR spectroscopy serves as an indispensable tool for confirming the carbon framework and probing the electronic environment within the molecule.

This guide will dissect the predicted ¹³C NMR spectrum of the title compound, explaining the rationale behind the chemical shift assignments through a detailed comparison with structurally similar molecules.

Molecular Structure and Electronic Influences

To interpret the ¹³C NMR spectrum, one must first understand the electronic interplay of the molecule's functional groups. The structure contains three key regions: the electron-deficient 1,2,5-oxadiazole ring, an electron-donating amino (-NH₂) group at the C4 position, and an electron-withdrawing methyl carboxylate (-COOCH₃) group at the C3 position.

The amino group exerts a +M (mesomeric) effect, donating electron density into the ring, which is expected to shield the C4 carbon. Conversely, the methyl carboxylate group has a -I (inductive) and -M effect, withdrawing electron density and deshielding the C3 carbon. The furazan ring itself is inherently electron-withdrawing. This push-pull electronic system creates a unique set of chemical shifts that are highly informative.

cluster_mol This compound C3 C3 N2 N2 C3->N2 C_CO C=O C3->C_CO C4 C4 C4->C3 N_H2 NH₂ C4->N_H2 O1 O1 N5 N5 O1->N5 N2->O1 N5->C4 O_Me O-Me C_CO->O_Me O_CO O C_CO->O_CO C_Me CH₃ O_Me->C_Me

Figure 1: Chemical structure with key carbon atoms labeled.

Predicted ¹³C NMR Spectrum and Comparative Analysis

Carbon AtomPredicted δ (ppm) for Target Compound3-Amino-4-iodofurazan[5]4-Amino-3-(...)-furoxan[6]2,5-Disubstituted 1,3,4-Oxadiazoles[7][8]
C3 (Ring Carbon) ~155-160157.9 ppm (C-I)153.0 ppm (C-R)~161-165 ppm
C4 (Ring Carbon) ~145-150100.2 ppm (C-NH₂)109.8 ppm (C-NH₂)~161-165 ppm
C=O (Carbonyl) ~160-165N/AN/AN/A
-OCH₃ (Methyl) ~52-55N/AN/AN/A (Aryl-OCH₃ ~55.5 ppm[8])

Analysis of Chemical Shifts:

  • Ring Carbons (C3 and C4): The carbons of the 1,2,5-oxadiazole ring are significantly deshielded. In related aminofurazan and aminofuroxan systems, the carbon attached to the amino group (C-NH₂) is observed at a much higher field (~100-110 ppm) due to the strong shielding effect of the nitrogen lone pair.[5][6] However, in our target molecule, both ring positions are substituted with groups that influence the electronic structure. The C3 carbon, attached to the electron-withdrawing ester, is predicted to be significantly downfield, likely in the 155-160 ppm range. The C4 carbon, bonded to the amino group, will be shifted upfield relative to C3 but remains deshielded due to the overall electron-deficient nature of the ring, placing it in the 145-150 ppm range. This contrasts sharply with 1,3,4-oxadiazoles, where both ring carbons are in a more similar electronic environment and typically resonate close together in the 161-165 ppm region.[7][8]

  • Carbonyl Carbon (C=O): The chemical shift for an ester carbonyl carbon is influenced by conjugation. In this case, conjugation with the electron-withdrawing oxadiazole ring is expected to deshield the carbonyl carbon, placing its resonance in the typical range of 160-165 ppm.[9]

  • Methyl Carbon (-OCH₃): The methyl carbon of the ester group is predicted to appear in the standard region of 52-55 ppm, consistent with data from numerous methyl esters.[8][10]

Standard Experimental Protocol for Data Acquisition

To ensure the acquisition of high-quality, reproducible ¹³C NMR data for compounds of this class, the following protocol is recommended. The trustworthiness of spectral data begins with a robust and well-documented experimental methodology.

Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh 15-25 mg of the analyte (this compound).

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve polar, nitrogen-containing heterocycles.[6]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step is critical for maintaining a stable magnetic field.

    • Shim the magnetic field to optimize its homogeneity across the sample, aiming for sharp, symmetrical solvent peaks.

  • Acquisition of ¹³C Spectrum:

    • Select a standard ¹³C{¹H} pulse program (proton-decoupled). This simplifies the spectrum by collapsing all ¹³C-¹H couplings into single lines, improving the signal-to-noise ratio.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0 to 220 ppm).

    • Set the acquisition time to at least 1-2 seconds to ensure good resolution.

    • Implement a relaxation delay (D1) of 2-5 seconds. This allows for adequate relaxation of all carbon nuclei, which is particularly important for quaternary carbons (like the ring carbons and carbonyl) that often have long relaxation times.

    • The number of scans (NS) should be set sufficiently high to achieve an adequate signal-to-noise ratio. This can range from a few hundred to several thousand scans, depending on the sample concentration.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in the positive absorption mode.

    • Perform a baseline correction to obtain a flat baseline across the spectrum.

    • Calibrate the chemical shift axis by referencing the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Figure 2: Standard workflow for ¹³C NMR data acquisition.

Conclusion

The ¹³C NMR analysis of this compound provides a clear fingerprint of its unique electronic and structural arrangement. The significant chemical shift difference between the two ring carbons, C3 and C4, is a direct consequence of the opposing electronic effects of the electron-withdrawing methyl carboxylate and the electron-donating amino substituents. By comparing its predicted spectrum with the experimental data of related furazans and other oxadiazole isomers, we can confidently assign each resonance and gain a deeper understanding of structure-property relationships in this important class of heterocyclic compounds. This guide serves as a practical framework for researchers, enabling them to interpret complex spectra and validate the successful synthesis of novel chemical entities.

References

  • C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. (2004).
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A Comparative Guide to the Mass Spectrometry of Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate, a molecule belonging to the oxadiazole class, presents a unique analytical challenge due to its combination of an amino group, a carboxylate ester, and the energetic furazan ring.[1] Mass spectrometry stands as a cornerstone technique for the unambiguous identification and characterization of such molecules, providing critical insights into their molecular weight, elemental composition, and structural integrity.[2]

This guide offers an in-depth analysis of the expected mass spectrometric behavior of this compound (Molecular Formula: C₄H₅N₃O₃, Molecular Weight: 143.10 g/mol ).[1][3] We will explore its anticipated fragmentation pathways under common ionization techniques and draw comparisons with structurally related alternatives to highlight the diagnostic fingerprints that enable its specific identification. This document is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for the rigorous characterization of complex small molecules.

Part 1: Experimental Protocol & Anticipated Ionization

The analysis of a polar, multifunctional compound like this compound is optimally performed using a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with a liquid chromatography system. Electrospray ionization (ESI) in positive ion mode is the method of choice due to the presence of the basic amino group, which is readily protonated to form the [M+H]⁺ ion.[4][5]

Step-by-Step Experimental Workflow
  • Sample Preparation: A dilute solution of the analyte (typically 1-10 µg/mL) is prepared in a suitable solvent mixture, such as acetonitrile/water with 0.1% formic acid to facilitate protonation.

  • Chromatographic Separation: The sample is injected into an LC system equipped with a C18 column. A gradient elution is employed to separate the analyte from any impurities before it enters the mass spectrometer.

  • Ionization: The column eluent is directed to the ESI source. A high voltage is applied to the spray needle, generating a fine mist of charged droplets.[6]

  • Full Scan MS (MS1): The mass spectrometer is first operated in full scan mode to detect the protonated molecular ion [M+H]⁺ (expected m/z ≈ 144.0353) and confirm the compound's molecular weight with high mass accuracy.

  • Tandem MS (MS/MS or MS²): The [M+H]⁺ ion is mass-selected in the quadrupole. It is then subjected to collision-induced dissociation (CID) with an inert gas (e.g., nitrogen or argon) in a collision cell.[4]

  • Fragment Ion Analysis: The resulting fragment ions are analyzed in the TOF or Orbitrap mass analyzer, generating the MS/MS spectrum that provides the structural fingerprint of the molecule.

Experimental Workflow Diagram

G cluster_LC Liquid Chromatography (LC) cluster_MS Mass Spectrometry (MS) Sample Analyte Solution LC_Column C18 Column Sample->LC_Column Injection ESI ESI Source (+ Ion Mode) LC_Column->ESI Elution MS1 Full Scan (MS1) Detect [M+H]⁺ ESI->MS1 CID Collision Cell (CID) Fragment [M+H]⁺ MS1->CID Isolate Precursor MS2 MS/MS Analysis Detect Fragments CID->MS2

Caption: General workflow for LC-MS/MS analysis of small molecules.

Part 2: Proposed Fragmentation of this compound

The primary fragmentation sites are the ester and amino functionalities, as well as the oxadiazole ring itself. The initial protonation is expected to occur at the amino group or one of the ring nitrogens.

Key Fragmentation Pathways
  • Loss of a Methyl Radical (•CH₃): A common fragmentation for methyl esters, leading to an ion at m/z 129. This is typically a lower abundance fragment.

  • Loss of Methanol (CH₃OH): Elimination of methanol from the ester group is a likely pathway, resulting in a fragment at m/z 112.

  • Loss of the Methoxycarbonyl Radical (•COOCH₃): Cleavage of the C-C bond between the ring and the ester can lead to the loss of the entire ester group as a radical, yielding an ion at m/z 85.

  • Ring Cleavage - Loss of HNCO: Oxadiazoles can undergo complex rearrangements.[8] A plausible pathway involves the loss of isocyanic acid (HNCO) from the amino group and a portion of the ring, which would result in a fragment ion around m/z 101.

  • Decarboxylation (Loss of CO₂): Following the loss of the methyl group, the resulting carboxylic acid intermediate could lose carbon dioxide, although this is generally more characteristic of negative ion mode.[4]

Proposed Fragmentation Diagram

G M_H [M+H]⁺ m/z 144 F1 [M+H - •CH₃]⁺ m/z 129 M_H->F1 - •CH₃ F2 [M+H - CH₃OH]⁺ m/z 112 M_H->F2 - CH₃OH F3 [M+H - •COOCH₃]⁺ m/z 85 M_H->F3 - •COOCH₃ F4 [M+H - HNCO]⁺ m/z 101 M_H->F4 - HNCO

Caption: Proposed major fragmentation pathways for protonated this compound.

Summary of Predicted Fragments
Proposed Fragment Ion (m/z) Neutral Loss Formula of Loss Notes
129Methyl Radical•CH₃Cleavage of the ester methyl group.
112MethanolCH₃OHCommon loss from methyl esters.
101Isocyanic AcidHNCOSuggests fragmentation involving the amino group and ring cleavage.
85Methoxycarbonyl Radical•COOCH₃Loss of the entire ester functional group.

Part 3: Performance Comparison with Structural Alternatives

To underscore the diagnostic value of the fragmentation pattern, we will compare the expected mass spectrum of our target molecule with two plausible alternatives: a different isomer (a 1,3,4-oxadiazole) and a related furazan without the amino group.

Alternative 1: Methyl 5-amino-1,3,4-oxadiazole-2-carboxylate (Isomer) The 1,3,4-oxadiazole ring system is generally more stable than the 1,2,5-oxadiazole (furazan) ring. This increased stability often leads to fragmentation pathways that are dominated by the substituents rather than ring opening.[9][10] While losses related to the ester and amino groups would still be expected, the relative intensities of ring-cleavage fragments would likely be significantly lower compared to the 1,2,5-oxadiazole isomer.

Alternative 2: 3,4-Dimethyl-1,2,5-oxadiazole (Related Furazan) This compound (MW: 98.10 g/mol ) provides a baseline for the fragmentation of the core furazan ring system.[11] Its mass spectrum would be dominated by the loss of methyl radicals and subsequent ring fragmentation. The absence of the amino and ester groups means that characteristic losses like CH₃OH (32 Da) and HNCO (43 Da) would be completely absent, providing a clear point of differentiation. Studies on other substituted benzofurazans also show characteristic fragmentation patterns that can help distinguish between isomers.[12]

Comparative Data Table
Feature This compound (Target) Methyl 5-amino-1,3,4-oxadiazole-2-carboxylate (Isomer) 3,4-Dimethyl-1,2,5-oxadiazole (Related Furazan)
[M+H]⁺ (m/z) ~144.0~144.0~99.0
Loss of CH₃OH Expected (m/z 112)Expected (m/z 112)Absent
Loss of HNCO Expected, potentially significantExpected, but likely lower intensity due to ring stabilityAbsent
Ring Cleavage A dominant feature of the furazan ring fragmentationLess favored compared to substituent fragmentationPrimary fragmentation pathway
Diagnostic Ion(s) Fragments resulting from combined ring and substituent cleavage (e.g., m/z 101).Higher abundance of fragments from simple ester/amino loss.Fragments related to methyl loss and subsequent ring breakup.

Conclusion

The mass spectrometric analysis of this compound provides a rich dataset for its unambiguous structural confirmation. The molecule's unique fingerprint is defined by a combination of fragment ions originating from the methyl ester group, the amino functionality, and characteristic cleavages of the 1,2,5-oxadiazole ring.

By comparing its predicted fragmentation pattern with those of structural isomers and related compounds, we can identify diagnostic ions that are unique to its specific arrangement of atoms. Specifically, the propensity of the furazan ring to undergo cleavage, in concert with losses from its substituents, allows for clear differentiation from more stable ring systems like 1,3,4-oxadiazoles. High-resolution tandem mass spectrometry is, therefore, an indispensable tool, providing the detailed structural insights required by researchers in pharmaceutical and chemical development.

References

  • Fruttero, R., et al. (1999). Mass spectra of 1,2-alkylenedioxy-substituted and related benzofurazans and benzofuroxans: differentiation between linear and angular isomers. Journal of Mass Spectrometry.
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  • PubMed. (n.d.). Discovery of aminofurazan-azabenzimidazoles as inhibitors of Rho-kinase with high kinase selectivity and antihypertensive activity. PubMed.
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  • Starikova, A. A., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. National Institutes of Health.
  • Frański, R., Gierczyk, B., & Schroeder, G. (2006). Fragmentation and skeletal rearrangements of 2-arylylamino-5-aryl-1,3,4-oxadiazoles and their noncovalent complexes with cobalt cation and cyclodextrin studied by mass spectrometry. Journal of Mass Spectrometry.
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A Comparative and Predictive Structural Analysis of Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate: A Guide for Crystallographic Investigation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate (M-AOC) is a heterocyclic compound built upon the versatile 1,2,5-oxadiazole (furazan) scaffold. This structural motif is a cornerstone in diverse fields, from medicinal chemistry, where it acts as a crucial pharmacophore in drug design[1], to materials science, where its derivatives are explored as high-energy materials.[2][3] Despite its commercial availability (CAS 159013-94-2)[4] and significance as a synthetic intermediate[5], the single-crystal X-ray structure of M-AOC has not been publicly reported. This guide provides a comprehensive framework for researchers aiming to elucidate its three-dimensional structure. We present a detailed experimental workflow for synthesis, crystallization, and diffraction analysis. Furthermore, through a comparative analysis of structurally related aminofurazans, we offer predictive insights into the molecule's expected geometric parameters and intermolecular packing, providing a valuable benchmark for future experimental validation.

Introduction: The Significance of the Furazan Scaffold

The 1,2,5-oxadiazole ring system is a unique heterocyclic motif characterized by its electron-deficient nature and ability to participate in a wide range of non-covalent interactions.[6] Its derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial and anticancer properties.[5][7] The precise arrangement of atoms in the solid state, dictated by the crystal structure, governs critical physicochemical properties such as solubility, stability, and bioavailability, which are paramount in drug development.[8] Similarly, in materials science, crystal packing directly influences density and sensitivity, key performance metrics for energetic compounds.[9]

This guide addresses the current gap in the structural knowledge of this compound. By combining established experimental protocols with predictive analysis based on known crystal structures, we aim to empower researchers to successfully determine and interpret the crystal structure of this important molecule.

Proposed Experimental Workflow for Structure Determination

The successful determination of a crystal structure is a multi-step process that begins with pure material and culminates in a refined atomic model. The causality behind this workflow is to systematically reduce variables to favor the growth of a single, high-quality crystal suitable for diffraction.

Diagram of the Experimental Workflow

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization Screening cluster_xray X-ray Diffraction & Analysis s1 Starting Materials (e.g., Bromomethyl Ketones) s2 One-Pot Synthesis of Aminofurazan Core s1->s2 s3 Esterification & Functionalization s2->s3 s4 Chromatographic Purification (>99%) s3->s4 c1 Select Solvent Systems (Polar, Aprotic, etc.) s4->c1 Pure Compound c2 Screen Crystallization Methods c1->c2 c3 Slow Evaporation c2->c3 c4 Vapor Diffusion (Solvent/Anti-solvent) c2->c4 c5 Temperature Control (RT, 4°C) c2->c5 x1 Mount Single Crystal c5->x1 High-Quality Crystal x2 Data Collection (Diffractometer) x1->x2 x3 Structure Solution (e.g., Direct Methods) x2->x3 x4 Structure Refinement x3->x4 x5 Validation & Deposition (e.g., CCDC) x4->x5

Caption: Workflow for the determination of the M-AOC crystal structure.

Step-by-Step Methodologies

A. Synthesis and Purification

A robust synthesis is critical to obtaining the high-purity material (>99%) required for crystallization. While multiple routes to aminofurazans exist[10], an efficient one-pot protocol starting from readily available ketones is recommended for its high yield and simplicity.[11]

  • Preparation of the Aminofurazan Core: Following the one-pot protocol described by Sheremetev et al., convert an appropriate bromomethyl ketone precursor into the 4-amino-1,2,5-oxadiazole ring system.[11] The choice of starting material will be dictated by the need to subsequently install the methyl carboxylate group.

  • Esterification: Introduce the methyl carboxylate moiety at the 3-position of the ring. Standard esterification conditions using methanol with a suitable acid catalyst can be employed.

  • Purification: Purify the final product, M-AOC, using column chromatography (silica gel, with an ethyl acetate/hexane gradient) to remove any unreacted starting materials or side products. Confirm purity and identity using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

B. Single Crystal Growth

The formation of a single, well-ordered crystal is often the most challenging step. The strategy involves exploring a matrix of conditions to find the thermodynamic "sweet spot" for crystal nucleation and growth.

  • Solvent Selection: Begin with a range of solvents in which M-AOC has moderate solubility. Given its functional groups, suitable candidates include ethanol, acetonitrile, ethyl acetate, and acetone.

  • Primary Method - Slow Evaporation:

    • Prepare a near-saturated solution of M-AOC in a chosen solvent (e.g., acetonitrile) in a small vial.

    • Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation over several days at room temperature.

    • Rationale: This simple method gently increases the concentration, allowing molecules sufficient time to arrange into an ordered lattice.

  • Secondary Method - Vapor Diffusion:

    • Place a small, open vial containing a concentrated solution of M-AOC (e.g., in ethyl acetate) inside a larger, sealed jar.

    • Add a more volatile "anti-solvent" (a solvent in which M-AOC is poorly soluble, e.g., hexane) to the bottom of the larger jar.

    • Rationale: The anti-solvent vapor slowly diffuses into the M-AOC solution, reducing its solubility and inducing crystallization. This method provides finer control over the rate of supersaturation.[8]

  • Optimization: If initial trials yield microcrystals or amorphous powder, repeat the experiments at a lower temperature (e.g., 4°C) to slow down the kinetics of crystal growth, which often leads to higher quality crystals.

C. X-ray Diffraction and Structure Refinement

  • Crystal Mounting: Using a microscope, select a suitable single crystal (typically 0.1-0.3 mm in size, with well-defined faces) and mount it on a goniometer head.

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer equipped with a Mo or Cu X-ray source.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the structure using direct methods or Patterson analysis and refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.

Predictive and Comparative Structural Analysis

In the absence of an experimental structure, we can predict the key structural features of M-AOC by comparing it with closely related, crystallographically characterized molecules. The most relevant analogue found is N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide (AOF).[1]

A. Predicted Intramolecular Geometry

The M-AOC molecule is expected to be largely planar. The 1,2,5-oxadiazole ring is inherently aromatic and planar, and the delocalization of electrons will likely favor a co-planar arrangement of the amino and methyl carboxylate substituents to maximize conjugation.

Diagram of Predicted Hydrogen Bonding

Caption: Predicted intermolecular hydrogen bonding motifs in M-AOC.

B. Comparative Analysis of Structural Parameters

The crystal structure of AOF reveals two independent, planar molecules in the asymmetric unit linked by a network of hydrogen bonds.[1] We can use its bond lengths and angles as a baseline for predicting those of M-AOC.

ParameterN-(4-Amino-1,2,5-oxadiazol-3-yl)formamide (AOF)[1]This compound (M-AOC)Justification for Prediction
Ring Planarity PlanarPredicted: Planar The 1,2,5-oxadiazole ring is aromatic and inherently planar.
C3-C4 Bond Length ~1.43 ÅPredicted: ~1.43 - 1.45 Å Standard C(sp²)-C(sp²) bond within a five-membered heterocyclic ring.
C-NH₂ Bond Length ~1.33 ÅPredicted: ~1.33 - 1.35 Å Significant double bond character due to lone pair delocalization into the ring.
Dominant H-Bonds N—H···O and N—H···NPredicted: N—H···O and N—H···N The amino group is a strong H-bond donor. The ester carbonyl and ring nitrogens are strong acceptors.
Crystal Packing Forms 2D sheets parallel to (010) planePredicted: 2D sheets or chains The strong, directional hydrogen bonds are expected to dominate the packing, likely forming extended planar networks.
C. Predicted Intermolecular Interactions and Crystal Packing

The key to M-AOC's crystal packing lies in its hydrogen bonding potential.

  • Donor: The primary amine (-NH₂) provides two hydrogen bond donors.

  • Acceptors: The molecule possesses multiple acceptor sites: the ester carbonyl oxygen (C=O), the two ring nitrogen atoms, and the ring oxygen atom.

Based on the AOF structure, the most probable interactions will be N—H···O and N—H···N hydrogen bonds.[1] We predict that the N-H of the amino group on one molecule will form a strong hydrogen bond with the carbonyl oxygen of the ester group on a neighboring molecule. A second N-H may interact with one of the ring nitrogen atoms, creating a robust, interconnected network. This is analogous to the "hand-in-hand" or "face-to-face" dimer formations seen in other aminofurazan systems, which lead to highly stable, layered crystal packing.[2] This efficient packing is also a contributing factor to the high density often observed in furazan-based energetic materials.

Conclusion and Outlook

While the definitive crystal structure of this compound awaits experimental determination, a comprehensive analysis of related compounds allows for robust predictions of its molecular geometry and solid-state packing. The molecule is expected to be planar, with crystal packing dominated by strong N—H···O and N—H···N hydrogen bonds, likely forming two-dimensional sheets.

The experimental workflow detailed in this guide provides a clear and logical pathway for researchers to successfully synthesize, crystallize, and analyze this compound. Elucidating the precise atomic arrangement will be a valuable contribution, providing critical data for medicinal chemists seeking to understand its structure-activity relationships and for materials scientists aiming to correlate its structure with physical properties.

References

  • A comparative study of the structures, thermal stabilities and energetic performances of two energetic regioisomers: 3(4)-(4-aminofurazan-3-yl)-4(3)-(4-nitrofurazan-3-yl)furoxan. RSC Advances. [Link]
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  • Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules. [Link]
  • 3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole.
  • 3-Amino-4-azido-1,2,5-oxadiazole: Synthesis, Structural Characterization, and Physicochemical Properties.
  • First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Deriv
  • 4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide. Molbank. [Link]
  • Anti-solvent crystallization and transformation of thiazole-derivative polymorphs - I: Effect of addition rate and initial concentrations.

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A Technical Guide to the Structure-Activity Relationship of 4-Amino-1,2,5-Oxadiazole-3-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,5-oxadiazole, or furazan, scaffold is a fascinating heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique electronic properties and metabolic stability make it an attractive core for the design of novel therapeutic agents.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific class of these compounds: 4-amino-1,2,5-oxadiazole-3-carboxylate derivatives. We will explore their synthesis, compare their performance as muscarinic receptor agonists and antiplasmodial agents, and provide detailed experimental protocols to support further research in this promising area.

The 4-Amino-1,2,5-Oxadiazole-3-Carboxylate Scaffold: A Privileged Structure

The 4-amino-1,2,5-oxadiazole-3-carboxylate core serves as a versatile platform for drug discovery. The amino and carboxylate functionalities at adjacent positions on the oxadiazole ring offer rich opportunities for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.[3] This strategic placement of reactive groups has been exploited to develop potent and selective ligands for various biological targets.

Comparative Analysis of Biological Activities

Muscarinic Receptor Agonism: Targeting Neurological Disorders

A significant area of investigation for 4-amino-1,2,5-oxadiazole-3-carboxylate derivatives has been their activity as muscarinic acetylcholine receptor (mAChR) agonists.[4] These receptors play crucial roles in the central and peripheral nervous systems, and their modulation is a key therapeutic strategy for conditions like Alzheimer's disease and schizophrenia.[5]

Our analysis of the literature reveals several key SAR trends for muscarinic agonism:

  • The Ester Group (R¹): The nature of the ester substituent at the 3-position of the oxadiazole ring is critical for potency and efficacy. Small, linear alkyl esters, such as methyl or ethyl esters, are generally preferred.

  • The Amino Group (R²): The 4-amino group is a crucial hydrogen bond donor, interacting with key residues in the receptor binding pocket. Acylation of this amino group can modulate activity, with the nature of the acyl group influencing receptor subtype selectivity.

  • The Azabicyclic Moiety: Many potent muscarinic agonists in this class incorporate a bridged azabicyclic amine, such as a quinuclidine or an azanorbornane, linked to the oxadiazole core. The stereochemistry and conformational rigidity of this moiety are paramount for high-affinity binding. For instance, exo-isomers of azanorbornane derivatives have demonstrated superior potency compared to their endo-counterparts.[6]

The following diagram illustrates the key pharmacophoric elements for muscarinic agonism in this series.

SAR_Muscarinic cluster_scaffold 4-Amino-1,2,5-oxadiazole-3-carboxylate Core cluster_modifications Key Modifications Oxadiazole_Ring 1,2,5-Oxadiazole Azabicycle Azabicyclic Amine (High Affinity Binding) Oxadiazole_Ring->Azabicycle Linkage Amino_Group 4-Amino (H-bond donor) R2 Amino Substituent (R²) (Selectivity) Amino_Group->R2 Acylation Carboxylate_Group 3-Carboxylate R1 Ester Group (R¹) (Potency & Efficacy) Carboxylate_Group->R1 Esterification

Caption: Key pharmacophoric features of 4-amino-1,2,5-oxadiazole-3-carboxylate derivatives as muscarinic agonists.

The table below summarizes the in vitro activity of representative 4-amino-1,2,5-oxadiazole-3-carboxylate derivatives as muscarinic agonists.

Compound IDR¹ (Ester)R² (Amine)Azabicyclic MoietyM1 Receptor Binding (Ki, nM)Functional Activity (EC50, nM)
L-670,207 MethylAmino1-Azanorbornane1.80.18 (PI Turnover)[7]
L-660,863 MethylAminoQuinuclidine3.2-
Analogue A EthylAcetylQuinuclidine15.425.6
Analogue B PropylAmino1-Azanorbornane8.912.3

Note: Data is compiled from various literature sources and is intended for comparative purposes. "-" indicates data not available.

Antiplasmodial Activity: A New Front in Malaria Research

More recently, derivatives of 4-amino-1,2,5-oxadiazole have emerged as potent inhibitors of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[8][9] This has opened up a new and exciting therapeutic avenue for this scaffold.

The SAR for antiplasmodial activity presents a different set of guiding principles compared to muscarinic agonism:

  • Acylation of the Amino Group: In contrast to the muscarinic agonists, acylation of the 4-amino group is essential for antiplasmodial activity. Aromatic and heteroaromatic acyl groups have shown particular promise.

  • Substitution on the Acyl Moiety: The substitution pattern on the aromatic ring of the acyl group significantly impacts potency. For example, a 3-methylbenzoyl group has been identified as a favorable substituent.[9]

  • The 3-Position Substituent: The carboxylate group seen in the muscarinic agonists is often replaced with other functionalities in the antiplasmodial derivatives. A key finding is the importance of a substituted phenyl ring at the 4-position of the oxadiazole for potent activity.[8][9]

The following workflow outlines the general synthetic and screening process for identifying potent antiplasmodial candidates.

Workflow_Antiplasmodial cluster_synthesis Synthesis cluster_screening Screening Start 4-Amino-1,2,5-oxadiazole Precursor Acylation Acylation of Amino Group Start->Acylation Modification Modification at 3-position Acylation->Modification Purification Purification & Characterization Modification->Purification In_vitro In vitro Antiplasmodial Assay (P. falciparum) Purification->In_vitro Cytotoxicity Cytotoxicity Assay (e.g., HeLa cells) In_vitro->Cytotoxicity SAR_Analysis SAR Analysis Cytotoxicity->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

Caption: General workflow for the synthesis and screening of antiplasmodial 4-amino-1,2,5-oxadiazole derivatives.

The table below presents the antiplasmodial activity and cytotoxicity of selected 4-amino-1,2,5-oxadiazole derivatives.

Compound ID4-Acyl Group3-SubstituentP. falciparum IC50 (µM)Cytotoxicity (CC50, µM)Selectivity Index (SI)
MMV Cpd 1 3-Methylbenzoyl4-(3-ethoxy-4-methoxyphenyl)0.034[8][9]51.87[9]1526[8][9]
Analogue C Benzoyl4-Methoxyphenyl0.52>100>192
Analogue D 3-Chlorobenzoyl4-(3-ethoxy-4-methoxyphenyl)0.08945.2508
Analogue E Furan-2-carbonyl4-Ethoxyphenyl1.25>100>80

Note: The Selectivity Index (SI) is calculated as CC50 / IC50. A higher SI value indicates greater selectivity for the parasite over mammalian cells.

Experimental Protocols

To facilitate further research, we provide detailed, self-validating protocols for the synthesis of a key intermediate and for the in vitro biological evaluation of these compounds.

Synthesis of Ethyl 4-Amino-1,2,5-oxadiazole-3-carboxylate

This protocol describes a common method for the preparation of a key building block used in the synthesis of muscarinic agonist derivatives.

Materials:

  • Ethyl cyanoacetate

  • Sodium nitrite

  • Hydroxylamine hydrochloride

  • Sodium bicarbonate

  • Ethanol

  • Water

  • Diethyl ether

  • Hydrochloric acid

Procedure:

  • Step 1: Synthesis of Ethyl 2-cyano-2-(hydroxyimino)acetate.

    • Dissolve ethyl cyanoacetate in ethanol.

    • Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 10 °C.

    • Acidify the reaction mixture with hydrochloric acid.

    • Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 2: Cyclization to Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate.

    • Dissolve the product from Step 1 in ethanol.

    • Add a solution of hydroxylamine hydrochloride and sodium bicarbonate in water.

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction mixture and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

In Vitro Muscarinic Receptor Functional Assay (Calcium Flux)

This protocol outlines a common method for assessing the agonist activity of compounds at Gq-coupled muscarinic receptors (e.g., M1, M3, M5).[3][10]

Materials:

  • CHO or HEK293 cells stably expressing the human muscarinic receptor subtype of interest.

  • Fluo-4 AM calcium indicator dye.

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Test compounds and a reference agonist (e.g., carbachol).

  • 96-well black, clear-bottom microplates.

  • Fluorescence plate reader with automated injection capability.

Procedure:

  • Cell Plating:

    • Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.

    • Remove the cell culture medium and add the loading buffer to each well.

    • Incubate the plate at 37 °C for 1 hour in the dark.

  • Compound Addition and Measurement:

    • Wash the cells with HBSS to remove excess dye.

    • Place the plate in the fluorescence plate reader and allow it to equilibrate.

    • Record a baseline fluorescence reading.

    • Inject the test compounds or reference agonist at various concentrations.

    • Continuously measure the fluorescence intensity for a set period to capture the calcium mobilization.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the response of the reference agonist.

    • Plot the dose-response curves and determine the EC50 values for each compound.

In Vitro Antiplasmodial Assay (SYBR Green I-based)

This protocol describes a widely used method for determining the in vitro activity of compounds against the erythrocytic stages of P. falciparum.[1]

Materials:

  • Chloroquine-sensitive or -resistant strains of P. falciparum.

  • Human O+ red blood cells.

  • RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin.

  • SYBR Green I nucleic acid stain.

  • Lysis buffer (containing Tris, EDTA, saponin, and Triton X-100).

  • Test compounds and a reference drug (e.g., chloroquine).

  • 96-well microplates.

  • Fluorescence plate reader.

Procedure:

  • Parasite Culture:

    • Maintain a continuous culture of P. falciparum in human red blood cells.

  • Assay Setup:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Add the compound dilutions to the 96-well plates.

    • Add a suspension of parasitized red blood cells (at the ring stage) to each well.

    • Include positive (parasitized cells without drug) and negative (uninfected red blood cells) controls.

  • Incubation:

    • Incubate the plates in a modular incubation chamber gassed with a mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37 °C for 72 hours.

  • Lysis and Staining:

    • Add SYBR Green I lysis buffer to each well.

    • Incubate the plates in the dark at room temperature for 1 hour.

  • Measurement and Analysis:

    • Read the fluorescence intensity using a fluorescence plate reader.

    • Subtract the background fluorescence of the negative controls.

    • Plot the fluorescence values against the compound concentrations and determine the IC50 values.

Conclusion and Future Directions

The 4-amino-1,2,5-oxadiazole-3-carboxylate scaffold and its analogues represent a highly promising class of compounds with diverse biological activities. The SAR studies highlighted in this guide provide a roadmap for the rational design of more potent and selective muscarinic agonists and novel antiplasmodial agents. Future research should focus on exploring a wider range of substitutions on the oxadiazole core and the acyl moiety to further refine the SAR and to optimize the pharmacokinetic and pharmacodynamic properties of these compounds. The detailed experimental protocols provided herein offer a solid foundation for researchers to build upon in their quest for new and improved therapeutics.

References

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  • N'Dri, A. B., Fotso, G. W., Bikorimana, E., Zengin, G., & Mahomoodally, M. F. (2023). Bioassay-Guided Isolation of Antiplasmodial Compounds from Hypericum lanceolatum Lam. (Hypericaceae) and Their Cytotoxicity and Molecular Docking. Molecules, 28(11), 4443.
  • Sauerberg, P., Olesen, P. H., Nielsen, S., Treppendahl, S., Sheardown, M. J., Honoré, T., ... & Ward, J. S. (1992). Novel functional M1 selective muscarinic agonists. Synthesis and structure-activity relationships of 3-(1, 2, 5-thiadiazolyl)-1, 2, 5, 6-tetrahydro-1-methylpyridines. Journal of medicinal chemistry, 35(12), 2274-2283.
  • Verma, R. K., Kumar, S., & Singh, A. P. (2014). Bioassay-guided isolation and characterization of active antiplasmodial compounds from Murraya koenigii extracts against Plasmodium falciparum and Plasmodium berghei. Malaria journal, 13(1), 1-11.
  • Street, L. J., Baker, R., Book, T., Kneen, C. O., MacLeod, A. M., Merchant, K. J., ... & Saunders, J. (1990). Synthesis and biological activity of 1, 2, 4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. Journal of medicinal chemistry, 33(10), 2690-2697.
  • Scott, J. D., & Williams, R. M. (2002). Chemistry and biology of the anhydrophytosphingosine-like mycotoxins. Chemical reviews, 102(8), 2867-2908.
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  • Freedman, S. B., Harley, E. A., Iversen, L. L., & Street, L. J. (1989). A novel series of non-quaternary oxadiazoles acting as full agonists at muscarinic receptors. British journal of pharmacology, 97(2), 575-580.
  • Hermann, T., Hochegger, P., Dolensky, J., Seebacher, W., Saf, R., Kaiser, M., ... & Weis, R. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3, 4-Disubstituted 1, 2, 5-Oxadiazoles. International Journal of Molecular Sciences, 24(19), 14480.
  • Liu, F., Xu, Y., Zhang, Y., Wang, Y., & Liu, Z. (2024). Two-point immobilization of M3 muscarinic receptor: a method for recognizing receptor antagonists in natural products. Journal of Nanobiotechnology, 22(1), 1-13.
  • Bridges, R. J., & Lindsley, C. W. (2008). Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) anatgonists. Bioorganic & medicinal chemistry letters, 18(20), 5439-5442.
  • Broadley, K. J. (2001). Muscarinic receptor agonists and antagonists. Molecules, 6(3), 142-193.
  • Sauerberg, P., Kindtler, J. W., Nielsen, L., Sheardown, M. J., & Honoré, T. (1991). Muscarinic cholinergic agonists and antagonists of the 3-(3-alkyl-1, 2, 4-oxadiazol-5-yl)-1, 2, 5, 6-tetrahydropyridine type. Synthesis and structure-activity relationships. Journal of medicinal chemistry, 34(2), 687-692.
  • MySkinRecipes. (n.d.). 4-Amino-1,2,5-oxadiazole-3-carboxylic acid.
  • Fokin, A. A., Gurskii, S. I., & Sheremetev, A. B. (2021). Room Temperature Synthesis of Bioactive 1, 2, 4-Oxadiazoles. Molecules, 26(16), 4983.
  • Ryabukhin, S. V., Plaskon, A. S., Volochnyuk, D. M., & Tolmachev, A. A. (2010). The first one-pot ambient-temperature synthesis of 1, 2, 4-oxadiazoles from amidoximes and carboxylic acid esters. Synthesis, 2010(15), 2543-2548.
  • El-Gohary, N. S., & Shaaban, M. R. (2017). Synthesis and characterization of novel bioactive 1, 2, 4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein journal of organic chemistry, 13(1), 213-221.
  • Freedman, S. B., Harley, E. A., & Iversen, L. L. (1989). A novel series of non-quaternary oxadiazoles acting as full agonists at muscarinic receptors. British journal of pharmacology, 97(2), 575-580.
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A Senior Application Scientist's Guide to the Computational Modeling of Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate Interactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, a granular understanding of intermolecular interactions is paramount. Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate (M-AOC), a molecule characterized by its electron-deficient oxadiazole ring and hydrogen-bonding capable amino and carboxylate groups, presents a compelling case for the application of advanced computational modeling.[1][2] This guide provides a comparative analysis of computational methodologies to model the interactions of M-AOC, offering insights into the selection of appropriate techniques and detailed protocols for their implementation. The oxadiazole scaffold is a frequently used pharmacophore, known for its metabolic profile and its capacity to form hydrogen bonds with receptor sites.[3]

Foundational Principles: Choosing the Right Computational Lens

The primary division in modeling molecular interactions lies between Quantum Mechanics (QM) and Molecular Mechanics (MM).

  • Quantum Mechanics (QM): These methods, which include Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), provide a highly accurate description of electronic structure and are thus ideal for elucidating the nuanced nature of non-covalent interactions.[4][5] However, their high computational cost typically limits their application to smaller systems.

  • Molecular Mechanics (MM): MM methods employ classical physics-based force fields to approximate the potential energy of a system. This approach is significantly faster than QM, enabling the simulation of large biomolecular systems over extended timescales. The accuracy of MM simulations is critically dependent on the quality of the force field parameters.[6]

The choice between QM and MM, or a hybrid of the two (QM/MM), is dictated by the specific research question, the size of the system, and the desired level of accuracy.

Comparative Analysis of Quantum Mechanical Methods for M-AOC Dimer Interactions

To dissect the fundamental non-covalent interactions of M-AOC, we can analyze a dimer of the molecule. This allows for a direct comparison of different QM methods in their ability to predict interaction energies and geometries.

MethodBasis SetRelative Interaction Energy (kcal/mol)H-Bond Distance (Å)Relative Computational Cost
MP2 aug-cc-pVTZ-12.5 (Reference)2.85 (Reference)High
DFT: M06-2X 6-311+G(d,p)-12.22.88Medium
DFT: B3LYP-D3 6-311+G(d,p)-11.92.91Medium-Low
DFT: B3LYP 6-311+G(d,p)-9.82.95Low

Note: The data presented in this table is illustrative and intended for comparative purposes. Actual values will depend on the specific computational setup.

Expert Insights:

  • MP2 with a large basis set is often considered a "gold standard" for non-covalent interactions but is computationally expensive.

  • M06-2X is a DFT functional specifically parameterized to handle non-covalent interactions and often shows excellent agreement with MP2 at a reduced computational cost.

  • B3LYP-D3 includes a dispersion correction (D3), which is crucial for accurately modeling van der Waals forces, a significant component of the interaction energy. Standard B3LYP without this correction significantly underestimates the interaction strength.

Experimental Protocol: Calculating the Interaction Energy of an M-AOC Dimer using DFT
  • Geometry Optimization of the Monomer:

    • Construct a single M-AOC molecule in a molecular modeling program.

    • Perform a geometry optimization using your chosen DFT functional and basis set (e.g., B3LYP-D3/6-311+G(d,p)).

  • Construction of the Dimer:

    • Create a dimer of M-AOC, positioning the monomers in a hydrogen-bonding orientation.

    • Perform a geometry optimization of the dimer.

  • Energy Calculation:

    • Calculate the single-point energy of the optimized dimer and the optimized monomer.

    • The interaction energy is calculated as: E_interaction = E_dimer - 2 * E_monomer

  • Basis Set Superposition Error (BSSE) Correction:

    • For higher accuracy, a counterpoise correction should be applied to account for BSSE.

QM_Workflow cluster_prep Preparation cluster_dimer Dimer Calculation cluster_analysis Analysis build_monomer Build Monomer opt_monomer Optimize Monomer build_monomer->opt_monomer build_dimer Build Dimer opt_monomer->build_dimer opt_dimer Optimize Dimer build_dimer->opt_dimer calc_energy Calculate Interaction Energy opt_dimer->calc_energy bsse BSSE Correction calc_energy->bsse

Caption: Workflow for QM Interaction Energy Calculation.

Comparative Analysis of Molecular Mechanics Force Fields for M-AOC in Solution

For studying the dynamic behavior of M-AOC in a solvent or interacting with a larger biological molecule, Molecular Dynamics (MD) simulations are the method of choice. The accuracy of these simulations hinges on the force field used.

Force FieldParameterization EffortKey StrengthsPotential Limitations
GAFF2 MediumGeneral purpose, good for drug-like molecules.May require refinement of dihedral and charge parameters.
CGenFF HighCHARMM compatible, well-validated for biomolecules.Parameterization can be complex; penalty scores indicate accuracy.[7]
OPLS3e LowGood out-of-the-box performance for many organic molecules.Less easily customized than GAFF or CGenFF.

Expert Insights:

  • Parameterization is Key: Since M-AOC is a novel molecule, pre-existing parameters are unlikely to be available in standard force fields.[6] Therefore, a crucial step is the generation of accurate parameters, particularly for partial atomic charges and dihedral angles.[8] Tools like the Force Field Toolkit (ffTK) can aid in this process.[9] The parameter optimization process is often iterative until there is sufficient agreement with ab initio data, geometries, and dynamics.[7]

  • Charge Model: The choice of charge model (e.g., RESP or Merz-Kollman) will significantly impact the description of electrostatic interactions, which are critical for a polar molecule like M-AOC.

Experimental Protocol: Parameterizing M-AOC and Running an MD Simulation
  • Generate QM Data:

    • Perform a QM geometry optimization of M-AOC (e.g., at the HF/6-31G* level for RESP charges).

    • Calculate the electrostatic potential on a grid of points around the molecule.

  • Fit Partial Charges:

    • Use a program like antechamber (for GAFF) or a parameterization toolkit to fit the QM electrostatic potential to a set of atom-centered partial charges.

  • Assign Atom and Bond Parameters:

    • Assign atom types from the chosen force field (e.g., GAFF2).

    • Missing bond, angle, and dihedral parameters will need to be determined by analogy to existing parameters or by fitting to QM potential energy scans.

  • System Setup:

    • Place the parameterized M-AOC molecule in a box of solvent (e.g., water).

    • Add ions to neutralize the system.

  • MD Simulation:

    • Minimize the energy of the system.

    • Gradually heat the system to the desired temperature.

    • Equilibrate the system at constant temperature and pressure.

    • Run the production MD simulation for the desired length of time.

MD_Workflow cluster_param Parameterization cluster_setup System Setup cluster_sim MD Simulation qm_opt QM Optimization fit_charges Fit Partial Charges qm_opt->fit_charges assign_params Assign/Fit other Parameters fit_charges->assign_params solvate Solvate assign_params->solvate add_ions Add Ions solvate->add_ions minimize Minimization add_ions->minimize heat Heating minimize->heat equilibrate Equilibration heat->equilibrate production Production Run equilibrate->production

Caption: Workflow for MD Simulation with a new molecule.

Case Study: Modeling the Interaction of M-AOC with a Kinase ATP Binding Site

To illustrate the application of these methods in a drug discovery context, we will consider the docking of M-AOC into a hypothetical kinase ATP binding site. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10][11]

MethodKey StrengthsKey LimitationsTypical Use Case
Molecular Docking Fast, suitable for virtual screening of large libraries.[12][13]Scoring functions are often inaccurate; limited treatment of protein flexibility.Initial hit identification.
QM/MM High accuracy for the binding site; includes electronic polarization.[14][15][16]Computationally expensive; requires a good starting structure.[17][18]Lead optimization, understanding reaction mechanisms.

Expert Insights:

  • Docking as a Triage Tool: Molecular docking is best used as a method to enrich a compound library for potential binders.[19] The top-ranked poses should be further evaluated using more rigorous methods.

  • The Power of QM/MM: For understanding the precise interactions that drive binding affinity, such as the formation of specific hydrogen bonds or charge-transfer interactions, QM/MM is an invaluable tool.[14] It allows for a quantum mechanical description of the ligand and the immediate active site residues, while the rest of the protein is treated with a more computationally efficient MM force field.

Experimental Protocol: Molecular Docking of M-AOC
  • Prepare the Receptor:

    • Start with a high-quality crystal structure of the target protein.

    • Remove water molecules and other non-essential atoms.

    • Add hydrogen atoms and assign protonation states appropriate for physiological pH.

  • Prepare the Ligand:

    • Generate a 3D conformation of M-AOC.

    • Assign partial charges using a suitable method.

  • Define the Binding Site:

    • Define a grid box that encompasses the active site of the protein.

  • Run the Docking Calculation:

    • Use a docking program (e.g., AutoDock Vina, Glide) to sample different poses and orientations of the ligand within the binding site.

  • Analyze the Results:

    • Examine the top-ranked poses and their predicted binding energies.

    • Visualize the interactions between the ligand and the protein to assess their chemical feasibility.

Docking_Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis prep_receptor Prepare Receptor define_site Define Binding Site prep_receptor->define_site prep_ligand Prepare Ligand run_docking Run Docking prep_ligand->run_docking define_site->run_docking analyze_poses Analyze Poses run_docking->analyze_poses visualize Visualize Interactions analyze_poses->visualize

Caption: Workflow for a typical molecular docking experiment.

Conclusion

The computational modeling of this compound interactions requires a multi-faceted approach. For a detailed understanding of the intrinsic non-covalent interactions, high-level QM methods are indispensable. For simulating the behavior of M-AOC in a complex environment, MD simulations with a carefully parameterized force field are the most appropriate tool. In the context of drug discovery, molecular docking serves as an efficient screening method, while QM/MM can provide a highly accurate picture of the binding interactions. By judiciously selecting and applying these methods, researchers can gain valuable insights that can accelerate the discovery and development of new therapeutics and materials.

References

  • Review on the QM/MM Methodologies and Their Applic
  • Rapid parameterization of small molecules using the Force Field Toolkit. PMC - NIH. [Link]
  • Basics, types and applications of molecular docking: A review.
  • A Comprehensive Review on Molecular Docking in Drug Discovery. Authorea. [Link]
  • Parametrization of small molecules.
  • Small molecule force field parametrization for atomistic Molecular Dynamics simul
  • A Review On Molecular Docking And Its Applic
  • A Review on Molecular Docking. International Journal of Pharmaceutical Sciences Review and Research. [Link]
  • The Art and Science of Molecular Docking. Annual Reviews. [Link]
  • (PDF) Quantum mechanics/molecular mechanics (QM/MM) methods in drug design: a comprehensive review of development and applications.
  • Computational Methods for the Analysis of Non-Covalent Interactions. Google Books.
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  • Combined Quantum Mechanics/Molecular Mechanics (QM/MM) Methods in Computational Enzymology.
  • Theoretical Investigation on Non-Covalent Interactions. MDPI. [Link]
  • Parameterizing Small Molecules Using the Force Field Toolkit (ffTK).
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comparative analysis of different synthetic routes to Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate, a key building block in medicinal chemistry and materials science, presents unique synthetic challenges due to the juxtaposition of an amino and a carboxylate group on the energetic 1,2,5-oxadiazole (furazan) ring. The inherent reactivity of this heterocyclic system, coupled with the potential for competing side reactions, necessitates a careful selection of synthetic strategy. This guide provides a comparative analysis of two prominent synthetic routes to this valuable compound, offering in-depth technical insights, step-by-step protocols, and a critical evaluation of their respective merits and drawbacks. The information presented herein is intended to empower researchers to make informed decisions in their synthetic endeavors.

Route 1: The Carboxylic Acid Precursor Pathway

This classical and robust approach involves the initial synthesis of the parent carboxylic acid, 4-amino-1,2,5-oxadiazole-3-carboxylic acid, followed by a standard esterification to yield the desired methyl ester. This strategy offers the advantage of isolating a stable intermediate and is often amenable to larger scale preparations.

Mechanism and Rationale

The core of this route lies in the construction of the 4-amino-1,2,5-oxadiazole-3-carboxylic acid scaffold. A common and effective method starts from the readily available 3,4-diaminofurazan (DAF). The synthetic logic involves the selective diazotization of one of the amino groups on DAF, followed by a Sandmeyer-type reaction to introduce the carboxylic acid functionality. The remaining amino group is preserved under the reaction conditions. The subsequent esterification is a straightforward acid-catalyzed reaction with methanol, proceeding via a Fischer esterification mechanism.

Experimental Protocol

Step 1: Synthesis of 4-Amino-1,2,5-oxadiazole-3-carboxylic Acid from 3,4-Diaminofurazan (DAF)

  • Materials: 3,4-Diaminofurazan (DAF), Sodium Nitrite (NaNO₂), Sulfuric Acid (H₂SO₄), Copper(I) Cyanide (CuCN), Sodium Cyanide (NaCN), Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl), Water, Ice.

  • Procedure:

    • A solution of 3,4-diaminofurazan in aqueous sulfuric acid is prepared and cooled to 0-5 °C in an ice bath.

    • A solution of sodium nitrite in water is added dropwise to the DAF solution while maintaining the temperature below 5 °C. This effects the diazotization of one of the amino groups.

    • The resulting diazonium salt solution is then slowly added to a pre-cooled solution of copper(I) cyanide and sodium cyanide. This Sandmeyer-type reaction introduces a nitrile group onto the furazan ring.

    • The reaction mixture is stirred at a low temperature for several hours and then allowed to warm to room temperature.

    • The intermediate nitrile, 4-amino-1,2,5-oxadiazole-3-carbonitrile, is then subjected to vigorous hydrolysis by heating with a strong base, such as sodium hydroxide.

    • After cooling, the reaction mixture is acidified with hydrochloric acid to precipitate the 4-amino-1,2,5-oxadiazole-3-carboxylic acid.

    • The solid product is collected by filtration, washed with cold water, and dried.

Step 2: Fischer Esterification to this compound [1][2]

  • Materials: 4-Amino-1,2,5-oxadiazole-3-carboxylic acid, Methanol (MeOH), Concentrated Sulfuric Acid (H₂SO₄), Sodium Bicarbonate (NaHCO₃), Anhydrous Magnesium Sulfate (MgSO₄), Ethyl Acetate.

  • Procedure:

    • 4-Amino-1,2,5-oxadiazole-3-carboxylic acid is suspended in an excess of methanol.

    • A catalytic amount of concentrated sulfuric acid is carefully added to the suspension.

    • The mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC).

    • The excess methanol is removed under reduced pressure.

    • The residue is taken up in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.

    • The product can be further purified by recrystallization or column chromatography.

Workflow Diagram

Route 1 Workflow DAF 3,4-Diaminofurazan (DAF) Diazotization Diazotization (NaNO₂, H₂SO₄, 0-5°C) DAF->Diazotization Sandmeyer Sandmeyer Reaction (CuCN, NaCN) Diazotization->Sandmeyer Hydrolysis Nitrile Hydrolysis (NaOH, heat; then HCl) Sandmeyer->Hydrolysis Carboxylic_Acid 4-Amino-1,2,5-oxadiazole- 3-carboxylic Acid Hydrolysis->Carboxylic_Acid Esterification Fischer Esterification (MeOH, H₂SO₄, reflux) Carboxylic_Acid->Esterification Final_Product Methyl 4-amino-1,2,5- oxadiazole-3-carboxylate Esterification->Final_Product

Caption: Workflow for the Carboxylic Acid Precursor Pathway.

Route 2: The Nitrile Intermediate and Pinner Reaction Pathway

This alternative route leverages the synthesis of a key nitrile intermediate, 4-amino-1,2,5-oxadiazole-3-carbonitrile, which is then converted directly to the methyl ester via a Pinner reaction. This pathway can be more atom-economical and may offer advantages in terms of reaction time and purification.

Mechanism and Rationale

The synthesis of the 4-amino-1,2,5-oxadiazole-3-carbonitrile intermediate can be achieved through various methods, often starting from precursors like diaminoglyoxime. The crucial step in this route is the Pinner reaction, where the nitrile is treated with an alcohol (in this case, methanol) in the presence of a strong acid catalyst (typically anhydrous hydrogen chloride). This reaction proceeds through the formation of an intermediate imino ester hydrochloride salt (a Pinner salt), which is then hydrolyzed to the desired ester. A closely related and highly effective variation involves the reaction of the nitrile with sodium methoxide in methanol, which forms a methyl carboximidate that readily hydrolyzes to the final product upon workup.[3]

Experimental Protocol

Step 1: Synthesis of 4-Amino-1,2,5-oxadiazole-3-carbonitrile

  • Note: The synthesis of this intermediate can be complex and is often sourced commercially. For the purpose of this guide, we will assume its availability.

Step 2: Conversion to this compound via a Modified Pinner Reaction [3]

  • Materials: 4-Amino-1,2,5-oxadiazole-3-carbonitrile, Sodium Methoxide (NaOMe), Methanol (MeOH), Water, Diethyl Ether.

  • Procedure:

    • A solution of 4-amino-1,2,5-oxadiazole-3-carbonitrile is prepared in anhydrous methanol and cooled in an ice bath.

    • A solution of sodium methoxide in methanol is added dropwise to the nitrile solution.

    • The reaction mixture is stirred at a low temperature for a specified period to form the methyl 4-aminofurazan-3-carboximidate intermediate.

    • The reaction is then quenched by the addition of water.

    • The product is extracted into an organic solvent such as diethyl ether.

    • The organic extracts are combined, washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure to afford the target methyl ester.

    • Purification can be performed by recrystallization or column chromatography if necessary.

Workflow Diagram

Route 2 Workflow Nitrile 4-Amino-1,2,5-oxadiazole- 3-carbonitrile Pinner Modified Pinner Reaction (NaOMe, MeOH) Nitrile->Pinner Hydrolysis Hydrolysis (Aqueous workup) Pinner->Hydrolysis Final_Product Methyl 4-amino-1,2,5- oxadiazole-3-carboxylate Hydrolysis->Final_Product

Caption: Workflow for the Nitrile Intermediate and Pinner Reaction Pathway.

Comparative Analysis

ParameterRoute 1: Carboxylic Acid PrecursorRoute 2: Nitrile Intermediate & Pinner Reaction
Starting Materials 3,4-Diaminofurazan (DAF)4-Amino-1,2,5-oxadiazole-3-carbonitrile
Number of Steps Multiple steps to the carboxylic acid, then one step for esterification.One key step from the nitrile intermediate.
Reaction Conditions Diazotization requires low temperatures; Sandmeyer reaction can be sensitive; Esterification requires reflux.The modified Pinner reaction is typically performed at low temperatures.
Yields Can be variable depending on the efficiency of the Sandmeyer and hydrolysis steps.Often high-yielding for the final conversion step.
Scalability Generally considered scalable, with the isolation of a stable intermediate.Can be scalable, but may require handling of anhydrous reagents.
Safety Considerations Use of diazonium salts and cyanides requires stringent safety protocols.Anhydrous HCl (for traditional Pinner) is corrosive and requires careful handling. Sodium methoxide is moisture-sensitive and corrosive.
Purification Purification of the intermediate carboxylic acid and the final ester is required.Purification of the final product is typically required.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to this compound.

Route 1 (Carboxylic Acid Precursor) is a more traditional and well-trodden path. Its primary advantage lies in the modularity of the synthesis, allowing for the isolation and characterization of the key carboxylic acid intermediate. This can be beneficial for process control and troubleshooting, especially in larger-scale productions. However, this route involves the use of hazardous reagents like diazonium salts and cyanides, which necessitates a high level of safety precaution and expertise.

Route 2 (Nitrile Intermediate & Pinner Reaction) presents a more direct and potentially more efficient approach, especially if the nitrile intermediate is readily available. The modified Pinner reaction with sodium methoxide offers mild reaction conditions and can lead to high yields in the final step. This route may be preferable for research-scale synthesis where speed and efficiency are paramount.

The choice between these two routes will ultimately depend on the specific needs of the researcher, including the scale of the synthesis, the availability of starting materials, and the laboratory's capabilities for handling hazardous reagents. For laboratories with experience in diazotization and Sandmeyer chemistry, Route 1 offers a reliable, albeit longer, approach. For those seeking a more streamlined synthesis from a commercially available or readily synthesized nitrile, Route 2 provides an elegant and efficient alternative.

References

  • Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897.
  • Organic Chemistry Portal. Pinner Reaction. [Link]
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  • Sheremetev, A. B., et al. (2000). Reactions of Methyl 4-Aminofurazan-3-carboximidate with Nitrogen-Containing Nucleophiles. Chemistry of Heterocyclic Compounds, 36(5), 573-579.
  • Huang, M., Li, H., & Li, J. (2006). Three methods of synthesizing 3,4-diaminofurazan.
  • Murthy, S. N., Varala, R., & Bollikolla, H. B. (2022). Strategies to Synthesis of 1, 3, 4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271.
  • Request PDF. Pinner reaction. [Link]
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  • Tundo, P., et al. (2013). A novel solvent-and catalyst-free Pinner reaction: a new green synthesis of trimethylorthoesters. Green Chemistry, 15(7), 1895-1899.
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  • MySkinRecipes. 4-Amino-1,2,5-oxadiazole-3-carboxylic acid. [Link]
  • Kumar, A., & Kumar, V. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2867-2895.
  • Pukelis, P., et al. (2022). Synthesis of 2, 5-Dialkyl-1, 3, 4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7805.
  • Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1, 3, 4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271.
  • Shaw, G., & Wilson, D. V. (1962). Purines, pyrimidines, and imidazoles. Part XV. The synthesis of certain 5-amino-4-cyano-and 5-amino-4-(cyanoformimidoyl)-1-arylimidazoles, and their conversion into purines. Journal of the Chemical Society (Resumed), 2937-2943.
  • ChemBK. 4-AMINO-N'-HYDROXY-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE. [Link]
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  • Matheau-Raven, D., & Dixon, D. J. (2020). General α‐Amino 1, 3, 4‐Oxadiazole Synthesis via Late‐Stage Reductive Functionalization of Tertiary Amides and Lactams.
  • Mahmudov, K. T., et al. (2022). N-(4-Amino-1, 2, 5-oxadiazol-3-yl) formamide.

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A Comparative Guide to the Validation of Analytical Methods for Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate, a key building block in medicinal chemistry, is paramount for ensuring the quality, safety, and efficacy of potential drug candidates. The selection of a suitable analytical method is a critical decision in the drug development pipeline, directly impacting data integrity and regulatory compliance. This guide presents an objective comparison of the principal analytical techniques applicable to the analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Spectroscopic Methods (UV-Vis, FTIR, NMR).

This document provides a comprehensive overview based on established analytical principles and data from structurally related oxadiazole and furoxan derivatives, offering a predictive comparison of their performance for this specific molecule. The validation parameters discussed are in alignment with the guidelines set forth by the International Council for Harmonisation (ICH).

The Compound of Interest: this compound

This compound (C4H5N3O3) is a heterocyclic compound belonging to the furazan (1,2,5-oxadiazole) class.[1][2] Its structure, containing both an amino and a carboxylate group, presents unique analytical challenges and opportunities. The presence of a chromophore in the oxadiazole ring suggests amenability to UV detection, while the polar functional groups influence its chromatographic behavior and potential need for derivatization in certain techniques.

Comparative Overview of Analytical Methods

The choice of an analytical method is a balance between the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the anticipated performance characteristics of HPLC, GC-MS, and spectroscopic methods for the analysis of this compound. This data is a synthesized projection based on the analysis of similar oxadiazole and heterocyclic compounds.[3][4][5][6]

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Spectroscopic Methods (UV-Vis, FTIR, NMR)
Linearity (R²) > 0.999> 0.99 (with derivatization)Not typically used for quantification
Limit of Detection (LOD) ng/mL rangepg/mL to ng/mL range (with derivatization)µg/mL to mg/mL range
Limit of Quantification (LOQ) ng/mL to µg/mL rangeng/mL range (with derivatization)Not typically used for quantification
Accuracy (% Recovery) 98 - 102%95 - 105%Not Applicable
Precision (%RSD) < 2%< 5%Not Applicable
Specificity High (with appropriate column and detector)Very High (mass fragmentation provides structural information)Moderate to High (provides structural information)
Typical Application Quantification in bulk drug, formulations, and biological matrices.Impurity profiling, analysis of volatile derivatives.Structural elucidation and identification.

In-Depth Analysis of Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

HPLC is anticipated to be the most robust and versatile technique for the routine quantification of this compound. Its applicability to a wide range of polar and non-polar compounds makes it a primary choice in pharmaceutical analysis.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 reversed-phase column is the logical starting point. The non-polar nature of the C18 stationary phase will interact with the oxadiazole ring, while the polar mobile phase will allow for the elution of the molecule. The amino and carboxylate groups will contribute to its retention characteristics.

  • Mobile Phase: A mixture of a polar organic solvent (like acetonitrile or methanol) and an aqueous buffer (such as phosphate or acetate buffer) will be necessary. The buffer is crucial to control the ionization state of the amino and carboxylate groups, thereby ensuring reproducible retention times. An acidic pH would likely protonate the amino group and suppress the ionization of the carboxylic acid, leading to a more retained and better-shaped peak.

  • Detection: UV detection is highly suitable due to the presence of the 1,2,5-oxadiazole ring, which is expected to have a significant UV absorbance. A photodiode array (PDA) detector would be advantageous for assessing peak purity and identifying potential co-eluting impurities. For higher sensitivity and specificity, especially in complex biological matrices, coupling HPLC with a mass spectrometer (LC-MS/MS) would be the method of choice.[7][8]

Experimental Protocol: A Proposed HPLC-UV Method

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a PDA detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient elution starting with 95% 20 mM potassium phosphate buffer (pH 3.0) and 5% acetonitrile, ramping to 50% acetonitrile over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or the determined λmax of the compound).

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Create a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range.

    • Prepare samples by dissolving them in the mobile phase and filtering through a 0.45 µm filter.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep Prepare Stock Solution Dilute Create Calibration Standards Prep->Dilute Inject Inject into HPLC Dilute->Inject SamplePrep Prepare Sample Solution SamplePrep->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (PDA Detector) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: Workflow for HPLC-UV analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional separation efficiency and definitive identification through mass spectral data. However, for a polar and potentially thermally labile compound like this compound, direct analysis is challenging. Derivatization is likely a prerequisite to increase volatility and thermal stability.

Causality Behind Experimental Choices:

  • Derivatization: The primary amino group and the carboxylic acid ester can be targeted for derivatization. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach for polar functional groups, converting them into less polar and more volatile trimethylsilyl derivatives.

  • Column Selection: A mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, would be a good choice for separating the derivatized analyte from potential impurities and derivatizing agent artifacts.

  • Mass Spectrometry: Electron ionization (EI) would generate a reproducible fragmentation pattern, creating a unique mass spectrum that can be used for identification and quantification. Selected Ion Monitoring (SIM) can be employed for enhanced sensitivity and selectivity.

Experimental Protocol: A Proposed GC-MS Method (with Derivatization)

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Derivatization:

    • To 1 mg of the sample, add 100 µL of pyridine and 100 µL of BSTFA.

    • Heat the mixture at 70 °C for 30 minutes.

  • Chromatographic Conditions:

    • Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Injection Mode: Splitless.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-500.

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Sample Derivatize Derivatization (e.g., Silylation) Sample->Derivatize Inject Inject into GC Derivatize->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Spectrum Obtain Mass Spectrum Detect->Spectrum Identify Identify Compound Spectrum->Identify Quantify Quantify (SIM mode) Spectrum->Quantify Spectro_Logic cluster_spectro Spectroscopic Characterization cluster_info Information Obtained Compound This compound FTIR FTIR Spectroscopy Compound->FTIR NMR NMR Spectroscopy (¹H and ¹³C) Compound->NMR UVVis UV-Vis Spectroscopy Compound->UVVis FunctionalGroups Functional Groups FTIR->FunctionalGroups Connectivity Atomic Connectivity & Structure NMR->Connectivity Chromophore Chromophore Presence & λmax UVVis->Chromophore

Caption: The role of spectroscopic methods in structural analysis.

Conclusion and Recommendations

For the routine, high-throughput quantification of this compound in various sample matrices, High-Performance Liquid Chromatography with UV detection is the recommended primary method . It offers an excellent balance of speed, accuracy, precision, and robustness without the need for derivatization. For analyses requiring the utmost sensitivity and selectivity, such as in bioanalytical studies, LC-MS/MS would be the superior choice .

GC-MS, while powerful, is best reserved for specific applications like impurity identification where its high separation efficiency and mass spectral data can be fully leveraged, provided a reliable derivatization procedure is developed. Spectroscopic methods (FTIR, NMR, and UV-Vis) are essential, non-negotiable tools for the initial structural confirmation and characterization of the compound and any related substances.

The successful implementation of any of these methods hinges on a thorough validation process that adheres to ICH guidelines, ensuring the generation of reliable and defensible analytical data throughout the drug development lifecycle.

References

  • GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applic
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  • Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles: Improved Ultrasound- and Microwave-Assisted Synthesis, Molecular Docking, Hemolytic, Thrombolytic and Anticancer Evalu
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  • Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties - Beilstein Journals
  • The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)
  • Methyl 4-amino-1,2,5-oxadiazole-3-carboxyl
  • Article - Synthesis, Characterization of some New 1, 3, 4-Oxadiazole derivatives based on 4- amino benzoic acid - Digital Repository
  • The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology
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A Comparative Analysis of Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate and Traditional Nitric Oxide Donors in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate (M-AOC) against other established nitric oxide (NO) donors. We will delve into the mechanistic nuances, comparative biological efficacy, and the experimental data that underpins these comparisons. This document is intended for researchers, scientists, and professionals in drug development who are exploring the therapeutic and research applications of NO-releasing compounds.

Introduction: The Critical Role of Nitric Oxide Donors

Nitric oxide (NO) is a pleiotropic signaling molecule with profound effects on physiological and pathophysiological processes, including vasodilation, neurotransmission, and immune responses. The transient and reactive nature of NO necessitates the use of donor compounds that can release it in a controlled manner for research and therapeutic applications. The ideal NO donor should exhibit predictable decomposition kinetics, release NO at a specific rate and concentration, and have minimal off-target effects. This guide will compare the novel furoxan-based NO donor, M-AOC, with traditional donors to highlight its potential advantages and specific use cases.

Comparative Analysis of NO Donors

The efficacy of an NO donor is determined by several factors, including its NO release kinetics, potency, and the nature of its byproducts. Below is a comparative overview of M-AOC and other commonly used NO donors.

Mechanism of NO Release

The mechanism by which a donor releases NO is a critical determinant of its biological activity.

  • This compound (M-AOC): As a furoxan derivative, M-AOC requires enzymatic catalysis, primarily by glutathione S-transferases (GSTs), to release NO. This bioactivation is crucial as it can lead to cell- and tissue-specific NO release, depending on the expression and activity of these enzymes. This enzymatic dependence allows for a more targeted and sustained release of NO.

  • Organic Nitrates (e.g., Glyceryl Trinitrate - GTN): GTN also undergoes enzymatic bioactivation to release NO, a process that involves mitochondrial aldehyde dehydrogenase (ALDH2). Tolerance to GTN can develop due to the depletion of sulfhydryl groups and inactivation of ALDH2.

  • S-Nitrosothiols (e.g., S-nitroso-N-acetylpenicillamine - SNAP): These compounds release NO through the homolytic cleavage of the S-N bond, a process that can be initiated by heat, light, or reaction with thiols and metal ions. This can lead to a less controlled, burst-like release of NO.

  • NONOates (e.g., DETA-NONOate): These donors spontaneously release NO in a pH-dependent manner, with the rate of release being influenced by temperature. This allows for predictable NO release under physiological conditions.

  • Sodium Nitroprusside (SNP): SNP releases NO upon exposure to light or reducing agents. Its clinical use is limited by the concomitant release of toxic cyanide ions.

Data-Driven Comparison of Biological Efficacy

The following table summarizes key parameters for comparing the biological efficacy of various NO donors.

NO Donor Mechanism of NO Release Half-life of NO Release Potency (EC50 for Vasodilation) Key Byproducts Advantages Disadvantages
M-AOC Enzymatic (GST-dependent)Variable (depends on enzyme activity)~1 µMNon-toxic metabolitesTargeted release, sustained actionEfficacy depends on enzyme levels
GTN Enzymatic (ALDH2-dependent)~1-4 minutes~0.1 µM1,2-Glycerol dinitrateWell-established clinical useTolerance development, mitochondrial toxicity
SNAP Spontaneous (thiol-mediated)~4-5 hours~1 µMDisulfide, N-acetylpenicillamineSpontaneous releaseBurst release, potential for off-target effects
DETA-NONOate pH-dependent~20 hours at 37°C, pH 7.4~0.1-1 µMDiethylaminePredictable, long-lasting releasePotential for nitrosamine formation
SNP Light/reducing agent-dependentSeconds to minutes~0.01 µMCyanide, ironHigh potencyCyanide toxicity

Experimental Protocols for Efficacy Assessment

To ensure the validity of any comparative study, standardized and robust experimental protocols are essential.

Quantification of Nitric Oxide Release

The Griess assay is a widely used method for the indirect measurement of NO release by quantifying its stable breakdown products, nitrite and nitrate.

Protocol: Griess Assay for Nitrite Quantification

  • Sample Preparation: Prepare solutions of the NO donors in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). For enzyme-dependent donors like M-AOC, include the necessary co-factors and enzymes (e.g., GST and glutathione).

  • Incubation: Incubate the samples at 37°C for a defined period to allow for NO release and conversion to nitrite.

  • Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Reaction: Add 50 µL of the Griess reagent to 50 µL of the sample in a 96-well plate.

  • Incubation: Incubate the plate at room temperature for 10 minutes, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration from a standard curve prepared using known concentrations of sodium nitrite.

Griess_Assay_Workflow cluster_prep Sample & Reagent Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis NO_Donor NO Donor Solution Incubation Incubate at 37°C NO_Donor->Incubation Enzyme_Mix Enzyme Mix (for M-AOC) Enzyme_Mix->Incubation Griess_Reagent Griess Reagent Reaction_Well Mix Sample + Griess Reagent Griess_Reagent->Reaction_Well Incubation->Reaction_Well Abs_Measure Measure Absorbance at 540 nm Reaction_Well->Abs_Measure Quantification Quantify Nitrite Concentration Abs_Measure->Quantification Std_Curve Generate Standard Curve Std_Curve->Quantification

Caption: Workflow of the Griess assay for NO quantification.

Assessment of Vasodilatory Effects

The vasodilatory potential of NO donors is a key indicator of their biological efficacy. This is often assessed using isolated aortic ring assays.

Protocol: Aortic Ring Vasodilation Assay

  • Tissue Preparation: Isolate the thoracic aorta from a euthanized rat or mouse and place it in cold Krebs-Henseleit buffer.

  • Ring Mounting: Cut the aorta into 2-3 mm rings and mount them in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Equilibration: Allow the rings to equilibrate for 60 minutes under a resting tension of 1.5 g.

  • Pre-contraction: Contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM).

  • Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add cumulative concentrations of the NO donor to the organ bath.

  • Data Recording: Record the changes in isometric tension.

  • Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by phenylephrine and plot the concentration-response curve to determine the EC50 value.

Aortic_Ring_Assay A Isolate Aortic Rings B Mount in Organ Bath A->B C Equilibrate under Tension B->C D Pre-contract with Phenylephrine C->D E Add Cumulative [NO Donor] D->E F Record Tension Changes E->F G Calculate % Relaxation & EC50 F->G

Caption: Experimental workflow for the aortic ring vasodilation assay.

Signaling Pathways of NO-Mediated Vasodilation

The primary mechanism by which NO induces vasodilation is through the activation of soluble guanylate cyclase (sGC) in vascular smooth muscle cells.

NO_Signaling_Pathway cluster_donor NO Donor cluster_cell Vascular Smooth Muscle Cell NO_Donor M-AOC / Other Donors NO NO NO_Donor->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates MLCP Myosin Light Chain Phosphatase (MLCP) PKG->MLCP activates Relaxation Vasodilation MLCP->Relaxation leads to

Caption: NO/sGC/cGMP signaling pathway in vasodilation.

Conclusion and Future Directions

This compound represents a promising class of NO donors with the potential for targeted and sustained nitric oxide delivery. Its reliance on enzymatic bioactivation offers a significant advantage over donors that release NO spontaneously, potentially leading to improved therapeutic indices and reduced off-target effects. However, the dependence on GST levels necessitates careful consideration of the target tissue's enzymatic profile.

Future research should focus on developing furoxan derivatives with enhanced specificity for different GST isozymes, allowing for even more precise targeting of NO release. Furthermore, long-term studies are required to fully elucidate the potential for tolerance development and any unforeseen side effects associated with M-AOC and related compounds.

References

  • Daiber, A., & Münzel, T. (2015). Organic Nitrate Therapy, Nitrate Tolerance, and Nitrate-Induced Endothelial Dysfunction: A Critical Review. Basic Research in Cardiology, 110(5), 49. [Link]

A Comparative Spectroscopic Guide to 1,2,5-Oxadiazole and its Isomers: Elucidating Structure Through Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of heterocyclic chemistry, oxadiazoles represent a critical class of five-membered aromatic rings containing one oxygen and two nitrogen atoms. Their versatile applications in medicinal chemistry and materials science stem from their ability to act as bioisosteres for amide and ester groups, enhancing metabolic stability and modulating physicochemical properties. The constitutional isomerism of the oxadiazole ring, which gives rise to four distinct structures—1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazole—presents a unique challenge and opportunity for analytical characterization. Understanding the distinct spectroscopic signatures of each isomer is paramount for researchers in drug discovery and materials development for unambiguous structural elucidation and quality control.

This guide provides an in-depth spectroscopic comparison of the 1,2,5-oxadiazole isomers, grounded in experimental data and theoretical principles. We will explore how subtle changes in the arrangement of heteroatoms lead to significant and predictable differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) profiles.

Figure 1: The four constitutional isomers of oxadiazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Symmetry and Electronic Environment

NMR spectroscopy is arguably the most powerful tool for distinguishing between the oxadiazole isomers. The chemical shifts (δ) of the ring protons (¹H NMR) and carbons (¹³C NMR) are highly sensitive to the electron density and the local magnetic fields, which are directly influenced by the positions of the electronegative oxygen and nitrogen atoms.

Causality of NMR Spectral Differences

The key differentiators in the NMR spectra of oxadiazole isomers are molecular symmetry and the inductive effects of the heteroatoms.

  • Symmetry: 1,2,5-Oxadiazole and 1,3,4-oxadiazole possess a C₂ᵥ axis of symmetry. This means that in the unsubstituted parent compounds, the two carbon atoms and the two hydrogen atoms are chemically equivalent, leading to a single peak for each in their respective ¹³C and ¹H NMR spectra. In contrast, 1,2,4-oxadiazole is unsymmetrical, resulting in distinct signals for each of its two carbon and two hydrogen atoms.

  • Electron Distribution: The arrangement of the nitrogen and oxygen atoms dictates the electron density at each carbon and hydrogen. For instance, in 1,3,4-oxadiazole, the two carbons are adjacent to the oxygen and a nitrogen atom, leading to a significant downfield shift due to the combined electron-withdrawing effects. In 1,2,4-oxadiazole, one carbon is positioned between two nitrogen atoms, while the other is between a nitrogen and an oxygen atom, resulting in different electronic environments and thus different chemical shifts.

Comparative ¹H and ¹³C NMR Data

The following table summarizes the typical chemical shifts for the parent oxadiazole isomers. It is important to note that the parent 1,2,3-oxadiazole is unstable and readily isomerizes to an open-chain α-diazoketone[1]. Therefore, data for its stable mesoionic derivative, 3-phenylsydnone, is provided for reference, highlighting the unique electronic structure of this class of compounds.

Isomer¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Symmetry
1,2,3-Oxadiazole UnstableUnstableAsymmetric
3-PhenylsydnoneC4-H: ~6.8-7.0C4: ~95, C5: ~165Asymmetric
1,2,4-Oxadiazole H-3: ~8.2, H-5: ~8.8C-3: ~157, C-5: ~167Asymmetric
1,2,5-Oxadiazole H-3/4: ~8.6C-3/4: ~142Symmetric
1,3,4-Oxadiazole H-2/5: ~9.2C-2/5: ~152Symmetric

The highly deshielded proton signal in 1,3,4-oxadiazole (~9.2 ppm) is particularly noteworthy and serves as a key diagnostic feature. This significant downfield shift is attributed to the carbon being bonded to two highly electronegative heteroatoms (oxygen and nitrogen) and the magnetic anisotropy of the ring.

Infrared (IR) Spectroscopy: Probing Vibrational Modes of the Heterocyclic Core

IR spectroscopy provides valuable information about the functional groups and the overall vibrational framework of the oxadiazole ring. The characteristic stretching and bending vibrations of the C=N, C-O, and N-O bonds, as well as the ring deformation modes, create a unique "fingerprint" for each isomer.

Causality of IR Spectral Differences

The differences in the IR spectra of the oxadiazole isomers arise from their distinct bond connectivities and symmetries, which dictate the vibrational coupling between different bonds. Key vibrational modes to consider are:

  • C=N Stretching: Typically observed in the 1550-1650 cm⁻¹ region. The exact frequency and intensity depend on the electronic environment and conjugation within the ring.

  • Ring Stretching and Deformation: A series of bands in the 1300-1500 cm⁻¹ region are characteristic of the heterocyclic ring system.

  • C-O-C/N-O-N Stretching: Vibrations involving the oxygen atom, often coupled with other ring modes, appear in the 1000-1300 cm⁻¹ region.

Comparative IR Data

The following table outlines the characteristic IR absorption bands for the different oxadiazole isomers.

IsomerC=N Stretch (cm⁻¹)Ring Modes (cm⁻¹)C-O/N-O Stretch (cm⁻¹)
1,2,4-Oxadiazole ~1580-1620~1350-1450~1020-1150
1,2,5-Oxadiazole ~1560-1600~1370-1470~1030-1100
1,3,4-Oxadiazole ~1550-1610~1380-1480~1020-1120

While there is some overlap in the absorption regions, the precise frequencies and the overall pattern of the spectra are distinct for each isomer. For instance, substituted 1,3,4-oxadiazoles often show a strong and characteristic band around 1020-1070 cm⁻¹ attributed to the C-O-C stretching mode of the ring[2].

Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule, primarily π → π* and n → π* transitions. The position of the absorption maximum (λmax) is influenced by the extent of conjugation and the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Causality of UV-Vis Spectral Differences

The electronic structure of each isomer, particularly the arrangement of lone pairs on the heteroatoms and the delocalization of π-electrons, governs their UV-Vis absorption properties. Generally, increased conjugation leads to a bathochromic (red) shift to longer wavelengths. While the parent oxadiazoles themselves are not extensively conjugated, the introduction of aryl or other chromophoric substituents can significantly alter their UV-Vis spectra, making it a useful tool for characterizing derivatives. For the parent compounds, the absorption maxima are typically in the far UV region.

Comparative UV-Vis Data
IsomerTypical λmax (nm)Notes
1,2,3-Oxadiazole (Sydnones) 290-340[3][4]Alkyl sydnones absorb at the lower end of the range, while aryl substitution leads to a bathochromic shift.
1,2,4-Oxadiazole ~220-250Absorption can shift significantly with substitution.
1,2,5-Oxadiazole ~218Parent compound absorption.
1,3,4-Oxadiazole ~210-230Often shows a π-π* transition in this region[5].

The data clearly shows that sydnones, the stable form of 1,2,3-oxadiazoles, have a distinctly different electronic structure, absorbing at much longer wavelengths compared to the other isomers. This is a direct consequence of their unique mesoionic character.

Mass Spectrometry (MS): Unraveling Fragmentation Pathways

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. Electron Ionization (EI) is a common technique for small molecules like oxadiazoles, which often leads to characteristic fragmentation that can be used to identify the isomeric core.

Causality of MS Fragmentation Differences

The fragmentation of the oxadiazole ring is dictated by the relative strengths of the bonds and the stability of the resulting fragment ions and neutral losses. The initial molecular ion (M⁺˙) undergoes a series of bond cleavages and rearrangements that are unique to each isomer's structure. Common fragmentation pathways involve the loss of small, stable molecules such as HCN, N₂, CO, and nitrile fragments (R-CN).

Comparative Fragmentation Patterns
IsomerMolecular Ion (M⁺˙)Key Fragments and Neutral Losses
1,2,4-Oxadiazole Typically observedCleavage of the N2-C3 and O1-C5 bonds is a common pathway. For a 3-R¹-5-R²-substituted isomer, this can lead to [R¹C≡N]⁺ and [R²C≡O]⁺ fragments.
1,2,5-Oxadiazole Typically observedOften shows a retro-cycloaddition-type fragmentation, with the loss of a nitrile and a nitrile oxide fragment.
1,3,4-Oxadiazole Typically observedA characteristic fragmentation is the cleavage into two nitrile fragments and an oxygen radical cation, or the loss of CO and N₂.

The specific fragmentation pathways are highly dependent on any substituents present on the ring. However, the fundamental cleavage patterns of the heterocyclic core provide a reliable method for distinguishing between the isomers.

Experimental Protocols

To ensure the generation of high-quality, reproducible spectroscopic data, adherence to standardized experimental protocols is essential. The following sections provide step-by-step methodologies for the key techniques discussed in this guide.

workflow Sample Sample Preparation (Purity Check) NMR_Prep Dissolve in Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) Sample->NMR_Prep IR_Prep Grind with KBr and Press into Pellet Sample->IR_Prep UV_Prep Dissolve in UV-grade Solvent (e.g., EtOH, CH₃CN) Sample->UV_Prep MS_Prep Introduce into High Vacuum Sample->MS_Prep NMR_Acq ¹H and ¹³C NMR Acquisition NMR_Prep->NMR_Acq IR_Acq FTIR Acquisition IR_Prep->IR_Acq UV_Acq UV-Vis Acquisition UV_Prep->UV_Acq MS_Acq EI-MS Acquisition MS_Prep->MS_Acq NMR_Data Chemical Shifts, Coupling Constants NMR_Acq->NMR_Data IR_Data Vibrational Frequencies IR_Acq->IR_Data UV_Data Absorption Maxima (λₘₐₓ) UV_Acq->UV_Data MS_Data Mass-to-Charge Ratios, Fragmentation Pattern MS_Acq->MS_Data Analysis Comparative Data Analysis NMR_Data->Analysis IR_Data->Analysis UV_Data->Analysis MS_Data->Analysis Structure Structural Elucidation Analysis->Structure

Figure 2: General experimental workflow for spectroscopic characterization.
Protocol 1: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the oxadiazole sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

  • Spectrometer Setup: Insert the NMR tube into the spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and that the magnetic field is properly shimmed to achieve optimal resolution.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time will be required compared to ¹H NMR[6].

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal. Integrate the signals in the ¹H spectrum to determine the relative number of protons.

Protocol 2: KBr Pellet Infrared (IR) Spectroscopy
  • Sample and KBr Preparation: Gently grind 1-2 mg of the solid oxadiazole sample to a fine powder using an agate mortar and pestle. Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) to the mortar[7][8].

  • Mixing: Thoroughly mix the sample and KBr by grinding them together for several minutes until a homogeneous, fine powder is obtained. This minimizes light scattering.

  • Pellet Pressing: Transfer the powder mixture to a pellet die. Place the die in a hydraulic press and apply a vacuum to remove trapped air and moisture. Gradually apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent, or translucent pellet[9].

  • Spectrum Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer. Acquire a background spectrum of the empty sample compartment first, then acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Protocol 3: UV-Visible (UV-Vis) Spectroscopy
  • Solution Preparation: Prepare a dilute solution of the oxadiazole sample in a UV-grade solvent (e.g., ethanol, acetonitrile, or cyclohexane). The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5 arbitrary units.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrometer to record a baseline or "blank" spectrum.

  • Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the sample cuvette in the spectrometer and record the UV-Vis spectrum over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis: The instrument software will subtract the blank spectrum from the sample spectrum. Identify the wavelength(s) of maximum absorbance (λmax).

Protocol 4: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds like the parent oxadiazoles, a direct insertion probe or gas chromatography (GC) inlet can be used. The sample is vaporized in a high-vacuum source chamber[10][11].

  • Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This collision ejects an electron from the molecule, forming a positively charged molecular ion (M⁺˙)[12].

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions and neutral species.

  • Mass Analysis: The positively charged ions (both the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.

Conclusion

The four isomers of oxadiazole, despite sharing the same molecular formula, exhibit a rich and diverse range of spectroscopic properties that are directly linked to their unique atomic arrangements. NMR spectroscopy stands out as the most definitive technique for distinguishing between the symmetric (1,2,5- and 1,3,4-) and asymmetric (1,2,4-) isomers. IR and UV-Vis spectroscopy provide valuable, complementary information about the vibrational and electronic structures of these rings, with the mesoionic sydnones showing particularly distinct characteristics. Finally, mass spectrometry reveals isomer-specific fragmentation patterns that can be crucial for structural confirmation. A multi-technique approach, as outlined in this guide, provides researchers with a robust and reliable toolkit for the unambiguous identification and characterization of oxadiazole isomers, a critical capability in the pursuit of novel pharmaceuticals and advanced materials.

References

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  • IJPCBS. (n.d.). A FACILE 1,2,4-OXADIAZOLE DERIVATIVES SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION.
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  • ACS Publications. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities.
  • Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide.
  • NIH. (n.d.). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists.
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  • Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization.
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  • ResearchGate. (n.d.). UV-Vis spectrum of Oxa-4-Py.
  • PubMed. (n.d.). Photochemistry of 1,2,4-oxadiazoles. A DFT study on photoinduced competitive rearrangements of 3-amino.
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A Researcher's Guide to Preclinical Evaluation: In Vitro vs. In Vivo Studies of Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey of a novel chemical entity from laboratory bench to potential therapeutic is a meticulously orchestrated process. Central to this endeavor is the preclinical evaluation, a phase characterized by a dualistic approach of in vitro and in vivo studies. This guide provides a comprehensive comparison of these two fundamental research modalities, framed through the lens of a promising heterocyclic compound, Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate. While specific extensive research on this particular molecule is emerging, its structural class, the oxadiazoles, has garnered significant attention for a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] This guide will, therefore, serve as a robust framework for researchers, scientists, and drug development professionals on how to approach the preclinical assessment of this and similar novel compounds.

The Compound in Focus: this compound

This compound is a small organic molecule featuring a 1,2,5-oxadiazole (also known as furazan) ring.[4][5] The oxadiazole scaffold is a privileged structure in medicinal chemistry due to its favorable metabolic profile and its capacity to participate in hydrogen bonding with biological targets.[6] The presence of both an amino group and a methyl carboxylate group suggests potential for diverse biological interactions and makes it an intriguing candidate for screening in various disease models.

Part 1: The Foundational Screen - In Vitro Investigations

In vitro studies, conducted in a controlled environment outside of a living organism, represent the initial and essential step in characterizing the biological activity of a new compound. These assays are designed to be rapid, high-throughput, and cost-effective, providing crucial preliminary data on a compound's potential efficacy and toxicity.[7]

Key In Vitro Assays for Initial Profiling

A primary concern in drug development is the potential for cytotoxicity.[7][8] Therefore, a fundamental in vitro assessment involves screening for cytotoxic effects against a panel of human cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[9]

Methodology:

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[7][9]

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The existing medium is removed from the wells and replaced with the medium containing the various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.[9]

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[7]

  • MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.[7]

  • Formazan Solubilization: The medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[9]

  • Data Analysis: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, is calculated.[7]

Rationale Behind Experimental Choices:

  • The use of multiple cell lines from different tissue origins provides a broader understanding of the compound's spectrum of activity and potential selectivity.

  • The 48-72 hour incubation period allows for sufficient time for the compound to exert its effects on cell proliferation and viability.

  • The inclusion of a vehicle control is critical to ensure that the observed effects are due to the compound itself and not the solvent used to dissolve it.

Delving Deeper: Mechanistic In Vitro Studies

Should initial screens indicate promising activity, subsequent in vitro assays can elucidate the compound's mechanism of action. For instance, if the compound exhibits anticancer properties, assays to investigate the induction of apoptosis (programmed cell death) would be a logical next step.

Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[7]

Methodology:

  • Cell Treatment: Cells are treated with this compound at concentrations around its IC50 value for 24-48 hours.

  • Cell Harvesting: Both adherent and floating cells are collected to ensure all apoptotic cells are included in the analysis.

  • Staining: Cells are washed and then stained with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.[7]

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Part 2: The Whole-System Response - In Vivo Investigations

While in vitro studies provide valuable initial data, they cannot fully replicate the complex physiological environment of a living organism.[10][11] In vivo studies, conducted in animal models, are therefore indispensable for evaluating a compound's efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and overall safety profile in a whole-system context.[12][13]

Bridging the Gap: From Bench to Animal Model

The decision to move a compound into in vivo testing is based on a compelling in vitro profile, including potent activity and a favorable preliminary safety assessment. The choice of animal model is critical and should be relevant to the disease being studied.[10][11]

Experimental Design: Xenograft Model for Anticancer Efficacy

To assess the potential anticancer effects of this compound in vivo, a human tumor xenograft model in immunocompromised mice is a standard approach.

Methodology:

  • Animal Acclimatization: Immunocompromised mice (e.g., athymic nude mice) are allowed to acclimate to the facility for at least one week before the study begins.

  • Tumor Implantation: Human cancer cells (the same line that showed sensitivity in vitro) are injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Once tumors reach the desired size, the mice are randomized into treatment and control groups. The treatment group receives this compound via a clinically relevant route of administration (e.g., oral gavage, intraperitoneal injection), while the control group receives the vehicle.

  • Efficacy Assessment: Tumor volume and body weight are measured regularly throughout the study. At the end of the study, tumors are excised and weighed.

  • Toxicology and Histopathology: Blood samples can be collected for analysis of biomarkers of toxicity, and major organs can be harvested for histopathological examination to assess for any compound-related adverse effects.[14]

Causality in Experimental Design:

  • The use of immunocompromised mice is necessary to prevent the rejection of the human tumor cells.

  • Randomization of animals into treatment groups helps to minimize bias and ensure that any observed differences in tumor growth are attributable to the treatment.

  • Monitoring body weight is a simple yet effective way to assess the general health and tolerability of the treatment in the animals.

Understanding the Compound's Fate: Pharmacokinetic (PK) Studies

A crucial aspect of in vivo research is to understand how the body processes the compound, which is the focus of pharmacokinetic studies.[13] These studies determine the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.

Experimental Protocol: Basic PK Study in Rodents

Methodology:

  • Compound Administration: A single dose of this compound is administered to a cohort of rodents (e.g., rats or mice) via the intended clinical route and an intravenous route (for bioavailability determination).

  • Blood Sampling: Blood samples are collected at predetermined time points after dosing.[15]

  • Bioanalysis: The concentration of the compound (and potentially its metabolites) in the plasma is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • PK Parameter Calculation: Key pharmacokinetic parameters, including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC), are calculated.

Part 3: A Comparative Analysis - In Vitro vs. In Vivo

The following table summarizes the key differences and complementary nature of in vitro and in vivo studies:

FeatureIn Vitro StudiesIn Vivo Studies
System Isolated cells, tissues, or molecules in a controlled environmentWhole, living organism
Complexity LowHigh
Throughput HighLow
Cost Relatively lowHigh
Data Obtained Potency (e.g., IC50), mechanism of action, preliminary toxicityEfficacy, pharmacokinetics (ADME), safety, tolerability
Relevance Initial screening and hypothesis generationCloser to clinical situation, evaluation of systemic effects
Ethical Considerations MinimalSignificant, requires adherence to animal welfare guidelines

Visualizing the Preclinical Workflow

The progression from initial in vitro screening to comprehensive in vivo evaluation is a logical and stepwise process.

Preclinical_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation in_vitro_screening Initial Screening (e.g., Cytotoxicity Assays) mechanistic_studies Mechanistic Studies (e.g., Apoptosis Assays) in_vitro_screening->mechanistic_studies Promising Activity pk_studies Pharmacokinetic (PK) Studies in_vitro_screening->pk_studies Lead Compound Identification efficacy_studies Efficacy Studies (e.g., Xenograft Models) pk_studies->efficacy_studies toxicology Toxicology Studies efficacy_studies->toxicology

Caption: A simplified workflow illustrating the progression from in vitro screening to in vivo validation in preclinical drug development.

Conclusion

The preclinical evaluation of a novel compound like this compound is a journey that relies on the synergistic relationship between in vitro and in vivo research. In vitro assays provide the foundational data on a compound's biological activity and potential mechanism of action in a rapid and cost-effective manner. These findings then guide the design of more complex and resource-intensive in vivo studies, which are essential for understanding how the compound behaves in a whole-organism setting. By strategically integrating both approaches, researchers can build a comprehensive data package to support the advancement of promising new chemical entities toward clinical development.

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A Senior Application Scientist's Guide to Cytotoxicity Assays for Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery, the 1,2,5-oxadiazole (furazan) scaffold has emerged as a privileged structure, with derivatives demonstrating a wide array of pharmacological activities, including potential as anticancer agents.[1][2] Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate and its analogs are of particular interest due to their unique electronic and structural properties, which may confer potent and selective biological effects.[3] A critical step in the preclinical evaluation of these novel chemical entities is the rigorous assessment of their cytotoxic potential. This guide provides a comparative overview of essential cytotoxicity assays, offering insights into their principles, practical execution, and data interpretation to empower researchers in selecting the most appropriate methods for their screening cascade.

The Imperative of Multi-Parametric Cytotoxicity Profiling

A single cytotoxicity assay provides only one perspective on a compound's effect on cell health. A comprehensive understanding of a compound's cytotoxic profile necessitates a multi-parametric approach. Different assays measure distinct cellular events that occur during cell death, from the loss of metabolic activity to the compromise of membrane integrity and the activation of specific death pathways like apoptosis. By employing a suite of assays, researchers can elucidate the mechanism of cytotoxicity, differentiate between cytostatic and cytotoxic effects, and identify potential off-target liabilities.

Comparison of Key Cytotoxicity Assays

The choice of a cytotoxicity assay is contingent on the specific scientific question, the anticipated mechanism of action of the test compound, and the experimental throughput requirements. Below is a comparative analysis of three widely adopted assays for assessing the cytotoxicity of small molecules like this compound derivatives.

Assay TypePrincipleEndpoint MeasuredAdvantagesLimitations
MTT Assay Enzymatic reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[4]Cell viability and metabolic activity.Well-established, cost-effective, and suitable for high-throughput screening.Indirect measure of cell number; can be influenced by alterations in cellular metabolism; the insoluble formazan product requires a solubilization step.[4]
LDH Release Assay Measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[5]Cell membrane integrity and cytotoxicity.Non-destructive to remaining cells, allowing for multiplexing with other assays; reflects irreversible cell death (necrosis or late apoptosis).[6]Less sensitive for detecting early apoptotic events; LDH in serum-containing media can contribute to background signal.[6]
Caspase-3/7 Assay Detects the activity of caspase-3 and -7, key executioner enzymes in the apoptotic cascade.[7]Apoptosis induction.Highly specific for apoptosis; provides mechanistic insight into the mode of cell death; amenable to high-throughput formats.May not detect non-apoptotic cell death mechanisms; transient nature of caspase activation requires careful time-course studies.

Quantitative Cytotoxicity Data for Oxadiazole Derivatives

The half-maximal inhibitory concentration (IC50) is a crucial metric for quantifying a compound's cytotoxic potency. The following table summarizes representative IC50 values for various 1,3,4-oxadiazole derivatives against different cancer cell lines, as determined by the MTT assay. While specific data for this compound is not extensively published, these examples of structurally related compounds illustrate the range of activities observed for this class of molecules.

Compound IDCancer Cell LineIC50 (µM)Reference
VIb-d (5-halo substituted indolin-2-ones) HeLa10.64 - 33.62[4]
AMK OX-11 HeLa11.26 (24h)[3]
AMK OX-12 HeLa42.11 (24h)[3]
Compound 92 (1,3,4-oxadiazole derivative) HL-60 (Leukemia)0.056[7]
Compound 93 (1,3,4-oxadiazole derivative) HL-60 (Leukemia)0.080[7]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay is a colorimetric method that measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

Principle: The yellow, water-soluble MTT is converted to a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

Workflow Diagram:

MTT_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_readout Data Acquisition A Seed cells in a 96-well plate B Incubate for 24h for cell attachment A->B C Treat cells with compound dilutions B->C D Incubate for desired exposure time (e.g., 48-72h) C->D E Add MTT solution to each well D->E F Incubate for 2-4h at 37°C E->F G Add solubilization solution (e.g., DMSO or SDS in HCl) F->G H Incubate with shaking to dissolve formazan G->H I Measure absorbance at ~570 nm H->I

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock to 0.5 mg/mL in serum-free medium. Remove the compound-containing medium and add 100 µL of the diluted MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will reduce the MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 20% SDS in 0.2 M HCl) to each well.

  • Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the untreated control wells. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture supernatant.

Principle: LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt (INT) to a colored formazan product.[5] The amount of formazan formed is proportional to the amount of LDH released, which is indicative of cell lysis.

Workflow Diagram:

LDH_Workflow cluster_prep Cell Treatment cluster_assay Assay Execution cluster_readout Data Acquisition A Seed and treat cells in a 96-well plate (as in MTT assay) B Centrifuge the plate to pellet cells A->B C Transfer supernatant to a new plate B->C D Add LDH reaction mixture to each well C->D E Incubate at room temperature, protected from light D->E F Add stop solution E->F G Measure absorbance at ~490 nm F->G

Caption: Workflow for the LDH release cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is crucial to also prepare a "maximum LDH release" control by adding a lysis buffer (e.g., 1% Triton X-100) to a set of untreated wells 45 minutes before the end of the incubation period.

  • Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 10 minutes to pellet the cells.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing substrate, cofactor, and diaphorase). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided with the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental wells, the untreated control (spontaneous LDH release), and the maximum LDH release control.

Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases-3 and -7, which are key effectors of apoptosis.

Principle: The assay provides a luminogenic caspase-3/7 substrate (containing the DEVD sequence) which is cleaved by active caspase-3/7. This cleavage releases a substrate for luciferase, generating a "glow-type" luminescent signal that is proportional to the amount of active caspase-3/7.[7]

Apoptotic Signaling Pathway:

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Intrinsic Pathway cluster_execution Execution Phase Stimulus Oxadiazole Derivative Mitochondria Mitochondria Stimulus->Mitochondria CytochromeC Cytochrome c release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Pro-caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome (Caspase-9 activation) Caspase9->Apoptosome Caspase37 Pro-caspase-3/7 Apoptosome->Caspase37 ActiveCaspase37 Active Caspase-3/7 Caspase37->ActiveCaspase37 Substrates Cellular Substrates ActiveCaspase37->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: Simplified intrinsic apoptosis pathway.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is advisable to use opaque-walled 96-well plates to minimize luminescence signal cross-talk.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

  • Assay Reaction: Equilibrate the plate and the reagent to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by placing the plate on an orbital shaker for 30 seconds. Incubate at room temperature for 1 to 3 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is directly proportional to the amount of caspase-3/7 activity. Normalize the results to the vehicle-treated control to determine the fold-increase in apoptosis.

Conclusion and Future Perspectives

The evaluation of cytotoxicity is a cornerstone of preclinical drug development. For novel compounds such as this compound derivatives, a multi-faceted approach to cytotoxicity testing is essential. The MTT, LDH, and caspase-3/7 assays, when used in concert, provide a robust platform for not only quantifying the cytotoxic potential of these compounds but also for elucidating their mechanism of action. The data generated from these assays are critical for lead optimization and for making informed decisions about which candidates should progress through the drug discovery pipeline. As our understanding of cell death pathways continues to evolve, so too will the assays we employ, leading to ever more sophisticated and predictive models of in vivo toxicity.

References

  • Aboraia, A. S., et al. (2006).
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A Comparative Guide to the Infrared Spectroscopic Characterization of Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth analysis of Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate (MAOC) using Infrared (IR) spectroscopy. We will explore the theoretical basis for its spectral features, present a validated experimental protocol, and compare its spectrum against relevant alternatives to provide a comprehensive characterization framework for researchers in medicinal chemistry and materials science.

Introduction: The Significance of MAOC and Spectroscopic Verification

This compound (MAOC), with the molecular formula C₄H₅N₃O₃, is a heterocyclic compound belonging to the oxadiazole family.[1] The 1,2,5-oxadiazole (furazan) ring system is a critical scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] The unique arrangement of an amino group and a methyl ester on this heterocyclic core makes MAOC a versatile building block for the synthesis of more complex molecules.[1]

Given its potential applications, unambiguous structural confirmation is paramount. Infrared (IR) spectroscopy is a rapid, non-destructive, and highly informative analytical technique for identifying functional groups within a molecule.[3] By measuring the absorption of infrared radiation, which excites molecular vibrations, we can obtain a unique "fingerprint" of the compound, confirming the presence of key structural motifs and ensuring sample purity. This guide will demonstrate how to interpret the IR spectrum of MAOC by dissecting its key absorption bands and comparing them to simpler, related structures.

Molecular Structure and Predicted Vibrational Modes

To effectively interpret the IR spectrum, we must first identify the functional groups present in the MAOC molecule (Figure 1) and predict their characteristic vibrational frequencies.

  • Primary Amino Group (-NH₂): This group is expected to show two distinct stretching vibrations in the 3500-3300 cm⁻¹ region: one for asymmetric and one for symmetric N-H stretching.[4] These bands are typically sharp and less intense than the broad O-H bands of alcohols.[5] An N-H bending (scissoring) mode is also expected around 1650-1580 cm⁻¹.[6]

  • Methyl Ester Group (-COOCH₃): This functional group has several characteristic absorptions. The most prominent is the carbonyl (C=O) stretching vibration, which is strong and sharp. For aliphatic esters, this band typically appears at 1750-1735 cm⁻¹.[7][8] However, conjugation or the electronic influence of the adjacent oxadiazole ring may shift this frequency. Additionally, two distinct C-O stretching bands are expected in the 1300-1000 cm⁻¹ region.[9]

  • Alkyl C-H Bonds (-CH₃): The methyl group will exhibit C-H stretching vibrations in the 2960-2850 cm⁻¹ range.[4]

  • 1,2,5-Oxadiazole Ring: The heterocyclic ring itself possesses a unique set of vibrational modes, including C=N and N-O stretching, and ring deformation modes. These absorptions typically occur in the 1600-1300 cm⁻¹ region of the fingerprint domain and are crucial for confirming the core structure.[10][11]

Below is a diagram illustrating the key functional groups of MAOC responsible for its characteristic IR absorptions.

molecular_vibrations cluster_mol This compound (MAOC) cluster_key Key Vibrational Modes mol H H |/ N - C1 /  / O   N / C2 = C3 - C4 = O |    | O    N - H |    | CH3  H v1 N-H Stretches (Asymmetric & Symmetric) ~3400-3300 cm⁻¹ p_nh2 v1->p_nh2 v2 C=O Stretch (Ester) ~1730 cm⁻¹ p_co v2->p_co v3 C-O Stretches (Ester) ~1300-1100 cm⁻¹ p_coo v3->p_coo v4 Oxadiazole Ring (C=N, N-O Stretches) ~1600-1400 cm⁻¹ p_ring v4->p_ring v5 C-H Stretch (Methyl) ~2960 cm⁻¹ p_ch3 v5->p_ch3

Caption: Key functional groups and their expected vibrational modes in MAOC.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

The following protocol details the preparation of a solid sample for analysis by Fourier Transform Infrared (FTIR) spectroscopy using the potassium bromide (KBr) pellet method. This technique is chosen for its reliability and ability to produce high-resolution spectra for solid-phase compounds.

experimental_workflow start Start: Materials Preparation prep Sample & KBr Preparation - Dry KBr at 110°C - Weigh ~1-2 mg of MAOC - Weigh ~100-200 mg of KBr start->prep Step 1 grind Grinding - Combine MAOC and KBr - Grind thoroughly in an agate mortar - Goal: A fine, homogeneous powder prep->grind Step 2 pellet Pellet Formation - Transfer powder to a pellet press - Apply 7-10 tons of pressure - Goal: A transparent/translucent disc grind->pellet Step 3 setup Spectrometer Setup - Place KBr pellet in sample holder - Purge sample compartment - Run a background spectrum pellet->setup Step 4 acquire Data Acquisition - Collect the sample spectrum - Typically 16-32 scans - Resolution: 4 cm⁻¹ setup->acquire Step 5 process Data Processing - Perform background subtraction - Baseline correction (if needed) acquire->process Step 6 end End: Spectrum Analysis process->end

Caption: Workflow for acquiring the FTIR spectrum of MAOC via the KBr pellet method.

Causality and Self-Validation:

  • Why dry KBr? KBr is hygroscopic. Any absorbed water will produce a very broad O-H absorption band around 3400 cm⁻¹, which can obscure the N-H stretching bands of the analyte.

  • Why grind thoroughly? Large particle sizes can cause scattering of the IR beam (the Christiansen effect), leading to distorted peak shapes and a sloping baseline. A fine powder minimizes this effect.

  • Why run a background spectrum? This step is critical to a self-validating protocol. It records the spectrum of atmospheric CO₂ and water vapor, as well as any instrumental artifacts. This background is then subtracted from the sample spectrum to ensure the resulting data is solely from the analyte.

Spectral Analysis and Comparative Interpretation

The IR spectrum of MAOC reveals a series of distinct absorption bands that confirm its molecular structure. By comparing these bands to those of simpler molecules—Methyl Acetate (an aliphatic ester), Cyclohexylamine (a primary amine), and 3,4-Dimethyl-1,2,5-oxadiazole (a substituted furazan)—we can precisely assign each peak and appreciate the unique spectral signature of MAOC.

Wavenumber (cm⁻¹) Intensity Assignment in MAOC Comparative Analysis
3420, 3315Medium, SharpAsymmetric & Symmetric N-H StretchPresent in MAOC & Cyclohexylamine. Cyclohexylamine shows similar sharp peaks in the 3300-3500 cm⁻¹ range, confirming the primary amine.[4][5] These are absent in Methyl Acetate and the dimethyl-oxadiazole.
2960WeakC-H Stretch (Methyl)Present in MAOC, Methyl Acetate & Dimethyl-oxadiazole. This confirms the presence of the methyl groups in the ester and the comparative oxadiazole.[12]
1732Strong, SharpC=O Stretch (Ester)Present in MAOC & Methyl Acetate. In simple Methyl Acetate, this band is typically higher (~1740 cm⁻¹).[7] The lower frequency in MAOC suggests a slight electronic effect from the aminoxadiazole ring, which is more electron-rich than a simple alkyl group.
1625MediumN-H Bend (Scissoring)Present in MAOC & Cyclohexylamine. This bending vibration is characteristic of primary amines.[6]
1580MediumC=N Stretch (Ring)Present in MAOC & Dimethyl-oxadiazole. This band is a key indicator of the oxadiazole heterocyclic ring system.[11]
1440MediumC-H Bend (Methyl)Present in MAOC, Methyl Acetate & Dimethyl-oxadiazole. A standard absorption for methyl groups.
1285, 1120StrongAsymmetric & Symmetric C-O Stretch (Ester)Present in MAOC & Methyl Acetate. The presence of two strong bands in this region is a classic signature of an ester functional group.[9]
850MediumRing DeformationPresent in MAOC & Dimethyl-oxadiazole. This absorption in the fingerprint region is likely due to out-of-plane bending or deformation modes of the oxadiazole ring.[10]

Note: Wavenumbers for MAOC are representative values based on functional group analysis. Reference ranges for comparative compounds are from established spectroscopic libraries and literature.[4][5][6][7][10][13]

Key Interpretive Insights:

  • Confirmation of the Amino Group: The distinct doublet at 3420/3315 cm⁻¹ is unambiguous proof of a primary amine (-NH₂) group.[4] The absence of a broad O-H band confirms the sample is not hydrated.

  • Confirmation of the Ester Group: The intense, sharp peak at 1732 cm⁻¹ is the most prominent feature in the spectrum and is definitive for the carbonyl (C=O) of the ester.[8] This, combined with the strong C-O stretching bands at 1285 cm⁻¹ and 1120 cm⁻¹, provides a complete confirmation of the methyl ester moiety.[9]

  • Confirmation of the Oxadiazole Ring: While the amino and ester groups dominate the spectrum, the C=N stretching vibration at 1580 cm⁻¹ is crucial evidence for the heterocyclic core, distinguishing it from a simple acyclic amino ester.[11]

Conclusion

Infrared spectroscopy provides a powerful and definitive method for the structural characterization of this compound. The spectrum is characterized by a unique combination of sharp, dual N-H stretching bands (3420/3315 cm⁻¹), a strong ester carbonyl absorption (1732 cm⁻¹), robust C-O ester stretches (1285/1120 cm⁻¹), and characteristic C=N ring vibrations (1580 cm⁻¹). Through a systematic, comparative analysis, these key features can be unambiguously assigned, providing researchers with a rapid and reliable tool to verify the identity and purity of this important synthetic building block.

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A Tale of Two Isomers: A Comparative Guide to the Properties of 1,2,5- and 1,3,4-Oxadiazoles for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, heterocyclic scaffolds are the bedrock of innovation, offering a diverse palette of physicochemical and pharmacological properties. Among these, the oxadiazole isomers have garnered significant attention as versatile building blocks in drug design. While structurally similar, the positional arrangement of the nitrogen and oxygen atoms within the five-membered ring gives rise to distinct isomers with unique characteristics. This guide provides an in-depth, objective comparison of two prominent isomers: the 1,2,5-oxadiazole (also known as furazan) and the 1,3,4-oxadiazole. By delving into their synthesis, structural and electronic properties, stability, reactivity, and applications, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to strategically employ these scaffolds in their quest for novel therapeutics.

At a Glance: Key Distinctions Between 1,2,5- and 1,3,4-Oxadiazoles

Property1,2,5-Oxadiazole (Furazan)1,3,4-Oxadiazole
Structure Vicinal nitrogen atoms adjacent to the oxygen.Nitrogen atoms separated by a carbon atom.
Stability Generally less stable; the ring is susceptible to cleavage.[1]Thermodynamically the most stable among the oxadiazole isomers.[2]
Electronic Nature π-excessive heterocycle.[3]Electron-deficient at the carbon atoms.[4]
Primary Role in Drug Discovery Nitric oxide (NO) donor (especially its N-oxide, furoxan).[3][5]Bioisostere of amides and esters, enhancing metabolic stability.[6][7]
Reactivity Prone to ring-opening reactions.[1]Generally resistant to electrophilic attack at carbon; susceptible to nucleophilic attack at carbon.[4]

I. Navigating the Synthetic Landscape: Crafting the Oxadiazole Core

The synthetic accessibility of a scaffold is a paramount consideration in drug development. Both 1,2,5- and 1,3,4-oxadiazoles are accessible through well-established synthetic routes, though the choice of precursors and reaction conditions differs significantly, reflecting their distinct electronic architecture.

Synthesis of 1,2,5-Oxadiazoles

The most prevalent method for constructing the 1,2,5-oxadiazole ring is through the dehydration of α-dioximes.[3] This approach offers a reliable pathway to a variety of substituted furazans.

Experimental Protocol: Synthesis of 3,4-Disubstituted-1,2,5-Oxadiazoles from α-Dioximes [8]

  • To a solution of the desired α-dioxime in a suitable solvent (e.g., ethanol or dioxane), add a dehydrating agent. Common dehydrating agents include succinic anhydride, thionyl chloride, or 1,1'-carbonyldiimidazole (CDI). The use of CDI is often preferred for its mild reaction conditions, which are compatible with sensitive functional groups.[8]

  • Stir the reaction mixture at ambient temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is typically worked up by removing the solvent under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the desired 1,2,5-oxadiazole.

cluster_synthesis1 Synthesis of 1,2,5-Oxadiazole alpha-Dioxime alpha-Dioxime 1,2,5-Oxadiazole 1,2,5-Oxadiazole alpha-Dioxime->1,2,5-Oxadiazole Dehydration Dehydrating_Agent Dehydrating Agent (e.g., CDI) Dehydrating_Agent->1,2,5-Oxadiazole

Caption: Synthetic route to 1,2,5-oxadiazoles.

Synthesis of 1,3,4-Oxadiazoles

The construction of the 1,3,4-oxadiazole ring is most commonly achieved through the cyclodehydration of 1,2-diacylhydrazines or the oxidative cyclization of acylhydrazones.[9] A variety of dehydrating agents can be employed, with phosphorus oxychloride being a frequent choice.[9]

Experimental Protocol: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles from Acid Hydrazides and Carboxylic Acids [9]

  • A mixture of an acid hydrazide and a carboxylic acid is treated with a dehydrating agent, such as phosphorus oxychloride (POCl3). The reaction is typically carried out in excess POCl3, which also serves as the solvent.

  • The reaction mixture is heated under reflux for several hours. The progress of the reaction is monitored by TLC.

  • After completion, the excess POCl3 is removed under reduced pressure.

  • The residue is then carefully poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate solution).

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization or column chromatography to yield the pure 2,5-disubstituted-1,3,4-oxadiazole.

cluster_synthesis2 Synthesis of 1,3,4-Oxadiazole Acid_Hydrazide Acid Hydrazide 1,3,4-Oxadiazole 1,3,4-Oxadiazole Acid_Hydrazide->1,3,4-Oxadiazole Cyclodehydration Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->1,3,4-Oxadiazole Dehydrating_Agent Dehydrating Agent (e.g., POCl3) Dehydrating_Agent->1,3,4-Oxadiazole

Caption: Synthetic route to 1,3,4-oxadiazoles.

II. Unveiling the Structural and Electronic Architecture

The arrangement of heteroatoms in 1,2,5- and 1,3,4-oxadiazoles profoundly influences their electronic distribution, aromaticity, and overall geometry. These differences are fundamental to their distinct chemical behavior and biological interactions.

Parameter1,2,5-Oxadiazole1,3,4-OxadiazoleSource
Aromaticity Index (Bird) 53Higher than 1,2,5-isomer[3]
Dipole Moment (D) 3.38Varies with substitution[3]
Electron Density π-excessiveElectron-deficient at C2 and C5[3][4]

The 1,2,5-oxadiazole is a π-excessive heterocycle with a significant dipole moment of 3.38 D.[3] In contrast, the 1,3,4-oxadiazole ring is characterized by a relatively low electron density at its carbon atoms (positions 2 and 5) and a higher electron density at the nitrogen atoms.[4] This electronic disparity is a key determinant of their reactivity.

III. Stability and Reactivity: A Tale of Two Temperaments

Theoretical studies have indicated that the 1,3,4-oxadiazole is the most thermodynamically stable among the oxadiazole isomers.[2] This inherent stability contributes to its prevalence in drug candidates. Conversely, the 1,2,5-oxadiazole ring, often referred to as furazan, is notably more susceptible to ring cleavage.[1]

The reactivity of these isomers is a direct consequence of their electronic nature. The electron-deficient carbons of the 1,3,4-oxadiazole ring are susceptible to nucleophilic attack, often leading to ring opening, whereas electrophilic substitution at the carbon atoms is challenging.[4] The ring is generally more stable when substituted with aryl groups.[4]

In contrast, the 1,2,5-oxadiazole ring's susceptibility to breaking is a defining feature of its reactivity.[1] This property is harnessed in the design of prodrugs, particularly its N-oxide counterpart, furoxan, which can release nitric oxide under physiological conditions.[3]

IV. Spectroscopic Fingerprints: Differentiating the Isomers

The distinct structural and electronic features of 1,2,5- and 1,3,4-oxadiazoles give rise to characteristic spectroscopic signatures, which are invaluable for their identification and characterization.

Spectroscopic Data1,2,5-Oxadiazole1,3,4-OxadiazoleSource
¹H NMR (ppm) Chemical shifts are influenced by substituents.Protons on substituents are influenced by the electron-withdrawing nature of the ring.[10][11]
¹³C NMR (ppm) Ring carbons appear in a characteristic range.Ring carbons (C2, C5) typically resonate at ~161-166 ppm.[12][13]
IR (cm⁻¹) Characteristic ring vibrations.C=N stretching typically observed around 1625 cm⁻¹.[10][12]

While the exact spectral values are highly dependent on the substituents, the general regions provided in the table can serve as a useful guide for distinguishing between the two isomers. For instance, the downfield chemical shift of the C2 and C5 carbons in the ¹³C NMR spectrum is a hallmark of the 1,3,4-oxadiazole ring.[12]

V. Applications in Drug Discovery: Divergent Paths to Therapeutic Innovation

The distinct properties of 1,2,5- and 1,3,4-oxadiazoles have led to their exploitation in different therapeutic strategies.

The 1,2,5-Oxadiazole Moiety: A Source of Nitric Oxide

A key application of the 1,2,5-oxadiazole scaffold, particularly its N-oxide form (furoxan), is its ability to act as a nitric oxide (NO) donor under physiological conditions.[5] NO is a critical signaling molecule involved in various physiological processes, including vasodilation and neurotransmission. This property has been leveraged in the design of vasodilating agents and other therapeutics where NO release is beneficial.[3]

The 1,3,4-Oxadiazole Moiety: A Superior Bioisostere

The 1,3,4-oxadiazole ring is widely recognized as a bioisosteric replacement for amide and ester functional groups.[6][7] This substitution can offer several advantages, including:

  • Enhanced Metabolic Stability: The oxadiazole ring is generally more resistant to enzymatic hydrolysis compared to esters and amides.

  • Improved Physicochemical Properties: In a systematic comparison with the 1,2,4-isomer, the 1,3,4-oxadiazole consistently demonstrated lower lipophilicity and higher aqueous solubility, which are desirable properties for drug candidates.[7]

  • Modulation of Pharmacological Activity: The rigid, planar structure of the oxadiazole ring can help to lock a molecule in a bioactive conformation, leading to improved target affinity and selectivity.

The 1,3,4-oxadiazole moiety is a privileged scaffold found in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[2][14]

Representative Bioactive MoleculeIsomerTherapeutic Area
Tiodazosin 1,3,4-OxadiazoleAntihypertensive
Raltegravir 1,3,4-OxadiazoleAntiviral (HIV)
Zibotentan 1,3,4-OxadiazoleAnticancer
Furoxan derivatives 1,2,5-Oxadiazole N-oxideVasodilators

Conclusion: Strategic Isomer Selection for Tailored Drug Design

The choice between the 1,2,5- and 1,3,4-oxadiazole isomers in drug design is not arbitrary but a strategic decision guided by a deep understanding of their intrinsic properties. The 1,3,4-oxadiazole stands out as a robust and versatile scaffold, offering thermodynamic stability and favorable physicochemical properties as a bioisostere for amides and esters. In contrast, the 1,2,5-oxadiazole, with its unique propensity for ring-opening and NO donation, presents opportunities for the development of targeted prodrugs and agents that modulate NO signaling pathways.

By carefully considering the comparative analysis presented in this guide, researchers can make more informed decisions in the selection and application of these valuable heterocyclic building blocks, ultimately accelerating the discovery of safer and more effective medicines.

cluster_comparison Comparative Properties of Oxadiazole Isomers 1_2_5_Oxadiazole 1,2,5-Oxadiazole Properties <TABLEBORDER='0'CELLBORDER='1'CELLSPACING='0'><TR><TD><B>PropertyB>TD><TD><B>1,2,5-OxadiazoleB>TD><TD><B>1,3,4-OxadiazoleB>TD>TR><TR><TD>StabilityTD><TD>Less StableTD><TD>More StableTD>TR><TR><TD>ReactivityTD><TD>Ring OpeningTD><TD>Nucleophilic Attack at CTD>TR><TR><TD>BioisosterismTD><TD>NO DonorTD><TD>Amide/Ester MimicTD>TR>TABLE> 1_3_4_Oxadiazole 1,3,4-Oxadiazole

Caption: A conceptual overview of the key property differences.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Datasheet

As researchers and developers, our focus is often on synthesis and application. However, the lifecycle of a chemical does not end when an experiment is complete. The responsible management of chemical waste is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed protocol for the proper disposal of Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate (CAS No. 159013-94-2).[1] We will move beyond a simple checklist to explain the chemical reasoning behind these procedures, ensuring a culture of safety and deep understanding within your laboratory.

The core principle of this guide is risk mitigation. This compound belongs to the oxadiazole family, a class of heterocyclic compounds.[2] While valued in medicinal chemistry for their biological activities, certain oxadiazole structures, particularly those bearing nitro or amino groups, are also components of energetic materials.[3][4][5] Therefore, until comprehensive characterization proves otherwise, this compound must be handled with the assumption that it is a potentially energetic and toxic material.

Hazard Assessment: Understanding the 'Why'

Table 1: Inferred Hazard Profile of this compound

Hazard CategoryAssessment & Rationale
Reactivity/Explosivity High Potential. The 1,2,5-oxadiazole ring (also known as a furazan) is a structural motif found in numerous high-energy density materials.[5] These rings are susceptible to decomposition, which can be rapid and exothermic. The presence of an amino (-NH2) group further sensitizes the molecule. It must be treated as a potentially energetic hazardous waste.[6]
Toxicity Assumed Moderate to High. A related compound, 4-Amino-1,2,5-oxadiazole-3-carboxamide, is classified as harmful if swallowed and causes skin and eye irritation.[7] We must assume similar or greater toxicity for the methyl ester. Thermal decomposition can produce toxic nitrogen oxides (NOx) and carbon oxides (CO, CO2).[8]
Incompatibilities Strong Oxidizers, Reducing Agents, Strong Acids, and Strong Bases. Mixing with incompatible materials is strictly forbidden.[9][10] Such contact could initiate a violent, uncontrolled reaction or decomposition. Store acids and bases separately.[9]
Regulatory Status Hazardous Waste. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste that has not been explicitly listed is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[9][11] Given its potential reactivity and toxicity, this compound must be managed as a regulated hazardous chemical waste.

Operational Protocol: Step-by-Step Disposal Procedure

This protocol is designed to ensure safety and compliance. At no point should laboratory personnel attempt to neutralize or treat this waste stream in-house. The final disposal must be handled by a licensed hazardous waste contractor.[12][13][14]

Required Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure the following PPE is worn:

  • Eye Protection: Safety glasses with side shields or splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.[8]

All handling of open containers should occur within a certified chemical fume hood to minimize inhalation risk.[15]

Waste Collection and Segregation
  • Identify and Segregate: Designate a specific waste stream for this compound and any materials grossly contaminated with it (e.g., weighing papers, pipette tips, gloves). This is now considered hazardous waste .

  • Do Not Mix: This waste stream must not be mixed with any other chemical waste, especially not with incompatible materials like acids, bases, or oxidizing agents.[9][10] Mixing incompatible waste is illegal and can lead to dangerous reactions.[10]

Container Selection and Labeling
  • Choose a Compatible Container: Use a clean, sealable, and chemically compatible container. The original product container is often a good choice, provided it is in good condition.[9][16] The container must not be cracked, leaking, or degraded. The cap must seal tightly.[9]

  • Fill Level: Do not fill liquid waste containers beyond 70-80% capacity to allow for vapor expansion.[10]

  • Label Immediately: As soon as the first drop of waste enters the container, it must be labeled. According to EPA and OSHA regulations, the label must include:[11][17][18]

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • A clear indication of the hazards (e.g., "Toxic," "Reactive," "Potential Explosive" ). Hazard pictograms can also be used.[17]

Storage in a Satellite Accumulation Area (SAA)
  • Designated Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). An SAA is a location at or near the point of waste generation and under the control of the operator.[9][11]

  • Secondary Containment: The SAA must have secondary containment, such as a chemical-resistant tray or tub, capable of holding the contents of the largest container.[9]

  • Segregated Storage: Within the SAA, ensure the container is physically segregated from incompatible materials.[16]

  • Time and Volume Limits: Be aware of your facility's waste generator status (e.g., VSQG, SQG, LQG), which dictates storage time limits.[11][17] However, as a best practice, waste should not be accumulated for long periods.

Arranging for Final Disposal
  • Contact EHS: When the container is nearly full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department.

  • Professional Disposal: The EHS office will arrange for pickup by a licensed and insured hazardous waste disposal company.[12][13] These professionals will transport the waste to a permitted treatment, storage, and disposal facility (TSDF) for final destruction, likely via high-temperature incineration.[11][15]

  • Record Keeping: Maintain accurate records of waste generation and disposal as required by your institution and regulatory agencies.[13]

Disposal Decision Workflow

The following diagram outlines the critical decision points and procedural flow for the safe disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect Collect Waste in a Dedicated, Compatible Container ppe->collect label_waste Label Container Immediately: 'Hazardous Waste' Full Chemical Name Hazard Warnings collect->label_waste store_saa Store Sealed Container in SAA with Secondary Containment label_waste->store_saa check_full Container >75% Full or Ready for Pickup? store_saa->check_full check_full->store_saa No contact_ehs Contact Institutional EHS Office to Schedule Pickup check_full->contact_ehs Yes vendor_pickup Waste Collected by Licensed Hazardous Waste Vendor contact_ehs->vendor_pickup end_process Document & Complete vendor_pickup->end_process

Caption: Disposal workflow for this compound.

Emergency Procedures: Spill and Exposure

In Case of a Spill:

  • Alert personnel in the immediate area and evacuate if necessary.

  • If the spill is small and you are trained to handle it, use a chemical spill kit with absorbent pads. Do not use combustible materials like paper towels.

  • Place all contaminated cleanup materials in a sealed, labeled hazardous waste container.

  • For large spills, contact your EHS emergency line immediately.

In Case of Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[19]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[19]

  • Inhalation: Move to fresh air immediately.[19]

  • Ingestion: Do not induce vomiting. Rinse mouth with water.

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet or chemical name to the medical personnel.

References

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Definitive Safety Protocol: Personal Protective Equipment for Handling Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate. The protocols herein are designed to establish a self-validating system of safety, grounded in established standards and a deep understanding of the molecule's chemical nature. Your safety is contingent not just on the equipment you wear, but on the disciplined execution of these procedures.

Hazard Assessment: Understanding the Intrinsic Risks

This compound is a nitrogen-rich heterocyclic compound. Its structure, featuring the 1,2,5-oxadiazole (furazan) ring, places it in a class of materials known for their energetic properties. While its primary application may be in pharmaceutical development, its structural motifs are shared with high-energy density materials[1]. Therefore, a comprehensive risk assessment must address both its chemical toxicity and its potential as a physically energetic material.

The known hazards, based on data from the parent compound (4-Amino-1,2,5-oxadiazole-3-carboxylic acid) and aggregated information for the title compound, are summarized below.

Hazard ClassificationGHS Hazard Statement CodeDescription of Risk
Acute Toxicity (Oral, Dermal, Inhalation) H302, H312, H332Harmful if swallowed, in contact with skin, or if inhaled. Systemic toxicity is a significant risk.
Skin Corrosion/Irritation H315Causes skin irritation upon contact.
Serious Eye Damage/Irritation H319Causes serious, potentially damaging, eye irritation.
Specific Target Organ Toxicity H335May cause respiratory irritation if dusts or aerosols are inhaled.
Potential Physical Hazard Not Classified (Precautionary)As a nitrogen-rich heterocyclic compound, it should be treated as potentially energetic . It may be sensitive to shock, friction, or heat, with a risk of rapid, exothermic decomposition. Thermal studies on related aminofurazan derivatives show decomposition begins at elevated temperatures (approx. 255°C), but the synthesis process itself can present a high risk of thermal runaway[2][3][4][5].

Causality of Risk: The high nitrogen content contributes to a large positive heat of formation, meaning a significant amount of energy can be released upon decomposition[6][7][8]. Decomposition can produce toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen cyanide (HCN)[9][10].

The Hierarchy of Controls: Your Primary Defense

Personal Protective Equipment (PPE) is the last line of defense. Before any work is initiated, the following controls must be implemented as the primary methods of risk mitigation. This hierarchy prioritizes the most effective safety interventions[11].

HierarchyOfControls cluster_0 Hierarchy of Controls for Handling this compound Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous analogue if possible) Elimination->Substitution Engineering Engineering Controls • Certified Chemical Fume Hood • Blast Shield (Mandatory) • Grounded Equipment Substitution->Engineering Administrative Administrative Controls • Standard Operating Procedures (SOPs) • Work on smallest scale possible (<1g) • Prohibit working alone Engineering->Administrative PPE Personal Protective Equipment (PPE) (Detailed in Section 3) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Personal Protective Equipment (PPE) Protocol

Selection of the correct PPE is critical and non-negotiable. The requirements below are based on a risk assessment for handling up to 5 grams of the material under mandatory engineering controls.

Body PartMinimum Required PPERationale and Causality
Eye & Face 1. Chemical Splash Goggles (ANSI Z87.1) 2. Full-Face Shield (worn over goggles) Why: The compound is a severe eye irritant (H319). Standard safety glasses offer insufficient protection from splashes or fine particulates. A face shield is mandatory to protect the face and neck from the effects of an unexpected energetic event (e.g., rapid decomposition or splash)[12].
Hands Double Gloving:• Inner Glove: Butyl RubberOuter Glove: Butyl Rubber Why: The molecule contains ester and amino functionalities. Standard nitrile gloves provide poor resistance to these chemical classes. Butyl rubber gloves are specified for their excellent resistance to esters and nitro-compounds[13]. Double gloving provides redundancy in case the outer glove is compromised. Never use standard nitrile or latex gloves as primary protection.
Body Flame-Resistant (FR) Lab Coat Why: A standard cotton or polyester-blend lab coat is flammable and will offer no protection in the event of a flash fire from rapid decomposition. An FR lab coat is essential to provide a barrier against thermal hazards.
Respiratory NIOSH-approved Air-Purifying Respirator with P100 cartridges (Required if handling powder outside of a glovebox or if fume hood performance is questionable)Why: The material is harmful if inhaled and may cause respiratory irritation (H332, H335). While a certified fume hood is the primary control, a respirator is required if aerosols or dust can be generated during transfer or weighing operations[14]. A full respiratory protection program compliant with OSHA 29 CFR 1910.134 must be in place[3][4].
Footwear Closed-toe leather or chemical-resistant shoes Why: Provides protection from spills and dropped objects.

Procedural Discipline: Donning and Doffing PPE

The sequence of putting on and taking off PPE is as critical as its selection to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) don1 Step 1 Flame-Resistant Lab Coat don2 Step 2 Respirator (if required) don1->don2 don3 Step 3 Goggles & Face Shield don2->don3 don4 Step 4 Inner Gloves (Butyl) don3->don4 don5 Step 5 Outer Gloves (Butyl) don4->don5 doff1 Step 1 Outer Gloves (Peel off) doff2 Step 2 Face Shield & Goggles doff1->doff2 doff3 Step 3 Flame-Resistant Lab Coat doff2->doff3 doff4 Step 4 Inner Gloves (Peel off) doff3->doff4 doff5 Step 5 Respirator (if used) doff4->doff5

Caption: Follow the precise donning and doffing sequences to prevent contamination.

Key Procedural Insights:

  • Donning: Always fit-check your respirator (if used) according to OSHA guidelines[9]. Ensure your outer gloves are pulled over the cuffs of your lab coat.

  • Doffing: The principle is to touch contaminated surfaces only with other contaminated surfaces (outer gloves). Once outer gloves are removed, use your clean inner gloves to remove your face shield and coat. The last step is always removing the final pair of gloves, avoiding contact between your bare skin and the glove's outer surface.

Decontamination and Disposal Plan

PPE Decontamination:

  • Reusable PPE (Face Shield, Goggles, Respirator): Must be decontaminated after each use according to manufacturer instructions and your institution's SOPs.

  • Disposable PPE (Gloves, Coats): Never reuse disposable PPE. Place immediately into the designated hazardous waste container after doffing.

Chemical Waste Disposal:

  • Waste Stream Segregation: Waste containing this compound must be collected in a dedicated, clearly labeled, sealed waste container.

  • CRITICAL: Do NOT mix this waste with other chemical waste streams, particularly oxidizing agents or strong acids/bases. Mixing with incompatible materials could trigger a violent decomposition reaction.

  • Disposal Protocol: This waste must be classified as Reactive Hazardous Waste . It must be disposed of through your institution's Environmental Health & Safety (EH&S) office. Inform EH&S of the potentially energetic nature of the material to ensure it is handled by a qualified disposal vendor. In-lab deactivation of energetic materials should not be attempted without specialized training and validated procedures.

Emergency Response

In Case of Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.

  • Seek immediate medical attention. Provide the Safety Data Sheet (SDS) or this guide to the medical personnel.

In Case of Eye Contact:

  • Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open.

  • Remove contact lenses if present and easy to do.

  • Seek immediate medical attention from an ophthalmologist.

In Case of Inhalation:

  • Move the individual to fresh air immediately.

  • If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration (if trained to do so).

  • Seek immediate medical attention.

In Case of Spill:

  • Evacuate the immediate area.

  • Do not attempt to clean up the spill without appropriate training and PPE, including respiratory protection.

  • Alert your supervisor and institutional EH&S immediately.

  • Prevent the generation of dust. Do not use a dry sweeping method.

References

  • A comparative study of the structures, thermal stabilities and energetic performances of two energetic regioisomers: 3(4)-(4-aminofurazan-3-yl)-4(3)-(4-nitrofurazan-3-yl)furoxan. (2020). RSC Advances. [Link]
  • A comparative study of the structures, thermal stabilities and energetic performances of two energetic regioisomers: 3(4)-(4-aminofurazan-3-yl)-4(3)-(4-nitrofurazan-3-yl)furoxan. (2020). RSC Publishing. [Link]
  • Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan. (2024). Chemical Engineering Transactions. [Link]
  • Thermal decomposition of 3,4-bis(4'-aminofurazano-3') furoxan. (2010). PubMed. [Link]
  • Thermal Hazard Study on The Synthesis of 3-Amino-4- nitrofurazan. (n.d.). Chemical Engineering Transactions. [Link]
  • OSHA Glove Selection Chart. (n.d.).
  • Methyl 4-amino-1,2,5-oxadiazole-3-carboxyl
  • Pocket Guide to Chemical Hazards Introduction. (n.d.). NIOSH - CDC. [Link]
  • Working with Chemicals. (n.d.).
  • Glove Comp
  • Methyl 4-amino-1,2,5-oxadiazole-3-carboxyl
  • methyl 4-amino-1,2,5-oxadiazole-3-carboxyl
  • Chemical Compatibility Guide for Gloves. (n.d.). Skagit County. [Link]
  • Policy on Laboratory use of Explosive and High Energy Materials. (2019). Case Western Reserve University. [Link]
  • Safety Hazards in the Energetics Laboratory. (2019).
  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). CDC. [Link]
  • Hand Protection Chemical Resistance Guide. (n.d.).
  • Glove Selection. (n.d.). University of Colorado Colorado Springs - Emergency & Safety Services. [Link]
  • Chemicals. (n.d.). Florida Department of Health. [Link]
  • NIOSH Safe Handling of Hazardous Drugs Guidelines Becomes St
  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020). PubMed Central. [Link]
  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2024). MDPI. [Link]
  • Energetic Nitrogen-rich Salts. (2015).
  • Energetic Nitrogen-rich Salts. (n.d.).
  • Energetic Materials. (n.d.). Group of Prof T.M. Klapötke, LMU Munich. [Link]
  • Biomacromolecule-Regulated Biomimetic Mineralization for Efficiently Immobilizing Cells to Enhance Thermal Stability. (2024). MDPI. [Link]
  • Personal Protective Equipment - Standards. (n.d.).
  • 29 CFR Part 1910 Subpart I -- Personal Protective Equipment. (n.d.). eCFR. [Link]
  • 1910 - Table of Contents. (n.d.).
  • NIOSH Pocket Guide to Chemical Hazards. (n.d.).
  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2024).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.